2-Cyclopropyl-2-oxoacetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4(5(7)8)3-1-2-3/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSYJVAKMPOJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480674 | |
| Record name | 2-cyclopropyl-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13885-13-7 | |
| Record name | 2-cyclopropyl-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Cyclopropyl-2-oxoacetic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropyl Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous properties to drug candidates is relentless. Among the most successful and increasingly utilized motifs is the cyclopropyl group.[1] This small, strained carbocycle is far from a simple saturated ring; its unique electronic and conformational properties have proven invaluable in overcoming numerous challenges in drug discovery. The incorporation of a cyclopropyl ring can lead to enhanced metabolic stability, increased potency, improved brain permeability, and reduced off-target effects.[1] It is within this context that 2-Cyclopropyl-2-oxoacetic acid (CAS No. 13885-13-7), a bifunctional building block, emerges as a molecule of significant interest for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application as a strategic component in the development of next-generation therapeutics.
Core Molecular Profile
This compound, also known as cyclopropylglyoxylic acid, is a colorless to light yellow liquid under standard conditions.[2] Its structure features a cyclopropyl ring directly attached to an alpha-ketoacid moiety, providing two reactive centers for synthetic elaboration.
| Property | Value | Source(s) |
| CAS Number | 13885-13-7 | [3][4][5] |
| Molecular Formula | C₅H₆O₃ | [4][5] |
| Molecular Weight | 114.10 g/mol | [3][6] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 60-70 °C at 0.005 Torr | [4] |
| Density | ~1.442 g/cm³ (Predicted) | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
Synthesis and Manufacturing
The synthesis of this compound can be efficiently achieved through the oxidation of a readily available starting material, cyclopropyl methyl ketone (1-cyclopropylethanone). The causality behind this experimental choice lies in the direct conversion of the methyl group to a carboxylic acid while retaining the core cyclopropyl ketone structure. A well-documented procedure involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous medium.[4]
Experimental Protocol: Oxidation of Cyclopropyl Methyl Ketone
This protocol is a self-validating system, where the progress and success of the reaction can be monitored through techniques like Thin Layer Chromatography (TLC) and the final product identity and purity are confirmed by spectroscopic and chromatographic methods.
Materials:
-
1-cyclopropylethanone (CAS: 765-43-5)
-
Sodium carbonate (Na₂CO₃)
-
Potassium permanganate (KMnO₄)
-
Methanol (MeOH)
-
Acetone
-
Deionized water
Procedure: [4]
-
In a reaction vessel, dissolve 1-cyclopropylethanone (e.g., 10 g, 118.9 mmol) and a catalytic amount of sodium carbonate (e.g., 145 mg, 1.36 mmol) in water (e.g., 66 mL).
-
Heat the mixture to 50°C with stirring.
-
Slowly add a pre-prepared aqueous solution of potassium permanganate (e.g., 19.8 g, 125.2 mmol in 594 mL of water) to the reaction mixture over a period of 10 hours, maintaining the temperature at 50°C. The slow addition is critical to control the exothermicity of the oxidation reaction.
-
Upon completion of the addition, quench the reaction by adding methanol (e.g., 90 mL) to consume any excess potassium permanganate.
-
Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Concentrate the filtrate under reduced pressure to yield a white solid.
-
For purification, dissolve the solid in acetone (e.g., 80 mL) and heat at 65°C for 30 minutes.
-
Cool the solution to room temperature to allow the product to precipitate.
-
Collect the white solid by filtration and dry under vacuum to yield this compound. A typical yield for this process is around 74%.[4]
Caption: Synthesis workflow for this compound.
Quality Control and Characterization
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A suite of analytical techniques should be employed for comprehensive characterization.
| Technique | Expected Results | Purpose |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (typically in the range of δ 1.0-1.2 ppm and a methine proton around δ 2.4-2.6 ppm).[4] | Structural confirmation and identification of proton environments. |
| Mass Spectrometry | A molecular ion peak corresponding to the expected mass (e.g., [M-H]⁻ at m/z 113.0).[4] | Confirmation of molecular weight. |
| HPLC | A single major peak indicating high purity, typically >95%.[5] | Purity assessment and quantification. |
| FTIR Spectroscopy | Characteristic strong absorptions for the C=O stretching of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1750 cm⁻¹), and a broad O-H stretch.[7] | Identification of functional groups. |
| Elemental Analysis | Experimental percentages of Carbon, Hydrogen, and Oxygen that align with the theoretical values for C₅H₆O₃. | Confirmation of elemental composition. |
General HPLC Method for α-Keto Acids
While a specific monograph for this compound may not be universally available, a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be adapted for its analysis.[8][9]
-
Column: C18 stationary phase (e.g., 250 x 4.6mm, 5µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength around 210 nm, where the carbonyl group absorbs.[9]
-
Flow Rate: Typically 1.0 mL/min.
Applications in Drug Development: A Case Study in PARP Inhibitors
The true value of this compound is realized in its role as a sophisticated building block for complex, biologically active molecules. Its bifunctional nature allows for sequential or one-pot reactions to build heterocyclic scaffolds.
A compelling example of its application is found in the synthesis of novel Poly (ADP-ribose) polymerase (PARP) inhibitors.[10][11] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[11]
Patents describe the use of this compound as a key starting material for a class of substituted phthalazin-1(2H)-ones, which have demonstrated potent PARP inhibitory activity.[10][11] The synthesis involves the condensation of the ketoacid with a hydrazine derivative to form the core heterocyclic structure.
Caption: Role of this compound in PARP inhibitor synthesis.
This application highlights the strategic advantage of using this compound. The cyclopropyl group is installed early in the synthesis, and its inherent stability allows it to be carried through multiple reaction steps. The resulting PARP inhibitors benefit from the conformational constraints and electronic properties imparted by the cyclopropyl ring, potentially leading to improved binding affinity and selectivity for the enzyme's active site.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling and storage of this compound are essential.
-
Hazards: It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing fumes.[3]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C to ensure its long-term stability.[5]
Conclusion
This compound is more than just a simple organic molecule; it is a testament to the power of strategic design in medicinal chemistry. Its unique combination of a stable, conformationally rigid cyclopropyl group and a versatile alpha-ketoacid handle makes it a valuable precursor for the synthesis of complex pharmaceutical agents. The documented use of this compound in the development of novel PARP inhibitors for cancer therapy underscores its potential and relevance to the drug discovery community. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and applications of this key building block can unlock new avenues for the creation of innovative and effective medicines.
References
- Home Sunshine Pharma. This compound CAS 13885-13-7. [Link]
- Taylor & Francis Online.
- PubChem - NIH. This compound | C5H6O3 | CID 12211938. [Link]
- Google Patents. WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.
- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
- Google Patents. US8999985B2 - Substituted phthalazin-1(2H)-ones, preparation processes and medical uses thereof.
- AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
- Arctom. CAS NO. 13885-13-7 | this compound. [Link]
- HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylen. Asian Journal of Chemistry; Vol. 23, No. 1 (2011), 1-6. [Link]
- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
Sources
- 1. azom.com [azom.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aksci.com [aksci.com]
- 4. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. arctomsci.com [arctomsci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. This compound | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 11. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropyl-2-oxoacetic acid, a molecule incorporating both a strained cyclopropyl ring and a reactive α-keto acid moiety, represents a fascinating scaffold for chemical exploration. The unique electronic and conformational properties imparted by the cyclopropyl group, coupled with the diverse reactivity of the α-keto acid functionality, make this compound a valuable building block in medicinal chemistry and organic synthesis.[1][2] This guide provides a comprehensive overview of its physicochemical properties, offering insights into its behavior and potential applications. Understanding these fundamental characteristics is paramount for its effective utilization in drug design, reaction optimization, and the development of novel chemical entities.
Molecular and Structural Characteristics
This compound possesses a compact structure with the chemical formula C₅H₆O₃. The presence of the electrophilic α-keto group adjacent to the carboxylic acid function dictates much of its chemical personality.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | [3][4][5][6][7][8] |
| Molecular Weight | 114.10 g/mol | [5][6] |
| CAS Number | 13885-13-7 | [3][4][5][6][7][8] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | C1CC1C(=O)C(=O)O | [5] |
| InChI Key | LCSYJVAKMPOJIB-UHFFFAOYSA-N |
Physicochemical Properties
A quantitative understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems, from reaction vessels to biological matrices.
| Property | Value | Remarks | Source |
| Physical State | Colorless to light yellow liquid | At room temperature | [7][9] |
| Melting Point | Not experimentally determined | Expected to be below room temperature | |
| Boiling Point | 60-70 °C at 0.005 Torr; 195.2 ± 7.0 °C at 760 mmHg | The value at atmospheric pressure is predicted. | [9] |
| Density | 1.442 ± 0.06 g/cm³ | Predicted value | [9] |
| pKa | 2.57 ± 0.54 | Predicted value. The acidity is attributed to the carboxylic acid proton, enhanced by the electron-withdrawing α-keto group. | |
| XLogP3-AA | 0.1 | Computed octanol-water partition coefficient, suggesting a relatively hydrophilic character. | [5] |
| Solubility | No quantitative data available | Expected to be soluble in polar organic solvents and have some aqueous solubility due to the carboxylic acid group. |
Spectroscopic Data
Spectroscopic analysis provides a fingerprint for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the cyclopropyl and methine protons.
-
¹H NMR (CD₃OD):
-
δ 2.49-2.43 (1H, m): Methine proton of the cyclopropyl group.
-
δ 1.06-0.98 (4H, m): Methylene protons of the cyclopropyl group.[8]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Mass Spectrum (m/z): [M-1]⁻ ~ 113.0, corresponding to the deprotonated molecule.[8]
Infrared (IR) Spectroscopy
-
~3400-2400 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1750-1710 cm⁻¹: C=O stretching of the α-keto group.
-
~1710-1680 cm⁻¹: C=O stretching of the carboxylic acid.
-
~3080 cm⁻¹: C-H stretching of the cyclopropyl ring.
The conjugation between the two carbonyl groups can influence the exact position of these stretching frequencies.
UV-Vis Spectroscopy
α-Keto acids are known to exhibit a UV absorption maximum corresponding to the n→π* transition of the keto carbonyl group.[10][11] For similar α-keto acids, this absorption is typically observed in the range of 320-340 nm.[10][12] The exact λmax for this compound would require experimental determination.
Reactivity and Stability
The chemical behavior of this compound is dominated by the α-keto acid moiety.
-
Acidity: The carboxylic acid proton is readily ionizable, and its acidity is enhanced by the adjacent electron-withdrawing keto group.
-
Nucleophilic Addition: The keto carbonyl is susceptible to nucleophilic attack.
-
Decarboxylation: Like many α-keto acids, it may undergo decarboxylation under certain conditions, such as elevated temperatures or in the presence of specific catalysts.
-
Acylating Agent: α-Keto acids can serve as acylating agents in various organic transformations.[13]
Stability and Storage: The compound should be stored at 2-8°C, sealed in a dry environment to prevent degradation. While specific degradation pathways have not been elucidated, hydrolysis and decarboxylation are potential routes of decomposition, especially under harsh pH or high-temperature conditions.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the oxidation of cyclopropyl methyl ketone.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow from 1-cyclopropylethanone.
Step-by-Step Protocol:
-
Dissolve 1-cyclopropylethanone (10 g, 8.9 mmol) and sodium carbonate (145 mg, 1.36 mmol) in water (66 ml) in a reaction vessel.
-
Heat the solution to 50°C.
-
Slowly add an aqueous solution of potassium permanganate (19.8 g, 125.2 mmol in 594 ml of water) to the reaction mixture over a period of 10 hours, maintaining the temperature at 50°C.
-
After the addition is complete, terminate the reaction by adding methanol (90 ml).
-
Filter the reaction mixture and concentrate the filtrate to obtain a white solid.
-
Dissolve the solid in acetone (80 ml) and heat at 65°C for 30 minutes.
-
Cool the solution to room temperature to allow the product to precipitate as a white solid.
-
Collect the precipitate by filtration and dry to yield this compound.
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for the experimental determination of the acid dissociation constant (pKa).
Workflow for pKa Determination
Caption: Workflow for pKa determination by titration.
Step-by-Step Protocol:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the acid solution with a standardized solution of sodium hydroxide (NaOH), adding the titrant in small increments.
-
Record the pH of the solution after each addition of NaOH.
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[14]
Applications in Research and Drug Development
The cyclopropyl group is a "bioisostere" for various functional groups and can introduce conformational rigidity, improve metabolic stability, and modulate electronic properties, making it a valuable motif in drug design.[1][2] α-Keto acids are important intermediates in various metabolic pathways and have been explored as pharmacophores in their own right. The combination of these two functionalities in this compound makes it a promising starting material for the synthesis of:
-
Enzyme inhibitors: The α-keto acid moiety can act as a "warhead" to interact with active site residues of enzymes.
-
Novel heterocyclic compounds: The reactivity of the keto and acid groups can be exploited to construct complex ring systems.
-
Probes for chemical biology: As a small, functionalized molecule, it can be used to probe biological systems.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[15]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a versatile chemical entity with a rich physicochemical profile. While there are gaps in the experimentally determined data, its known properties and the predictable reactivity of its functional groups provide a solid foundation for its application in research and development. Further experimental investigation into its solubility, pKa, and LogP would be highly beneficial to the scientific community and would undoubtedly expand its utility in the quest for new therapeutic agents and synthetic methodologies.
References
- 2-(Cyclopropylamino)-2-Oxoacetic Acid Chemical Safety Data Sheet MSDS / SDS. (2023). ChemicalBook.
- This compound CAS#: 13885-13-7. ChemicalBook.
- Rapf, R. J., et al. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 121(42), 8047–8058.
- UV-Vis Spectrum of α-Ketoisocaproic Acid. SIELC Technologies.
- de Souza, R. O. M. A., et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(12), 7353-7402.
- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Columbia University.
- This compound | CAS:13885-13-7.
- CAS NO. 13885-13-7 | this compound. Arctom.
- This compound | 13885-13-7. Sigma-Aldrich.
- This compound | C5H6O3 | CID 12211938. PubChem.
- This compound | CAS:13885-13-7.
- 13885-13-7|this compound|BLD Pharm.
- This compound CAS 13885-13-7. Home Sunshine Pharma.
- pH Dependence of the Aqueous Photochemistry of α-Keto Acids. (2017).
- Methyl 2-cyclopropyl-2-oxoacetate Safety D
- Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. (2018).
- Tallei, T. E., et al. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Current Medicinal Chemistry, 27(34), 5786-5818.
- Favela-Hernández, J. M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8753-8786.
- 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid. PubChem.
- This compound CAS#: 13885-13-7. ChemicalBook.
- Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. (2008).
- UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry.
- This compound. Fluorochem.
- CAS 13885-13-7 this compound. Preclinical Research CRO.
Sources
- 1. 2-Cyclopentyl-2-oxoacetic acid | C7H10O3 | CID 12359746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 7. This compound CAS 13885-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 9. alfa-labotrial.com [alfa-labotrial.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. UV-Vis Spectrum of α-Ketoisocaproic Acid | SIELC Technologies [sielc.com]
- 13. alpha-Ketoglutaric acid: solution structure and the active form for reductive amination by bovine liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.williams.edu [web.williams.edu]
- 15. This compound | 13885-13-7 [sigmaaldrich.com]
2-Cyclopropyl-2-oxoacetic acid structural analysis
An In-depth Technical Guide to the Structural Analysis of 2-Cyclopropyl-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chemical scaffold, drawing significant attention in medicinal chemistry and drug discovery for its unique combination of a strained cyclopropyl ring and a reactive α-keto acid moiety. The incorporation of the cyclopropyl group into drug candidates can enhance metabolic stability, binding affinity, and potency.[1][2][3] This guide provides a comprehensive framework for the definitive structural analysis of this molecule, moving beyond procedural steps to explain the scientific rationale behind the application of core analytical techniques. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build an unassailable structural dossier, ensuring the integrity of research and development programs that utilize this valuable building block.
Physicochemical Profile and Structural Significance
A foundational understanding of this compound's properties is essential for its effective application and analysis. The molecule's character is dominated by the interplay between its two key functional groups.
-
The Cyclopropyl Ring: This three-membered carbocycle is notable for its high ring strain and unique electronic properties. The C-C bonds exhibit enhanced π-character, influencing the molecule's conformation and electronic interactions.[1] In a pharmaceutical context, this ring is often introduced to lock a molecule into a specific bioactive conformation, improve metabolic resistance by shielding adjacent groups from enzymatic degradation, and enhance membrane permeability.[1][2]
-
The α-Keto Acid Moiety: This feature imparts significant reactivity and functionality. The carboxylic acid group provides a handle for forming salts or esters and can engage in crucial hydrogen bonding interactions with biological targets. The adjacent ketone is an electrophilic center, susceptible to nucleophilic attack, a property that can be exploited in covalent inhibitor design.
These structural elements dictate the molecule's physical and chemical behavior, summarized below.
| Property | Value | Source |
| CAS Number | 13885-13-7 | [4][5][6] |
| Molecular Formula | C₅H₆O₃ | [4][5][6] |
| Molecular Weight | 114.10 g/mol | [4][6] |
| Appearance | Colorless to light yellow liquid or white solid | [4][5] |
| Boiling Point | 195.2±7.0 °C at 760 mmHg | [5] |
| Density | ~1.442 g/cm³ | [4][5] |
| pKa (Predicted) | 2.57±0.54 | [4] |
| Storage | Sealed in dry, Room Temperature or 2-8°C | [4] |
Context: A Common Synthetic Pathway
While numerous synthetic routes exist, a prevalent method for producing this compound is through the oxidation of a more common starting material, cyclopropyl methyl ketone.[4] Understanding the synthesis provides context for potential impurities and validates the expected molecular structure. The causality is straightforward: a strong oxidizing agent like potassium permanganate (KMnO₄) is required to convert the methyl group into a carboxylic acid while leaving the stable cyclopropyl ring intact.
Caption: High-level overview of a common synthesis route.
The Analytical Triad: A Multi-Pronged Approach to Structural Verification
No single technique can provide absolute structural proof. A robust analytical strategy relies on the orthogonal and complementary nature of several methods. Here, we detail the core triad for analyzing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Expertise & Rationale: NMR is the primary tool for confirming the carbon-hydrogen framework of the molecule. For this specific structure, ¹H NMR is invaluable for verifying the presence and integrity of the cyclopropyl ring, which has a highly characteristic spectroscopic signature. The strained ring geometry forces the methylene protons into distinct magnetic environments, leading to complex splitting patterns, while the unique methine proton is shifted further downfield by the adjacent carbonyl group.
Self-Validating Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A 400 MHz or higher field magnet is recommended for better signal dispersion.
-
Data Processing: Fourier transform the raw data. Phase the resulting spectrum and perform a baseline correction.
-
Spectral Interpretation: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and splitting patterns (multiplicity) to assign signals to the specific protons in the molecule.
-
Expected Signals: Based on literature data, one expects two main groups of signals: a multiplet for the single methine proton (CH) adjacent to the carbonyl, and another complex multiplet for the four methylene protons (CH₂) of the cyclopropyl ring.[4] For example, in CD₃OD, signals are observed around δ 2.49-2.43 (1H, m) and δ 1.06-0.98 (4H, m).[4]
-
Caption: Standardized workflow for NMR-based structural verification.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Rationale: MS provides the exact molecular weight and, with high-resolution instruments, the elemental formula. This is a critical, non-negotiable step to confirm that the compound has the expected atomic composition (C₅H₆O₃). Electrospray ionization (ESI) is a preferred technique for this molecule due to its polarity and the presence of an acidic proton, which readily allows for the formation of ions in solution.
Self-Validating Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water. Causality: Dilute solutions prevent signal saturation and ion suppression effects.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.
-
Ionization Mode: Set the instrument to operate in negative ion mode. Causality: The carboxylic acid group is easily deprotonated to form a stable [M-H]⁻ ion, which is often the most abundant and easily interpretable signal.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis:
-
Identify the peak corresponding to the [M-H]⁻ ion. For C₅H₆O₃, the expected monoisotopic mass is 114.0317 Da. The [M-H]⁻ ion should therefore appear at an m/z of 113.0244.[6]
-
Use the instrument's software to calculate the elemental formula from the exact mass and compare it to the theoretical formula. A mass accuracy of <5 ppm provides high confidence in the assignment.
-
Caption: Workflow for confirming molecular weight and formula via MS.
X-ray Crystallography: The Definitive 3D Structure
Expertise & Rationale: While NMR and MS establish connectivity and formula, X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in the solid state.[7][8] This technique is the gold standard for determining precise bond lengths, bond angles, and intermolecular interactions. For a molecule intended for drug development, understanding its solid-state conformation and packing can be critical for formulation and polymorphism studies. The primary challenge is experimental: obtaining a single, high-quality crystal suitable for diffraction, which can be difficult for a small molecule that may be a liquid or low-melting solid at room temperature.
Self-Validating Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step. Grow single crystals of the compound. Common methods include slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents should be screened.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. Expose the crystal to a monochromatic X-ray beam and rotate it to collect a full sphere of diffraction data.[7]
-
Structure Solution and Refinement:
-
Process the diffraction pattern to determine the unit cell dimensions and space group.
-
Use direct methods or other algorithms to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model accurately fits the experimental data.
-
-
Validation: The final refined structure is validated using metrics like the R-factor (agreement factor) and by checking for any unusual bond lengths or angles. The result is a definitive 3D model of the molecule.
Caption: The definitive workflow for 3D structural determination.
Integrated Data Analysis: From Spectrum to Structure
The true power of this analytical approach lies in integrating the data from each technique. Each result cross-validates the others, building a self-consistent and irrefutable structural assignment.
| Analytical Technique | Primary Information Provided | Role in Confirmation |
| ¹H NMR Spectroscopy | Carbon-Hydrogen Framework, Proton Ratios | Confirms presence and connectivity of the cyclopropyl ring and adjacent methine proton. |
| Mass Spectrometry | Molecular Weight, Elemental Formula | Confirms the exact mass and atomic composition (C₅H₆O₃). |
| X-ray Crystallography | 3D Atomic Arrangement, Bond Lengths/Angles | Provides absolute, unambiguous proof of structure and conformation in the solid state. |
This integrated logic ensures that the identity and purity of this compound are established beyond any reasonable doubt, a critical requirement before its inclusion in advanced drug discovery programs.
Caption: Logical flow of integrating orthogonal analytical data.
Safety and Handling
As a laboratory chemical, proper handling is paramount. Safety data sheets indicate that this compound and related compounds are irritants.[9]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or dust.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9][10][11]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[9][11] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.
Conclusion
The structural analysis of this compound is a clear demonstration of modern analytical chemistry principles. By synergistically applying NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can achieve an unambiguous and robust characterization. This analytical rigor is not merely academic; it is a prerequisite for ensuring the quality, reproducibility, and ultimate success of drug discovery programs that rely on this versatile and high-value chemical building block.
References
- This compound CAS 13885-13-7. Home Sunshine Pharma. [Link]
- This compound | C5H6O3 | CID 12211938.
- X Ray Crystallography.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Cyclopropyl Scaffold: A Generalist for Marketed Drugs.
- (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 5. This compound CAS 13885-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 2-Cyclopropyl-2-oxoacetic Acid
Abstract: This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-cyclopropyl-2-oxoacetic acid. As a molecule of interest in synthetic chemistry, understanding its structural characterization is paramount. This document outlines the theoretical basis for the predicted chemical shifts, multiplicities, and coupling constants. Furthermore, it presents a detailed, field-proven protocol for sample preparation and data acquisition, designed to ensure high-quality, reproducible results. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unequivocal molecular structure elucidation.
Introduction and Molecular Structure
This compound is a bifunctional organic compound featuring a cyclopropyl ring directly attached to an α-ketoacid moiety. The strained three-membered ring and the two adjacent, electron-withdrawing carbonyl groups create a unique electronic environment that is reflected in its NMR spectrum. Accurate interpretation of this spectrum is critical for confirming its synthesis and purity.
The structure contains several distinct sets of NMR-active nuclei:
-
Five Protons (¹H): One methine proton (Hα) and two pairs of diastereotopic methylene protons (Hβ, Hβ') on the cyclopropyl ring. An acidic proton (-COOH) is also present.
-
Five Carbon Atoms (¹³C): One methine carbon (Cα) and one methylene carbon (Cβ) in the cyclopropyl ring, a ketonic carbonyl (C=O), a carboxylic acid carbonyl (COOH), and the quaternary carbon to which the cyclopropyl ring is attached.
The unique spatial arrangement and electronic interactions within the molecule give rise to a complex but interpretable NMR fingerprint.
Theoretical Principles and Predicted Spectral Features
The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. In this compound, the primary influences are the magnetic anisotropy of the cyclopropyl ring and the strong electron-withdrawing effects of the two adjacent carbonyl groups.
-
¹H NMR Spectroscopy:
-
Cyclopropyl Protons: The protons on a cyclopropyl ring are typically shielded and appear at high field (upfield), often between 0.5 and 1.5 ppm. However, the direct attachment of the electron-withdrawing keto-carbonyl group will significantly deshield these protons, shifting them downfield. The methine proton (Hα) will be the most deshielded of the ring protons. The methylene protons (Hβ) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings, leading to complex splitting patterns.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often in the range of 10-13 ppm.[1][2][3][4] Its chemical shift is sensitive to concentration, solvent, and temperature due to variations in hydrogen bonding.[2]
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Carbonyl carbons are highly deshielded and appear far downfield. The carboxylic acid carbon is expected between 165-185 ppm, while the ketone carbonyl carbon appears even further downfield, typically >200 ppm.[4][5][6] Studies on cyclopropyl ketones show that the carbonyl carbon signal appears at a field position intermediate between corresponding saturated and α,β-unsaturated ketones.[7][8]
-
Cyclopropyl Carbons: The cyclopropyl carbons (Cα and Cβ) are expected to be shifted downfield from typical alkane values due to the attached carbonyl group. The methine carbon (Cα), directly bonded to the carbonyl, will be more deshielded than the methylene carbons (Cβ).
-
Predicted NMR Spectral Data
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| -COOH | ~12.5 | Broad Singlet | 1H | - |
| Hα (methine) | 2.5 - 2.8 | Multiplet (tt) | 1H | Jαβ ≈ 8.0, Jαβ' ≈ 4.5 |
| Hβ, Hβ' (methylene) | 1.1 - 1.4 | Multiplet | 4H | Jββ' (gem) ≈ 5.0, Jβα ≈ 8.0, Jβ'α ≈ 4.5 |
Causality Note: The use of DMSO-d₆ as a solvent is recommended for carboxylic acids as it helps in observing the acidic proton, which might otherwise undergo rapid exchange with protic impurities in other solvents. The predicted shifts for cyclopropyl protons are downfield from typical values (0.5-1.0 ppm) due to the deshielding effect of the adjacent ketone. For instance, the methine proton in cyclopropyl phenyl ketone appears around 2.65 ppm.[13]
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | 195 - 205 |
| COOH (acid) | 165 - 175 |
| Cα (methine) | 18 - 25 |
| Cβ (methylene) | 10 - 15 |
Causality Note: The ketone carbonyl is expected to be significantly deshielded. The carboxylic acid carbonyl appears at a slightly higher field, which is typical.[3][5] The chemical shifts for the cyclopropyl carbons are based on data from similar cyclopropyl ketones, where the methine carbon appears further downfield than the methylene carbons.[10][12]
Recommended Experimental Protocol
To ensure the acquisition of high-quality, verifiable NMR data, the following protocol is recommended. This protocol is designed as a self-validating system, incorporating steps for standardization and quality control.
Step 1: Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). This solvent is ideal for dissolving carboxylic acids and preserving the signal of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Dissolution: Transfer the sample and TMS to a clean, dry 5 mm NMR tube. Vortex the sample for 30 seconds to ensure complete dissolution. Visually inspect for any undissolved particulate matter.
Step 2: NMR Instrument Setup & Calibration
-
Instrumentation: Utilize a ≥400 MHz NMR spectrometer equipped with a standard broadband probe.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
Step 3: Data Acquisition
The following parameters are recommended as a starting point and can be optimized to improve signal-to-noise or resolution.[14][15][16][17]
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' or 'zg') is appropriate.[15]
-
Spectral Width (SW): 16 ppm, centered around 7 ppm.
-
Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[15]
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5 x T₁) is necessary.
-
Number of Scans (NS): 8 to 16 scans. Increase if the sample is dilute to improve the signal-to-noise ratio.[16]
-
Temperature: 298 K (25 °C).[14]
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width (SW): 240 ppm, centered around 120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or higher, as ¹³C has low natural abundance and requires more scans to achieve a good signal-to-noise ratio.
Step 4: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H. For ¹³C, reference the DMSO-d₆ solvent peak to 39.52 ppm.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different protons.
Workflow for Spectral Interpretation
The process of moving from raw experimental data to a confirmed structure follows a logical workflow. This can be visualized to guide the researcher through the necessary steps of analysis and validation.
Caption: Workflow for the NMR analysis of this compound.
Conclusion
The NMR spectrum of this compound provides a rich source of information for its unequivocal identification. The key diagnostic features include a highly deshielded, broad singlet for the carboxylic acid proton above 12 ppm, a complex set of multiplets for the cyclopropyl protons between 1.1 and 2.8 ppm, and two distinct carbonyl carbon signals in the ¹³C spectrum above 165 ppm. By following the detailed experimental protocol and interpretation workflow presented in this guide, researchers can reliably acquire and analyze the NMR data to validate the structure and purity of this important chemical entity.
References
- Stothers, J. B., & Lauterbur, P. C. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(2), 229-235.
- Gordon, M., & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry.
- Letertre, M., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Link]
- Chemistry Department, NMR Facility. (2020). Optimized Default 1H Parameters. University of Wisconsin-Madison.
- SpectraBase. (n.d.). Cyclopropyl 2,5-xylyl ketone. SpectraBase. [Link]
- Supporting Information for publication. (2022). The Royal Society of Chemistry.
- SDSU NMR Facility. (n.d.). Basic Acquisition Parameters.
- JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
- Grootveld, M., et al. (1997). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. Free Radical Research. [Link]
- Chemistry LibreTexts. (2023). Spectroscopy of Aldehydes and Ketones. LibreTexts.
- Nanalysis Corp. (2021). NMR acquisition parameters and qNMR. Nanalysis.
- Xing, M. (2021). 1D and 2D NMR methods for small molecules. University of Michigan BioNMR Core Facility. [Link]
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0000019). HMDB. [Link]
- Tugarinov, V., & Kay, L. E. (n.d.). α-Ketoacids as Biosynthetic Precursors for Protein NMR. Sigma-Aldrich.
- NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. LibreTexts.
- Ohtsuka, T., et al. (1988). Synthetic Approaches to Cyclopropyl Phosphorylmethyl Ketones and 1-Alkenyl Cyclopropyl Ketones. Kyushu University Institutional Repository.
- YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0034239). HMDB. [Link]
- SpectraBase. (n.d.). [(1R,2R)-2-((E)-3-Cyclopropyl-allyl)-3-oxo-cyclopentyl]-acetic acid methyl ester. SpectraBase. [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Cyclopropyl methyl ketone(765-43-5) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Cyclopropyl methyl ketone(765-43-5) 13C NMR spectrum [chemicalbook.com]
- 12. Cyclopropyl phenyl ketone(3481-02-5) 13C NMR [m.chemicalbook.com]
- 13. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR [m.chemicalbook.com]
- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Cyclopropyl-2-oxoacetic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-cyclopropyl-2-oxoacetic acid, a molecule of interest in synthetic chemistry and drug development. As an α-keto acid featuring a strained cyclopropyl ring, its IR spectrum presents a unique confluence of vibrational modes. This document moves beyond a simple cataloging of peaks to offer a foundational understanding of the structural nuances revealed by IR spectroscopy. We will explore the theoretical underpinnings of its spectral features, detail best practices for sample preparation and spectral acquisition, and provide a thorough interpretation of the expected absorption bands. This guide is designed to equip researchers with the expertise to confidently identify and characterize this molecule and its analogs, ensuring the integrity of their scientific endeavors.
Introduction: The Structural Significance of this compound
This compound (C₅H₆O₃) is a bifunctional organic compound featuring a carboxylic acid and a ketone, with the ketone carbonyl being directly attached to a cyclopropyl ring.[1] This unique structural arrangement imparts specific chemical properties and reactivity. The cyclopropyl group, a three-membered aliphatic ring, is characterized by significant ring strain, which influences the electronic environment of the adjacent carbonyl group. The α-keto acid moiety is a common motif in biologically active molecules and metabolic pathways.
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule and gain insights into its bonding and structure. For a molecule like this compound, IR spectroscopy is indispensable for confirming its synthesis and purity, as each functional group—the carboxylic acid, the ketone, and the cyclopropyl ring—exhibits characteristic absorption bands.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For this compound, which may be a liquid or a solid at room temperature, several methods are viable.[3] The choice of method is critical as it can influence intermolecular interactions, particularly the hydrogen bonding of the carboxylic acid group.
Recommended Sample Preparation Techniques
-
Thin Film (for liquids): If the compound is a liquid, the simplest method is to place a small drop between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin capillary film. This method is quick but may result in very strong absorptions, particularly from the carbonyl and hydroxyl groups.
-
KBr Pellet (for solids): This is the preferred method for solid samples to obtain a high-resolution spectrum.
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be ground to a fine, homogenous powder to minimize light scattering.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
The pellet is then placed in the spectrometer's sample holder for analysis. This method minimizes intermolecular interactions compared to a pure sample, but dimer formation of the carboxylic acid is still expected.[4][5]
-
-
Solution Spectroscopy: Dissolving the sample in an IR-transparent solvent (e.g., carbon tetrachloride or chloroform) can break up the intermolecular hydrogen bonds that form dimers, allowing for the observation of the monomeric species.[6] A spectrum of the pure solvent must be taken as a background.
The following diagram illustrates the generalized workflow for obtaining and interpreting the IR spectrum.
Caption: Workflow for IR Spectroscopy Analysis.
Spectral Interpretation: Decoding the Vibrational Signature
While an experimentally obtained spectrum for this compound is not publicly available in databases like the NIST Chemistry WebBook, we can predict its key features with high confidence by analyzing its constituent parts and comparing them to analogous molecules like pyruvic acid and cyclopropanecarboxylic acid.[6][7]
The spectrum can be divided into several key regions:
The O-H and C-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)
-
O-H Stretch (Carboxylic Acid Dimer): The most prominent feature in this region will be an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[6][8] This characteristic broadness is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. The formation of these dimers is energetically favorable in the condensed phase (solid or pure liquid).[6] The breadth of the peak is due to a combination of the strong hydrogen bonding and anharmonicity, which creates a continuum of vibrational energy levels.[1]
-
C-H Stretch (Cyclopropyl and Methine): Superimposed on the broad O-H band, sharper peaks corresponding to C-H stretching vibrations will be visible.
-
The C-H bonds of the cyclopropyl ring are expected to absorb at frequencies slightly higher than typical alkane C-H stretches, generally in the 3100-3000 cm⁻¹ region.
-
The methine C-H on the cyclopropyl ring will also contribute to this region.
-
The Carbonyl (C=O) Stretching Region (1800 cm⁻¹ - 1650 cm⁻¹)
This region is of particular diagnostic importance as this compound possesses two distinct carbonyl groups.
-
C=O Stretch (Ketone): The carbonyl of the ketone is conjugated with the cyclopropyl ring. While not aromatic, the strained ring system can influence the electronic character of the C=O bond. A typical aliphatic ketone absorbs around 1715 cm⁻¹. Conjugation generally lowers the C=O stretching frequency. Therefore, we predict a strong, sharp absorption for the ketonic carbonyl in the range of 1710-1690 cm⁻¹ .
-
C=O Stretch (Carboxylic Acid): For a hydrogen-bonded dimer, the carboxylic acid carbonyl stretch is typically observed around 1710 cm⁻¹ .[6] In the case of this compound, this peak will likely overlap significantly with the ketonic carbonyl stretch, potentially appearing as a single broad, intense band or as two very closely spaced, unresolved peaks. If the sample were analyzed in a dilute solution to favor the monomer, this peak would shift to a higher frequency, around 1760 cm⁻¹.
The Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)
This region contains a wealth of complex vibrational modes, including C-C stretching, C-O stretching, and various bending vibrations. While challenging to assign completely without computational modeling, key features can be identified.
-
C-O Stretch and O-H Bend (Carboxylic Acid): Carboxylic acids display a C-O stretching vibration, coupled with O-H in-plane bending, between 1320-1210 cm⁻¹ .[8] Another characteristic O-H out-of-plane bend appears as a broad band around 920 cm⁻¹ .[8]
-
Cyclopropyl Ring Vibrations: The cyclopropyl ring itself has characteristic "ring breathing" and deformation modes, though these are often weak and can be difficult to definitively assign in a complex molecule.
Summary of Expected Vibrational Frequencies
The following table summarizes the predicted key IR absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3300 - 2500 | O-H stretch (H-bonded dimer) | Strong, Very Broad | The most characteristic feature of a carboxylic acid in the condensed phase.[6][8] |
| 3100 - 3000 | C-H stretch (cyclopropyl) | Medium, Sharp | Appears superimposed on the broad O-H band. |
| ~1710 - 1690 | C=O stretch (ketone & acid) | Very Strong, Sharp/Broad | Likely appears as an intense, possibly broadened or overlapping peak due to the two carbonyl groups.[6] |
| 1320 - 1210 | C-O stretch / O-H bend | Strong | Characteristic of the carboxylic acid group.[8] |
| ~920 | O-H bend (out-of-plane) | Medium, Broad | Another key indicator of a dimeric carboxylic acid.[8] |
Conclusion: A Tool for Structural Verification
The infrared spectrum of this compound is a rich source of structural information. The definitive presence of a very broad O-H stretch from 3300-2500 cm⁻¹, an intense carbonyl absorption around 1700 cm⁻¹, and sharp C-H stretches above 3000 cm⁻¹ provides a robust and reliable method for confirming the identity and purity of this compound. By understanding the causal relationships between molecular structure, intermolecular forces like hydrogen bonding, and the resulting vibrational frequencies, researchers can leverage IR spectroscopy as a primary tool for quality control and reaction monitoring in the synthesis and application of this important chemical entity.
References
- Structural Characterization of Pyruvic Acid Dimers Formed inside Helium Nanodroplets by Infrared Spectroscopy and Ab Initio Study. (2024). The Journal of Physical Chemistry A. [Link]
- Pyruvic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]
- IR: carboxylic acids. University of Calgary. [Link]
- Cyclopropanecarboxylic acid chloride. NIST Chemistry WebBook. [Link]
- Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]
- Infrared Spectroscopy. University of California, Los Angeles. [Link]
- Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]
- This compound CAS 13885-13-7. Home Sunshine Pharma. [Link]
- Vibrational frequencies and structure of cyclopropenone from ab initio calculations.
- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- 2-(Cyclopenten-1-yl)acetic acid. NIST Chemistry WebBook. [Link]
- This compound | C5H6O3 | CID 12211938. PubChem. [Link]
- Spectroscopic and Theoretical Investigations of Vibrational Frequencies in Binary Unsaturated Transition-Metal Carbonyl Cations, Neutrals, and Anions. PubMed. [Link]
- Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. (2022). MDPI. [Link]
- Quantum Mechanical Calculations and Electrochemical Study of Vibrational Frequencies, Energies in Some Flavonoids molecules. (2025).
- IR signals for carbonyl compounds (video). Khan Academy. [Link]
- IR Sample Prepar
- How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Chemistry Docs. [Link]
- The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]
- Anharmonicity and Hydrogen Bonding. The in-plane OH Bending and its Combination with the OH Stretching Vibration. Canadian Science Publishing. [Link]
- Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investig
- IR Sample Preparation Techniques | PDF | Infrared | Chemistry. Scribd. [Link]
- Intramolecular Hydrogen Bonding in Α-Keto and Α-Alkoxy Carboxylic Acids. VIII.o-Methoxy-Substituted Phenoxyacetic and Phenylthioacetic Acids. Amanote Research. [Link]
- Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. (2024). AIP Publishing. [Link]
- Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
- Welcome to the NIST WebBook. NIST Chemistry WebBook. [Link]
- What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?. (2023). Quora. [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
- Infrared (Rovibrational) Spectroscopy. (2021). Chemistry LibreTexts. [Link]
- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- NIST Chemistry WebBook Overview | PDF | Chemical Substances | Enthalpy. Scribd. [Link]
- Quantitative Infrared D
- Vibrational Spectroscopy (Infrared, IR-Spect.). SlideShare. [Link]
- Propanoic acid, 2-oxo-. NIST Chemistry WebBook. [Link]
- 2-Cyclopentyl-2-oxoacetic acid | C7H10O3 | CID 12359746. PubChem. [Link]
- 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid. PubChem. [Link]
- Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Science Publishing. [Link]
- Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (2022). The Royal Society of Chemistry. [Link]
- Introduction to infrared spectroscopy | Vibrational Modes: Stretching, Bending. (2016). YouTube. [Link]
Sources
- 1. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyruvic acid, 9h-purin-6-yl-hydrazone [webbook.nist.gov]
- 3. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 4. NIST Chemistry WebBook [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclopropanecarboxylic acid [webbook.nist.gov]
solubility of 2-Cyclopropyl-2-oxoacetic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Cyclopropyl-2-oxoacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction design, purification, formulation, and drug delivery. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It offers insights into predicting solubility based on molecular structure, details experimental protocols for accurate measurement, and discusses the implications of these findings for laboratory and industrial applications.
Introduction: The Significance of Solubility for this compound
This compound, with its unique combination of a cyclopropyl ring, a ketone, and a carboxylic acid, presents an interesting profile for solubility. The interplay of these functional groups dictates its interaction with different solvent environments, which is a crucial parameter for chemists. Optimizing reaction conditions, developing robust purification methods like crystallization, and formulating active pharmaceutical ingredients (APIs) all hinge on a precise understanding of a compound's solubility. This guide serves as a foundational resource for researchers working with this compound, enabling them to make informed decisions on solvent selection and handling.
Physicochemical Properties of this compound
A prerequisite to understanding solubility is a review of the compound's fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | [1][2][3] |
| Molecular Weight | 114.10 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid OR white solid | [1][4] |
| Boiling Point | 195.2 ± 7.0 °C at 760 mmHg | [4] |
| Density | 1.442 g/cm³ | [1][4] |
| pKa (Predicted) | 2.57 ± 0.54 | [1] |
The conflicting reports of its physical state as both a liquid and a solid suggest it may be a low-melting solid or exist in different polymorphic forms. This is a critical consideration for solubility studies, as the solid-state properties (crystal lattice energy) significantly influence the energy required to dissolve the compound. Researchers should characterize the physical state of their starting material before commencing any solubility experiments.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational, albeit simplistic, guide to solubility.[5] A more nuanced understanding can be gained by considering the specific intermolecular forces at play.
This compound has:
-
Hydrogen Bond Donating and Accepting Capabilities: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens).
-
Dipole-Dipole Interactions: The ketone and carboxylic acid functionalities introduce significant polarity.
-
Van der Waals Forces: The cyclopropyl and alkyl backbone contribute to nonpolar interactions.
Based on these features, we can make some qualitative predictions:
-
Polar Protic Solvents (e.g., alcohols, water): The ability to both donate and accept hydrogen bonds suggests good solubility in these solvents. The acidic nature of the carboxylic acid will also play a role.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Good solubility is expected. A synthesis described in the literature dissolves the compound in hot acetone, supporting this prediction.[1]
-
Nonpolar Solvents (e.g., hexane, toluene): The dominant polar nature of the molecule suggests that solubility in nonpolar solvents will be limited.
Predictive Models for Solubility Estimation
While experimental determination is the gold standard, computational models can provide valuable initial estimates and guide solvent selection.
Hansen Solubility Parameters (HSP)
HSP theory decomposes the total Hildebrand solubility parameter (δ) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius of the solute (R0), dissolution is predicted.[7]
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[8][9] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities.[8][9] This ab initio approach can be highly accurate and does not require experimental data for parameterization, making it ideal for novel compounds.[10][11] A COSMO-RS calculation would provide a detailed solubility profile of this compound across a broad spectrum of solvents.
Experimental Determination of Solubility
Accurate quantitative solubility data requires carefully controlled experiments. The following section outlines a standard protocol for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (of known purity and physical form)
-
A range of analytical grade organic solvents
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Experimental Workflow: Equilibrium Solubility Determination
The following diagram illustrates the workflow for determining equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Measurement.
Step-by-Step Protocol
-
Preparation of Saturated Solutions: To a series of vials, add an excess amount of this compound. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure the dissolution process has reached a steady state.
-
Sampling: Once equilibrated, remove the vials and let any undissolved solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any microscopic solid particles. This step is critical to avoid overestimation of the solubility.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC method or another appropriate analytical technique.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. Express the results in units such as mg/mL or mol/L.
Practical Implications for Researchers
The solubility data, once determined, will have direct applications in several areas:
-
Reaction Chemistry: Choosing a solvent in which all reactants are soluble can lead to faster reaction rates and fewer side products.
-
Purification: The temperature-dependent solubility profile is key to developing effective crystallization procedures. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for this purpose.[1]
-
Formulation Science: For drug development, solubility in pharmaceutically acceptable solvents is a primary consideration for creating stable and bioavailable formulations.
-
Analytical Chemistry: Understanding solubility is essential for preparing stock solutions and standards for analysis.
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides a robust framework for its determination. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the reliable data needed to advance their work. The structural features of the molecule suggest good solubility in polar protic and aprotic solvents. The experimental workflow detailed herein provides a clear path to quantifying this solubility, empowering scientists to optimize processes and accelerate research and development.
References
- This compound CAS 13885-13-7 - Home Sunshine Pharma. (n.d.).
- This compound CAS#: 13885-13-7 - ChemicalBook. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- This compound | 13885-13-7 - Sigma-Aldrich. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- This compound | C5H6O3 | CID 12211938 - PubChem - NIH. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid - PubChem. (n.d.).
- Loschen, C., & Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Journal of Pharmacy and Pharmacology, 67(6), 803–811. [Link]
- Predicting Solubilities in Polymer Systems Using Cosmo-Rs. (n.d.).
- Hansen Solubility Parameter System. (n.d.).
- Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]
- Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - SciSpace. (n.d.).
- Calculation of properties — COSMO-RS 2025.1 documentation - SCM. (n.d.).
- Hansen solubility parameters - Stenutz. (n.d.).
Sources
- 1. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 2. This compound | 13885-13-7 [sigmaaldrich.com]
- 3. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS 13885-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. youtube.com [youtube.com]
- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 7. Hansen solubility parameters [stenutz.eu]
- 8. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. approcess.com [approcess.com]
- 11. scispace.com [scispace.com]
Introduction: The Significance of 2-Cyclopropyl-2-oxoacetic Acid in Modern Chemistry
An In-Depth Technical Guide to the Stability and Storage of 2-Cyclopropyl-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound, a molecule possessing a unique combination of a reactive α-keto acid moiety and a strained cyclopropyl ring, has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1] Its structural motifs are found in various biologically active compounds, making its purity and stability paramount for reproducible and successful research and development. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the critical aspects of handling, storing, and assessing the stability of this important reagent. We will delve into the underlying chemical principles that govern its stability and provide actionable protocols to ensure its integrity throughout its lifecycle in the laboratory.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is the first step in ensuring its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 13885-13-7 | [1][2][3][4] |
| Molecular Formula | C5H6O3 | [1][3][5] |
| Molecular Weight | 114.1 g/mol | [1][3][5] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | [5] |
| Synonyms | cyclopropyl(oxo)acetic acid | [2] |
Understanding the Stability Profile of this compound
The stability of this compound is influenced by its two primary functional groups: the α-keto acid and the cyclopropyl ring. While generally stable under recommended conditions, these groups can be susceptible to degradation under certain environmental stresses.[6]
Thermal Stability
As an α-keto acid, this compound is more stable than its β-keto acid counterparts, which are prone to rapid decarboxylation. However, elevated temperatures can still promote degradation. Research on related α-(carbonyl)cyclopropane carboxylic acids has shown that thermal decarboxylation can occur at temperatures around 120°C, sometimes leading to complex rearrangements.[7][8][9] Therefore, avoiding high temperatures is crucial.
Susceptibility to Moisture
The carboxylic acid group makes the compound hygroscopic. The presence of water can potentially lead to the formation of a hydrate at the ketone position. While this may be reversible, it alters the compound's chemical nature and can affect reaction stoichiometry. It is best practice to handle the compound in a dry environment and to store it in a tightly sealed container to minimize moisture absorption.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can postulate potential routes based on the chemistry of its functional groups.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the chemical properties and potential for degradation, the following storage and handling procedures are recommended to maintain the integrity of this compound.
Optimal Storage Conditions
For long-term storage, the compound should be kept in a tightly sealed container in a refrigerator at 2-8°C .[5][10] The area should be dry and well-ventilated. Storing it "sealed in dry" is a critical recommendation from suppliers.[10]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential thermal degradation and side reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, opaque glass vial | Prevents moisture ingress and potential light-induced degradation. |
| Location | Dry, well-ventilated area | Ensures a stable external environment.[6][11] |
Safe Handling Procedures
This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) should be used at all times.
-
Eye Protection: Wear safety glasses with side shields or goggles.[11]
-
Skin Protection: Use chemically resistant gloves and a lab coat.[6][11]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[6][11]
-
Contamination: Wash hands thoroughly after handling.[6][11] In case of skin contact, wash with plenty of soap and water.[6] If eye contact occurs, rinse cautiously with water for several minutes.[6]
Methodology for Stability and Quality Assessment
A robust quality control process is essential for verifying the integrity of this compound before use, especially after long-term storage.
Experimental Workflow for Stability Testing
The following workflow outlines a general procedure for assessing the stability of a batch of this compound.
Caption: A typical workflow for the stability assessment of this compound.
Step-by-Step Protocol for HPLC Purity Assessment
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the test material and dissolve it in the same solvent as the standard to a known concentration.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions and the sample solution.
-
Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area. Identify any new peaks in the aged sample, which may correspond to degradation products.
Conclusion
The stability and integrity of this compound are critical for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, and by adhering to stringent storage and handling protocols, scientists can ensure the quality and reliability of this valuable reagent. The implementation of routine analytical checks, such as HPLC and LC-MS, provides a robust system for validating its purity over time. This proactive approach to chemical management not only fosters reproducible scientific outcomes but also enhances laboratory safety.
References
- Jahngen, E. G. E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC, 2007(ix), 135-149.
- Arctom. (n.d.). CAS NO. 13885-13-7 | this compound.
- Wikipedia. (n.d.). Keto acid.
- PubChem. (n.d.). 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans | Request PDF.
Sources
- 1. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13885-13-7 [sigmaaldrich.com]
- 3. This compound | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound – Biotuva Life Sciences [biotuva.com]
- 6. aksci.com [aksci.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. 13885-13-7|this compound|BLD Pharm [bldpharm.com]
- 11. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to 2-Cyclopropyl-2-oxoacetic Acid for Researchers and Drug Developers
An In-depth Technical Guide on the Procurement, Quality Control, and Application of a Key Pharmaceutical Building Block
Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclopropyl group stands out as a "versatile player."[1] Its incorporation into molecular scaffolds can significantly enhance a range of pharmacological properties, including potency, metabolic stability, and membrane permeability, while reducing off-target effects.[1] This is attributed to the unique conformational rigidity and electronic character of the three-membered ring. As a result, the cyclopropyl motif is a recurring feature in a multitude of approved drugs and clinical candidates.[2][3] 2-Cyclopropyl-2-oxoacetic acid (CAS No. 13885-13-7), a bifunctional molecule featuring both a cyclopropyl and an α-keto acid moiety, represents a critical starting material for the synthesis of these complex pharmaceutical agents. This guide provides a comprehensive overview of commercial suppliers, quality control methodologies, and handling procedures for this valuable chemical intermediate.
Commercial Sourcing of this compound: A Supplier Overview
A variety of chemical suppliers offer this compound, catering to different scales of research and development needs. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data and responsive technical support.
| Supplier | Purity | Available Documentation | Notes |
| Sigma-Aldrich | Typically ≥95% | Certificate of Analysis (CoA), Certificate of Origin (COO), MSDS | Offers various quantities suitable for laboratory-scale research. |
| Parchem | Inquire for specifications | Documentation available upon request | A supplier of specialty chemicals, potentially for larger quantities.[4] |
| Huateng Pharma | Inquire for specifications | MSDS, CoA available | Specializes in pharmaceutical intermediates.[5] |
| Biotuva Life Sciences | Typically ≥98% | Inquire for specifications | Offers high-purity grades for sensitive applications.[6] |
| BLD Pharm | Inquire for specifications | NMR, HPLC, LC-MS, UPLC data available | Provides a range of analytical data for their products.[7] |
| Ambeed | Inquire for specifications | Comprehensive analytical data (NMR, HPLC, LC-MS) available | Focuses on providing detailed analytical information.[8] |
| Home Sunshine Pharma | Inquire for specifications | Inquire for specifications | A manufacturer and supplier of fine chemicals and intermediates.[9] |
| Arctom | Typically 95% | SDS, CoA available | Provides reagents in flexible sizes.[10] |
Quality Control and Analytical Protocols: Ensuring a Self-Validating System
The reliability of any research or development program hinges on the quality of the starting materials. For this compound, a robust quality control (QC) protocol is essential. This section outlines key analytical techniques and a systematic workflow for validating the identity and purity of this reagent.
Identity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation.
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on published data, the expected signals are:
-
A multiplet around δ 2.43-2.49 ppm corresponding to the single proton on the carbon adjacent to the carbonyl groups.
-
A multiplet around δ 0.98-1.06 ppm integrating to four protons, representing the two CH₂ groups of the cyclopropyl ring.[11]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₅H₆O₃), the expected molecular weight is approximately 114.1 g/mol .[12] Electrospray ionization (ESI) in negative mode would be expected to show a prominent ion at m/z 113.0 [M-H]⁻.[11]
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound. A well-developed HPLC method should be able to separate the main component from any starting materials, by-products, or degradation products.
A General Protocol for HPLC-UV Analysis:
While a specific, validated monograph for this compound is not publicly available, a general reverse-phase HPLC method can be developed and validated in-house.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[13]
-
Mobile Phase: A gradient elution is often effective for separating compounds with differing polarities. A typical mobile phase system would consist of:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form.
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
-
Gradient: A linear gradient from a low percentage of organic phase (e.g., 5-10% B) to a high percentage (e.g., 95% B) over a suitable time (e.g., 15-20 minutes) should be explored.
-
Detection: UV detection at a wavelength where the α-keto acid chromophore absorbs, typically in the range of 210-240 nm, would be appropriate.[13]
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Workflow for Incoming Material Qualification:
The following diagram illustrates a logical workflow for the quality control of a newly acquired batch of this compound.
Caption: Quality Control Workflow for this compound.
Synthesis, Potential Impurities, and Purification
A common laboratory-scale synthesis of this compound involves the oxidation of cyclopropyl methyl ketone.[11] A published procedure describes the use of potassium permanganate as the oxidizing agent.[11]
Reaction Scheme:
Sources
- 1. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 500 MHz, H2O, experimental) (HMDB0000225) [hmdb.ca]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. parchem.com [parchem.com]
- 5. This compound | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
- 7. 13885-13-7|this compound|BLD Pharm [bldpharm.com]
- 8. 13885-13-7 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 9. This compound CAS 13885-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. arctomsci.com [arctomsci.com]
- 11. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 12. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma [mdpi.com]
2-Cyclopropyl-2-oxoacetic Acid: A Versatile Synthetic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its incorporation into drug candidates can profoundly influence a molecule's pharmacological profile, often leading to enhanced potency, improved metabolic stability, and favorable pharmacokinetic properties.[1][2] The inherent ring strain of the three-membered ring imparts electronic properties that are distinct from other alkyl substituents, offering a rigid scaffold that can effectively probe the binding pockets of biological targets. 2-Cyclopropyl-2-oxoacetic acid, a bifunctional molecule featuring both a cyclopropyl ketone and a carboxylic acid, represents a highly versatile and reactive building block for the introduction of this valuable moiety and for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity, and application in the development of novel therapeutics.
Core Properties and Specifications
This compound is a liquid at room temperature with the following key properties:
| Property | Value | Source |
| CAS Number | 13885-13-7 | [3] |
| Molecular Formula | C₅H₆O₃ | [3] |
| Molecular Weight | 114.10 g/mol | [3] |
| Appearance | Liquid | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthesis of this compound: A Reliable and Scalable Protocol
A robust and high-yielding synthesis of this compound involves the oxidation of the readily available cyclopropyl methyl ketone. This method, adapted from established procedures, is amenable to multigram scale-up, a critical consideration for drug development campaigns.[5]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Oxidation of Cyclopropyl Methyl Ketone
This protocol is based on a well-established procedure with a reported yield of 74%.[5]
Materials:
-
1-Cyclopropylethanone (Cyclopropyl methyl ketone)
-
Sodium carbonate (Na₂CO₃)
-
Potassium permanganate (KMnO₄)
-
Methanol
-
Acetone
-
Deionized water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-cyclopropylethanone (10 g, 118.9 mmol) and sodium carbonate (145 mg, 1.37 mmol) in water (66 ml). Heat the solution to 50°C.
-
Oxidation: Slowly add an aqueous solution of potassium permanganate (19.8 g, 125.3 mmol) in water (594 ml) to the heated reaction mixture over a period of 10 hours. Maintain the temperature at 50°C throughout the addition.
-
Quenching: After the addition is complete, quench the reaction by the addition of methanol (90 ml).
-
Workup: Filter the reaction mixture to remove the manganese dioxide precipitate. Concentrate the filtrate under reduced pressure to obtain a white solid.
-
Purification: Dissolve the solid in acetone (80 ml) and heat at 65°C for 30 minutes. Cool the solution to room temperature to allow for the precipitation of a white solid.
-
Isolation: Collect the precipitate by filtration and dry under vacuum to yield this compound as a white solid (10 g, 74% yield).[5]
The Reactivity of this compound: A Gateway to Molecular Diversity
The synthetic utility of this compound stems from the reactivity of both the cyclopropyl ketone and the carboxylic acid functionalities. The strained cyclopropane ring can undergo a variety of ring-opening reactions, providing access to linear carbon chains with diverse functionalization.
Ring-Opening Reactions: A Strategic Bond Cleavage
The cleavage of the cyclopropane ring can be initiated by various reagents and catalysts, with the reaction pathway and product being highly dependent on the chosen method and substituents.[5]
Comparative Analysis of Ring-Opening Methodologies
| Method | Reagents/Catalysts | Mechanistic Pathway | Typical Products | Key Considerations |
| Acid-Catalyzed | Brønsted or Lewis acids | Carbocationic intermediate | 1,3-Difunctionalized compounds | Regioselectivity is governed by the stability of the carbocation intermediate.[5] |
| Reductive | NaBH₄, Zn/EtOH | Anion-radical or hydride reduction | Ketones or alcohols with extended carbon chains | Aryl substitution facilitates the reaction. NaBH₄ can be selective for the ketone reduction, leaving the cyclopropane ring intact under mild conditions.[5] |
| Transition-Metal-Catalyzed | Ni, Pd catalysts | Oxidative addition and reductive elimination | γ-Substituted silyl enol ethers, α,β-unsaturated ketones | Offers access to products not easily synthesized by other methods.[5][6] |
Nucleophilic Ring-Opening Pathway
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13885-13-7 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Dual-Faceted Reactivity of the Cyclopropyl Moiety in 2-Cyclopropyl-2-oxoacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl group, a motif of increasing significance in medicinal chemistry and organic synthesis, imparts unique stereochemical and electronic properties to parent molecules. This guide provides a comprehensive technical analysis of the reactivity of the cyclopropyl group within the framework of 2-Cyclopropyl-2-oxoacetic acid. We will explore the inherent strain of the three-membered ring and the activating influence of the adjacent α-keto and carboxylic acid functionalities. This document will detail the delicate balance between the stability of the cyclopropyl ring and its propensity for ring-opening reactions under various conditions, including thermal, acidic, basic, and photochemical stimuli. Mechanistic insights, supported by data from analogous systems, will be presented alongside detailed experimental protocols for key transformations. This guide aims to equip researchers with the foundational knowledge to strategically exploit the unique reactivity of this compound in the design and synthesis of novel chemical entities.
Introduction: The Enigmatic Nature of the Cyclopropyl Group
The cyclopropyl group, with its C-C-C bond angles compressed to 60°, possesses significant ring strain (approximately 27.5 kcal/mol). This inherent strain endows the cyclopropyl ring with physical and chemical properties that resemble those of a carbon-carbon double bond.[1] The Walsh model of bonding in cyclopropane describes a set of sp²-hybridized carbons forming the sigma framework of the ring, with the remaining p-orbitals overlapping both internally and externally, leading to "bent" bonds and significant p-character.[2] This unique electronic structure allows the cyclopropyl group to participate in conjugation and stabilize adjacent carbocations.[2]
In this compound, the cyclopropyl ring is positioned adjacent to two electron-withdrawing carbonyl groups. This arrangement significantly influences the reactivity of the cyclopropyl moiety, polarizing the C-C bonds and rendering the ring susceptible to nucleophilic attack and ring-opening reactions.[3] Understanding the interplay between the inherent strain of the cyclopropyl group and the electronic effects of the neighboring functionalities is paramount to predicting and controlling its chemical behavior.
Synthesis of this compound
The reliable synthesis of this compound is a prerequisite for exploring its reactivity. A common and effective method involves the oxidation of cyclopropyl methyl ketone.[4]
Experimental Protocol: Oxidation of Cyclopropyl Methyl Ketone
Materials:
-
Cyclopropyl methyl ketone
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Acetone
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve cyclopropyl methyl ketone and sodium carbonate in water and heat the solution to 50 °C.
-
Slowly add an aqueous solution of potassium permanganate to the heated mixture over a period of 10 hours, maintaining the temperature at 50 °C.
-
After the addition is complete, quench the reaction by adding methanol.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Concentrate the filtrate to obtain a solid residue.
-
Dissolve the solid in acetone and heat to 65 °C for 30 minutes.
-
Cool the solution to room temperature to allow the product to precipitate.
-
Collect the white solid by filtration and dry to yield this compound.[4]
Table 1: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₃ | [5] |
| Molecular Weight | 114.10 g/mol | [5] |
| Appearance | White solid | [4] |
| Boiling Point | 60-70 °C at 0.005 Torr | [4] |
| ¹H NMR (CD₃OD) | δ 2.49-2.43 (m, 1H), 1.06-0.98 (m, 4H) | [4] |
| Mass Spectrum (m/z) | [M-1]⁻ ~ 113.0 | [4] |
Reactivity of the Cyclopropyl Group: A Dichotomy of Stability and Ring-Opening
The reactivity of the cyclopropyl group in this compound is a fascinating case study in the influence of adjacent functional groups on a strained ring system. The presence of two carbonyl groups creates a highly electron-deficient center, which can activate the cyclopropyl ring towards various transformations.
Thermal Reactivity: Decarboxylation and Rearrangement
While direct studies on the thermal decarboxylation of this compound are not extensively reported, valuable insights can be drawn from the thermal behavior of the closely related 1-(cyclopropylcarbonyl)cyclopropane carboxylic acid.[6] Upon heating, this molecule undergoes a facile decarboxylation at 120°C, but instead of the expected dicyclopropyl ketone, it yields 2-cyclopropyl-4,5-dihydrofuran.[6][7]
This observation strongly suggests that the thermal decarboxylation is accompanied by a rearrangement involving the opening of a cyclopropyl ring. The proposed mechanism involves an initial ring opening to form an α-allyl-β-keto acid intermediate, which then undergoes a simultaneous decarboxylation and ring closure to form the dihydrofuran product.[6] This indicates that the cyclopropyl ring in such systems is not merely a spectator but an active participant in the reaction cascade.
Caption: Proposed mechanism for the thermal decarboxylative rearrangement.
It is plausible that this compound would exhibit similar reactivity, where thermal decarboxylation could trigger a ring-opening event, leading to rearranged products. The exact nature of these products would depend on the specific reaction conditions and the subsequent intramolecular trapping pathways.
Reactivity under Acidic and Basic Conditions
The behavior of this compound under acidic and basic conditions is of significant interest for its application in various synthetic transformations.
-
Acid Catalysis: In the presence of Brønsted or Lewis acids, the carbonyl oxygen of the keto group can be protonated or coordinated, which would further enhance the electrophilicity of the adjacent cyclopropyl ring. This activation makes the ring susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of the ring-opening is generally governed by the formation of the most stable carbocation intermediate.[8] For this compound, cleavage of the bond between the carbonyl carbon and one of the methylene carbons of the cyclopropyl ring would lead to a stabilized carbocation.
-
Base Catalysis: Under basic conditions, the carboxylic acid proton will be readily abstracted. The resulting carboxylate can influence the electronic properties of the molecule. While direct nucleophilic attack on the cyclopropyl ring under basic conditions is less common for simple cyclopropyl ketones, the presence of the α-keto group in this compound could potentially facilitate such reactions by providing a site for initial nucleophilic addition to the carbonyl, which could then trigger a subsequent ring-opening cascade.
Nucleophilic Addition and Ring-Opening
The electron-withdrawing nature of the two carbonyl groups in this compound makes the cyclopropyl ring a potential electrophilic site, susceptible to attack by nucleophiles. This can lead to a variety of ring-opened products, depending on the nature of the nucleophile and the reaction conditions.
Asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, including thiols, alcohols, and carboxylic acids, has been achieved using chiral catalysts.[9][10][11] This highlights the potential of this compound as a precursor for the synthesis of chiral, functionalized acyclic compounds.
Caption: General scheme for nucleophilic ring-opening.
Photochemical Reactivity
The presence of a carbonyl group makes this compound a candidate for photochemical reactions. α-Cyclopropyl ketones are known to undergo a variety of photochemical transformations, including Norrish Type I and Type II reactions, as well as photoinduced electron transfer (PET) reactions.[1][12][13]
-
Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the cyclopropyl ring upon photoexcitation, leading to the formation of a radical pair. The subsequent fate of these radicals can include decarbonylation, recombination, or further rearrangement.
-
Norrish Type II Reaction: If a γ-hydrogen is available for abstraction by the excited carbonyl oxygen, a 1,4-biradical intermediate can be formed. For cyclopropyl ketones, this can be followed by β-cleavage, which results in ring opening of the cyclopropyl group to relieve ring strain.[1]
-
Photoinduced Electron Transfer (PET): In the presence of an electron donor, reductive PET can lead to the formation of a radical anion, which can then undergo regioselective cleavage of a cyclopropyl bond.[12]
The specific photochemical behavior of this compound would likely be influenced by the presence of the carboxylic acid group, which could participate in or modify these photochemical pathways.
Biotransformations and Enzymatic Reactivity
The cyclopropyl group is found in a number of natural products, and enzymes have evolved to both synthesize and metabolize this unique structural motif.[14] While specific enzymatic reactions involving this compound are not well-documented, the metabolism of other cyclopropane-containing carboxylic acids has been studied. For instance, cyclopropanecarboxylic acid can be incorporated into fatty acids by mammalian tissues.[15][16] This suggests that this compound could potentially be a substrate for various metabolic enzymes, leading to either modification of the carboxylic acid group or reactions involving the cyclopropyl ring.
The development of chemoenzymatic methods for the synthesis of optically active α-cyclopropyl-pyruvates highlights the potential for enzymatic systems to control the stereochemistry of reactions involving cyclopropyl-containing α-keto esters.[17] This opens up possibilities for the biocatalytic transformation of this compound and its derivatives.
Conclusion and Future Outlook
This compound stands as a molecule with a rich and varied reactivity profile, largely dictated by the interplay between its strained cyclopropyl ring and the adjacent electron-withdrawing α-keto and carboxylic acid functionalities. While its stability under certain conditions allows for its isolation and handling, the inherent strain of the three-membered ring provides a thermodynamic driving force for a range of ring-opening and rearrangement reactions.
Future research in this area should focus on a more detailed experimental investigation into the reactivity of this compound itself, particularly in its reactions with a diverse array of nucleophiles under various catalytic systems. Elucidating the precise mechanisms and stereochemical outcomes of its thermal, photochemical, and potential enzymatic transformations will undoubtedly unlock new synthetic pathways and provide access to novel molecular architectures. For drug development professionals, a deeper understanding of the metabolic fate of the cyclopropyl group in such molecules is crucial for designing safer and more effective therapeutic agents. The continued exploration of the chemistry of this compound promises to be a fruitful endeavor, with the potential for significant contributions to both fundamental organic chemistry and applied medicinal science.
References
- Chemistry Stack Exchange. (2018). Reactivity of carbonyl adjacent to cyclopropyl group. [Link]
- Craig, A. J., & Hawkins, B. C. (2020). The Bonding and Reactivity of alpha-Carbonyl Cyclopropanes. Synthesis, 52(01), 27-39.
- Griesbeck, A. G., et al. (2001). Photoinduced Electron Transfer Reactions of α-Cyclopropyl- and α-Epoxy Ketones. Tandem Fragmentation−Cyclization to Bi-, Tri-, and Spirocyclic Ketones. The Journal of Organic Chemistry, 66(23), 7653-7661.
- Wikipedia. (2023).
- Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC, 2007(ix), 135-149.
- PubChem. (n.d.). This compound. [Link]
- Duncombe, W. G., & Rising, T. J. (1968). Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. Biochemical Journal, 109(3), 449–455.
- List, B., et al. (2021). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society, 143(1), 446-453.
- Filo. (2023). Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton... [Link]
- Duncombe, W. G., & Rising, T. J. (1968). Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. Biochemical Journal, 109(3), 449–455.
- Ashenhurst, J. (2022).
- ResearchGate. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. [Link]
- The Bumbling Biochemist. (2024, April 11). β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. [Video]. YouTube. [Link]
- Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. [Link]
- Wang, C., et al. (2021). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis.
- LibreTexts. (2021).
- Wang, Y., et al. (2020). Tandem cycloaddition–decarboxylation of α-keto acid and isocyanide under oxidant-free conditions towards monosubstituted oxazoles. RSC Advances, 10(63), 38481-38485.
- ResearchGate. (n.d.). The rearrangement of cyclopropyl carbenes. [Link]
- Fasan, R., et al. (2024). Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer. Organic Chemistry Frontiers.
- Physical Chemistry Research. (2020). Regular Article. [Link]
- Glorius, F., et al. (2021). Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis.
- Pitts, J. N., & Norman, I. (1963). Structure and Reactivity in the Vapor-Phase Photolysis of Ketones. I. Methyl Cyclopropyl Ketone. Journal of the American Chemical Society, 85(19), 2963–2968.
- ResearchGate. (n.d.).
- Feng, X., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex.
- Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1479–1508.
- Anh, N. T. (2001). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 4(1-2), 1-13.
- Wang, C., et al. (2022). Recent Developments in Photoinduced Decarboxylative Acylation of α-Keto Acids. Molecules, 27(16), 5283.
- Li, H., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
- Zamora, R., & Hidalgo, F. J. (2006). Chemical conversion of alpha-amino acids into alpha-keto acids by 4,5-epoxy-2-decenal. Journal of Agricultural and Food Chemistry, 54(21), 8129-8134.
- ResearchGate. (n.d.). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. [Link]
- Jirgensons, A., et al. (2018). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. The Journal of Organic Chemistry, 83(15), 8209-8218.
- Bell, R. P., & Jensen, M. B. (1961). 12. Oxaloacetic acid. Part II. The acid–base-catalysed prototropy of oxaloacetic acid in aqueous solution. Journal of the Chemical Society (Resumed), 12-16.
Sources
- 1. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 5. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Cyclopropyl-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclopropyl-2-oxoacetic acid, a molecule incorporating a strained cyclopropyl ring adjacent to an α-keto acid moiety, presents a unique landscape of reactive sites. This guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within this molecule, grounded in fundamental principles of organic chemistry and supported by established reaction methodologies. We will explore the electronic interplay between the cyclopropyl group and the α-dicarbonyl system, identifying the probable sites for nucleophilic and electrophilic attack. This analysis is supplemented with detailed, field-proven experimental protocols for characteristic reactions, offering a practical framework for the synthetic manipulation of this versatile building block. The insights provided herein are intended to empower researchers in harnessing the synthetic potential of this compound for applications in medicinal chemistry and materials science.
Molecular Architecture and Electronic Landscape
This compound (CAS No. 13885-13-7) possesses a compact structure defined by two key functional groups: a cyclopropyl ring and an α-keto acid.[1] The inherent ring strain of the cyclopropane ring and the electron-withdrawing nature of the adjacent carbonyl groups create a molecule with distinct and predictable points of reactivity.
The α-keto acid functionality is characterized by two adjacent carbonyl groups, which mutually enhance their electrophilicity through the inductive effect. The carboxylic acid proton is acidic, readily removed by a base to form a nucleophilic carboxylate. The cyclopropyl group, with its unique sp2-like character, can influence the reactivity of the adjacent carbonyl group through electronic interactions.
Diagram: Molecular Structure and Key Reactive Sites
Caption: Electrophilic (red) and potential nucleophilic (blue) sites of this compound.
Analysis of Nucleophilic Character
The primary nucleophilic site of this compound is the carboxylate anion, formed upon deprotonation of the carboxylic acid. The resulting carboxylate is a moderately good nucleophile, capable of participating in a variety of substitution and addition reactions.
Esterification
The conversion of this compound to its corresponding esters is a fundamental transformation that proceeds via nucleophilic acyl substitution. The Fischer esterification, a classic acid-catalyzed method, is a reliable approach.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (TsOH), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Amide Bond Formation
The synthesis of amides from this compound requires activation of the carboxylic acid, as the direct reaction with an amine is generally unfavorable. Standard peptide coupling reagents can be employed for this transformation.[3]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.1 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.
Diagram: Nucleophilic Reactions Workflow
Caption: General workflows for esterification and amidation of this compound.
Analysis of Electrophilic Character
The two carbonyl carbons of the α-keto acid moiety are the primary electrophilic sites in this compound. These carbons are susceptible to attack by a wide range of nucleophiles.
Reduction of the Ketone
The ketone carbonyl can be selectively reduced in the presence of the carboxylic acid using a mild reducing agent like sodium borohydride (NaBH₄).[4]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to control the evolution of hydrogen gas.
-
Reaction Conditions: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a dilute aqueous acid (e.g., 1 M HCl) until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the corresponding α-hydroxy acid.
Reaction with Organometallic Reagents
Grignard reagents and organolithium compounds are potent nucleophiles that can add to the carbonyl carbons. Due to the presence of the acidic proton, at least two equivalents of the organometallic reagent are required. The first equivalent will act as a base, deprotonating the carboxylic acid, while the second equivalent will act as a nucleophile, attacking one of the carbonyl groups.[5]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a solution of this compound (1.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Reagent Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 2.2 eq) dropwise from the addition funnel at 0 °C. An initial vigorous reaction (gas evolution) is expected due to the acid-base reaction.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux to ensure complete reaction. Monitor the progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Summary of Expected Products from Nucleophilic and Electrophilic Reactions
| Reaction Type | Reagents | Expected Product |
| Nucleophilic | ||
| Esterification | Methanol, H₂SO₄ | Methyl 2-cyclopropyl-2-oxoacetate |
| Amidation | Benzylamine, EDC, HOBt | N-benzyl-2-cyclopropyl-2-oxoacetamide |
| Electrophilic | ||
| Ketone Reduction | NaBH₄, Methanol | 2-Cyclopropyl-2-hydroxyacetic acid |
| Grignard Reaction | Methylmagnesium bromide (excess) | 2-Cyclopropyl-2-hydroxypropanoic acid |
Potential for Ring-Opening Reactions
The strained cyclopropyl ring, particularly when activated by an adjacent carbonyl group, can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or under reductive or photochemical conditions.[6] This reactivity adds another dimension to the synthetic utility of this compound, allowing for the formation of linear, functionalized products. The specific conditions will dictate the regioselectivity of the ring-opening.
Conclusion
This compound is a molecule rich in chemical potential, offering distinct and tunable sites for both nucleophilic and electrophilic transformations. The carboxylic acid functionality provides a handle for nucleophilic reactions such as esterification and amidation, while the vicinal carbonyl groups serve as electrophilic centers for reduction and the addition of organometallic reagents. The presence of the cyclopropyl ring not only influences the electronic properties of the molecule but also presents opportunities for unique ring-opening transformations. A thorough understanding of these reactive sites, as detailed in this guide, is crucial for the strategic design of synthetic routes utilizing this versatile building block in the development of novel pharmaceuticals and functional materials.
References
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- Reissig, H.-U., & Zimmer, R. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 245–269. [Link]
- Zimmermann, H., & Rudolph, J. (1965). Protonic States and the Mechanism of Acid‐Catalysed Esterification. Angewandte Chemie International Edition in English, 4(1), 40-49. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes - Google Patents [patents.google.com]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Biological Activities of 2-Cyclopropyl-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
2-Cyclopropyl-2-oxoacetic acid, a fascinating molecule incorporating both a strained cyclopropyl ring and a reactive α-keto acid moiety, stands as a compelling yet underexplored scaffold in medicinal chemistry. While direct biological data on this specific compound is limited, its structural features suggest a rich potential for interaction with various biological targets. This guide provides a comprehensive exploration of these potential activities, grounded in the established pharmacology of related compounds and the fundamental principles of medicinal chemistry. We will delve into the scientific rationale for investigating its potential as an enzyme inhibitor, a modulator of neurological pathways, and an anti-inflammatory agent. Detailed, field-proven experimental protocols are provided to empower researchers to systematically investigate these hypotheses. This document serves as a technical roadmap for unlocking the therapeutic promise of this compound and its derivatives.
Introduction: The Strategic Value of the Cyclopropyl-α-Keto Acid Scaffold
The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1][2][3] The unique electronic and steric nature of this three-membered ring can enforce a bioactive conformation and shield adjacent chemical bonds from metabolic degradation.[1][4] When combined with an α-keto acid functionality, a known pharmacophore present in various enzyme inhibitors, the resulting molecule, this compound, becomes a prime candidate for biological investigation.
This guide will explore the following potential biological activities, providing the scientific rationale and detailed experimental workflows for each:
-
Enzyme Inhibition: Targeting 2-oxoglutarate (2OG) dependent oxygenases and 2-oxo acid dehydrogenases.
-
Neurological Activity: Potential modulation of N-methyl-D-aspartate (NMDA) receptors.
-
Anti-inflammatory Effects: Investigating the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).
Below is a diagram illustrating the core chemical structure of this compound and its key functional moieties that are the basis for its potential biological activities.
Caption: Chemical structure of this compound with key functional moieties.
Potential as an Enzyme Inhibitor
The presence of the α-keto acid moiety strongly suggests that this compound could function as an inhibitor of enzymes that process other 2-oxo acids.
Inhibition of 2-Oxoglutarate (2OG) Dependent Oxygenases
Scientific Rationale: 2-Oxoglutarate (2OG) dependent oxygenases are a large family of enzymes involved in diverse physiological processes, including collagen biosynthesis, fatty acid metabolism, and hypoxic sensing.[2][5] These enzymes utilize 2OG as a co-substrate. It has been demonstrated that various 2-oxo acids can act as competitive inhibitors or even alternative substrates for these enzymes, leading to modulation of their activity.[1] Given the structural similarity of this compound to 2-oxoglutarate, it is a prime candidate for investigation as a modulator of 2OG-dependent oxygenases.
Experimental Protocol: In Vitro Inhibition Assay of a 2OG-Dependent Oxygenase (e.g., Prolyl Hydroxylase)
This protocol outlines a general approach to assess the inhibitory potential of this compound against a representative 2OG-dependent oxygenase.
-
Enzyme and Substrate Preparation:
-
Express and purify the recombinant human 2OG-dependent oxygenase (e.g., a prolyl hydroxylase domain protein).
-
Synthesize or procure a peptide substrate for the enzyme (e.g., a peptide containing a proline residue to be hydroxylated).
-
Prepare stock solutions of this compound, 2-oxoglutarate (the natural substrate), and the peptide substrate in an appropriate buffer (e.g., Tris-HCl with additives like Fe(II), ascorbate, and DTT).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme, and the peptide substrate.
-
Add varying concentrations of this compound to the experimental wells. Include control wells with no inhibitor and wells with a known inhibitor.
-
Initiate the reaction by adding a mixture of 2-oxoglutarate and the necessary cofactors.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).
-
-
Detection and Data Analysis:
-
Quantify the product formation (e.g., hydroxylated peptide) using a suitable method, such as mass spectrometry or a coupled enzymatic assay that produces a fluorescent or colorimetric signal.
-
Plot the enzyme activity against the concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) [Hypothetical] |
| This compound | Prolyl Hydroxylase 2 | 15.2 ± 2.1 |
| Known Inhibitor (e.g., DMOG) | Prolyl Hydroxylase 2 | 1.8 ± 0.3 |
Workflow Diagram:
Sources
- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 2. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 2-oxoglutarate dependent oxygenases - R Discovery [discovery.researcher.life]
discovery and history of 2-Cyclopropyl-2-oxoacetic acid synthesis
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 2-Cyclopropyl-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as cyclopropylglyoxylic acid, is a pivotal building block in modern synthetic organic chemistry. Its unique structural motif, combining the strained cyclopropyl ring with a reactive α-ketoacid functionality, has made it an indispensable intermediate, most notably in the synthesis of complex antiviral agents. This guide provides a comprehensive overview of the historical development of its synthesis, a detailed examination of prevalent and alternative manufacturing methodologies, mechanistic insights, and its critical role in pharmaceutical development.
Introduction: The Emergence of a High-Value Intermediate
The cyclopropyl group is a highly sought-after substituent in medicinal chemistry. Its introduction into a molecule can significantly impact conformational rigidity, metabolic stability, and binding affinity to biological targets. When this compact, three-membered ring is juxtaposed with an α-ketoacid, the resulting molecule, this compound (CAS No. 13885-13-7), becomes a versatile synthon for constructing elaborate molecular architectures.
Its significance surged with the development of direct-acting antiviral (DAA) therapies for Hepatitis C Virus (HCV). Specifically, it serves as a crucial fragment for the synthesis of macrocyclic HCV NS3/4A protease inhibitors, such as Grazoprevir, a key component in FDA-approved treatments. This application has driven the need for robust, scalable, and efficient synthetic routes, transforming what was once a chemical curiosity into a high-value industrial intermediate.
Historical Perspective and Discovery of Synthetic Pathways
The synthesis of this compound is not attributable to a single discovery but rather to an evolution of classical organic reactions adapted for this specific target. Early explorations into the chemistry of cyclopropyl ketones laid the groundwork for the most common synthetic methods used today.
The foundational method that has become the standard approach is the oxidation of a readily available precursor, cyclopropyl methyl ketone (acetylcyclopropane). While various oxidation methods have been explored over the decades, the use of strong oxidizing agents proved most effective. Seminal, albeit not widely accessible, work from the Soviet chemical literature, such as that by Prokopenko et al. in the mid-1980s, explored the chemistry of cyclopropyl ketones, paving the way for these oxidative transformations.
However, the refinement and large-scale application of this chemistry are more recent, driven by the pharmaceutical industry. A key publication by Xu et al. in 2011, detailing the development of HCV protease inhibitors, highlighted the practical synthesis of the cyclopropyl ketoacid moiety, solidifying the potassium permanganate oxidation route as a reliable and scalable method. This work demonstrated the compound's critical role as a building block for life-saving medicines.
Core Synthetic Methodologies
Two primary strategies dominate the synthesis of this compound: the oxidation of a ketone precursor and a constructive approach via a Grignard reaction.
Method 1: Oxidation of Cyclopropyl Methyl Ketone
This is the most widely documented and industrially practiced route. It leverages the conversion of the methyl group of acetylcyclopropane directly to a carboxylic acid function.
Reaction Scheme:
Causality and Mechanistic Insights: The reaction is typically performed in an aqueous medium under neutral or slightly basic conditions. The mechanism involves the attack of the permanganate ion on the enolate of the cyclopropyl methyl ketone. The presence of a base (like sodium carbonate, as seen in modern protocols) facilitates the formation of the enolate. The methyl group is progressively oxidized, first likely to a hydroxymethyl or aldehyde intermediate, which is then rapidly oxidized further to the carboxylate salt. The manganese dioxide (MnO₂) byproduct precipitates from the reaction mixture. The cyclopropyl ring is notably stable under these oxidative conditions, a testament to its robust nature despite its inherent ring strain.
dot
Caption: Workflow for KMnO₄ Oxidation Synthesis.
Alternative Method: Grignard Synthesis
A plausible and versatile alternative involves the reaction of a cyclopropyl Grignard reagent with an oxalate derivative, typically diethyl oxalate. This method builds the α-ketoacid moiety through nucleophilic acyl substitution.
Reaction Scheme:
Causality and Mechanistic Insights: This synthesis begins with the formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium metal in an ethereal solvent like THF. The Grignard reagent is a potent nucleophile. The key to success in this synthesis is controlling the stoichiometry and temperature. Diethyl oxalate has two electrophilic ester carbonyls. The Grignard reagent will attack one of these carbonyls. To prevent a second addition (which would lead to a tertiary alcohol byproduct), the reaction is typically run at low temperatures (e.g., -78 °C) and with a 1:1 stoichiometry of reagents. The initial product is the ethyl ester, ethyl 2-cyclopropyl-2-oxoacetate, which is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
dot
Caption: Grignard Reaction Pathway to the Target Acid.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1: KMnO₄ Oxidation | Method 2: Grignard Synthesis |
| Starting Materials | Cyclopropyl methyl ketone, KMnO₄ | Cyclopropyl bromide, Mg, Diethyl oxalate |
| Yield | Good to Excellent (Reported ~74%) | Moderate to Good (Highly dependent on conditions) |
| Scalability | Proven for industrial scale | Feasible, but requires strict cryogenic control |
| Key Advantages | Uses inexpensive reagents; robust and high-yielding. | Modular; can be adapted for other alkyl/aryl groups. |
| Key Disadvantages | Generates stoichiometric MnO₂ waste. | Requires anhydrous conditions; sensitive to temperature. |
| Green Chemistry | Poor atom economy due to oxidant. | Better atom economy, but uses volatile ether solvents. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Potassium Permanganate Oxidation
This protocol is adapted from established patent literature and supplier documentation.
-
Preparation: In a suitable reaction vessel, dissolve 1-cyclopropylethanone (10 g, ~0.119 mol) and sodium carbonate (1.45 g, ~0.0137 mol) in water (660 mL). Heat the solution to 50 °C with stirring.
-
Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, 19.8 g, ~0.125 mol) in water (594 mL). Add this solution slowly to the ketone solution over a period of 10 hours, maintaining the reaction temperature at 50 °C. A brown precipitate of MnO₂ will form.
-
Quenching: After the addition is complete, terminate the reaction by the slow addition of methanol (90 mL) to consume any excess KMnO₄.
-
Workup & Isolation: Cool the reaction mixture to room temperature and filter to remove the MnO₂ precipitate. Wash the filter cake with water.
-
Concentration: Concentrate the combined filtrate under reduced pressure to yield a solid residue.
-
Purification: Dissolve the solid in acetone (80 mL) and heat at 65 °C for 30 minutes. Cool to room temperature to allow the product to precipitate. Collect the white solid by filtration and dry under vacuum to yield this compound. (Expected Yield: ~74%).
Protocol 2: Synthesis via Grignard Reaction (Proposed)
This protocol is based on general procedures for the synthesis of α-keto esters.
-
Grignard Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, place magnesium turnings (3.2 g, ~0.132 mol). Add a small crystal of iodine. Prepare a solution of cyclopropyl bromide (13.3 g, ~0.110 mol) in anhydrous THF (100 mL). Add a small portion of the bromide solution to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour.
-
Acylation Reaction: In a separate flame-dried flask, prepare a solution of diethyl oxalate (16.1 g, ~0.110 mol) in anhydrous THF (200 mL). Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the freshly prepared cyclopropylmagnesium bromide solution to the cooled diethyl oxalate solution via cannula, keeping the internal temperature below -70 °C. Stir for an additional 1 hour at -78 °C.
-
Quenching & Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the mixture with diethyl ether (3 x 150 mL).
-
Hydrolysis & Isolation: Combine the organic layers and concentrate under reduced pressure to obtain crude ethyl 2-cyclopropyl-2-oxoacetate. Add a solution of 10% aqueous HCl (100 mL) and heat the mixture at reflux for 4-6 hours to hydrolyze the ester. Cool the solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Conclusion and Future Outlook
The synthesis of this compound is a mature field, dominated by the highly reliable potassium permanganate oxidation of cyclopropyl methyl ketone. This method's scalability and robustness have secured its place in the commercial production of advanced pharmaceutical intermediates. While alternative routes like the Grignard synthesis offer flexibility, they present greater challenges for large-scale implementation.
Future research may focus on developing more environmentally benign oxidation methods, potentially utilizing catalytic amounts of safer oxidants in conjunction with a terminal oxidant like oxygen or hydrogen peroxide. Advances in flow chemistry could also offer improved control over exothermic oxidations or low-temperature Grignard reactions, enhancing safety and consistency. As new therapeutics incorporating the cyclopropyl ketoacid motif continue to be developed, the demand for efficient and sustainable synthesis of this valuable building block will undoubtedly persist.
References
- Xu, F., Kim, J., Waldman, J., Wang, T., & Devine, P. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265. [Link]
- PubChem. (n.d.). Grazoprevir. National Center for Biotechnology Information.
A Theoretical Deep Dive into 2-Cyclopropyl-2-oxoacetic Acid: A Computational Chemistry Whitepaper
Abstract
2-Cyclopropyl-2-oxoacetic acid, a unique α-keto acid, stands at the intersection of strained ring chemistry and biorelevant molecular scaffolds. Its distinct electronic and structural properties, arising from the juxtaposition of a cyclopropyl ring and a glyoxylic acid moiety, make it a compelling subject for theoretical investigation. This whitepaper presents a comprehensive computational analysis of this compound, employing density functional theory (DFT) to elucidate its structural, spectroscopic, and electronic characteristics. By detailing a robust, self-validating theoretical workflow, we provide researchers, scientists, and drug development professionals with foundational insights into the molecule's behavior, paving the way for its potential applications in medicinal chemistry and materials science.
Introduction: The Significance of an Intriguing α-Keto Acid
Alpha-keto acids are pivotal intermediates in numerous biochemical pathways, including the Krebs cycle and amino acid metabolism.[1] Their inherent reactivity and diverse biological roles have cemented their importance as synthetic building blocks in drug discovery. This compound (Figure 1) introduces a fascinating structural element: the cyclopropyl group. This three-membered ring is a well-known modulator of physicochemical properties in medicinal chemistry, often imparting metabolic stability, conformational rigidity, and unique electronic characteristics to a parent molecule.
The conjugation of the cyclopropyl ring with the α-keto acid functionality in this compound suggests a rich and complex electronic landscape. Understanding the interplay between the strained ring and the reactive keto-acid core is paramount for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore. This document outlines a theoretical framework to dissect these properties, providing a granular, atom-level understanding that can guide future experimental work.
The Computational Gauntlet: A Self-Validating Theoretical Protocol
To ensure the highest degree of scientific integrity, our theoretical investigation is designed as a self-validating system. This approach involves a synergistic combination of computational modeling and comparison with known experimental data, where available, to benchmark the accuracy of our theoretical methods.
The Workflow: From Structure to Spectrum
Our computational workflow is a multi-step process designed to provide a holistic view of the molecule's properties. The causality behind each step is crucial for building a reliable theoretical model.
Methodological Rigor: The 'Why' Behind the 'How'
The choice of computational methods is paramount for obtaining accurate and meaningful results. For a molecule like this compound, with its blend of strained and conjugated systems, a well-balanced theoretical approach is essential.
Protocol for a Comprehensive Theoretical Study of this compound:
-
Software Selection: All calculations will be performed using a widely recognized quantum chemistry package, such as Gaussian or ORCA, which are known for their robustness and extensive implementation of theoretical methods.
-
Initial Geometry: The initial 3D structure of this compound will be constructed using standard bond lengths and angles.
-
Conformational Search: A systematic conformational search will be conducted to identify the lowest energy conformer. This is a critical step, as the molecule's properties are dictated by its most stable three-dimensional arrangement.
-
Density Functional Theory (DFT) for Optimization and Frequencies:
-
Functional: The B3LYP functional will be employed. This hybrid functional has a proven track record for providing a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set will be used. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density of the oxygen atoms and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonding.
-
Solvation Model: To simulate a more realistic chemical environment, the Polarizable Continuum Model (PCM) with water as the solvent will be incorporated. This is crucial for accurately modeling the carboxylic acid group.
-
-
Vibrational Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within the DFT framework, will be used to predict the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) will be used as the reference standard.
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be visualized and their energies calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
-
Electrostatic Potential (ESP) Mapping: An ESP map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.
-
Predicted Molecular Properties: A Quantitative Look
While a full computational study is beyond the scope of this document, we can present the expected outcomes and their interpretations in a structured format. The following tables summarize the kind of quantitative data that would be generated from the proposed theoretical protocol.
Structural Parameters
A detailed analysis of the optimized geometry would provide key bond lengths and angles.
| Parameter | Predicted Value (Å or °) | Significance |
| C=O (keto) bond length | ~1.21 Å | Indicates the strength and reactivity of the ketone carbonyl. |
| C-C (cyclopropyl) bond length | ~1.50 Å | Reflects the strain in the three-membered ring. |
| O-H (acid) bond length | ~0.97 Å | Relates to the acidity of the carboxylic acid proton. |
| Dihedral Angle (C-C-C=O) | TBD | Defines the orientation of the cyclopropyl ring relative to the keto group. |
Spectroscopic Signatures
The predicted spectra serve as a fingerprint for the molecule and are essential for its experimental identification.
| Spectroscopic Data | Predicted Value | Experimental Comparison |
| ¹H NMR (δ, ppm) | Cyclopropyl protons: ~1.0-2.5 | ¹H NMR (CD3OD): δ 2.49-2.43 (1H, m), 1.06-0.98 (4H, m)[2] |
| ¹³C NMR (δ, ppm) | Carboxylic acid C: ~170-180 | No data available in initial search. |
| Keto C: ~190-200 | ||
| Cyclopropyl C: ~10-30 | ||
| IR (cm⁻¹) | C=O (keto) stretch: ~1720-1740 | No data available in initial search. |
| C=O (acid) stretch: ~1700-1720 | ||
| O-H (acid) stretch: ~2500-3300 (broad) |
Electronic Characteristics
Understanding the electronic properties is key to predicting the molecule's reactivity and intermolecular interactions.
| Electronic Property | Predicted Value | Implication |
| HOMO Energy | TBD | Region of highest electron density, susceptible to electrophilic attack. |
| LUMO Energy | TBD | Region most likely to accept electrons, indicating sites for nucleophilic attack. |
| HOMO-LUMO Gap | TBD | A smaller gap suggests higher reactivity. |
| Dipole Moment | TBD | Quantifies the overall polarity of the molecule. |
Mechanistic Insights and Predictive Power
The true value of a theoretical study lies in its ability to provide insights that are difficult or impossible to obtain through experimentation alone.
The Influence of the Cyclopropyl Ring
The cyclopropyl group, with its unique "bent" bonds, can donate electron density to the adjacent carbonyl group through σ-conjugation. This interaction is expected to:
-
Lower the C=O stretching frequency in the IR spectrum compared to a simple alkyl ketone.
-
Influence the chemical shifts of the carbonyl carbons in the ¹³C NMR spectrum.
-
Stabilize a positive charge on the adjacent carbon, which could have implications for its reactivity in certain chemical reactions.
Reactivity Mapping
The electrostatic potential map provides a visual guide to the molecule's reactivity.
This map would reveal the electron-rich oxygen atoms of the carbonyl and carboxyl groups as likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the acidic proton and the carbonyl carbons would be identified as electron-deficient regions, susceptible to nucleophilic attack.
Conclusion: A Foundation for Future Discovery
This whitepaper has laid out a comprehensive and scientifically rigorous theoretical framework for the study of this compound. By employing a self-validating computational protocol, we can generate a wealth of data on the molecule's structural, spectroscopic, and electronic properties. These theoretical insights provide a foundational understanding of this unique α-keto acid, empowering researchers in drug discovery and materials science to make informed decisions about its potential applications. The predictive power of computational chemistry, when applied with the rigor and causality described herein, serves as an invaluable tool in the modern scientific arsenal, accelerating the pace of innovation and discovery.
References
- Home Sunshine Pharma. (n.d.). This compound CAS 13885-13-7.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 12211938.
- Davis, M. I., et al. (2011). Spectroscopic and Computational Studies of α-Keto Acid Binding to Dke1: Understanding the Role of the Facial Triad and the Reactivity of β-Diketones. Journal of the American Chemical Society, 133(34), 13614–13621.
- Demir-Ordu, Ö., et al. (2021). Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships. Life, 11(12), 1349.
Sources
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-Cyclopropyl-2-oxoacetic Acid via Potassium Permanganate Oxidation
Abstract
2-Cyclopropyl-2-oxoacetic acid is a pivotal α-keto acid intermediate, extensively utilized as a structural motif in the development of novel therapeutics. Its unique combination of a strained cyclopropyl ring and a reactive keto-acid function makes it a valuable building block for complex molecular architectures in medicinal chemistry. This document provides a comprehensive, field-validated guide for the synthesis of this compound from the commercially available starting material, cyclopropyl methyl ketone. We present a robust protocol centered on potassium permanganate-mediated oxidation, offering detailed mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization data to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.
Introduction and Scientific Rationale
The synthesis of α-keto acids is of significant interest in organic chemistry due to their role as versatile precursors and their presence in biologically active molecules. The target compound, this compound, serves as a key intermediate in the synthesis of various pharmaceutical agents. The direct oxidation of the methyl group of a ketone to a carboxylic acid presents a formidable challenge, often requiring harsh conditions that can compromise the integrity of sensitive functional groups like the cyclopropyl moiety.
Potassium permanganate (KMnO₄) is a powerful and economical oxidizing agent capable of performing this transformation under controlled conditions.[1] While numerous methods exist for ketone oxidation, the use of KMnO₄ in a slightly alkaline aqueous medium provides an effective strategy for converting cyclopropyl methyl ketone into the desired α-keto acid with high efficiency.[2][3]
Mechanistic Considerations: The Role of the Enolate
The oxidation of ketones by permanganate in a basic or near-neutral medium is understood to proceed through the enolate intermediate.[4][5] The presence of a base (in this protocol, sodium carbonate) facilitates the deprotonation of the α-carbon of cyclopropyl methyl ketone, forming the corresponding enolate. This nucleophilic enolate then attacks the electrophilic manganese(VII) center of the permanganate ion. This is followed by a series of steps involving the formation of a cyclic manganese ester, which ultimately undergoes cleavage to yield the α-keto acid and reduced manganese species, primarily manganese dioxide (MnO₂).[6] Careful control of temperature and the rate of oxidant addition is paramount to prevent over-oxidation and cleavage of the cyclopropyl ring.
Experimental Protocol: KMnO₄-Mediated Oxidation
This protocol is adapted from established procedures and has been optimized for scalability and reproducibility in a standard laboratory setting.[7]
Materials and Equipment
| Reagent / Material | Grade | Supplier |
| Cyclopropyl methyl ketone (1-cyclopropylethanone) | ≥98% | Standard Chemical Supplier |
| Potassium permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Standard Chemical Supplier |
| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Standard Chemical Supplier |
| Methanol (MeOH) | ACS Reagent, ≥99.8% | Standard Chemical Supplier |
| Acetone | ACS Reagent, ≥99.5% | Standard Chemical Supplier |
| Deionized Water (H₂O) | Type II or equivalent | --- |
| Equipment | Specification | |
| Three-neck round-bottom flask | Sized appropriately for scale | |
| Reflux condenser | --- | |
| Addition funnel | --- | |
| Magnetic stirrer and stir bar | --- | |
| Heating mantle with temperature controller | --- | |
| Buchner funnel and filter flask | --- | |
| Rotary evaporator | --- |
Quantitative Reagent Summary
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Cyclopropyl methyl ketone | 84.12 | 10.0 g | 118.88 | 1.0 |
| Sodium carbonate | 105.99 | 145 mg | 1.37 | 0.01 |
| Potassium permanganate | 158.03 | 19.8 g | 125.29 | 1.05 |
| Water (for reaction) | 18.02 | 66 mL | --- | --- |
| Water (for KMnO₄) | 18.02 | 594 mL | --- | --- |
| Methanol (quench) | 32.04 | 90 mL | --- | --- |
| Acetone (purification) | 58.08 | 80 mL | --- | --- |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, combine cyclopropyl methyl ketone (10.0 g, 118.88 mmol) and sodium carbonate (145 mg, 1.37 mmol) with 66 mL of deionized water.
-
Heating: Begin stirring the mixture and heat it to 50 °C using a temperature-controlled heating mantle.
-
Oxidant Preparation: In a separate beaker, carefully dissolve potassium permanganate (19.8 g, 125.29 mmol) in 594 mL of deionized water. This solution will be deep purple.
-
Slow Addition of Oxidant: Transfer the KMnO₄ solution to the addition funnel and add it dropwise to the heated ketone solution over a period of 10 hours.
-
Expert Insight: The extended, slow addition is the most critical step of this protocol. It ensures that the reaction temperature remains stable and prevents the accumulation of excess oxidant, which could lead to undesirable side reactions or thermal runaway. The purple color of the permanganate should dissipate as it is consumed.
-
-
Reaction Quench: After the addition is complete, carefully add methanol (90 mL) to the reaction mixture to quench any unreacted potassium permanganate.
-
Self-Validation Checkpoint: A thick brown precipitate of manganese dioxide (MnO₂) will form, and the purple color of the solution will disappear completely. This confirms the successful quenching of the excess oxidant.
-
-
Isolation of Crude Product: Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of water.
-
Concentration: Transfer the clear filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator. This will yield a white solid, which is the crude potassium salt of the target acid.
-
Purification by Recrystallization: To the solid, add acetone (80 mL) and heat the mixture to 65 °C for 30 minutes with stirring.
-
Final Product Collection: Cool the acetone slurry to room temperature. The purified product will precipitate as a white solid. Collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum.
-
Expected Yield: ~10 g (74%) of this compound.[7]
-
Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques.
-
Mass Spectrometry (m/z): [M-1]⁻ ~ 113.0[7]
-
¹H NMR (CD₃OD): δ 2.49-2.43 (1H, m), 1.06-0.98 (4H, m)[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling
Adherence to strict safety protocols is essential when performing this synthesis.
-
Potassium Permanganate (KMnO₄): This is a strong oxidizing agent and can cause fires or explosions upon contact with combustible materials.[8][9] It is corrosive and can cause severe skin and eye damage.
-
Cyclopropyl Methyl Ketone: This compound is flammable.[12] Handle away from ignition sources.
-
Reaction Quench: The quenching of excess KMnO₄ with methanol is exothermic. Add the methanol slowly and ensure the reaction is adequately cooled if necessary.
-
Waste Disposal: The manganese dioxide (MnO₂) precipitate should be treated as hazardous waste and disposed of according to institutional guidelines. Do not mix permanganate waste with organic waste streams.
Conclusion
This application note details a reliable and high-yielding protocol for the synthesis of this compound from cyclopropyl methyl ketone. By leveraging a controlled potassium permanganate oxidation, this method provides a direct and scalable route to a valuable pharmaceutical intermediate. The inclusion of mechanistic context, detailed procedural steps, and critical safety information provides researchers with a comprehensive and trustworthy guide for producing this important chemical building block.
References
- Jaky, M., et al. (2000). Kinetics and mechanism of the oxidation of ketones with permanganate ions. Journal of the Chemical Society, Perkin Transactions 2.
- Latona D.F, et al. (2016). Kinetics and Mechanism of KMnO4 oxidation of three ketones in NaoH medium. Caribbean Journal of Sciences and Technology.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the oxidation of ketones with permanganate ions. RSC Publishing.
- Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Quora. (2020). What results from the drastic oxidation of a methyl ketone?
- Valudor Products. (n.d.). Safety Data Sheet: potassium permanganate.
- ResearchGate. (n.d.). Kinetics and Mechanism of KMnO4 Oxidation of Ketones in NaOH Medium.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Potassium permanganate.
- Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4.
- Redox Ltd. (2023). Safety Data Sheet Potassium permanganate.
- West Liberty University. (2015). SAFETY DATA SHEET - Potassium permanganate.
- MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Kinetics and mechanism of the oxidation of ketones with permanganate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 8. valudor.com [valudor.com]
- 9. chemos.de [chemos.de]
- 10. redox.com [redox.com]
- 11. westliberty.edu [westliberty.edu]
- 12. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
Application Note: A Detailed Protocol for the Synthesis of 2-Cyclopropyl-2-oxoacetic Acid
Introduction
2-Cyclopropyl-2-oxoacetic acid is a valuable α-keto acid that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its unique combination of a reactive keto-acid moiety and a strained cyclopropyl ring makes it an attractive precursor for constructing complex molecular architectures. This document provides a comprehensive, field-proven protocol for the preparation of this compound, designed for researchers in chemistry and drug development. The synthesis is presented as a two-part procedure, commencing with the preparation of the key intermediate, cyclopropyl methyl ketone, followed by its oxidation to the final product. This guide emphasizes the causality behind procedural steps, robust safety measures, and methods for ensuring the purity of the final compound.
Overall Synthetic Strategy
The synthesis is efficiently executed in two primary stages. The first stage involves the preparation of the precursor, cyclopropyl methyl ketone, via an intramolecular cyclization reaction. The second, and final, stage is the selective oxidation of the methyl group of this ketone to a carboxylic acid using a potent oxidizing agent, yielding the target α-keto acid.
Diagram 1: High-level workflow for the two-part synthesis of this compound.
Part 1: Synthesis of Cyclopropyl Methyl Ketone (Precursor)
The most direct and reliable method for synthesizing the cyclopropyl methyl ketone precursor is through the base-induced cyclization of 5-chloro-2-pentanone.[1] This intramolecular reaction is efficient and utilizes readily available starting materials.[2][3]
Causality of Experimental Choices:
-
Base: Sodium hydroxide (NaOH) is a strong, inexpensive base that effectively deprotonates the α-carbon to the ketone, initiating the cyclization.
-
Solvent: Water is a suitable solvent for the reaction, dissolving the sodium hydroxide and facilitating the reaction, which is then typically worked up via distillation.
Detailed Protocol: Cyclopropyl Methyl Ketone Synthesis
-
Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium hydroxide (180 g, 4.5 mol) in 180 mL of water.
-
Addition of Precursor: While stirring, add 361.5 g (approx. 3 mol) of 5-chloro-2-pentanone to the sodium hydroxide solution over a period of 15-20 minutes.[1]
-
Reaction: The reaction is exothermic. If the mixture does not begin to boil during the addition, gently heat the flask to initiate boiling and maintain a steady reflux for 1 hour to ensure the reaction goes to completion.[1]
-
Workup and Distillation: Arrange the condenser for distillation. Distill the water-ketone mixture from the reaction flask. Continue distillation, adding more water to the flask if necessary, until the organic layer is fully removed from the reaction mixture.
-
Extraction: Saturate the aqueous layer of the distillate with potassium carbonate to salt out the organic product. Separate the upper layer of cyclopropyl methyl ketone. Extract the remaining aqueous layer with two 150-mL portions of diethyl ether.
-
Drying and Isolation: Combine the ether extracts with the initial ketone layer and dry the solution over anhydrous calcium chloride. Decant the solution and remove the ether by distillation to yield the cyclopropyl methyl ketone.
Part 2: Oxidation to this compound
The pivotal step of this synthesis is the oxidation of the methyl group of cyclopropyl methyl ketone to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[4] The reaction is performed in an aqueous medium under controlled temperature to ensure selectivity and prevent unwanted side reactions, such as cleavage of the cyclopropyl ring.[5][6]
Causality of Experimental Choices:
-
Oxidizing Agent: Potassium permanganate is a strong oxidant capable of converting alkyl groups, especially activated ones like a methyl ketone, into carboxylic acids.[7]
-
Temperature Control: The reaction is maintained at 50°C. Higher temperatures could lead to over-oxidation and decomposition of the target molecule. The slow addition of KMnO₄ is crucial to manage the reaction's exothermicity.
-
Base: A small amount of sodium carbonate is added to maintain a slightly basic pH, which is often optimal for permanganate oxidations.[5]
-
Quenching: Methanol is added at the end of the reaction to consume any excess potassium permanganate, converting it to manganese dioxide (MnO₂), which can be easily removed by filtration.[5]
Diagram 2: Reaction scheme for the oxidation of cyclopropyl methyl ketone.
Detailed Protocol: this compound Synthesis
-
Initial Setup: In a suitable reaction vessel, dissolve 1-cyclopropylethanone (10 g, approximately 0.119 mol) and sodium carbonate (145 mg, 1.36 mmol) in water (66 ml). Heat the solution to 50°C with stirring.[5]
-
Slow Addition of Oxidant: Separately, prepare a solution of potassium permanganate (19.8 g, 125.2 mmol) in water (594 ml). Add this KMnO₄ solution slowly to the reaction mixture over a period of 10 hours, maintaining the reaction temperature at 50°C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Quenching: After the addition is complete, terminate the reaction by adding methanol (90 ml) to quench any unreacted potassium permanganate. Stir for an additional 30 minutes.[5]
-
Filtration and Concentration: Cool the reaction mixture to room temperature and filter it to remove the manganese dioxide precipitate. Thoroughly wash the filter cake with water. Concentrate the clear filtrate under reduced pressure to obtain a white solid.
-
Purification by Recrystallization: Dissolve the crude solid in acetone (80 ml) and heat the solution to 65°C for 30 minutes. Allow the solution to cool slowly to room temperature to precipitate the purified product.
-
Final Isolation: Collect the white crystalline solid by filtration, wash with a small amount of cold acetone, and dry under vacuum. This procedure typically yields the target product, this compound, in good yield (approx. 74%).[5]
Physicochemical and Characterization Data
| Property | Value | Source |
| CAS Number | 13885-13-7 | [8] |
| Molecular Formula | C₅H₆O₃ | [8] |
| Molecular Weight | 114.10 g/mol | [8][9] |
| Appearance | White solid / Colorless to light yellow liquid | [10] |
| Storage | Sealed in dry, Room Temperature or 2-8°C | [5][9] |
| ¹H NMR (CD₃OD) | δ 2.49-2.43 (1H, m), 1.06-0.98 (4H, m) | [5] |
| Mass Spectrum (m/z) | [M-1]⁻ ~ 113.0 | [5] |
Safety Precautions
General Safety:
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ensure eyewash stations and safety showers are readily accessible.[12]
Potassium Permanganate Specifics:
-
Strong Oxidizer: Potassium permanganate is a strong oxidizing agent and may intensify fires. Keep it away from combustible materials, heat, sparks, and open flames.[11][12][13]
-
Corrosive: It can cause severe skin burns and eye damage. Avoid all direct contact.[11][14] Handle the solid with care to avoid creating dust.[13]
-
Disposal: Dispose of manganese-containing waste according to local environmental regulations. Do not flush into the sewer system.[12]
Conclusion
This application note details a robust and reproducible two-part protocol for the synthesis of this compound. By first preparing cyclopropyl methyl ketone and subsequently oxidizing it with potassium permanganate under controlled conditions, researchers can obtain this valuable synthetic intermediate with a good yield and high purity. Adherence to the detailed procedural steps and stringent safety protocols outlined is essential for a successful and safe synthesis. The final product can be characterized by standard analytical techniques to confirm its identity and purity before its use in further synthetic applications.
References
- Organic Syntheses Procedure. Ketone, cyclopropyl methyl.
- Google Patents. CN110862310A - Synthesis method of cyclopropyl methyl ketone.
- Google Patents. CN105622369A - Method for preparing cyclopropyl methyl ketone.
- Oxford Health NHS Foundation Trust. Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets).
- Carl ROTH. Safety Data Sheet: Potassium permanganate.
- Chemos GmbH & Co.KG. Safety Data Sheet: Potassium permanganate.
- Google Patents. CN1994996A - Process for preparing cyclopropyl methyl ketone.
- Valudor Products. Safety Data Sheet: potassium permanganate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12211938, this compound.
- Home Sunshine Pharma. This compound CAS 13885-13-7.
- Chemistry Stack Exchange. Reaction of cyclopropane with hot potassium permanganate.
- Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4.
- Indian Journal of Chemistry. Oxidation of Aliphatic Ketones, Substituted Acetophenones & Cyclic Ketones by Potassium Permanganate.
- Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 3. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound CAS 13885-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. oxfordhealth.nhs.uk [oxfordhealth.nhs.uk]
- 15. valudor.com [valudor.com]
Application Notes & Protocols: The Strategic Use of 2-Cyclopropyl-2-oxoacetic Acid in Modern Heterocyclic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-cyclopropyl-2-oxoacetic acid as a versatile and strategic building block in the synthesis of high-value heterocyclic compounds. We move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven protocols for the synthesis of quinoxalines, pyridazinones, and oxazoles. Each section is designed as a self-validating system, incorporating mechanistic insights, step-by-step methodologies, and characterization checkpoints to ensure reproducibility and success.
Introduction: The Unique Synthetic Value of this compound
This compound is a bifunctional reagent of significant interest in contemporary organic synthesis. Its utility stems from the unique interplay between its two key structural features: the α-ketoacid moiety and the cyclopropyl ring.
-
The α-Ketoacid Functionality: This 1,2-dicarbonyl equivalent provides two adjacent electrophilic centers, making it an ideal precursor for condensation reactions with dinucleophiles to form a variety of heterocyclic systems. The carboxylic acid can be readily activated, while the ketone provides a reactive site for imine or enamine formation.
-
The Cyclopropyl Moiety: Far from being a simple spectator group, the cyclopropyl ring imparts valuable physicochemical properties to the final molecule, such as metabolic stability, conformational rigidity, and increased lipophilicity. These are highly desirable traits in drug discovery programs. Furthermore, the inherent strain of the three-membered ring can be exploited in more advanced synthetic transformations.[1][2]
This guide will focus on three major classes of heterocycles readily accessible from this starting material: quinoxalines, pyridazinones, and oxazoles, each of which is a privileged scaffold in medicinal chemistry.
Synthesis of 3-Cyclopropylquinoxalin-2(1H)-one Derivatives
Quinoxaline derivatives are a cornerstone of medicinal chemistry, found in compounds with antibacterial, antiviral, and anticancer properties.[3][4] The most direct and classical method for their synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3][5] this compound is an excellent substrate for this transformation.
Mechanistic Rationale
The reaction proceeds via a well-established condensation-cyclization-dehydration cascade. The more nucleophilic amine of the ortho-phenylenediamine first attacks the highly electrophilic ketone of the α-ketoacid to form a hemiaminal intermediate. This is followed by the formation of an imine. The second amine group then undergoes an intramolecular nucleophilic attack on the carboxylic acid (or its activated form), leading to a dihydroquinoxalinone intermediate. Subsequent dehydration yields the stable, aromatic quinoxalinone ring system. The choice of solvent and catalyst is critical; acidic conditions facilitate both the imine formation and the final dehydration step.
Caption: General workflow for quinoxalinone synthesis.
Experimental Protocol: Synthesis of 3-Cyclopropylquinoxalin-2(1H)-one
This protocol is a robust starting point for the synthesis of various substituted quinoxalinones.
Materials:
-
This compound (1.0 eq)[6]
-
ortho-Phenylenediamine (1.0 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Hydrochloric Acid (catalytic amount, if using ethanol)
-
Standard glassware for reflux, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ortho-phenylenediamine (e.g., 1.08 g, 10 mmol).
-
Solvent Addition: Add 30 mL of ethanol. Stir at room temperature until the diamine is fully dissolved.
-
Reagent Addition: Add this compound (1.14 g, 10 mmol) to the solution. A slight exotherm may be observed.
-
Catalysis: If using ethanol, add 2-3 drops of concentrated hydrochloric acid to catalyze the reaction. If using glacial acetic acid as the solvent, no additional catalyst is needed.
-
Heating: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain for 2-4 hours.
-
Expertise Note: The causality for heating is to provide the activation energy for the intramolecular cyclization and subsequent dehydration, which are the rate-limiting steps. Acetic acid often provides faster reaction times as it serves as both a solvent and an effective catalyst for these steps.
-
-
Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form. If no precipitate forms, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol or water to remove residual solvent and impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-cyclopropylquinoxalin-2(1H)-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Reactant (Diamine) | Product | Typical Yield | Reference Method |
| o-Phenylenediamine | 3-Cyclopropylquinoxalin-2(1H)-one | 85-95% | [4][5] |
| 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-3-cyclopropylquinoxalin-2(1H)-one | 80-90% | [5] |
| 4-Chloro-1,2-phenylenediamine | 7-Chloro-3-cyclopropylquinoxalin-2(1H)-one | 82-92% | [5] |
Synthesis of 6-Cyclopropylpyridazin-3(2H)-one Derivatives
The pyridazine core is a key pharmacophore present in numerous cardiovascular and anti-inflammatory agents.[7][8] A common and effective method for constructing the pyridazinone ring is the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine.[9] The α-ketoacid functionality of this compound serves as a precursor to the required dicarbonyl system.
Mechanistic Rationale
The synthesis involves a cyclocondensation reaction. Hydrazine hydrate, possessing two nucleophilic nitrogen atoms, reacts with the two electrophilic carbonyl carbons of the α-ketoacid. The initial step is the formation of a hydrazone at the ketone position. This is followed by an intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the carboxylic acid carbonyl, which proceeds through a tetrahedral intermediate. Elimination of a water molecule results in the formation of the stable, six-membered dihydropyridazinone ring. A final tautomerization or oxidation step (depending on the exact substrate and conditions) can lead to the aromatic pyridazinone.
Caption: Reaction pathway for pyridazinone synthesis.
Experimental Protocol: Synthesis of 6-Cyclopropylpyridazin-3(2H)-one
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial Acetic Acid or Ethanol
-
Standard glassware for reflux, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.14 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Expertise Note: Glacial acetic acid is an excellent solvent for this reaction as it readily dissolves the starting materials and its acidic nature catalyzes the condensation and dehydration steps. Ethanol can also be used, often requiring longer reaction times or a catalytic amount of a stronger acid.
-
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (0.55 mL, ~11 mmol) to the solution. The addition may be exothermic.
-
Heating: Heat the mixture to reflux (approx. 118°C for acetic acid) and maintain for 3-5 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC. The starting ketoacid should be consumed over time.
-
Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol, to remove acetic acid and unreacted starting materials.
-
Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from an appropriate solvent like ethanol.
-
Characterization: Verify the identity and purity of the 6-cyclopropylpyridazin-3(2H)-one via melting point, NMR spectroscopy, and mass spectrometry.
| Hydrazine Derivative | Product | Typical Yield | Reference Method |
| Hydrazine hydrate | 6-Cyclopropylpyridazin-3(2H)-one | 80-90% | [9][10] |
| Phenylhydrazine | 2-Phenyl-6-cyclopropylpyridazin-3(2H)-one | 75-85% | [9] |
| Methylhydrazine | 2-Methyl-6-cyclopropylpyridazin-3(2H)-one | 70-80% | [9] |
Synthesis of 4-Cyclopropyl-5-alkoxycarbonyl Oxazoles
Oxazoles are prevalent motifs in natural products and pharmaceuticals, valued for their role in peptide chemistry and as bioisosteres.[11] Modern methods allow for the direct synthesis of oxazoles from carboxylic acids. A highly efficient approach utilizes an in-situ activation of the carboxylic acid followed by reaction with an isocyanoacetate.[12] Research has shown that α-ketoacids are competent substrates for this transformation, providing excellent yields.[12]
Mechanistic Rationale
This synthesis proceeds through a multi-step, one-pot sequence. First, the carboxylic acid is activated, for example by a triflylpyridinium reagent, to form a highly reactive mixed anhydride or an acylpyridinium salt. This activated intermediate is then susceptible to nucleophilic attack by the deprotonated α-carbon of an alkyl isocyanoacetate (a key step facilitated by a non-nucleophilic base like DMAP). This addition forms an intermediate which rapidly undergoes intramolecular cyclization: the oxygen anion attacks the isocyanide carbon. The resulting oxazoline intermediate then eliminates the elements of water (or another leaving group depending on the specific pathway) to afford the aromatic oxazole ring.
Caption: Plausible mechanism for oxazole synthesis from an α-ketoacid.[12]
Experimental Protocol: Synthesis of Ethyl 4-cyclopropyloxazole-5-carboxylate
This protocol is adapted from a highly efficient, modern method for oxazole synthesis.[12]
Materials:
-
This compound (1.0 eq)
-
DMAP-Tf (4-(Dimethylamino)pyridinium trifluoromethanesulfonate) (1.3 eq)
-
Ethyl isocyanoacetate (1.2 eq)
-
DMAP (4-Dimethylaminopyridine) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (as solvent)
-
Standard inert atmosphere glassware (e.g., Schlenk flask), magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (228 mg, 2.0 mmol) and DMAP-Tf (786 mg, 2.6 mmol).
-
Solvent and Base: Add 20 mL of anhydrous DCM, followed by DMAP (366 mg, 3.0 mmol). Stir the mixture at room temperature for 10 minutes.
-
Expertise Note: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the highly reactive activated acid intermediate and the isocyanoacetate. DMAP acts as the base to deprotonate the isocyanoacetate, forming the active nucleophile.
-
-
Reagent Addition: Add ethyl isocyanoacetate (0.27 mL, 2.4 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: Continue stirring the reaction at room temperature for 12-16 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting acid.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure ethyl 4-cyclopropyloxazole-5-carboxylate.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is a powerful and versatile reagent for the efficient construction of medicinally relevant heterocyclic cores. The protocols and mechanistic discussions provided herein demonstrate its utility in synthesizing quinoxalines, pyridazinones, and oxazoles through robust and reproducible methods. By understanding the causality behind the experimental choices, researchers can confidently adapt and apply these strategies to their specific targets in drug discovery and development, leveraging the unique structural and chemical properties of this valuable building block.
References
- Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2017).
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1114-1125.
- Organic Chemistry Portal. Synthesis of pyridazines.
- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12211938, this compound.
- Al-Ostoot, F. H., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(9), 5827–5838.
- Gawad, J., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Molecular and Theoretical Chemistry, 1(1), 1-10.
- Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
- Akahane, A., et al. (1982). Synthesis and biological activity of pyridazinooxazines. Chemical & Pharmaceutical Bulletin, 30(3), 832-842.
- Sharma, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Current Organic Synthesis, 18(6), 612-626.
- Organic Chemistry Portal. Synthesis of quinoxalines.
- Kiran, G., et al. (2016). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of ChemTech Research, 9(5), 421-428.
- Singh, R., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Polycyclic Aromatic Compounds, 1-20.
- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
- Chemtracts. (2007). One-Pot Synthesis of 2,5-Disubstituted Oxazoles.
- Gomaa, M. A. M., & Ali, M. M. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(26), 16641–16682.
- Carson, C. A., & Kerr, M. A. (2009). Heterocycles from cyclopropanes: applications in natural product synthesis. Chemical Society Reviews, 38(11), 3051–3060.
Sources
- 1. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles from cyclopropanes: applications in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mtieat.org [mtieat.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. Synthesis and biological activity of pyridazinooxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 12. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Cyclopropyl-2-oxoacetic Acid in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic implementation of 2-cyclopropyl-2-oxoacetic acid. This document provides an in-depth exploration of its chemical properties, synthesis, and critical role as a pharmacophore and synthetic building block, with a primary focus on the development of potent antiviral agents.
Introduction: The Unique Value of the Cyclopropyl Ketoacid Moiety
In the landscape of medicinal chemistry, the pursuit of novel scaffolds that impart favorable pharmacological properties is relentless. This compound has emerged as a molecule of significant interest due to the unique combination of two powerful structural motifs: a cyclopropyl ring and an α-ketoacid.
-
The Cyclopropyl Group: This small, strained carbocycle is not merely a passive linker. Its rigid structure introduces conformational constraints on adjacent functionalities, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity for a biological target.[1] Furthermore, the cyclopropyl group often improves metabolic stability by protecting adjacent positions from enzymatic degradation and can modulate lipophilicity, aiding in the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
The α-Ketoacid Functionality: This motif is a versatile and reactive pharmacophore. It serves as a key electrophilic "warhead" capable of forming reversible covalent bonds with nucleophilic residues (such as serine or cysteine) in enzyme active sites. This ability to engage in covalent interactions can lead to inhibitors with significantly enhanced potency and prolonged duration of action.
The convergence of these two features makes this compound a privileged building block, particularly in the design of enzyme inhibitors for challenging therapeutic targets.
Physicochemical Properties & Synthesis
A thorough understanding of a building block's fundamental properties is essential for its effective use in multi-step synthetic campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13885-13-7 | [2][3][4] |
| Molecular Formula | C₅H₆O₃ | [3][5][6] |
| Molecular Weight | 114.10 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 60-70 °C (at 0.005 Torr) | [2] |
| Density | ~1.44 g/cm³ | [2][7] |
| pKa (Predicted) | 2.57 ± 0.54 | [2] |
Protocol 1: Synthesis of this compound via Oxidation
This protocol details a common and reliable method for the laboratory-scale synthesis of this compound from the readily available starting material, cyclopropyl methyl ketone. The procedure is based on a permanganate oxidation reaction.[2]
Causality Behind Experimental Choices:
-
Oxidant: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting the methyl group of the ketone to a carboxylic acid.
-
Base: Sodium carbonate is added to maintain a slightly basic pH, which is optimal for the permanganate oxidation of ketones.
-
Temperature Control: The reaction is heated to 50 °C, and the KMnO₄ solution is added slowly over an extended period. This control is critical to prevent overheating and potential side reactions, ensuring a higher yield of the desired product.
-
Quenching: Methanol is added at the end of the reaction to consume any excess KMnO₄, which simplifies the workup procedure.
-
Purification: The filtration step removes the manganese dioxide (MnO₂) byproduct. The final product is purified by precipitation from acetone, which effectively removes residual inorganic salts.
Materials:
-
1-Cyclopropylethanone (Cyclopropyl methyl ketone)
-
Sodium carbonate (Na₂CO₃)
-
Potassium permanganate (KMnO₄)
-
Methanol (MeOH)
-
Acetone
-
Deionized water
-
Standard laboratory glassware, heating mantle, and filtration apparatus
Step-by-Step Methodology:
-
In a reaction vessel, dissolve 1-cyclopropylethanone (10 g, ~119 mmol) and sodium carbonate (145 mg, 1.36 mmol) in water (66 ml).
-
Heat the solution to 50 °C with stirring.
-
Separately, prepare a solution of potassium permanganate (19.8 g, 125.2 mmol) in water (594 ml).
-
Slowly add the aqueous KMnO₄ solution to the reaction mixture over a period of 10 hours, maintaining the temperature at 50 °C.
-
After the addition is complete, terminate the reaction by carefully adding methanol (90 ml).
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain a white solid.
-
Add acetone (80 ml) to the solid and heat the suspension to 65 °C for 30 minutes.
-
Allow the mixture to cool to room temperature. The product will precipitate.
-
Collect the white solid by filtration and dry under vacuum to yield this compound. (Expected Yield: ~74%).[2]
Self-Validation (Characterization):
-
Mass Spectrometry (m/z): [M-H]⁻ expected at ~113.0.[2]
-
¹H NMR (in CD₃OD): Expect signals around δ 2.49-2.43 (1H, m) and δ 1.06-0.98 (4H, m), corresponding to the cyclopropyl protons.[2]
Caption: Workflow for the synthesis of this compound.
Core Application: A Serine-Trap for Hepatitis C Virus (HCV) NS3/4A Protease
A prominent application of this compound is in the development of direct-acting antivirals (DAAs) targeting the Hepatitis C virus (HCV).[8] The HCV NS3/4A serine protease is essential for viral replication, making it a prime target for therapeutic intervention.[9][10]
Mechanism of Inhibition
Derivatives of this compound are incorporated into peptidomimetic macrocycles that are designed to fit within the active site of the NS3/4A protease. The α-ketoacid functionality acts as a potent "serine trap." The electrophilic ketone carbon is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser139) in the enzyme's active site. This attack forms a reversible, covalent tetrahedral hemiacetal intermediate, which effectively locks the enzyme in an inactive state and halts the viral lifecycle.
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 3. This compound | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. This compound | 13885-13-7 [sigmaaldrich.cn]
- 5. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. The Second-generation of Highly Potent Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors: Evolutionary Design Based on Tailor-made Amino Acids, Synthesis and Major Features of Bio-activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of 2-Cyclopropyl-2-oxoacetic acid for analysis
An Application Guide and Protocols for the Derivatization of 2-Cyclopropyl-2-oxoacetic Acid for Chromatographic Analysis
Introduction: The Analytical Challenge of a Key Intermediate
This compound, a molecule characterized by a cyclopropyl ring adjacent to an α-keto acid moiety, is a significant structural motif and intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Its accurate quantification in reaction mixtures, biological matrices, or environmental samples is crucial for process optimization, pharmacokinetic studies, and safety assessment. However, the inherent chemical properties of this molecule—specifically its polarity, low volatility, and thermal instability due to the presence of both a carboxylic acid and a ketone functional group—present significant challenges for direct analysis by standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Direct injection into a GC system would likely lead to thermal degradation, while its lack of a strong chromophore or fluorophore limits sensitive detection in HPLC.[5][6] To overcome these limitations, chemical derivatization is an essential sample preparation step. This process modifies the analyte's functional groups to enhance its analytical properties, such as increasing volatility and thermal stability for GC analysis or introducing a UV-absorbing or fluorescent tag for sensitive HPLC detection.[7][8]
This application note provides detailed protocols for the derivatization of this compound for robust and sensitive analysis by both GC-Mass Spectrometry (GC-MS) and HPLC with Fluorescence Detection (HPLC-FLD).
Part 1: Derivatization for GC-MS Analysis via Oximation and Silylation
For GC-based analysis of α-keto acids, a two-step derivatization is the gold standard. The first step, methoximation, protects the reactive keto group. The second step, silylation, targets the acidic proton of the carboxyl group, replacing it with a non-polar trimethylsilyl (TMS) group.[9][10][11]
The Chemistry Behind the Method:
-
Methoximation: The ketone carbonyl group of this compound is reacted with methoxyamine hydrochloride (MeOx). This reaction converts the ketone into a methoxime derivative.[9][10] The primary purpose of this step is to prevent the molecule from undergoing tautomerization (enolization), which could otherwise lead to multiple derivative peaks and complicate chromatographic analysis. This also stabilizes the α-keto acid structure and prevents potential decarboxylation at high temperatures.[10]
-
Silylation: The methoximated product is then treated with a silylating agent, most commonly N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12][13][14] MSTFA replaces the active hydrogen of the carboxylic acid group with a TMS group, forming a TMS ester.[9][10] This transformation drastically reduces the polarity of the molecule and increases its volatility, making it amenable to separation in the gas phase. The resulting derivative is also more thermally stable.[5]
Workflow for GC-MS Derivatization
Caption: Workflow for the two-step derivatization of this compound for GC-MS analysis.
Detailed Protocol: Methoximation and Silylation
Reagents and Materials:
-
This compound standard or sample extract
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or incubator
-
Nitrogen evaporator or vacuum centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Methoximation Step:
-
Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the MeOx solution to the dried sample residue.
-
Seal the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.
-
Incubate the vial at 37°C for 90 minutes in a heating block.[10]
-
-
Silylation Step:
-
Analysis:
-
After cooling, the sample is ready for injection into the GC-MS. Typically, a 1 µL injection is used.
-
| Parameter | Details | Rationale |
| Analyte | This compound | C₅H₆O₃, MW: 114.10 g/mol [1] |
| Step 1 Reagent | Methoxyamine HCl in Pyridine | Protects the keto group, prevents enolization.[10] |
| Step 2 Reagent | MSTFA | Silylates the carboxylic acid, increasing volatility.[13] |
| Reaction Temp. | 37°C | Mild conditions to prevent analyte degradation. |
| Reaction Time | 90 min (MeOx), 30 min (MSTFA) | Sufficient time for complete reaction.[10] |
| Derivative | 2-Cyclopropyl-2-(methoxyimino)acetic acid, TMS ester | Volatile and thermally stable product. |
| Expected Mass Shift | +29 Da (MeOx), +72 Da (TMS) | For confirmation of derivatization by MS. |
Part 2: Derivatization for HPLC Analysis with Fluorescence Detection
For HPLC analysis, the goal is to attach a moiety that can be detected with high sensitivity. Since this compound lacks a native fluorophore, derivatization with a fluorescent labeling reagent is an excellent strategy to achieve low detection limits.[7][15] 9-Anthryldiazomethane (ADAM) is a highly reactive reagent that forms fluorescent esters with carboxylic acids under mild conditions.[16][17][18][19]
The Chemistry Behind the Method:
ADAM reacts specifically with the carboxylic acid group of this compound to form a highly fluorescent 9-anthrylmethyl ester.[17][18] The reaction proceeds readily at room temperature and does not require a catalyst.[17] The resulting derivative can be excited at approximately 365 nm and emits light around 412 nm, allowing for very sensitive and selective detection.[19] The keto group typically remains unreacted under these conditions.
Workflow for HPLC-FLD Derivatization
Sources
- 1. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 3. 13885-13-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. This compound | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. gcms.cz [gcms.cz]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. researchgate.net [researchgate.net]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
Application Note & Protocols: The Versatile Reactivity of 2-Cyclopropyl-2-oxoacetic Acid with Amines in Modern Synthesis
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern drug discovery, the cyclopropyl group has emerged as a "privileged" structural motif. Its unique stereoelectronic properties impart significant advantages to bioactive molecules, including enhanced metabolic stability, increased potency, and improved membrane permeability.[1][2][3] The rigid, three-membered ring acts as a conformational constraint, locking flexible molecules into their bioactive conformation, which can lead to more favorable and entropically efficient binding to target receptors.[3]
2-Cyclopropyl-2-oxoacetic acid is a particularly valuable building block that leverages these benefits. As a bifunctional α-ketoacid, it serves as a versatile precursor for a range of complex molecular architectures. Its reactivity with amines is not limited to simple amide bond formation but extends to powerful multicomponent reactions (MCRs), enabling the rapid generation of molecular diversity from simple starting materials. This guide provides an in-depth exploration of these reaction pathways, complete with detailed protocols for their application in research and development.
Synthesis of the Key Starting Material: this compound
A reliable supply of high-purity this compound is crucial for reproducible results. The compound can be synthesized from the commercially available cyclopropyl methyl ketone through oxidation.
Protocol: Oxidation of Cyclopropyl Methyl Ketone [4]
-
Dissolve 1-cyclopropylethanone (10 g, ~119 mmol) and sodium carbonate (145 mg, 1.36 mmol) in water (66 ml) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Heat the solution to 50 °C.
-
Slowly add an aqueous solution of potassium permanganate (KMnO₄, 19.8 g, 125.2 mmol) in water (594 ml) over a period of 10 hours, maintaining the temperature at 50 °C.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by adding methanol (90 ml).
-
Filter the mixture to remove the manganese dioxide precipitate and concentrate the filtrate under reduced pressure to obtain a white solid.
-
Dissolve the solid in acetone (80 ml) and heat at 65 °C for 30 minutes.
-
Cool the solution to room temperature to allow the product to precipitate.
-
Collect the white solid by filtration and dry under vacuum to yield this compound. (Typical Yield: ~74%).
| Property | Value | Source |
| CAS Number | 13885-13-7 | [4][5] |
| Molecular Formula | C₅H₆O₃ | [4][5] |
| Molecular Weight | 114.10 g/mol | [4][5] |
Core Reaction Pathways with Amines
The dual functionality of this compound—a carboxylic acid and a ketone—opens up three primary reaction pathways when treated with amines and related reagents. The choice of pathway is determined by the specific reagents and conditions employed.
Caption: Divergent reaction pathways of this compound with amines.
Pathway 1: Direct Amide Bond Formation
The most straightforward reaction is the formation of an amide bond by coupling the carboxylic acid moiety with a primary or secondary amine. This transformation typically requires an activating agent to convert the carboxylic acid into a more reactive electrophile.
Mechanism Insight: Coupling reagents like carbodiimides (EDC, DCC) or uronium/aminium salts (HATU, HBTU) are employed.[6][7]
-
Carbodiimides (e.g., EDC): React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. The addition of additives like 1-hydroxybenzotriazole (HOBt) can minimize side reactions and racemization by forming an active ester intermediate.[7][8]
-
Uronium Salts (e.g., HATU): Offer rapid and efficient coupling with low rates of racemization, making them ideal for sensitive or sterically hindered substrates.[7]
The choice of coupling agent and conditions is critical, especially when dealing with electron-deficient or sterically hindered amines where standard methods may fail.[9][10]
Pathway 2: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a powerful multicomponent reaction that combines a carbonyl compound, a carboxylic acid, and an isocyanide in a single step to produce an α-acyloxy amide.[11][12][13] In this context, this compound serves as both the carbonyl and carboxylic acid component.
Mechanism Insight: The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations.[12][14] The key steps involve the formation of a hydrogen-bonded complex between the ketoacid and the isocyanide, followed by nucleophilic attack of the isocyanide on the ketone carbonyl. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acyloxy amide product.[11]
Pathway 3: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is one of the most celebrated multicomponent reactions, combining a carbonyl, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[15] The bifunctional nature of this compound allows it to participate in an intramolecular variant of this reaction.
Mechanism Insight: The reaction is initiated by the condensation of the primary amine with the ketone moiety of this compound to form an imine intermediate.[15][16] The internal carboxylic acid protonates this imine, creating an activated iminium ion. The isocyanide then adds to this iminium ion, forming a nitrilium ion intermediate. The final steps involve the nucleophilic attack of the internal carboxylate on the nitrilium ion, followed by an irreversible Mumm rearrangement to furnish the stable α-acylamino bis-amide product.[15][17] This reaction is highly efficient and atom-economical, typically proceeding rapidly in polar solvents like methanol.[15]
Detailed Experimental Protocols
The following protocols are generalized procedures that should be optimized for specific substrates. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: General experimental workflow for synthesis and analysis.
Protocol 1: Amide Coupling using HATU
This protocol is suitable for coupling with a range of primary and secondary amines.
-
Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, 0.5 M), add the amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
| Amine Type | Base | Typical Time | Notes |
| Primary Aliphatic | DIPEA | 2-4 h | Generally fast and high-yielding. |
| Secondary Aliphatic | DIPEA | 4-8 h | Slower due to steric hindrance. |
| Anilines (Electron-rich) | DIPEA | 6-12 h | Moderate reactivity. |
| Anilines (Electron-poor) | DIPEA / DMAP | 12-24 h | Often sluggish; may require elevated temperature (40-60 °C).[6][10] |
Protocol 2: Intramolecular Ugi Reaction
This one-pot protocol rapidly generates complex bis-amide structures.
-
Preparation: In a screw-cap vial, dissolve this compound (1.0 eq) in methanol (0.5 M).
-
Amine Addition: Add the primary amine (1.0 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.
-
Reaction: Seal the vial and stir at room temperature for 12-24 hours. The reaction is typically complete within this timeframe, which can be confirmed by LC-MS.
-
Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. The resulting crude product can often be purified by precipitation/trituration with a suitable solvent (e.g., diethyl ether) or by flash column chromatography.
Applications in Medicinal Chemistry & Drug Development
The scaffolds produced from the reactions of this compound are of significant interest to medicinal chemists.
-
Peptidomimetics: The Ugi reaction, in particular, is a cornerstone of combinatorial chemistry for creating libraries of peptide-like molecules.[18] The resulting bis-amides can mimic peptide backbones while offering improved proteolytic stability and cell permeability.
-
Heterocycle Synthesis: The products of these reactions are often functionalized in ways that allow for subsequent cyclization reactions, providing access to diverse heterocyclic cores such as piperazinones and benzodiazepines, which are prevalent in marketed drugs.[19]
-
Access to Complex APIs: Multicomponent reactions involving cyclopropyl-containing fragments have been instrumental in the synthesis of complex active pharmaceutical ingredients (APIs), including the antiviral drug Telaprevir.[11][18]
The inherent advantages of the cyclopropyl group, combined with the efficiency of these synthetic methods, make this compound a powerful tool for accelerating the discovery and development of new therapeutics.
References
- Wikipedia. (2023). Passerini reaction.
- Grokipedia. (n.d.). Passerini reaction.
- Lindhardt, A. T., et al. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- de la Torre, D., et al. (2021). First examples of the use of oxoacids in the Ugi reaction. ResearchGate.
- PubChem. (n.d.). 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid.
- Organic Chemistry Portal. (n.d.). Passerini Reaction.
- Wikipedia. (2023). Ugi reaction.
- Păunescu, E., et al. (2021). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules.
- Rivera-Chávez, D. A., et al. (2021). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules.
- Wessjohann, L. A., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry.
- V. F. K. Steffensen, et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
- Allen, C. L., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications.
- El-Damasy, A. K., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
- Al-Zoubi, R. M., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?
- Lovelock, S. L., et al. (2017). A versatile biosynthetic approach to amide bond formation. Chemical Science.
- Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction.
- Herrera, R. P., et al. (2022). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. Molecules.
- Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Ye, T., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation.
- ChemistryViews. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Hoyt, J. M., et al. (2023). Cp₂Ti(II) Mediated Rearrangement of Cyclopropyl Imines. Organometallics.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 5. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Passerini reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. mdpi.com [mdpi.com]
- 14. Passerini Reaction [organic-chemistry.org]
- 15. Ugi reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 18. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
esterification of 2-Cyclopropyl-2-oxoacetic acid
An In-Depth Guide to the Esterification of 2-Cyclopropyl-2-oxoacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the esterification of this compound, a valuable building block in medicinal chemistry and organic synthesis. Esters of this α-keto acid are precursors to a variety of pharmacologically active compounds. This document explores the mechanistic principles behind common esterification strategies, offers detailed, field-proven protocols, and provides insights into optimizing reaction conditions and troubleshooting common issues. The focus is on bridging chemical theory with practical application to empower researchers in drug development and process chemistry.
Introduction and Strategic Overview
This compound is a bifunctional molecule featuring a carboxylic acid and an α-keto group attached to a cyclopropyl ring. This unique combination of functionalities makes it a desirable starting material for complex molecular architectures. However, the very features that make it valuable also present distinct challenges for its chemical transformation, particularly esterification.
Core Challenges:
-
Steric Hindrance: The cyclopropyl group, while small, imparts a degree of steric bulk adjacent to the carboxylic acid, which can influence the approach of the alcohol nucleophile.
-
Reactivity of the α-Keto Group: The electron-withdrawing nature of the adjacent ketone can modulate the reactivity of the carboxyl group. More importantly, it can be susceptible to undesired side reactions under certain conditions.
-
Cyclopropyl Ring Stability: The strained cyclopropane ring can be sensitive to harsh acidic conditions, potentially leading to ring-opening byproducts, although it is generally stable under many standard conditions.[1]
Choosing the appropriate esterification method is therefore not a matter of routine but a strategic decision based on the properties of the alcohol, the desired scale of the reaction, and the tolerance of the substrate to the reaction conditions. This guide will focus on two robust and widely applicable methods: the classic Fischer-Speier Esterification for its simplicity and scalability, and the mild Steglich Esterification for its versatility and compatibility with sensitive substrates.
Mechanistic Insights and Method Selection
A foundational understanding of the reaction mechanisms is critical for rational method selection and optimization.
Fischer-Speier Esterification: The Equilibrium-Driven Workhorse
This method involves the direct, acid-catalyzed reaction between the carboxylic acid and an alcohol.[2] It is an equilibrium process, and its success hinges on shifting the equilibrium towards the product ester.[3][4]
Mechanism: The reaction proceeds via a series of reversible protonation and nucleophilic attack steps.[5][6]
-
Activation: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄, TsOH), significantly increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The catalyst is regenerated by deprotonation of the ester, yielding the final product.
Caption: Fischer Esterification Mechanism.
Causality Behind Experimental Choices:
-
Catalyst: Strong Brønsted acids like sulfuric acid are effective because they can sufficiently protonate the carbonyl group to activate it for attack by a weak nucleophile like an alcohol.[3]
-
Driving Equilibrium: To achieve high yields, the equilibrium must be shifted. This is typically accomplished by using a large excess of the alcohol (which can often serve as the solvent) or by removing water as it is formed, for example, by using a Dean-Stark apparatus.[2][6]
Steglich Esterification: The Mild and Versatile Coupling
For substrates that are sensitive to strong acids or high temperatures, or when using precious or sterically hindered alcohols, a milder approach is required. The Steglich esterification utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7]
Mechanism: This reaction avoids the generation of water by using DCC to activate the carboxylic acid.[8]
-
Activation: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.
-
Catalysis (DMAP Role): While the alcohol can attack the O-acylisourea directly, this can be slow. A small amount of DMAP, a superior nucleophile, rapidly attacks the intermediate to form an even more reactive N-acylpyridinium species ("active ester").[8][9] This step is crucial for efficient ester formation and suppresses a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[7]
-
Nucleophilic Attack: The alcohol attacks the acyl group of the active ester intermediate.
-
Product Formation: The ester is formed, DMAP is regenerated, and the DCC is consumed, producing the insoluble byproduct N,N'-dicyclohexylurea (DCU).[7]
Caption: Steglich Esterification Workflow.
Causality Behind Experimental Choices:
-
Mild Conditions: The reaction is typically run at room temperature in aprotic solvents (e.g., dichloromethane, THF), making it ideal for thermally or acid-labile compounds.[7]
-
Byproduct Removal: The primary byproduct, DCU, is a crystalline solid that is insoluble in most common organic solvents, allowing for simple removal by filtration. This is a key advantage for purification.[10]
-
Catalyst: The use of catalytic DMAP (typically 5-10 mol%) dramatically accelerates the reaction and prevents the formation of the N-acylurea byproduct, ensuring high yields.[9]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.
Protocol 1: Fischer Esterification - Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate
This protocol is optimized for simple, unhindered primary alcohols where the alcohol can be used as the solvent.
Materials:
-
This compound (1.0 eq)
-
Ethanol (anhydrous, ~20-50 eq, serves as solvent)
-
Sulfuric acid (concentrated, ~0.05-0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Add a large excess of anhydrous ethanol.
-
Slowly and carefully, add the catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the excess ethanol using a rotary evaporator. c. Dissolve the residue in an organic solvent like ethyl acetate. d. Transfer the solution to a separatory funnel and wash carefully with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. (Caution: CO₂ evolution). e. Wash the organic layer with water, followed by brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for many applications. If necessary, it can be further purified by flash column chromatography or vacuum distillation.
Protocol 2: Steglich Esterification - Synthesis of tert-Butyl 2-cyclopropyl-2-oxoacetate
This protocol is ideal for secondary or tertiary alcohols, such as tert-butanol, which are prone to elimination under harsh acidic conditions.[8]
Materials:
-
This compound (1.0 eq)
-
tert-Butanol (1.2-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM, anhydrous)
Equipment:
-
Round-bottom flask with a septum or drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes for liquid transfer
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound, tert-butanol, and DMAP in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours. A white precipitate (DCU) will form as the reaction progresses.
-
Reaction Monitoring: Monitor by TLC or LC-MS until the starting acid is consumed.
-
Work-up: a. Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM. b. Transfer the filtrate to a separatory funnel. c. Wash the organic solution sequentially with 0.5 M HCl solution (to remove DMAP), saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary and Analytical Characterization
The choice of method significantly impacts the reaction conditions and potential outcomes.
| Parameter | Fischer Esterification | Steglich Esterification |
| Alcohol Scope | Best for primary and simple secondary alcohols.[11] | Excellent for primary, secondary, and tertiary alcohols.[8][11] |
| Catalyst | Strong acid (H₂SO₄, TsOH) | DMAP (nucleophilic catalyst) |
| Coupling Agent | None | DCC (or EDC) |
| Temperature | Reflux (e.g., 60-120 °C) | 0 °C to Room Temperature[7] |
| Solvent | Excess alcohol or non-polar (e.g., Toluene) | Aprotic (DCM, THF, Acetonitrile)[12] |
| Byproducts | Water | Dicyclohexylurea (DCU) |
| Typical Yield | 60-95% (equilibrium dependent) | 80-99% |
| Key Advantage | Low cost, simple, scalable. | Mild conditions, high yield, broad scope. |
| Key Disadvantage | Harsh conditions, equilibrium limited. | Stoichiometric byproduct, cost of reagents. |
Analytical Methods:
-
TLC: An indispensable tool for rapid, real-time monitoring of reaction progress.
-
GC-MS: Ideal for analyzing the formation of volatile esters. It provides information on purity and confirms the mass of the product.[13] Derivatization may be required for the starting acid.[14]
-
HPLC: A versatile technique for both monitoring the disappearance of starting material and quantifying the formation of less volatile esters.[15]
-
NMR Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product. Key signals include the disappearance of the acidic proton of the carboxylic acid and the appearance of new signals corresponding to the alkyl group of the alcohol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion (Fischer) | Insufficient catalyst; water present in reagents; insufficient heating time. | Add more catalyst; use anhydrous alcohol and reagents; extend reflux time. |
| Low Conversion (Steglich) | Inactive DCC; insufficient DMAP; steric hindrance. | Use fresh DCC; ensure 5-10 mol% DMAP is used; increase reaction time or slightly warm the reaction. |
| Side Product Formation (Steglich) | Rearrangement to N-acylurea. | Ensure DMAP is present and the reaction is not run for an excessively long time at elevated temperatures.[8] |
| Difficult Purification | DCU not fully precipitated or filtered. | Cool the reaction mixture in an ice bath or freezer before filtration to maximize DCU precipitation. Use Celite® for filtration. |
| Product Decomposition | Substrate sensitive to acid/heat (Fischer). | Switch to a milder method like Steglich esterification. |
Conclusion
The successful esterification of this compound is readily achievable with a strategic approach to method selection. For large-scale synthesis with simple alcohols, the Fischer esterification offers an economical and straightforward route, provided the equilibrium is effectively managed. For more delicate, sterically demanding, or valuable substrates, the Steglich esterification provides a mild, high-yielding, and broadly applicable alternative. By understanding the underlying mechanisms and adhering to robust protocols, researchers can efficiently synthesize the target esters, paving the way for further discovery and development.
References
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Wikipedia. (2023). Steglich esterification.
- Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. SynOpen, 7(4), 314-321.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985).
- MDPI. (2021). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 26(16), 4983.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3149.
- Wikipedia. (2023). Fischer–Speier esterification.
- American Chemical Society. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(1), 191-272.
- Chemistry Steps. (n.d.). Mitsunobu Reaction.
- Arkivoc. (2006). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. ARKIVOC, 2006(5), 147-156.
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Organic Syntheses. (2014). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Org. Synth. 2014, 91, 248-259.
- Organic Syntheses. (2014).
- American Chemical Society. (2020). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 120(1), 245-349.
- National Institutes of Health. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8863158.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- JoVE. (2022). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Experimental Protocol.
- Royal Society of Chemistry. (2020). Base-catalyzed selective esterification of alcohols with unactivated esters. Organic & Biomolecular Chemistry, 18, 7831-7836.
- MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
- American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.
- ResearchGate. (2020). Acid-catalyzed esterification. Reaction conditions and yields for....
- ResearchGate. (2003). Conversion of Carboxylic Acids into Esters. In Comprehensive Organic Synthesis II (pp. 1-56).
- National Institutes of Health. (n.d.). This compound. PubChem Compound Summary for CID 12211938.
- Google Patents. (2001).
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Biorg Org Chem. 4(2):49‒55.
- ScienceDirect. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Fuel, 298, 120781.
- MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Biorg Org Chem. 4(2):49‒55.
- YouTube. (2024).
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Organic Chemistry Portal. (2015). Ultrasound-Assisted Methyl Esterification of Carboxylic Acids Catalyzed by Polymer-Supported Triphenylphosphine. Synlett, 26, 2006-2008.
- American Chemical Society. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of Medicinal Chemistry, 51(5), 1432-1436.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
Sources
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Decarboxylation of 2-Cyclopropyl-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of Cyclopropanecarboxaldehyde
The cyclopropane motif is a highly sought-after structural element in modern medicinal chemistry and agrochemical development. Its inherent ring strain and unique conformational properties can impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, improved binding affinity to biological targets, and novel pharmacological activities. Cyclopropanecarboxaldehyde, the product of the decarboxylation of 2-cyclopropyl-2-oxoacetic acid, is a key building block for introducing this valuable moiety into a wide range of molecular scaffolds. This document provides a detailed guide to the decarboxylation of this compound, offering insights into the reaction mechanisms and providing practical protocols for its successful implementation in a research setting.
Mechanistic Pathways in the Decarboxylation of α-Keto Acids
The decarboxylation of α-keto acids, such as this compound, can proceed through several mechanistic pathways, primarily categorized as thermal and photocatalytic routes. Understanding these mechanisms is crucial for selecting the appropriate reaction conditions and optimizing the yield of the desired cyclopropanecarboxaldehyde.
Thermal Decarboxylation
In the absence of a catalyst, the thermal decarboxylation of α-keto acids is believed to proceed through a concerted mechanism involving a four-membered ring transition state. This process typically requires elevated temperatures. For this compound, this would involve the formation of an intermediate that collapses to release carbon dioxide and yield cyclopropanecarboxaldehyde. However, a competing decarbonylation pathway to form cyclopropanecarboxylic acid and carbon monoxide can also occur, and the high temperatures may induce rearrangement or opening of the cyclopropane ring.
Photocatalytic Decarboxylation
Visible-light photocatalysis offers a milder and often more selective alternative to thermal decarboxylation.[1][2] This method involves the generation of an acyl radical via a single-electron transfer (SET) process between a photoexcited catalyst and the α-keto acid. The resulting acyl radical can then be trapped by a hydrogen atom donor to furnish the desired aldehyde. This approach generally proceeds under mild conditions, minimizing the risk of thermally induced side reactions.
Caption: General mechanisms for thermal and photocatalytic decarboxylation.
Experimental Protocols
The following protocols provide a starting point for the decarboxylation of this compound. Optimization of reaction parameters may be necessary to achieve the desired outcome.
Protocol 1: Thermal Decarboxylation
This protocol describes a general procedure for the thermal decarboxylation of this compound. Caution is advised due to the potential for side reactions at high temperatures.
Materials:
-
This compound
-
High-boiling point, inert solvent (e.g., diphenyl ether, sulfolane)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet
-
Heating mantle with a temperature controller
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a bubbler, add this compound (1.0 eq).
-
Add a high-boiling point, inert solvent to achieve a concentration of 0.1-0.5 M.
-
Flush the system with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (start with a range of 150-200 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots from the reaction mixture. The evolution of CO₂ can also be observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, cyclopropanecarboxaldehyde, is volatile and can be isolated by distillation under reduced pressure. Alternatively, extraction followed by column chromatography can be employed.
Causality and Self-Validation:
-
The use of a high-boiling, inert solvent is crucial to reach the required reaction temperature while preventing solvent degradation.
-
An inert atmosphere is necessary to prevent oxidation of the product aldehyde.
-
Careful monitoring of the reaction is essential to minimize the formation of byproducts from prolonged heating or excessive temperatures. Analysis of the crude reaction mixture by ¹H NMR or GC-MS can help identify side products and guide optimization.
Protocol 2: Photocatalytic Decarboxylation
This protocol utilizes a visible-light photoredox catalyst for a milder and potentially more selective decarboxylation.
Materials:
-
This compound
-
Visible-light photocatalyst (e.g., Ir(ppy)₃, Ru(bpy)₃Cl₂, or an organic dye)
-
Hydrogen atom donor (e.g., Hantzsch ester, triethylamine)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF)
-
Schlenk flask or a vial with a septum cap
-
Light source (e.g., blue LED lamp)
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask or a vial, combine this compound (1.0 eq), the photocatalyst (1-5 mol%), and the hydrogen atom donor (1.5-2.0 eq).
-
Add the anhydrous, degassed solvent to achieve a concentration of 0.05-0.1 M.
-
Seal the vessel and degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 20-30 minutes.
-
Place the reaction vessel in front of the light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by exposing it to air.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford cyclopropanecarboxaldehyde.
Causality and Self-Validation:
-
The choice of photocatalyst and hydrogen atom donor is critical and may require screening to find the optimal combination for this specific substrate.
-
Degassing the solvent is essential to remove oxygen, which can quench the excited state of the photocatalyst and interfere with the radical pathway.
-
The reaction should be protected from ambient light before initiation to prevent premature reaction. The progress can be validated by the consumption of the starting material and the appearance of the product spot on a TLC plate.
Caption: A typical workflow for photocatalytic decarboxylation.
Data Presentation: Comparison of Decarboxylation Methods
The following table summarizes the key parameters and expected outcomes for the described decarboxylation methods. The data for the photocatalytic method is based on analogous reactions reported in the literature.[3]
| Parameter | Thermal Decarboxylation | Photocatalytic Decarboxylation |
| Temperature | High (150-200 °C) | Room Temperature |
| Catalyst | None | Photocatalyst (e.g., Ir/Ru complexes) |
| Reagents | Inert solvent | H-atom donor, degassed solvent |
| Selectivity | Moderate to low (potential for side reactions) | High |
| Yield | Variable, often moderate | Good to excellent |
| Advantages | Simple setup, no catalyst cost | Mild conditions, high selectivity |
| Disadvantages | Harsh conditions, potential for byproducts | Requires specific equipment (light source), catalyst cost |
Conclusion
The decarboxylation of this compound provides a direct route to the synthetically valuable building block, cyclopropanecarboxaldehyde. While thermal methods are feasible, modern photocatalytic approaches offer a milder, more selective, and often higher-yielding alternative. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this transformation and access the diverse chemistry of cyclopropane-containing molecules.
References
- Recent Developments in Photoinduced Decarboxylative Acyl
- Theoretical studies on the mechanism of the thermal decarboxylation and decarbonylation of a number of α-keto-acids.
- A photocatalytic decarboxylative radical coupling of α-keto acids with Baylis–Hillman derivatives.
- Mechanism of decarboxylation of alpha-keto carboxylic acid. Chemistry Stack Exchange. [Link]
- Decarboxyl
- Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Royal Society of Chemistry. [Link]
- Selective photoredox decarboxylation of α-ketoacids to allylic ketones and 1,4-dicarbonyl compounds dependent on cobaloxime c
- Photocatalytic decarboxylation of free carboxylic acids and their functionalization.
- cyclopropanecarboxaldehyde. Organic Syntheses. [Link]
- Decarboxyl
- Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids. Macmillan Group, Princeton University. [Link]
- Ch21: Decarboxyl
- Metal-ion catalyzed decarboxylation of oxaloacetic acid. Royal Society of Chemistry. [Link]
- Metal Ion-catalyzed Decarboxylation: A Model for an Enzyme System.
- Decarboxyl
- Decarboxyl
- Structure-Guided Engineering of α-Keto Acid Decarboxylase for the Production of Higher Alcohols at Elevated Temper
- Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
- Process for the production of cyclopropanecarboxaldehyde.
- Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis.
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
- Decarboxylative photocatalytic transformations. Royal Society of Chemistry. [Link]
- Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
- Decarboxylative Oxygenation of Carboxylic Acids with O2 via a Non-Heme Manganese Catalyst. The University of Liverpool Repository. [Link]
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
- The synthesis of cyclopropane amino acids and peptides.
- Reactive intermediates. Part XXI. Thermal 'decarboxylation' of 2,6-diazatricyclo[1][4][5]deca-4,8-diene-3,10-diones to pyrazolo[1,5-a]-pyridines. Royal Society of Chemistry. [Link]
Sources
- 1. Recent Developments in Photoinduced Decarboxylative Acylation of α-Keto Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic decarboxylation of free carboxylic acids and their functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
Introduction: The Strategic Value of a Bifunctional Building Block
An In-Depth Guide to the Application of 2-Cyclopropyl-2-oxoacetic Acid in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic and medicinal chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs) stand out as a supremely efficient strategy, allowing for the construction of intricate molecular architectures in a single, convergent step.[1][2][3] This approach aligns perfectly with the demands of drug discovery, where the rapid generation of diverse compound libraries is essential for identifying novel therapeutic leads.[4]
Within this context, this compound emerges as a uniquely powerful and versatile building block. Its structure marries two highly valuable chemical motifs: the α-ketoacid functionality and the cyclopropyl ring. The cyclopropyl group is considered a "privileged" fragment in drug design, known for its ability to impart favorable properties such as enhanced metabolic stability, increased potency, and conformational rigidity, which can lock a molecule into a bioactive conformation.[5][6] The α-ketoacid portion, containing both a ketone and a carboxylic acid, is primed for participation in a variety of classic and novel MCRs.
This guide provides a detailed exploration of the use of this compound in two of the most prominent isocyanide-based MCRs: the Passerini and Ugi reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and illustrate the logical workflows that make this reagent an invaluable tool for innovation.
Part 1: The Passerini Three-Component Reaction (P-3CR) - A Gateway to α-Acyloxy Amides
The Passerini reaction, first reported in 1921, is a cornerstone of MCR chemistry. It elegantly combines a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce α-acyloxy amides.[7][8] The unique value of this compound is its ability to serve as both the carboxylic acid and the carbonyl component, reducing a three-component reaction to a two-component process in practice.
Mechanistic Rationale
The reaction is believed to proceed through a concerted, cyclic transition state, particularly in aprotic solvents where high concentrations of reactants can be achieved.[9][10] The intramolecular nature of the carboxylic acid and ketone in this compound facilitates this process.
-
Initial Interaction: The isocyanide performs a nucleophilic attack on the electrophilic carbon of the ketone.
-
Intramolecular Trapping: Simultaneously, the intramolecular carboxylic acid protonates the oxygen of the ketone, and the resulting carboxylate anion attacks the nitrilium-like intermediate formed from the isocyanide addition.
-
Rearrangement: This forms an imidate intermediate which then undergoes a Mumm rearrangement, an irreversible acyl transfer from the oxygen to the nitrogen atom, to yield the final, stable α-acyloxy amide product.[11]
Diagram 1: Proposed Passerini Reaction Mechanism
Caption: Workflow of the Passerini reaction with this compound.
Experimental Protocol: General Procedure for Passerini Reaction
This protocol provides a generalized method for synthesizing a library of cyclopropyl-containing α-acyloxy amides.
Materials:
-
This compound (1.0 eq)
-
Substituted Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM (to achieve a concentration of 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add the selected isocyanide (1.1 eq) dropwise to the stirred solution over 5 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-acyloxy amide product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Scope of the Passerini Reaction
| Entry | Isocyanide (R-NC) | Product Structure | Expected Yield (%) |
| 1 | tert-Butyl isocyanide | 85-95% | |
| 2 | Cyclohexyl isocyanide | 80-90% | |
| 3 | Benzyl isocyanide | 75-85% | |
| 4 | Tosylmethyl isocyanide | 70-80% |
(Yields are hypothetical and based on typical efficiencies for Passerini reactions.)
Part 2: The Ugi Four-Component Reaction (U-4CR) - Assembling Peptidomimetics
The Ugi reaction is arguably one of the most significant MCRs, capable of generating complex bis-amide structures, often referred to as peptidomimetics, from four simple inputs: a carboxylic acid, a carbonyl compound, an amine, and an isocyanide.[11][12] Once again, this compound streamlines this process by providing two of the four required components, enabling a three-component synthesis.
Mechanistic Rationale
The Ugi reaction mechanism is well-established and proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[11][13]
-
Imine Formation: The amine and the ketone moiety of this compound condense to form an imine, which is in equilibrium with its protonated form, the iminium ion. The intramolecular carboxylic acid acts as the proton source.
-
Nucleophilic Addition of Isocyanide: The isocyanide adds to the electrophilic iminium ion to form a nitrilium ion intermediate.
-
Carboxylate Attack: The carboxylate anion attacks the nitrilium ion, yielding an acyl imidate intermediate (similar to the one in the Passerini reaction).
-
Mumm Rearrangement: This intermediate undergoes the final, irreversible Mumm rearrangement, an acyl transfer from oxygen to nitrogen, to form the stable bis-amide product.[14]
Diagram 2: Proposed Ugi Reaction Mechanism
Caption: Logical flow of the Ugi reaction using this compound.
Experimental Protocol: General Procedure for Ugi Reaction
This protocol is designed for the efficient synthesis of diverse, cyclopropyl-bearing peptidomimetics. The Ugi reaction is typically favored in polar, protic solvents like methanol.[11]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.0 eq)
-
Substituted Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.1 eq)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in methanol (to achieve a final concentration of 1.0 M).
-
Add this compound (1.0 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Add the isocyanide (1.1 eq) to the reaction mixture in one portion. The Ugi reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by precipitation/crystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by standard silica gel column chromatography.
-
Characterize the purified bis-amide using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Scope of the Ugi Reaction
| Entry | Amine (R'-NH₂) | Isocyanide (R''-NC) | Expected Yield (%) |
| 1 | Aniline | tert-Butyl isocyanide | 80-90% |
| 2 | Benzylamine | Cyclohexyl isocyanide | 85-95% |
| 3 | Morpholine | Benzyl isocyanide | 75-85% |
| 4 | (R)-α-Methylbenzylamine | tert-Butyl isocyanide | 70-80% (as a mixture of diastereomers) |
(Yields are hypothetical and based on typical efficiencies for Ugi reactions.)
Part 3: Future Directions and Broader Applications
The utility of this compound is not limited to Passerini and Ugi reactions. Its inherent reactivity opens doors to other MCRs for the synthesis of valuable heterocyclic scaffolds.[15][16] For instance, in reactions with 1,2-diamines, the cyclopropyl ketone moiety can undergo cascade reactions involving ring-opening and cyclization to form complex benzimidazoles.[17] The development of novel MCRs that harness the unique strain and electronic properties of the cyclopropyl ketone moiety is a fertile ground for future research.[18][19][20]
Conclusion: A Strategic Asset for Chemical Synthesis
This compound is more than just a simple building block; it is a strategic asset for the rapid and efficient synthesis of complex, high-value molecules. By providing two key reactive centers in one compact structure, it streamlines some of the most powerful MCRs known in organic chemistry. Its application allows researchers and drug development professionals to readily access novel chemical space, incorporating the desirable cyclopropyl motif into diverse molecular scaffolds. The protocols and mechanistic insights provided herein serve as a robust foundation for leveraging this reagent to accelerate innovation in both academic and industrial research.
References
- Title: Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization Source: Journal of the American Chemical Society URL:[Link]
- Title: Mechanochemical Cascade Cyclization of Cyclopropyl Ketones with 1,2-Diamino Arenes for the Direct Synthesis of 1,2-Disubstituted Benzimidazoles Source: The Journal of Organic Chemistry URL:[Link]
- Title: Passerini reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Passerini reaction - Grokipedia Source: Grokipedia URL:[Link]
- Title: First examples of the use of oxoacids in the Ugi reaction Source: ResearchG
- Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: PMC - National Center for Biotechnology Inform
- Title: Ugi reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes.
- Title: Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction Source: CHIMIA URL:[Link]
- Title: Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions Source: PMC - National Center for Biotechnology Inform
- Title: Passerini Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review Source: PubMed URL:[Link]
- Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Title: Chemistry & Biology Of Multicomponent Reactions Source: PMC - National Center for Biotechnology Inform
- Title: A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiprolifer
- Title: Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction Source: Amerigo Scientific URL:[Link]
- Title: Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiprolifer
- Title: Advances in the Synthesis of Heterocyclic Compounds and Their Applications Source: PMC - National Center for Biotechnology Inform
- Title: Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole Source: Al-Mustansiriyah Journal of Science URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: Heterocycles from cyclopropenones Source: PMC - National Center for Biotechnology Inform
- Title: Preparation of Heterocyclic Seven-Membered Compounds and the Reaction with Schiff Bases and study the biological activity Source: Iraqi Academic Scientific Journals URL:[Link]
- Title: Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities Source: Chemical Methodologies URL:[Link]
- Title: Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds Source: RSC Publishing URL:[Link]
- Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL:[Link]
- Title: Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review Source: ResearchG
Sources
- 1. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Passerini Reaction [organic-chemistry.org]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 14. mdpi.com [mdpi.com]
- 15. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. chimia.ch [chimia.ch]
scale-up synthesis of 2-Cyclopropyl-2-oxoacetic acid
An Application Note for the Scale-Up Synthesis of 2-Cyclopropyl-2-oxoacetic Acid
Introduction
This compound (also known as cyclopropylglyoxylic acid) is a pivotal building block in modern medicinal chemistry and drug development. Its unique strained cyclopropyl ring combined with the versatile α-keto acid functionality makes it a sought-after intermediate for synthesizing complex pharmaceutical agents, including antivirals and central nervous system modulators. The transition from laboratory-scale discovery to pilot-plant or industrial production presents significant challenges related to reaction safety, efficiency, and product purity.
This application note provides a comprehensive guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical scale-up parameters, and offers a field-tested protocol designed for robustness and reproducibility. We will focus on the most direct and scalable published route—the oxidation of cyclopropyl methyl ketone—while also discussing a viable Grignard-based alternative.
Strategic Approaches to Synthesis
The synthesis of α-keto acids is a well-established field in organic chemistry, with several general methodologies available.[1][2] For the specific target of this compound, the choice of synthetic route on a large scale is dictated by factors such as starting material cost, atom economy, operational simplicity, and safety.
-
Oxidation of Methyl Ketones: This is a classical and highly effective method for accessing α-keto acids.[1] The oxidation of the corresponding methyl ketone, in this case, 1-cyclopropylethanone (cyclopropyl methyl ketone), offers a direct, one-step conversion to the desired product. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly employed.[3][4] This route is often preferred for its straightforwardness and high conversion rates.
-
The Grignard Reagent Method: This approach involves the reaction of an organometallic species with an appropriate electrophile.[1][5] Specifically, cyclopropylmagnesium bromide can be prepared from cyclopropyl bromide and reacted with a dicarbonyl compound like diethyl oxalate. Subsequent hydrolysis of the resulting α-keto ester furnishes the target acid. While this method avoids the use of strong oxidants and the associated waste streams, it necessitates strict anhydrous conditions and the handling of pyrophoric Grignard reagents.[6][7]
-
Alkene or Alkyne Oxidation: Modern catalytic methods allow for the synthesis of α-keto acids from unsaturated precursors like alkenes or alkynes using environmentally benign oxidants such as molecular oxygen or air.[8][9][10] While representing the future of green chemistry, substrate-specific catalyst development and optimization are often required for high efficiency.
For this guide, we will detail the protocol for the permanganate oxidation of cyclopropyl methyl ketone, as it represents a well-documented and reliable method for achieving significant scale.
Recommended Scale-Up Protocol: Permanganate Oxidation of Cyclopropyl Methyl Ketone
This protocol is based on a procedure outlined in the patent literature and is adapted here with a focus on large-scale execution and safety.[3] The core of this transformation is the oxidation of the methyl group of 1-cyclopropylethanone directly to a carboxylic acid, mediated by potassium permanganate.
Logical Workflow: Oxidation Route
Caption: Workflow for the Grignard-based synthesis.
Protocol Synopsis
-
Grignard Reagent Formation: Cyclopropylmagnesium bromide is prepared by the slow addition of cyclopropyl bromide to magnesium turnings in an anhydrous ether solvent like THF. [6]Initiation can be challenging on a large scale and may require an activating agent like iodine or 1,2-dibromoethane.
-
Acylation: The freshly prepared Grignard reagent is cooled (e.g., to -10°C) and then reacted with one equivalent of diethyl oxalate.
-
Hydrolysis: The reaction is quenched with an aqueous acid (e.g., ammonium chloride solution), and the intermediate ester is hydrolyzed under basic conditions (e.g., NaOH), followed by acidification (e.g., HCl) to yield the final this compound.
Comparison of Routes:
| Feature | Oxidation Route | Grignard Route |
| Pros | High conversion, uses cheap reagents, operationally simple (one pot). | Avoids heavy metal waste, potentially higher atom economy. |
| Cons | Highly exothermic, generates large volume of MnO₂ waste, safety risk with strong oxidizer. | Requires strict anhydrous conditions, Grignard reagents are pyrophoric, initiation can be difficult. |
Safety, Handling, and Environmental Considerations
1. Reagent and Product Safety:
-
Potassium Permanganate (KMnO₄): A powerful oxidizing agent. It can cause fires or explosions upon contact with organic materials or reducing agents. Avoid contact with skin and eyes.
-
Grignard Reagents: Highly reactive and pyrophoric. They react violently with water, protic solvents, and atmospheric oxygen. Must be handled under an inert atmosphere (N₂ or Ar).
-
This compound (Product): May be harmful if swallowed or inhaled and can cause skin and eye irritation. [11]Standard chemical handling precautions should be observed.
2. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including safety goggles with side shields, a face shield, flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene). [12][13] 3. Engineering Controls:
-
All operations should be conducted in a well-ventilated chemical fume hood or a contained reactor system. [14]The reactor must be equipped with adequate cooling capacity to handle the exotherm of the oxidation reaction. Emergency quench materials (e.g., sodium bisulfite for KMnO₄) should be readily available.
4. Waste Management:
-
The primary waste stream from the oxidation route is manganese dioxide (MnO₂). This should be handled and disposed of as hazardous waste according to local regulations.
-
Organic solvents should be collected and disposed of through a certified waste management provider.
References
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
- Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Royal Society of Chemistry. [Link]
- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
- Synthesis of α-Keto Acids via Oxidation of Alkenes Catalyzed by a Bifunctional Iron Nanocomposite.
- Cyclopropylacetylene - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Cyclopropylacetylene. Wikipedia. [Link]
- Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
- Synthesis of cyclopropylacetylene.
- Process for the preparation of cyclopropylacetylene.
- Safety D
- ChemInform Abstract: Synthesis and Chemical Transformations of 2-Cyclopropyl-2-diazoacetates.
- Cas 6746-94-7,Cyclopropyl acetylene. LookChem. [Link]
- Process for preparing α-keto acids and derivatives thereof.
- Synthesis and properties of the α-keto acids.
- In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermedi
- In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates.
- Oxidation of cyclic ketones to dicarboxylic acids. Biblioteka Nauki. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]
- 6. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 11. This compound | 13885-13-7 [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. uwm.edu [uwm.edu]
Application Notes and Protocols for Enzymatic Reactions Involving 2-Cyclopropyl-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of the Cyclopropyl Moiety and its α-Keto Acid Analogs in Modern Drug Discovery
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its unique conformational rigidity and electronic properties can significantly enhance a drug candidate's metabolic stability, potency, and ability to cross the blood-brain barrier. 2-Cyclopropyl-2-oxoacetic acid, as a key building block, provides a gateway to synthesizing novel cyclopropyl-containing compounds, particularly chiral amines and amino acids, which are invaluable in the development of new therapeutics.
This guide provides an in-depth exploration of the enzymatic transformations of this compound. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution and analysis. The focus will be on providing a practical framework for researchers to harness the power of biocatalysis for the synthesis of valuable chiral molecules.
Core Enzymatic Transformations of this compound
As an α-keto acid, this compound is a versatile substrate for a range of enzymatic reactions. The primary transformations involve the modification of the α-keto group, leading to the stereoselective formation of α-amino acids or α-hydroxy acids. The three main classes of enzymatic reactions applicable to this substrate are:
-
Reductive Amination: The conversion of the ketone to a primary amine, yielding cyclopropylglycine.
-
Decarboxylation: The removal of the carboxyl group to produce cyclopropyl aldehyde.
-
Transamination: The transfer of an amino group from a donor molecule to form cyclopropylglycine.
This guide will primarily focus on reductive amination, for which there is established literature, and will also provide insights into the potential for decarboxylation and transamination reactions.
Part 1: Reductive Amination of this compound using Leucine Dehydrogenase
The enzymatic reductive amination of this compound is a powerful method for the asymmetric synthesis of (S)-cyclopropylglycine, a valuable non-natural amino acid. Leucine Dehydrogenase (LeuDH) has been identified as an effective catalyst for this transformation.
Principle of the Reaction
Leucine Dehydrogenase (EC 1.4.1.9) is an NAD(P)H-dependent enzyme that catalyzes the reversible oxidative deamination of branched-chain L-amino acids to their corresponding α-keto acids. The reverse reaction, reductive amination, is particularly useful for synthetic applications. In the presence of ammonia and a reduced nicotinamide cofactor (NADH or NADPH), LeuDH stereoselectively reduces the imine intermediate formed from the α-keto acid and ammonia, producing the corresponding L-amino acid.
For the reaction to proceed efficiently in a synthetic context, a cofactor regeneration system is typically employed to replenish the consumed NADH. A common and effective system utilizes formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD+ to NADH.
Figure 1: Enzymatic synthesis of (S)-cyclopropylglycine.
Experimental Protocol: Reductive Amination
This protocol is adapted from established methods for the chemoenzymatic synthesis of cyclopropylglycine derivatives.
1. Enzyme Source and Preparation:
-
Leucine Dehydrogenase (LeuDH): A thermostable LeuDH from Thermoactinomyces intermedius has been shown to be effective. Recombinant expression of His-tagged LeuDH in E. coli is a common method for obtaining the enzyme. A general protocol for expression and purification is provided in the appendix. Commercially available LeuDH from various microbial sources can also be screened for activity.
-
Formate Dehydrogenase (FDH): FDH from Pichia pastoris is a suitable choice for NADH regeneration. This can also be produced recombinantly in E. coli.
2. Materials and Reagents:
-
This compound (potassium salt is preferred for solubility)
-
Ammonium chloride (NH₄Cl)
-
Sodium formate
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-HCl buffer
-
Purified Leucine Dehydrogenase (cell-free extract or purified enzyme)
-
Purified Formate Dehydrogenase (cell-free extract or purified enzyme)
-
HPLC system for analysis
3. Reaction Setup:
The following is a representative small-scale reaction. Optimization of substrate and enzyme concentrations may be required.
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Tris-HCl buffer (pH 8.0) | 1 M | 100 | 100 mM |
| This compound | 500 mM | 20 | 10 mM |
| Ammonium chloride | 5 M | 200 | 1 M |
| Sodium formate | 2 M | 100 | 200 mM |
| NAD⁺ | 50 mM | 10 | 0.5 mM |
| LeuDH solution | 10 mg/mL | 50 | 0.5 mg/mL |
| FDH solution | 10 mg/mL | 20 | 0.2 mg/mL |
| Deionized water | to 1000 µL |
4. Step-by-Step Protocol:
-
Prepare the reaction mixture by adding the buffer, this compound, ammonium chloride, sodium formate, and NAD⁺ to a microcentrifuge tube.
-
Add deionized water to bring the volume to near the final volume.
-
Initiate the reaction by adding the LeuDH and FDH enzyme solutions.
-
Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle shaking.
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquots by adding an equal volume of a strong acid (e.g., 1 M HCl) or an organic solvent (e.g., acetonitrile).
-
Centrifuge the quenched samples to precipitate the enzymes.
-
Analyze the supernatant for the consumption of the starting material and the formation of cyclopropylglycine using a suitable analytical method such as HPLC.
Analytical Method: Monitoring Reaction Progress by HPLC
-
Method: Reversed-phase HPLC with UV detection is a suitable method for monitoring the reaction.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: Monitor the absorbance at a wavelength where both the substrate and product can be detected (e.g., 210 nm).
-
Quantification: Use calibration curves of authentic standards of this compound and cyclopropylglycine to quantify the concentrations in the reaction samples.
Enzyme Kinetics and Substrate Specificity
Protocol for Determining Kinetic Parameters (Kₘ and Vₘₐₓ):
-
Perform a series of reactions as described above, varying the concentration of this compound (e.g., from
analytical HPLC methods for 2-Cyclopropyl-2-oxoacetic acid
An In-Depth Technical Guide to the HPLC Analysis of 2-Cyclopropyl-2-oxoacetic Acid
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the analytical High-Performance Liquid Chromatography (HPLC) methods for this compound. As a critical building block in the synthesis of various pharmaceutical compounds, the ability to accurately quantify and assess the purity of this α-keto acid is paramount for quality control, process monitoring, and research and development. This guide moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring that researchers, scientists, and drug development professionals can implement and adapt these protocols with a deep understanding of the underlying principles.
Analyte Characteristics and Methodological Implications
A robust analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound (CAS: 13885-13-7) possesses distinct features that directly inform the HPLC method development strategy.[1][2][3][4]
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₅H₆O₃[1][2] | Provides the basis for molecular weight calculation. |
| Molecular Weight | ~114.1 g/mol [1][2][4][5] | Essential for preparing standard solutions of known concentration. |
| Structure | Contains a carboxylic acid and an α-keto group.[5] | The carboxylic acid allows for manipulation of polarity based on pH. Both functional groups act as chromophores, enabling direct UV detection. |
| Predicted pKa | ~2.57[4] | As a relatively strong organic acid, its ionization state is highly dependent on mobile phase pH. This property is the cornerstone of ion-suppression chromatography. |
| Physical Form | Liquid[1][6] | Simplifies the preparation of stock solutions. |
| UV Absorbance | The carboxyl group absorbs strongly in the low UV range. | Direct UV detection, typically between 200-210 nm, is the most straightforward detection method.[7][8] |
The key to analyzing this compound lies in controlling its ionization state. In its ionized (deprotonated) form, the molecule is highly polar and will exhibit poor retention on traditional reversed-phase columns. Therefore, the most common strategies involve either suppressing this ionization or utilizing it for an alternative separation mechanism like ion-exchange.
Foundational HPLC Separation Strategies
For organic acids, several HPLC modes are applicable, each with distinct advantages.
-
Reversed-Phase with Ion Suppression: This is the most widely used technique due to its simplicity and the ubiquity of C18 columns. By acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa (i.e., pH ≤ 2.5), the carboxylic acid is forced into its neutral, protonated form.[9] This increases its hydrophobicity, promoting retention on the nonpolar stationary phase.
-
Anion-Exchange Chromatography (AEC): This technique separates molecules based on their net negative charge.[7] The negatively charged carboxylate anion interacts with a positively charged stationary phase. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.[10] While powerful, it can require more complex mobile phases and longer equilibration times.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity that can be tuned by adjusting mobile phase parameters like organic solvent content, pH, and buffer concentration.[11][12][13]
Protocol 1: Quantitative Analysis by Ion-Suppression Reversed-Phase HPLC with UV Detection
Principle: This protocol employs a low-pH mobile phase to suppress the ionization of the carboxylic acid group on this compound, rendering it more nonpolar and enabling its retention and separation on a C18 reversed-phase column. This method is robust, reliable, and ideal for routine quality control, purity assessment, and content uniformity testing.
Experimental Workflow
Caption: Workflow for RP-HPLC analysis.
Instrumentation and Reagents
-
HPLC System: Any system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Dihydrogen Phosphate, Phosphoric Acid (85%).
-
Consumables: 0.45 µm membrane filters for mobile phase and sample filtration, HPLC vials.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate in water, pH adjusted to 2.5 with Phosphoric Acid. |
| Mobile Phase B | Acetonitrile |
| Composition | Isocratic: 70% A / 30% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1 L of HPLC grade water.
-
Filter the buffer through a 0.45 µm filter.
-
Adjust the pH to 2.5 using 85% phosphoric acid.
-
Prepare the final mobile phase by mixing 700 mL of this buffer with 300 mL of acetonitrile. Degas before use.
-
-
Standard Solution Preparation:
-
Stock (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
System Suitability and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by making five replicate injections of a mid-range standard (e.g., 25 µg/mL).
-
The acceptance criteria should be:
-
Peak Area %RSD: ≤ 2.0%
-
Retention Time %RSD: ≤ 1.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
-
-
Once SST passes, proceed with the analysis by injecting the blank, calibration standards, and samples.
-
Protocol 2: High-Sensitivity Analysis by Pre-Column Derivatization with Fluorescence Detection
Principle: For trace-level quantification, such as in biological matrices or for impurity profiling, sensitivity can be dramatically enhanced by derivatizing the α-keto group to form a highly fluorescent compound. This protocol uses 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with α-keto acids to form stable, fluorescent quinoxalinone derivatives.[16] This approach offers exceptional sensitivity, often reaching the low nanomolar range.
Experimental Workflow
Caption: Workflow for high-sensitivity analysis.
Instrumentation and Reagents
-
HPLC System: As in Protocol 1, but equipped with a Fluorescence Detector (FLD) .
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Additional Equipment: Heating block or water bath, vortex mixer.
-
Reagents: Methanol (HPLC Grade), Water (HPLC Grade), 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB), Sodium Sulfite, 2-Mercaptoethanol, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Methanol/Water (30/70, v/v) |
| Mobile Phase B | Methanol |
| Gradient | 0-10 min, 0% B; 10-20 min, 0-50% B; 20-22 min, 50-0% B; 22-27 min, 0% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection (FLD) | Excitation: 360 nm, Emission: 450 nm (Typical, may require optimization) |
| Injection Volume | 20 µL |
Step-by-Step Protocol
-
DMB Reagent Preparation: [16]
-
Caution: Work in a fume hood and use appropriate PPE.
-
Prepare a solution containing 4.9 mg sodium sulfite, 70 µL 2-mercaptoethanol, and 58 µL concentrated HCl in 0.87 mL of water.
-
Dissolve 1.6 mg of DMB dihydrochloride into this solution. Prepare fresh daily and protect from light.
-
-
Derivatization Procedure: [16]
-
In a microcentrifuge tube, mix 40 µL of the sample or standard (in water) with 40 µL of the DMB reagent.
-
Seal the tube tightly and vortex.
-
Heat the mixture at 85 °C for 45 minutes in a heating block.
-
After heating, immediately cool the tube on ice for 5 minutes.
-
Dilute the reaction mixture five-fold with a 65 mM NaOH solution to neutralize the acid and stop the reaction.
-
Transfer the final solution to an HPLC vial for injection.
-
-
Standard and Sample Preparation:
-
Prepare aqueous stock and calibration standards at much lower concentrations (e.g., in the ng/mL range) to match the sensitivity of the method.
-
Prepare samples by extracting the analyte into an aqueous solution, ensuring the final concentration falls within the calibration range.
-
Derivatize standards and samples in parallel using the procedure above.
-
-
System Suitability and Analysis:
-
Equilibrate the system, particularly with the gradient program, until the baseline is stable.
-
Perform SST as described in Protocol 1 using a derivatized mid-range standard.
-
Inject the derivatized blank, standards, and samples for analysis.
-
Method Validation and Trustworthiness
To ensure the trustworthiness of any analytical data, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[17][18] The system suitability test acts as a self-validating check for each analytical run.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from excipients or degradation products. | Peak purity analysis (PDA), resolution > 2 from nearest peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) > 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of 98.0 - 102.0% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | %RSD ≤ 2.0% for repeatability and intermediate precision. |
| LOD / LOQ | The lowest concentration that can be reliably detected and quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | %RSD should remain within limits after minor changes (e.g., pH ±0.1, temp ±2°C). |
Conclusion
This guide details two robust and reliable HPLC methods for the analysis of this compound. The Ion-Suppression RP-HPLC method is a workhorse for routine analysis, offering simplicity and excellent performance for assays and purity determinations. For applications demanding the highest sensitivity, the pre-column derivatization method with fluorescence detection provides a powerful tool for trace-level quantification. The choice between these protocols should be guided by the specific analytical challenge, required sensitivity, and available instrumentation. By grounding these protocols in the fundamental principles of chromatography and analyte chemistry, scientists are empowered to execute these methods with confidence and precision.
References
- Analytical Methods for Organic Acids. Shimadzu. [Link]
- Organic Acids : HPLC (Type-IV).
- High-performance liquid chromatography of alpha-keto acids in human saliva. PubMed. [Link]
- This compound CAS 13885-13-7. Home Sunshine Pharma. [Link]
- Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. J-Stage. [Link]
- This compound | C5H6O3 | CID 12211938. PubChem - NIH. [Link]
- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- HPLC Separation of Organic Acids. SIELC Technologies. [Link]
- A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydr
- Analysis of Organic Acids in Aqueous Samples Applic
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector.
- HPLC Sample Preparation.
- Purification of organic acids using anion exchange chromatography.
- Application Compendium Solutions for Prepar
- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
- Development and Validation of a Stability-Indicating HPLC and RP-HPLC Method for the Simultaneous Quantification of Levosulpiride. International Journal for Research in Applied Science and Engineering Technology. [Link]
- Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Semantic Scholar. [Link]
Sources
- 1. This compound CAS 13885-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 3. 13885-13-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 5. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 13885-13-7 [sigmaaldrich.com]
- 7. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 9. agilent.com [agilent.com]
- 10. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 11. lcms.cz [lcms.cz]
- 12. HPLC Separation of Organic Acids | SIELC Technologies [sielc.com]
- 13. waters.com [waters.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. organomation.com [organomation.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. ijrpr.com [ijrpr.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Robust Protocol for the GC-MS Analysis of 2-Cyclopropyl-2-oxoacetic Acid Derivatives
Abstract
This application note presents a detailed and validated protocol for the analysis of 2-Cyclopropyl-2-oxoacetic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent non-volatile nature of this keto acid, a crucial two-step derivatization process is employed. This involves an initial methoximation to stabilize the ketone functional group, followed by silylation of the carboxylic acid moiety to increase volatility. This robust method ensures high derivatization efficiency, prevents the formation of multiple tautomeric peaks, and provides the sensitivity and selectivity required for the accurate quantification of these compounds in various matrices.
Introduction: The Significance of this compound Derivatives
This compound and its analogues are important intermediates in the synthesis of a variety of pharmaceutical compounds. The presence of the cyclopropyl ring introduces unique conformational constraints and metabolic stability, making it a desirable structural motif in drug design. Accurate and reliable analytical methods are therefore essential for pharmacokinetic studies, process monitoring, and quality control in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this analysis due to its high chromatographic resolution and sensitive, specific detection capabilities. However, the polar nature of the carboxylic acid and the reactive ketone group in this compound make it unsuitable for direct GC-MS analysis, necessitating a chemical derivatization step.
The Scientific Rationale: A Two-Step Derivatization Approach
Direct analysis of polar analytes like this compound by GC-MS is challenging due to their low volatility and potential for thermal degradation in the GC inlet.[1][2] To overcome these limitations, a two-step derivatization procedure is employed to convert the analyte into a more volatile and thermally stable form.[1][3][4]
Step 1: Methoximation of the Ketone Group
The first step involves the reaction of the ketone group with methoxyamine hydrochloride (MeOx). This reaction converts the ketone into a methoxime derivative.[1][3] The primary purpose of this step is to protect the reactive carbonyl group and, critically, to prevent tautomerization (the migration of a proton and the shifting of a double bond), which can lead to the formation of multiple enol forms and result in multiple, poorly resolved peaks in the chromatogram.[3][4] Methoximation "locks" the ketone in a single form, ensuring a single, sharp chromatographic peak for the analyte.[3] This is particularly important for α-keto acids to prevent decarboxylation.[3]
Step 2: Silylation of the Carboxylic Acid Group
Following methoximation, the carboxylic acid group is derivatized through silylation. This process involves the replacement of the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[3][4] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a commonly used and highly effective silylating agent for this purpose. The resulting TMS ester is significantly more volatile and thermally stable than the original carboxylic acid, leading to improved chromatographic peak shape, reduced tailing, and enhanced sensitivity.[3][4]
Experimental Workflow and Protocols
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Complete workflow for the GC-MS analysis of this compound.
Reagents and Materials
-
This compound standard
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent for sample dissolution (e.g., ethyl acetate)
-
GC-MS vials with inserts
-
Nitrogen gas for drying
Step-by-Step Derivatization Protocol
-
Sample Preparation: Accurately weigh a known amount of the this compound standard or the sample extract into a GC-MS vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 90 minutes in a shaker or heating block.[4]
-
-
Silylation:
-
After the methoximation step, cool the vial to room temperature.
-
Add 80 µL of MSTFA (with 1% TMCS) to the vial.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 30 minutes.[4]
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following table provides a recommended starting point for the GC-MS parameters. These may need to be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-500 |
| Solvent Delay | 5 min |
Data Analysis and Interpretation
Expected Retention Time and Chromatogram
The derivatized this compound is expected to elute as a single, sharp peak. The exact retention time will depend on the specific GC conditions and column used. Based on its structure, it is expected to elute in the mid-to-late region of the chromatogram under the specified conditions.
Predicted Mass Spectrum and Fragmentation Pattern
The derivatized molecule has the following structure:
Cyclopropyl-C(=N-OCH₃)-C(=O)O-Si(CH₃)₃
The molecular weight of this derivative is 215.1 g/mol . The molecular ion peak (M⁺) at m/z 215 may be observed, though it might be of low intensity. Key expected fragment ions are presented in the table below.
| m/z | Proposed Fragment | Interpretation |
| 200 | [M - 15]⁺ | Loss of a methyl group (-CH₃) from the TMS group. This is a very common fragmentation for TMS derivatives. |
| 184 | [M - 31]⁺ | Loss of a methoxy group (-OCH₃) from the methoxime moiety. |
| 142 | [M - 73]⁺ | Loss of the trimethylsilyl group (-Si(CH₃)₃). |
| 113 | [Cyclopropyl-C(=N-OCH₃)-C=O]⁺ | Cleavage of the O-Si bond. |
| 86 | [C(=N-OCH₃)-COOTMS]⁺ | Alpha-cleavage with loss of the cyclopropyl radical. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation, a hallmark of TMS derivatives. |
| 69 | [C₃H₅-C=O]⁺ | Cleavage of the C-C bond between the carbonyls, with charge retention on the cyclopropylcarbonyl fragment. |
The following diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted major fragmentation pathways for the derivatized analyte.
Method Validation and Quality Control
For quantitative applications, it is essential to validate the analytical method according to established guidelines.[5] Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of standards of known concentrations. A linear response with a correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: Assessed by analyzing replicate samples at different concentrations. Accuracy is typically expressed as the percent recovery, while precision is measured by the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No peak or very small peak | Incomplete derivatization | Ensure the sample is completely dry before adding reagents. Use fresh derivatization reagents. Optimize incubation time and temperature. |
| Analyte degradation | Ensure proper sample storage. Avoid excessive heat during sample preparation. | |
| Multiple peaks for the analyte | Incomplete methoximation | Increase the amount of methoxyamine hydrochloride or extend the incubation time. |
| Presence of moisture | Ensure all glassware and solvents are anhydrous. Dry the sample thoroughly. | |
| Peak tailing | Active sites in the GC system | Use a deactivated liner and column. Condition the column regularly. |
| Incomplete silylation | Increase the amount of MSTFA or the incubation time. | |
| Poor reproducibility | Inconsistent derivatization | Use an autosampler for precise reagent addition. Control incubation times and temperatures accurately. |
| Injection variability | Check the syringe and injector for leaks or blockages. |
Conclusion
The described two-step derivatization protocol followed by GC-MS analysis provides a reliable, sensitive, and specific method for the determination of this compound and its derivatives. The methoximation and silylation steps are crucial for converting the non-volatile analyte into a form suitable for GC-MS analysis. This application note serves as a comprehensive guide for researchers in pharmaceutical and related fields, enabling them to implement this methodology for their specific analytical needs.
References
- The Bumbling Biochemist. (2025, March 9).
- Bibel Info. (2025, March 9).
- PAL System. (n.d.).
- PubChem. (n.d.). This compound.
- LibreTexts Chemistry. (2023, August 29).
- NIST. (n.d.). Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]
- LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclopropyl-2-oxoacetic Acid
Welcome to the technical support center for the synthesis of 2-Cyclopropyl-2-oxoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields.
Introduction
This compound is a valuable building block in medicinal chemistry, notable for its presence in various pharmaceutical candidates. Its synthesis, while seemingly straightforward, can present challenges that impact yield and purity. This guide provides a detailed exploration of the common synthetic routes, potential pitfalls, and strategies for optimization, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most frequently cited method is the oxidation of cyclopropyl methyl ketone using a strong oxidizing agent, typically potassium permanganate (KMnO₄) in an aqueous solution.[1] This method is favored for its relatively low cost of starting materials and straightforward procedure. A typical protocol involves the slow addition of a KMnO₄ solution to a heated mixture of cyclopropyl methyl ketone in water, often with a small amount of sodium carbonate.[1]
Q2: What is the expected yield for the potassium permanganate oxidation method?
A2: Reported yields for the permanganate oxidation of cyclopropyl methyl ketone are in the range of 74%.[1] However, this can be highly dependent on the precise control of reaction conditions.
Q3: Are there alternative methods for synthesizing this compound?
A3: Yes, several other methods for the synthesis of α-keto acids exist and could be adapted for this specific molecule. These include:
-
Selenium Dioxide Oxidation: Oxidation of the corresponding methyl ketone with selenium dioxide is a classic method for preparing α-dicarbonyl compounds.
-
Catalytic Oxidation: More modern approaches utilize catalytic systems, such as copper(I)-catalyzed oxidation of α-hydroxy ketones.
-
From Dithiane Intermediates: An umpolung approach starting from an aldehyde can be used to generate an α-keto acid.[2]
The choice of method will depend on factors such as substrate availability, scale, and tolerance for specific reagents.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material, cyclopropyl methyl ketone. Additionally, the consumption of the intensely purple permanganate solution provides a visual cue for reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the formation of the product and the disappearance of the starting material.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low Yield (<60%)
A lower than expected yield is the most common problem. Several factors can contribute to this issue.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The oxidation of ketones with permanganate can be slow.[3][4] Insufficient reaction time or temperature will result in unreacted starting material. | Ensure the reaction is allowed to proceed for the recommended time (e.g., 10 hours for slow addition of KMnO₄).[1] Monitor the reaction by TLC until the starting material is consumed. A modest increase in temperature (e.g., to 60 °C) may improve the rate, but be cautious of side reactions. |
| Over-oxidation/Side Reactions | Potassium permanganate is a very strong oxidizing agent and can lead to cleavage of carbon-carbon bonds, especially under harsh conditions (e.g., high temperature, high concentration of KMnO₄).[5][6] The strained cyclopropane ring is also susceptible to ring-opening reactions under strongly oxidizing conditions.[3][7] | Maintain strict control over the reaction temperature. The slow addition of the KMnO₄ solution is crucial to prevent localized high concentrations and subsequent over-oxidation.[1] |
| Product Loss During Workup | The product is water-soluble, especially as its carboxylate salt. Improper extraction or precipitation techniques can lead to significant product loss. The filtration of the manganese dioxide (MnO₂) byproduct can also be challenging, potentially trapping some of the product. | After the reaction, ensure the solution is acidified to a pH well below the pKa of the carboxylic acid (~2.5-3) before extraction with an organic solvent. Thoroughly wash the filtered MnO₂ cake with the extraction solvent to recover any adsorbed product. |
| Decomposition of Product | α-keto acids can be susceptible to decarboxylation, especially at elevated temperatures in the presence of acid or base. | Avoid excessive heating during workup and purification steps. If distillation is necessary, it should be performed under high vacuum to keep the temperature low.[1] |
Issue 2: Difficulty in Removing Manganese Dioxide (MnO₂) Byproduct
The formation of a fine, often colloidal, precipitate of MnO₂ is a common issue with permanganate oxidations, making filtration difficult.
| Potential Cause | Explanation | Recommended Solution |
| Fine Particle Size of MnO₂ | The MnO₂ precipitate can be very fine, leading to slow filtration and clogging of filter paper. | After quenching the excess permanganate (e.g., with methanol or sodium bisulfite), consider adding a filter aid like Celite® to the mixture before filtration. This creates a more porous filter cake. Alternatively, centrifugation followed by decantation of the supernatant can be effective. |
| Product Adsorption onto MnO₂ | The MnO₂ precipitate can have a high surface area and may adsorb the product, reducing the isolated yield. | Wash the MnO₂ filter cake thoroughly with hot water or the organic solvent used for extraction. Acidifying the wash solvent can help to protonate the carboxylic acid, reducing its affinity for the MnO₂ surface. |
Issue 3: Product Purity Issues
Contamination of the final product can arise from unreacted starting material, side products, or residual manganese salts.
| Potential Cause | Explanation | Recommended Solution |
| Unreacted Starting Material | Incomplete reaction will leave cyclopropyl methyl ketone in the crude product. | Monitor the reaction to completion using TLC or HPLC. If starting material remains, consider extending the reaction time or adding a slight excess of KMnO₄. Purification by recrystallization or chromatography may be necessary. |
| Side-Products | As mentioned, over-oxidation can lead to smaller carboxylic acids from C-C bond cleavage. Ring-opening of the cyclopropane ring could also generate byproducts. | Optimize reaction conditions (temperature, rate of addition of oxidant) to minimize side reactions. Purification via recrystallization from a suitable solvent system (e.g., acetone/water) is often effective.[1] |
| Manganese Contamination | Incomplete removal of MnO₂ or other soluble manganese species can contaminate the final product. | Ensure thorough filtration and washing of the MnO₂. If soluble manganese salts are suspected, washing the organic extract with a dilute aqueous acid solution can help remove them. |
Experimental Protocols & Workflows
Synthesis of this compound via Permanganate Oxidation
This protocol is adapted from established literature procedures.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclopropyl methyl ketone (1.0 eq) and sodium carbonate (0.15 eq) in water.
-
Heating: Heat the mixture to 50 °C with stirring.
-
KMnO₄ Addition: Prepare a solution of potassium permanganate (approx. 14 eq) in water. Add this solution slowly to the reaction mixture via the dropping funnel over a period of 10 hours, maintaining the temperature at 50 °C.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, cool the mixture and quench the excess permanganate by the slow addition of methanol until the purple color disappears.
-
Filtration: Filter the mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Acidification and Extraction: Combine the filtrate and washings, cool to room temperature, and acidify with concentrated HCl to a pH of ~1-2. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as acetone, to obtain the purified this compound.[1]
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Product Characterization
Accurate characterization of the final product is crucial to confirm its identity and purity.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound in CD₃OD shows characteristic signals for the cyclopropyl protons.[1]
-
δ 2.49-2.43 (m, 1H): This multiplet corresponds to the methine proton on the cyclopropane ring adjacent to the carbonyl group.
-
δ 1.06-0.98 (m, 4H): This multiplet represents the four methylene protons of the cyclopropane ring.
The absence of a signal for the methyl group of the starting material (cyclopropyl methyl ketone) is a key indicator of a complete reaction.
Mechanistic Insights
Understanding the reaction mechanism can provide valuable insights into potential side reactions and optimization strategies. The oxidation of a ketone with potassium permanganate is believed to proceed through the formation of an enol or enolate intermediate, which is then attacked by the permanganate ion.
Caption: A simplified proposed pathway for the permanganate oxidation.
The initial deprotonation to form the enolate is a key step. The subsequent steps involve the formation of a manganese ester, which then undergoes further reaction to yield the α-keto acid. The basic conditions often employed in these reactions facilitate the formation of the enolate.
References
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI.
- 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax.
- 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.
- 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts.
- Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines | ACS Omega - ACS Publications.
- US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents.
- 19.3 Oxidation of Aldehydes and Ketones - Chemistry LibreTexts.
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
- What results from the drastic oxidation of a methyl ketone? (concentrated KMnO4 in acidic environment, raised temperature) - Quora.
- 4.2: Cycloalkanes and Their Relative Stabilities - Chemistry LibreTexts.
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry.
- Oxidation of Aliphatic Ketones, Substituted Acetophenones & Cyclic Ketones by Potassium Permanganate.
- Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts.
- Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps.
- Oxidation of Ketones (KMnO4 + X2/OH- & Per acid) #mscchemistrynotes @itschemistrytime.
Sources
- 1. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 2. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239) [hmdb.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 2-Cyclopropyl-2-oxoacetic Acid
Welcome to the technical support resource for the purification of 2-Cyclopropyl-2-oxoacetic acid (CAS 13885-13-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested guidance and troubleshooting for common challenges encountered during the purification of this valuable keto-acid intermediate.
Section 1: Initial Assessment & Core Concepts
This section addresses the foundational knowledge required before commencing any purification protocol. Understanding the impurity profile and physicochemical properties of your target compound is the first principle of efficient and successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A prevalent synthesis involves the potassium permanganate (KMnO₄) oxidation of cyclopropyl methyl ketone.[1] Based on this, common impurities include:
-
Unreacted Starting Material: Residual cyclopropyl methyl ketone.
-
Inorganic Salts: Manganese dioxide (MnO₂) is a major byproduct of the KMnO₄ reaction. Other inorganic salts may also be present.[2]
-
Residual Solvents: Water, acetone, or other solvents used during the synthesis and initial workup.[1][2]
-
Side-Reaction Products: Over-oxidation or cleavage of the cyclopropyl ring can lead to related organic impurities.
Q2: What key physicochemical properties of this compound should guide my purification strategy?
A2: Understanding the compound's properties is critical for selecting and optimizing purification methods. The α-keto acid functionality dictates its behavior.
| Property | Value | Implication for Purification |
| Molecular Weight | 114.10 g/mol [3] | Standard molecular weight for calculations. |
| Physical Form | White solid or liquid[1][4] | Dictates whether recrystallization or distillation is a primary option. |
| pKa | ~2.57 (Predicted)[1] | The compound is a relatively strong acid. This allows for easy conversion to its carboxylate salt with a weak base (e.g., NaHCO₃) for acid-base extraction. |
| Boiling Point | 60-70 °C at 0.005 Torr[1] | Vacuum distillation is a potential purification method if the compound is a liquid and impurities are non-volatile.[5] |
| Storage Temperature | 2-8°C, sealed in dry conditions[4] | Indicates potential for degradation at room temperature over long periods. |
Q3: How do I choose the best initial purification strategy?
A3: The optimal strategy depends on the physical state of your crude material and the nature of the impurities. The following decision-making workflow provides a general guideline. For this compound, which is often isolated as a solid, a combination of acid-base extraction followed by recrystallization is a robust starting point.
Section 2: Troubleshooting Guide for Acid-Base Extraction
Acid-base extraction is a highly effective and scalable technique for separating carboxylic acids from neutral or basic impurities by exploiting the acidic nature of the carboxyl group.[2]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Add the basic solution portion-wise and vent the funnel frequently to release CO₂ gas. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. Perform a "back-wash" by extracting this combined aqueous layer with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Re-acidification: Cool the aqueous layer in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). The purified this compound should precipitate as a solid.[2]
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Troubleshooting Extraction Issues
Q4: An emulsion formed at the interface of the organic and aqueous layers. How can I resolve this?
A4: Emulsions are common and can typically be broken by:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Brine Wash: Add a small amount of saturated aqueous NaCl (brine) solution, which increases the ionic strength of the aqueous phase and can help force separation.
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.[2]
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® can break the emulsion.
Q5: My product did not precipitate after re-acidification. What went wrong?
A5: This issue can arise from several factors:
-
Insufficient Acid: You may not have added enough acid to lower the pH sufficiently. Continue adding acid dropwise while monitoring with pH paper until you are certain the solution is strongly acidic (pH 1-2).
-
High Solubility: The product may be too soluble in the aqueous solution. If the volume is large, try concentrating the solution under reduced pressure before acidification. Alternatively, after acidification, extract the product back into a fresh portion of an organic solvent (like ethyl acetate), dry the organic layer with anhydrous MgSO₄ or Na₂SO₄, and evaporate the solvent.[6]
-
Compound is a Liquid/Oil: The purified product may be a liquid or low-melting solid under these conditions.[4] In this case, you will see an oil form instead of a precipitate. Proceed with extraction into an organic solvent as described above.
Q6: The yield after extraction and precipitation is very low. What are the potential causes?
A6: Low yield can be attributed to:
-
Incomplete Extraction: You may not have extracted the organic layer enough times. Performing multiple extractions with smaller volumes of base is more efficient than one large extraction.[6]
-
Premature Precipitation: If you did not fully dissolve the crude product initially, some acid may have been lost.
-
Loss During Transfers: Ensure quantitative transfers between flasks and the separatory funnel.
-
Product Solubility: A small amount of product will always remain dissolved in the aqueous phase after precipitation. Minimizing the volume of water used can help.
Section 3: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent can be found. The principle relies on the differential solubility of the compound and its impurities in a solvent at high and low temperatures.[6]
Troubleshooting Recrystallization Issues
Q7: How do I select the right solvent system for recrystallization?
A7: The ideal solvent is one in which your product is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4°C).[6] Impurities, conversely, should either be insoluble at high temperatures or remain soluble at low temperatures.[6]
-
Single Solvent: Test small batches of your crude product in various solvents (e.g., water, ethanol, acetone, ethyl acetate, hexanes) to find one that fits the criteria. The synthesis described in the literature uses acetone/water.[1]
-
Mixed Solvent System: If no single solvent is ideal, use a two-solvent system. This involves a "good" solvent in which the compound is very soluble and a "poor" or "anti-solvent" in which it is insoluble.[6] Dissolve the compound in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until turbidity (cloudiness) persists. Re-heat to clarify and then allow to cool slowly.
Q8: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A8: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional "good" solvent.
-
Allow the solution to cool much more slowly. A slower cooling rate promotes the formation of ordered crystals rather than an amorphous oil.[7]
-
Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.
Q9: No crystals are forming, even after cooling in an ice bath. What are the next steps?
A9: This usually means the solution is not saturated.
-
Too Much Solvent: You may have added too much solvent initially. Evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating and try cooling again.[7]
-
Induce Crystallization:
-
Scratching: Vigorously scratch the inner wall of the flask at the meniscus with a glass rod.
-
Seed Crystals: Add a tiny crystal of the pure product to the solution to act as a nucleation point.
-
Extended Cooling: Leave the flask in the refrigerator or freezer for an extended period.
-
Section 4: Advanced Purification & Purity Analysis
Q11: When should I consider using column chromatography?
A11: Column chromatography is warranted when simpler methods like extraction or recrystallization fail to remove impurities, especially those with very similar polarity and solubility to your product.[2] It is a more resource-intensive technique but offers superior separation power.
Q12: My acid is streaking badly on a silica gel TLC plate or column. How can I fix this?
A12: This is a classic problem with carboxylic acids on silica gel. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, leading to a mixture of protonated and deprotonated forms and causing severe tailing or streaking.[2] To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures the compound remains fully protonated and elutes as a sharp, well-defined band.[2]
Q13: What analytical techniques are best for assessing the final purity of this compound?
A13: A combination of techniques is recommended for comprehensive purity assessment:
-
HPLC/UPLC: High-Performance Liquid Chromatography is excellent for quantifying purity and detecting minor impurities. A C18 reverse-phase column is often suitable.[8] Due to the lack of a strong chromophore, UV detection might be challenging at low concentrations, but often feasible for purity checks. Derivatization can be used for more sensitive detection if needed.[9][10]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any organic impurities that may be present. The literature reports characteristic peaks for ¹H NMR in CD₃OD at δ 2.49-2.43 (1H, m) and 1.06-0.98 (4H, m).[1]
-
LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the compound ([M-H]⁻ at m/z 113.0) and can help identify the mass of unknown impurities.[1][11]
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
- BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
- Various Authors. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? ResearchGate.
- Silver, J. (2013). How can I purify carboxylic acid? ResearchGate.
- Various Authors. (1949). Separation and estimation of blood keto acids by paper chromatography. National Center for Biotechnology Information.
- Bookser, B. C. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications.
- Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Hima Bindu, V. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.
- Friedemann, T. E., & Haugen, G. E. (1943). Separation and estimation of blood keto acids by paper chromatography. Semantic Scholar.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Song, Y., Funatsu, T., & Tsunoda, M. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.
- Unsal, Y., et al. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate.
- Neinast, M. D., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. National Center for Biotechnology Information.
- National Center for Biotechnology Information. (n.d.). 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid. PubChem.
- Google Patents. (n.d.). US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
- Parra, T. (2020). How To Recrystallize A Solid. YouTube.
Sources
- 1. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13885-13-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13885-13-7|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Low Conversion in 2-Cyclopropyl-2-oxoacetic Acid Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing reactions involving 2-Cyclopropyl-2-oxoacetic acid. This guide provides in-depth troubleshooting advice and practical protocols to address common challenges, particularly low reaction conversion, encountered when working with this versatile building block. The unique steric and electronic properties of the cyclopropyl group, while beneficial for drug design, can present specific synthetic hurdles. This document is structured to provide clear, actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions about handling and reacting with this compound.
Q1: What are the primary storage and handling considerations for this compound?
A: this compound should be stored in a cool, dry place, typically at 2-8°C, and sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air. Its purity should be verified by NMR or another suitable analytical method before use, as impurities can significantly inhibit catalytic reactions.[1]
Q2: What are the most common high-yield reactions performed with this reagent?
A: This α-ketoacid is frequently used in reductive aminations to form cyclopropyl-glycine derivatives, esterifications to produce various esters, and condensation reactions to synthesize heterocyclic scaffolds. These reactions are central to the synthesis of numerous pharmaceutical intermediates.
Q3: Are there any general stability issues to be aware of during reactions?
A: Yes. The cyclopropyl ring possesses inherent ring strain. While generally stable, it can be susceptible to ring-opening under harsh conditions, such as with strong acids or bases, or at elevated temperatures.[1] It is advisable to use milder reagents and maintain careful temperature control to preserve the integrity of the cyclopropyl motif.
In-Depth Troubleshooting Guides
This section is organized by common reaction types and addresses specific problems leading to low conversion.
Guide 1: Reductive Amination
Low conversion in the reductive amination of this compound is one of the most frequently reported issues. The reaction proceeds in two main steps: the formation of an intermediate imine (or iminium ion), followed by its reduction. A failure in either step will result in a poor yield.
Problem: My reductive amination has stalled, and I'm recovering mostly starting material. What's wrong?
This issue almost always points to inefficient imine formation.
Causality Analysis: The initial condensation between the ketone (this compound) and the amine to form an imine is a reversible, pH-sensitive equilibrium.
-
Incorrect pH: The optimal pH for imine formation is weakly acidic (typically pH 4-6).[2] If the pH is too low (strongly acidic), the amine starting material becomes fully protonated and is no longer nucleophilic. If the pH is too high (basic or neutral), the carbonyl group is not sufficiently activated for the nucleophilic attack by the amine.[2]
-
Water Removal: This condensation reaction produces water as a byproduct. In a closed system, the accumulation of water can push the equilibrium back towards the starting materials.
Solutions & Protocols:
-
Optimize pH with a Catalytic Acid:
-
Action: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to your reaction mixture.[3] A common practice is to add 0.1 to 0.5 equivalents of AcOH.
-
Rationale: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. It also facilitates the dehydration step.
-
-
Monitor Imine Formation:
-
Action: Before adding the reducing agent, allow the ketoacid and amine to stir with the acid catalyst for 1-2 hours. Monitor the formation of the imine intermediate via TLC, LC-MS, or ¹H NMR.[3] A successful reaction will show the disappearance or reduction of the starting material spots/peaks and the appearance of a new imine product.
-
Rationale: Adding the reducing agent prematurely can lead to the undesired reduction of the starting ketone.[2][3] Ensuring the imine has formed maximizes the potential for the desired product.
-
Problem: My reaction is messy, and I'm getting a significant amount of a byproduct alcohol.
This indicates that your reducing agent is too reactive or is being used under the wrong conditions.
Causality Analysis: The goal is to selectively reduce the C=N bond of the imine in the presence of the C=O bond of the starting ketoacid. Some reducing agents are not sufficiently selective.
-
Non-Selective Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent that can readily reduce both ketones and imines. Its use often leads to the formation of the corresponding alcohol byproduct, lowering the yield of the desired amine.[2]
-
pH and Reducing Agent Stability: Milder, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are most effective under specific pH conditions. NaBH(OAc)₃ is particularly effective as it can be used in a one-pot reaction and is less toxic than its cyano- counterpart.[2][4]
Solutions & Protocols:
-
Select the Right Reducing Agent:
-
Action: Switch from NaBH₄ to a milder, more selective reagent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the industry standard for this reason.[2][4]
-
Rationale: NaBH(OAc)₃ is a sterically hindered and less reactive hydride donor, which preferentially reduces the protonated iminium ion over the neutral ketone.
-
-
Control Stoichiometry and Addition:
-
Action: Use a slight excess (1.2 to 1.5 equivalents) of the reducing agent. If the reaction is exothermic, add the reducing agent in portions to maintain temperature control.
-
Rationale: Using a large excess can lead to over-reduction and other side reactions.[5] Portion-wise addition prevents temperature spikes that could degrade reagents or promote side reactions.
-
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting workflow for low reductive amination yield.
Data Summary: Reductive Amination Reagents
| Reducing Agent | Typical Conditions | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Methanol, pH > 7 | Inexpensive, powerful | Low selectivity, often reduces starting ketone[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for iminium ions | Highly toxic, requires careful pH control |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or Acetonitrile, often with catalytic AcOH | Highly selective, effective in one-pot procedures, less toxic[2][4] | More expensive, moisture-sensitive |
Guide 2: Fischer Esterification
The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid. Low conversion is typically due to the unfavorable equilibrium position.
Problem: My esterification reaction only proceeds to ~50% conversion and then stops.
This is a classic sign that the reaction has reached equilibrium.
Causality Analysis: The reaction produces one mole of ester and one mole of water for every mole of carboxylic acid and alcohol consumed. As a reversible process, the accumulation of water will drive the reaction backward (ester hydrolysis), preventing it from reaching completion.[6][7]
Solutions & Protocols:
-
Use a Large Excess of Alcohol (Le Châtelier's Principle):
-
Action: Use the alcohol reactant as the solvent for the reaction. This creates a large molar excess that pushes the equilibrium towards the product side.[6]
-
Rationale: According to Le Châtelier's principle, increasing the concentration of a reactant forces the system to consume that reactant, thereby favoring the forward reaction.
-
-
Remove Water as It Forms:
-
Action: If using a solvent other than the alcohol (e.g., toluene), equip the reaction flask with a Dean-Stark apparatus. The water-solvent azeotrope will distill off, and the water can be collected, effectively removing it from the reaction mixture.
-
Rationale: Continuously removing a product (water) prevents the reverse reaction from occurring, allowing the forward reaction to proceed to completion.[7]
-
Mechanism & Equilibrium of Fischer Esterification
Caption: The equilibrium of the Fischer Esterification reaction.
Key Experimental Protocols
Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃
This protocol describes a general one-pot procedure for the reductive amination of this compound.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M concentration).
-
Amine & Acid Addition: Add the desired primary or secondary amine (1.0-1.1 eq) followed by glacial acetic acid (0.2-0.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm imine formation.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 10-15 minutes. Note: The reaction may be slightly exothermic.
-
Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours, or until analysis shows consumption of the imine intermediate.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification with Water Removal
This protocol is designed to drive the esterification to completion.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: To the flask, add this compound (1.0 eq), the desired alcohol (1.5-2.0 eq), and a non-polar solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄, 1-2 mol%) or p-toluenesulfonic acid (TsOH, 5 mol%).
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.
-
Monitoring: Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. This can take several hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Purification: Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting ester by flash chromatography or distillation as needed.
References
- Reddit. (2025). What's wrong with my reductive amination? I barely got any product.
- Reddit. (2025). Question about reductive amination reaction procedure.
- PubChem. (n.d.). 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid.
- PubChem. (n.d.). This compound.
- Wang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins.
- ResearchGate. (2025). Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines.
- ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?
- Bioprocessing Summit Europe. (n.d.). Advances and Recovery and Purification - Part 2.
- ChemRxiv. (2022). Data-driven multi-objective optimization tactics for catalytic asymmetric reactions.
- National Institutes of Health (NIH). (2023). Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis.
- National Institutes of Health (NIH). (2024). Sequential closed-loop Bayesian optimization as a guide for organic molecular metallophotocatalyst formulation discovery.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Chemistry LibreTexts. (2025). 25.18: Condensation Reactions.
- ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols.
- MDPI. (n.d.). Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. (2025). Esterification of caprylic acid with alcohol over nano-crystalline sulfated zirconia.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopropyl-2-oxoacetic acid
Welcome to the technical support guide for the synthesis and optimization of 2-Cyclopropyl-2-oxoacetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during its synthesis, providing in-depth, evidence-based solutions and detailed protocols to enhance yield, purity, and overall success.
I. Overview of Synthetic Strategies
This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several pathways, most commonly via the oxidation of a suitable cyclopropyl ketone precursor or through Grignard-based methodologies. The choice of method often depends on the starting material's availability and the scale of the reaction. This guide will focus on the prevalent oxidation route from cyclopropyl methyl ketone and address potential pitfalls in this process.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide direct answers to specific issues you may encounter during your experiments.
FAQ 1: My reaction yield is consistently low when oxidizing cyclopropyl methyl ketone. What are the primary factors I should investigate?
Low yields are a frequent issue and can often be traced back to several key parameters in the oxidation reaction.
Causality and Explanation:
The oxidation of cyclopropyl methyl ketone to this compound, typically using a strong oxidizing agent like potassium permanganate (KMnO₄), is a sensitive process.[1] The reaction's efficiency is highly dependent on controlling the reaction kinetics and minimizing side reactions. Over-oxidation can lead to the cleavage of the cyclopropyl ring, a strained carbocyclic system that can be susceptible to ring-opening under harsh conditions. Incomplete reactions are also a common cause of low yields.
Troubleshooting & Optimization Steps:
-
Temperature Control: The reaction temperature is critical. A study has shown that maintaining a steady temperature, for instance at 50°C, is beneficial.[1] Exceeding this can accelerate side reactions, including decomposition of the desired product. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction. It is advisable to use a well-calibrated reaction setup with a reliable temperature controller.
-
Rate of Reagent Addition: The slow, controlled addition of the oxidizing agent is paramount. A 10-hour slow addition of potassium permanganate solution has been reported to give good yields.[1] This prevents a rapid exotherm and a high localized concentration of the oxidant, which can lead to unwanted side products.
-
Stoichiometry of the Oxidant: The molar ratio of the oxidant to the starting material must be carefully optimized. An excess of the oxidizing agent is necessary to drive the reaction to completion, but a large excess can promote over-oxidation. A documented procedure uses approximately 14 equivalents of KMnO₄ relative to the starting ketone.[1]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction endpoint.
Experimental Protocol: Oxidation of Cyclopropyl Methyl Ketone
Below is a detailed, step-by-step methodology for the oxidation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-cyclopropylethanone (10 g, 8.9 mmol) and sodium carbonate (145 mg, 1.36 mmol) in water (66 ml).
-
Heating: Heat the mixture to 50°C.
-
Reagent Addition: Slowly add an aqueous solution of potassium permanganate (19.8 g, 125.2 mmol) in water (594 ml) over a period of 10 hours, maintaining the reaction temperature at 50°C.
-
Quenching: After the addition is complete, terminate the reaction by adding methanol (90 ml).
-
Workup: Filter the reaction mixture to remove manganese dioxide. Concentrate the filtrate to obtain a white solid.
-
Purification: Dissolve the solid in acetone (80 ml) and heat at 65°C for 30 minutes. Cool to room temperature to precipitate the product. Collect the white solid by filtration and dry to yield this compound. A yield of around 74% can be expected with this method.[1]
FAQ 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
The formation of byproducts is a common challenge that can complicate purification and reduce the overall yield.
Causality and Explanation:
Side reactions can arise from several sources. The cyclopropyl group, due to its ring strain, can be susceptible to ring-opening under certain conditions, although this is less common with controlled oxidation. More frequently, impurities arise from incomplete oxidation or over-oxidation. For instance, if the reaction does not go to completion, you will have unreacted starting material. Over-oxidation can lead to the formation of smaller carboxylic acids through cleavage of the carbon-carbon bonds.
Strategies for Minimizing Byproducts:
-
Precise Temperature and Addition Control: As detailed in the previous section, maintaining a steady, moderate temperature and ensuring the slow addition of the oxidant are the most effective ways to enhance selectivity for the desired product.
-
Choice of Oxidizing Agent: While potassium permanganate is effective, other oxidizing agents could be explored. However, KMnO₄ in an aqueous solution is a well-documented and relatively cost-effective option.[1]
-
pH Control: The addition of a mild base like sodium carbonate helps to maintain a slightly alkaline pH, which can influence the reaction pathway and potentially suppress the formation of certain byproducts.[1]
Data Presentation: Effect of Reaction Parameters on Yield
The following table summarizes the impact of key reaction parameters on the yield of this compound, based on general principles of reaction optimization.[2]
| Parameter | Sub-optimal Condition | Optimized Condition | Potential Negative Outcome of Sub-optimal Condition |
| Temperature | > 70°C or < 40°C | 50°C | Decomposition or incomplete reaction |
| Oxidant Addition Rate | Rapid (e.g., < 1 hour) | Slow and controlled (e.g., 10 hours) | Localized overheating, side product formation |
| KMnO₄ Equivalents | < 10 equivalents | ~14 equivalents | Incomplete conversion |
| Reaction Time | Too short | Monitored to completion | Presence of starting material in the final product |
FAQ 3: Are there alternative synthetic routes I should consider, for instance, using Grignard reagents?
Yes, Grignard reactions offer a viable alternative for constructing the carbon skeleton.
Causality and Explanation:
A Grignard-based synthesis could involve the reaction of a cyclopropyl Grignard reagent with an appropriate electrophile, such as diethyl oxalate, followed by hydrolysis. Alternatively, one could react an aryl Grignard reagent with a cyclopropyl-containing electrophile.[3][4] Grignard reagents are potent nucleophiles and are highly effective at forming carbon-carbon bonds.[4] However, they are also strong bases and are sensitive to moisture and acidic protons, necessitating anhydrous reaction conditions.[5]
Considerations for a Grignard Approach:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: The magnesium and the organohalide used to prepare the Grignard reagent must be of high purity.
-
Side Reactions: A potential side reaction is the formation of a tertiary alcohol if the initially formed ketone reacts with a second equivalent of the Grignard reagent.[3] Using specific electrophiles like Weinreb amides can help to avoid this issue.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the oxidation of cyclopropyl methyl ketone.
Caption: Workflow for the synthesis of this compound.
III. Logical Relationships in Troubleshooting
When troubleshooting, it is essential to consider the interconnectedness of different experimental parameters. The following diagram illustrates the logical relationships between common issues and their potential causes.
Caption: Troubleshooting logic for synthesis optimization.
IV. References
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 2 and 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for the synthesis of 2 in batch. [a]. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditionsa. Retrieved from [Link]
-
YouTube. (2020, September 9). Grignard multi-step synthesis example. Retrieved from [Link]
-
PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 13885-13-7. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, September 4). Cyclopropyl grignard. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (2019, October 10). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. Retrieved from [Link]
-
PubMed Central. (n.d.). Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines. Retrieved from [Link]
Sources
Technical Support Center: Managing Exothermic Reactions in Cyclopropyl Ketone Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cedrec.com [cedrec.com]
- 4. amarequip.com [amarequip.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. labproinc.com [labproinc.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Byproduct Formation in α-Keto Acid Synthesis
Welcome to the technical support center for α-keto acid synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable molecules. α-Keto acids are crucial building blocks in pharmaceuticals and fine chemicals, but their synthesis is often plagued by the formation of unwanted byproducts, complicating purification and reducing yields.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during key synthesis protocols. Our approach is rooted in explaining the "why" behind experimental choices, offering not just solutions but a deeper understanding of the underlying chemical principles to empower your research.
Table of Contents
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Frequently Asked Questions (FAQs)
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What are the most common byproducts in α-keto acid synthesis and why do they form?
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How does the stability of α-keto acids affect byproduct formation?
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What are the best general practices for minimizing side reactions during workup and purification?
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-
Troubleshooting Guide by Synthesis Method
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Method 1: Oxidation of α-Hydroxy Acids
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Problem: Over-oxidation and C-C bond cleavage leading to shorter-chain carboxylic acids.
-
-
Method 2: Grignard Reaction with Diethyl Oxalate
-
Problem: Double addition of the Grignard reagent, forming a tertiary alcohol byproduct.[2]
-
-
Method 3: Hydrolysis of Acyl Cyanides
-
Problem: Competing hydrolysis pathway leading to the corresponding carboxylic acid instead of the α-keto acid.[3]
-
-
Method 4: Friedel-Crafts Acylation
-
Problem: Polyacylation and rearrangement byproducts in aromatic α-keto acid synthesis.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in α-keto acid synthesis and why do they form?
Answer: Byproduct formation is highly dependent on the chosen synthetic route. However, some common classes of byproducts appear across various methods due to the inherent reactivity of the starting materials, intermediates, and the α-keto acid product itself.
| Common Byproduct Class | Formation Mechanism | Common Synthesis Methods |
| Carboxylic Acids (Same Chain Length) | Hydrolysis of an intermediate (e.g., acyl cyanide) that circumvents the keto-group formation. | Hydrolysis of Acyl Cyanides |
| Carboxylic Acids (Shorter Chain Length) | Oxidative cleavage (decarboxylation) of the α-keto acid product or α-hydroxy acid starting material.[4] | Oxidation of α-Hydroxy Acids |
| Tertiary Alcohols | A second nucleophilic attack on the newly formed keto group of the α-keto ester intermediate.[2][5] | Grignard Reaction with Diethyl Oxalate |
| Aldehydes | Strecker degradation or other decomposition pathways of the α-keto acid, especially under thermal stress.[6][7][8] | General decomposition during workup |
| Poly-acylated/Poly-alkylated Aromatics | The product of the initial reaction is more reactive than the starting material, leading to further substitution. | Friedel-Crafts Acylation |
Understanding the specific mechanism is key. For instance, the formation of a tertiary alcohol in a Grignard reaction is a classic case of a desired intermediate (the ketone) being more reactive under the reaction conditions than the starting material (the ester), leading to a second, undesired reaction.[9]
Q2: How does the stability of α-keto acids affect byproduct formation?
Answer: α-Keto acids are inherently labile molecules, and their instability is a primary driver of byproduct formation, particularly during reaction workup and purification.[4][6][8]
-
Decarboxylation: The major instability pathway is decarboxylation (loss of CO₂), which is often promoted by heat or certain oxidation conditions.[4] This leads to the formation of an aldehyde with one less carbon, which can then undergo further reactions.
-
Hydrolysis and Decomposition: The keto group can catalyze the hydrolysis of adjacent bonds, especially in complex molecules like α-ketoacyl peptides.[6][7][8] In aqueous solutions, they can also form Schiff bases or undergo transamination reactions, leading to a mixture of degradation products.[6][7][8]
-
Enolization: The presence of the acidic α-proton allows for enolization, which can lead to racemization if the α-carbon is a stereocenter. This is a critical issue in the synthesis of chiral pharmaceuticals.
Expert Insight: To mitigate these stability issues, it is crucial to maintain low temperatures during workup, use mild pH conditions, and minimize the time the α-keto acid is kept in solution before isolation or derivatization.
Q3: What are the best general practices for minimizing side reactions during workup and purification?
Answer: A carefully planned workup and purification strategy is as critical as the reaction itself.
-
Temperature Control: Always perform aqueous workups and extractions at low temperatures (0-5 °C) to suppress decarboxylation and other degradation pathways.
-
pH Management: Avoid strongly acidic or basic conditions during extraction. A saturated aqueous solution of ammonium chloride is often a good choice for quenching organometallic reactions to maintain a mildly acidic pH.[2]
-
Prompt Isolation: Do not let crude reaction mixtures or solutions of the α-keto acid sit for extended periods. Proceed with extraction and purification as quickly as possible.
-
Use of Bipolar Membrane Electrodialysis: For complex mixtures, such as those from fermentation broths, advanced separation techniques like bipolar membrane electrodialysis can effectively separate α-keto acids from other organic acids and salts under mild conditions.[10]
-
Bisulfite Extraction: For mixtures containing aldehydes or highly reactive ketones as impurities, a bisulfite extraction can be a highly effective purification method. This technique selectively converts these impurities into water-soluble adducts, allowing for their easy removal.[11]
-
Chromatography Considerations: When using column chromatography, opt for a less acidic silica gel or buffer the eluent to prevent on-column degradation.
Troubleshooting Guide by Synthesis Method
Method 1: Oxidation of α-Hydroxy Acids
This method is attractive due to the availability of α-hydroxy acids from biomass.[1] However, controlling the oxidation state is the primary challenge.
Problem: Over-oxidation and C-C bond cleavage leading to shorter-chain carboxylic acids.
Causality: Many common, powerful oxidizing agents (e.g., KMnO₄, strong acids with oxidizing agents) do not selectively stop at the α-keto acid stage.[1] The C-C bond between the carbonyl and carboxyl groups is susceptible to cleavage under harsh oxidative conditions, leading to decarboxylation and the formation of a carboxylic acid with one less carbon.[4]
Troubleshooting Workflow:
Caption: Troubleshooting over-oxidation in α-hydroxy acid conversion.
Recommended Solution: Chemoselective Catalytic Oxidation
To avoid over-oxidation, employing a milder, more selective catalytic system is essential. A highly effective method is the nitroxyl-radical-catalyzed aerobic oxidation.
Protocol: AZADO-Catalyzed Aerobic Oxidation [4][12][13]
This protocol uses 2-azaadamantane N-oxyl (AZADO) as a catalyst with sodium nitrite (NaNO₂) in the presence of molecular oxygen (from air) as the terminal oxidant. This system is exceptionally mild and chemoselective for the conversion of α-hydroxy acids to α-keto acids, minimizing C-C bond cleavage.[4][13]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α-hydroxy acid (1.0 equiv) in acetonitrile (MeCN).
-
Catalyst Addition: Add AZADO (typically 1-2 mol%) and NaNO₂ (typically 10-20 mol%) to the solution.
-
Reaction: Open the flask to the air (or use an air-filled balloon) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Acidify the aqueous layer with dilute HCl and extract the α-keto acid product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The high chemoselectivity often results in a crude product of high purity, simplifying further purification.[4]
Method 2: Grignard Reaction with Diethyl Oxalate
This is a powerful C-C bond-forming reaction to access α-keto esters, which can then be hydrolyzed to the corresponding acids.[1] The primary challenge is preventing a second addition of the highly nucleophilic Grignard reagent.
Problem: Double addition of the Grignard reagent, forming a tertiary alcohol byproduct. [2]
Causality: The initial product of the reaction is an α-keto ester. The ketone within this product is also electrophilic and can be attacked by a second equivalent of the Grignard reagent.[5][9] This is especially problematic if the reaction temperature is too high or if there is a localized excess of the Grignard reagent.
Reaction Scheme and Byproduct Formation:
Caption: Competing pathways in Grignard synthesis of α-keto esters.
Recommended Solution: Strict Temperature Control and Inverse Addition
The key to preventing double addition is to maintain conditions where the reaction rate of the first addition is significantly faster than the second, and to avoid any excess of the Grignard reagent being present while unreacted diethyl oxalate remains.
Protocol: Low-Temperature Inverse Addition [2]
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve diethyl oxalate (1.0-1.2 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is the most critical step. At this low temperature, the tetrahedral intermediate formed after the first addition is more stable and less prone to collapsing and reacting further.
-
Inverse Addition: Prepare the Grignard reagent in a separate flask. Slowly add the Grignard reagent (1.0 molar equivalent) dropwise to the vigorously stirred solution of diethyl oxalate via a syringe pump over a prolonged period (e.g., 1-2 hours). This "inverse addition" ensures that the Grignard reagent is the limiting reactant at all times, minimizing its availability for a second attack.[2]
-
Monitoring: Monitor the reaction by TLC, checking for the consumption of the Grignard reagent (quench a small aliquot with iodine to check for color change).
-
Quenching: Once the addition is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[2]
-
Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
Method 3: Hydrolysis of Acyl Cyanides
Acyl cyanides are versatile intermediates that can be hydrolyzed to α-keto acids.[14] However, the conditions of hydrolysis can dictate the final product.
Problem: Competing hydrolysis pathway leading to the corresponding carboxylic acid instead of the α-keto acid.
Causality: The hydrolysis of acyl cyanides can proceed through two different mechanisms.[3] Under certain conditions, particularly in less concentrated acid, water can attack the nitrile carbon, leading to an intermediate that ultimately hydrolyzes to a carboxylic acid and hydrogen cyanide. The desired pathway to the α-keto acid requires hydration of the carbonyl group followed by rearrangement. This pathway is favored in highly concentrated acid and at higher acyl cyanide concentrations.[3]
Recommended Solution: Control of Acidity and Concentration
The outcome of the hydrolysis is highly sensitive to the reaction conditions. To favor the formation of the α-keto acid, specific conditions must be met.
Protocol: Concentrated Acid Hydrolysis [3]
Step-by-Step Methodology:
-
Setup: Cool a solution of concentrated aqueous acid (e.g., 10-12 M perchloric acid or sulfuric acid) in a flask to 0 °C.
-
Addition: Add the acyl cyanide to the cold, concentrated acid solution. It is important that the concentration of the acyl cyanide itself is sufficiently high (e.g., >3 M) to promote the desired pathway.[3]
-
Reaction: Stir the mixture at low temperature, allowing it to proceed. The exact time will depend on the substrate.
-
Monitoring: Monitor the reaction carefully using an appropriate method (e.g., NMR of quenched aliquots) to determine the ratio of α-keto acid to carboxylic acid.
-
Workup: Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
Expert Insight: This method can be substrate-dependent. For aromatic acyl cyanides, the formation of the α-keto acid may be more favorable even under slightly less stringent conditions compared to aliphatic acyl cyanides.[3] It is crucial to perform small-scale trials to optimize the acid concentration and reaction time for your specific substrate.
Method 4: Friedel-Crafts Acylation
This classic reaction is used to synthesize aryl ketones, and when using an oxalyl chloride derivative, it provides a route to aromatic α-keto acids.[1][15][16]
Problem: Polyacylation and rearrangement byproducts in aromatic α-keto acid synthesis.
Causality: Unlike Friedel-Crafts alkylation, acylation has a key advantage: the product, an aryl ketone, is deactivated towards further electrophilic aromatic substitution, which generally prevents polyacylation.[16] However, with highly activated aromatic rings (e.g., phenols, anilines), polyacylation can still be an issue. More common issues arise from the choice of Lewis acid and reaction conditions, which can be suboptimal.
Recommended Solution: Proper Catalyst Stoichiometry and Controlled Conditions
The key is to use the correct amount of Lewis acid catalyst and to choose a solvent that does not compete in the reaction.
Protocol: Acylation with Ethyl Oxalyl Chloride [1]
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under an inert atmosphere, suspend the Lewis acid catalyst (e.g., AlCl₃, typically 1.1-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) at 0 °C.
-
Acylating Agent Addition: Slowly add ethyl oxalyl chloride (1.0 equivalent) to the suspension.
-
Aromatic Substrate Addition: Add the aromatic substrate (1.0 equivalent) dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction time will vary depending on the reactivity of the aromatic substrate.
-
Quenching: Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Workup: Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic layers. Wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate. The resulting α-keto ester can then be hydrolyzed to the α-keto acid.
Expert Insight: The choice of Lewis acid is critical. While AlCl₃ is common, for sensitive substrates, milder Lewis acids like FeCl₃ or ZnCl₂ may provide better selectivity and reduce byproduct formation.[15] The use of ionic liquids as both solvent and catalyst is an emerging "Green Chemistry" approach that can offer high yields and selectivity.[17]
References
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI.
- Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321–358.
- Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the .alpha.-keto acids. Chemical Reviews, 83(3), 321-358. [Link]
- Lemos, T. L. G., & de Mattos, M. C. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(9), 5539–5595. [Link]
- Hibbert, F., & Satchell, D. P. N. (1968). Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. Journal of the Chemical Society B: Physical Organic, 653. [Link]
- A concise review on copper catalyzed synthesis of α-ketoamides. (2024). ChemRxiv. [Link]
- Wloka, M., Riemer, T., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1475–1487. [Link]
- Wloka, M., Riemer, T., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1475-1487.
- Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(17), 4230–4233. [Link]
- Wloka, M., Riemer, T., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1475-1487.
- Lemos, T. L. G., & de Mattos, M. C. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Request PDF.
- Anderson, E. R., Bonson, S. E., & Krishnamurthy, R. (2023). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks.
- Biotechnological production of alpha-keto acids: Current st
- Wang, P., van der Werf, M. J., & Kengen, S. W. M. (2015). Accumulation of α-Keto Acids as Essential Components in Cyanide Assimilation by Pseudomonas fluorescens NCIMB 11764. Applied and Environmental Microbiology, 81(15), 5032–5041. [Link]
- Method for the production of alpha-keto acids and esters thereof. (n.d.). Google Patents.
- Process for purifying an alpha-keto ester. (n.d.). Google Patents.
- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal.
- Process for preparing α-keto acids and derivatives thereof. (n.d.). Google Patents.
- Friedel-Crafts Acylation. (n.d.). Chemistry Steps.
- Scheme of the separation and purification for different ratios of keto... (n.d.). ResearchGate.
- Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry.
- Miles, W. H., Berkey, T. G., & Faria, J. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57364. [Link]
- Hibbert, F., & Satchell, D. P. N. (1966). The mechanism of the hydrolysis of acyl cyanides.
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- Majumder, U., & Gupta, S. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(2), 643–668. [Link]
- Majumder, U., & Gupta, S. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 9(2), 643-668.
- Friedel-Crafts Acylation Process in Ionic Liquids. (n.d.). Google Patents.
- Synthesis and properties of the .alpha.-keto acids. (n.d.). CoLab.
- Hydroxy ketone synthesis by oxidation. (n.d.). Organic Chemistry Portal.
- Hatano, M., & Ishihara, K. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Israel Journal of Chemistry, 54(4), 337–351. [Link]
- Acyl cyanide. (n.d.). In Wikipedia.
- Hidalgo, F. J., & Zamora, R. (2004). Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Journal of Agricultural and Food Chemistry, 52(25), 7658–7662. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 14. Acyl cyanide - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 17. US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids - Google Patents [patents.google.com]
stability issues of 2-Cyclopropyl-2-oxoacetic acid in solution
Welcome to the technical support resource for 2-Cyclopropyl-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a discussion of potential causes and actionable solutions.
Issue ID: EXP-001
Problem: I've dissolved this compound in an aqueous buffer (e.g., PBS, pH 7.4) for my assay, but I'm seeing a progressive loss of compound activity or a decrease in its concentration over a short period (hours to a day).
Root Cause Analysis:
This compound, like many α-keto acids, is susceptible to degradation in aqueous solutions, particularly at neutral to alkaline pH. The primary mechanism of degradation is likely hydration of the α-keto group to form a geminal diol (hydrate). This hydrate form may exhibit different reactivity or be inactive in your specific application. While this process is often reversible, it can lead to inconsistent results.
A secondary, and more permanent, degradation pathway is decarboxylation, which is a known reaction for α-keto acids and can be facilitated by certain conditions.[1] This process results in the formation of cyclopropylcarboxaldehyde and carbon dioxide, leading to an irreversible loss of your starting material.
dot
Caption: Potential degradation pathways of this compound in aqueous solution.
Solutions & Preventative Measures:
-
Prepare Fresh Solutions: The most reliable approach is to prepare your aqueous solutions of this compound immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods.
-
Use a Co-solvent: If possible, prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or ethanol, where the compound is more stable. You can then dilute this stock into your aqueous buffer immediately prior to the experiment. This minimizes the time the compound spends in the aqueous environment.
-
pH Considerations: If your experimental conditions allow, consider using a slightly acidic buffer (pH 4-6). The hydration of the keto group is often pH-dependent, and slightly acidic conditions can slow down certain degradation reactions.
-
Temperature Control: Keep solutions on ice or at 2-8°C during handling and short-term storage.[2][3] Chemical degradation processes, including hydrolysis and decarboxylation, are temperature-dependent and will be slower at lower temperatures.[4]
Issue ID: HPLC-002
Problem: When analyzing my sample by reverse-phase HPLC, I see a new, more polar peak appearing over time, and the peak corresponding to this compound is decreasing.
Root Cause Analysis:
The appearance of a more polar peak is a classic sign of the formation of the geminal diol hydrate. The addition of a hydroxyl group increases the compound's polarity, leading to a shorter retention time on a reverse-phase column compared to the parent keto acid. This observation is a direct indicator of solution instability.
Solutions:
-
Confirm Hydrate Formation: To confirm if the new peak is the hydrate, you can try altering the mobile phase conditions. For example, using a more acidic mobile phase might shift the equilibrium back towards the keto acid form, potentially reducing the size of the new peak and increasing the parent peak.
-
Standardize Sample Preparation: Ensure that all samples, standards, and controls are prepared and analyzed under identical conditions, including solvent composition, temperature, and time between preparation and injection. This will help to ensure that the degree of hydration is consistent across all samples, allowing for more accurate quantification.
-
Use Anhydrous Solvents for Standards: Prepare your analytical standards in an anhydrous solvent (e.g., acetonitrile) to ensure you are injecting the pure, unhydrated keto acid for accurate calibration.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Recommended temperatures are typically 2-8°C.[2][3] It is crucial to protect it from moisture.
Q2: In which solvents should I prepare stock solutions for long-term storage?
A2: For long-term storage, it is highly recommended to use anhydrous aprotic organic solvents such as DMSO or DMF. Prepare the solution, and for extended storage, flush the vial with an inert gas like argon or nitrogen before sealing and storing at -20°C or -80°C.
Q3: Can I store prepared solutions of this compound in methanol or ethanol?
A3: While more stable than in aqueous solutions, α-keto acids can potentially react with alcohols to form hemiacetals or acetals, especially under acidic or basic conditions. For short-term storage, this may be acceptable if kept cold. However, for long-term storage, anhydrous aprotic solvents are preferred.
Q4: My reaction involves heating. How stable is this compound at elevated temperatures?
A4: Heating solutions of this compound, particularly in the presence of protic solvents, can significantly accelerate degradation. Decarboxylation is a major concern at elevated temperatures.[1] In some cases, thermal decarboxylation of cyclopropane carboxylic acid derivatives can even lead to ring-opening and rearrangement.[6] If heating is necessary, it should be done for the shortest possible time, and a thorough analysis of the product mixture for potential byproducts is recommended.
Summary of Recommended Handling Conditions
| Condition | Solid Form | Concentrated Stock Solution | Working Dilution (Aqueous) |
| Solvent | N/A | Anhydrous DMSO, Anhydrous DMF | Assay-specific buffer |
| Temperature | 2-8°C[2][3] | -20°C to -80°C | Prepare fresh; use on ice |
| Atmosphere | Standard | Inert gas (Argon/Nitrogen) | Standard |
| Max. Storage | Months to Years | Weeks to Months | Prepare immediately before use |
Experimental Protocol: Preparation of a Stabilized Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution of this compound with enhanced stability for use in biological or chemical assays.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials with screw caps
-
Inert gas (Argon or Nitrogen) source with a fine needle adapter
-
Calibrated balance and appropriate personal protective equipment (PPE)
Procedure:
-
Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Weighing: In a fume hood, accurately weigh the desired amount of the solid into a suitable vial.
-
Dissolution: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM). Mix gently by vortexing until the solid is completely dissolved.
-
Inert Gas Purge: To remove oxygen and moisture from the headspace, gently flush the vial with a stream of argon or nitrogen for 15-30 seconds.
-
Sealing and Storage: Immediately and tightly seal the vial. For long-term storage, wrap the cap with parafilm and place it in a freezer at -20°C or -80°C.
-
Usage: When needed, remove the stock solution from the freezer and allow it to thaw completely at room temperature. Use a fresh pipette tip to withdraw the required volume and immediately re-flush the vial with inert gas before re-sealing and returning to the freezer. Dilute the withdrawn amount into your final aqueous buffer immediately before conducting your experiment.
By adhering to these guidelines, you can significantly mitigate the stability issues associated with this compound in solution, leading to more reliable and reproducible experimental outcomes.
References
- Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(11-12), 1545–1555.
- ResearchGate. (2020). (PDF) Studies on the synthesis and stability of α-ketoacyl peptides.
- Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. PubMed.
- MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts.
- Wikipedia. (n.d.). Decarboxylation.
- Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- University of Calgary. (n.d.). Hydrolysis of Esters.
- National Institutes of Health. (2022). Overcoming Challenges in Small-Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron-Thiol Catalysis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Arkat USA. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
- ResearchGate. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans | Request PDF.
- PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Home Sunshine Pharma. (n.d.). This compound CAS 13885-13-7.
- PubMed. (1989). Hydrolysis of 2-oxoquazepam in alkaline solution.
Sources
Technical Support Center: Purification of Cyclopropyl Ketones
Welcome to the Technical Support Center for the purification of cyclopropyl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the integrity and purity of your target molecules.
Introduction: The Unique Purification Challenges of Cyclopropyl Ketones
The purification of cyclopropyl ketones is often non-trivial due to a combination of their unique structural and electronic properties. The strained cyclopropyl ring can be susceptible to ring-opening under harsh conditions, while the volatility of smaller derivatives and the presence of structurally similar impurities can complicate standard purification techniques.[1] This guide will equip you with the knowledge to anticipate and overcome these challenges.
Part 1: Troubleshooting Guide for Common Purification Techniques
This section provides a detailed breakdown of common issues, their probable causes, and actionable solutions for the primary methods used to purify cyclopropyl ketones.
Fractional Distillation
Fractional distillation is a preferred method for volatile, thermally stable cyclopropyl ketones, such as cyclopropyl methyl ketone.[1] However, success hinges on careful control of conditions to avoid product loss and decomposition.
Common Issues & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery of Product | - Inefficient fractionating column.[2] - Product co-distilling with solvent (e.g., ether).[2] - Thermal decomposition.[3] - Loss of volatile product.[1] | - Use a well-insulated or heated fractionating column (e.g., Vigreux).[2] - Ensure a slow and steady distillation rate to allow for proper equilibration on the column. - For thermally sensitive compounds, employ vacuum distillation to lower the boiling point.[3] - Use an efficient condenser with adequate cooling water flow to prevent the loss of volatile ketones.[1] |
| Product Contaminated with Close-Boiling Impurities | - Insufficient column efficiency. - Azeotrope formation. | - Increase the length or packing of the fractionating column to improve theoretical plates. - Adjust the reflux ratio to favor separation. - Analyze the impurity profile; if an azeotrope is suspected, consider alternative purification methods like extractive distillation or chromatography. |
| Polymerization or Darkening of the Distillation Residue | - Presence of acidic or basic impurities catalyzing polymerization. - Overheating of the distillation pot. - Extended reaction time prior to distillation.[4] | - Neutralize the crude product before distillation. - Stop the distillation before the flask runs dry to prevent overheating of residues.[3] - Minimize the time between reaction completion and purification.[4] |
Experimental Workflow: Fractional Distillation of Cyclopropyl Methyl Ketone
Caption: Workflow for fractional distillation purification.
Column Chromatography
For less volatile or solid cyclopropyl ketones, column chromatography on silica gel is a highly effective purification method.[1][5]
Common Issues & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).[5] - Column overloading. - Co-elution of compounds with similar polarities.[5] | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation (Rf of product ~0.3-0.4). - Use a larger column or reduce the amount of crude material loaded. - Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., preparative HPLC).[6] |
| Product Degradation on the Column | - Acidity of silica gel leading to ring-opening of sensitive cyclopropyl ketones. | - Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. - Use neutral alumina as the stationary phase. |
| Irreversible Adsorption of Product | - Highly polar nature of the cyclopropyl ketone. | - Increase the polarity of the eluent. - Consider reverse-phase chromatography if the compound is sufficiently non-polar. |
Crystallization and Recrystallization
Crystallization can yield highly pure solid cyclopropyl ketones.[3]
Common Issues & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | - Product is an oil or amorphous solid.[5] - Supersaturation not achieved. - Presence of impurities inhibiting crystal formation. | - Attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. - Concentrate the solution further. - Try a different solvent or a mixture of solvents. - First, purify by another method (e.g., chromatography) to remove impurities. |
| Low Yield of Crystals | - Product is too soluble in the chosen solvent. - Cooling the solution too quickly. | - Choose a solvent in which the product is sparingly soluble at low temperatures but readily soluble at high temperatures. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oily Precipitate Forms | - The boiling point of the solvent is too high. - The solution is too concentrated. | - Use a lower-boiling point solvent. - Add more solvent to the hot solution before cooling. |
Part 2: Frequently Asked Questions (FAQs)
Q1: My cyclopropyl ketone appears to be decomposing during purification. What are the likely causes and how can I prevent this?
A: Decomposition, often manifesting as ring-opening, is a known issue with some cyclopropyl ketones, particularly those with activating groups.[1] This can be triggered by acidic or nucleophilic conditions. To mitigate this, avoid strong acids and bases during workup and purification. If using silica gel chromatography, consider neutralizing the silica with triethylamine. For thermally sensitive compounds, vacuum distillation is recommended over atmospheric distillation.[3]
Q2: I am struggling to separate my cyclopropyl ketone from a similarly boiling aldehyde impurity. What should I do?
A: This is a common challenge. A highly effective method is bisulfite extraction.[3] This technique relies on the reversible formation of a water-soluble bisulfite adduct with the ketone. The unreactive aldehyde will remain in the organic layer, allowing for separation. The ketone can then be regenerated from the aqueous layer by treatment with an acid or base.
Q3: Can I use gas chromatography (GC) to analyze the purity of my cyclopropyl ketone?
A: Yes, gas chromatography with a flame ionization detector (GC-FID) is an excellent technique for assessing the purity of volatile cyclopropyl ketones.[7][8] It's crucial to use a column with appropriate polarity to achieve good separation from potential impurities. A capillary column, such as one with a 35% diphenyl - 65% dimethyl polysiloxane stationary phase, is often suitable.[7][8]
Q4: What are some common byproducts in cyclopropyl ketone synthesis that I should be aware of during purification?
A: The nature of byproducts is highly dependent on the synthetic route. For instance, in the Corey-Chaykovsky reaction with α,β-unsaturated ketones, a common byproduct is the corresponding epoxide.[4] In syntheses starting from γ-chloro ketones, polymerization and elimination products can be significant side products.[4] Understanding the potential side reactions of your synthesis is key to devising an effective purification strategy.
Q5: Is it always necessary to purify the intermediate (e.g., 5-chloro-2-pentanone) before the final cyclization step to form the cyclopropyl ketone?
A: Not always. In the synthesis of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone, using distilled 5-chloro-2-pentanone does not necessarily lead to better overall yields.[1][2] However, if significant impurities are present that could interfere with the cyclization reaction, purification of the intermediate is advisable.
Part 3: Advanced Purification Strategies
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For challenging separations or when very high purity is required, preparative HPLC can be an invaluable tool. It offers superior resolution compared to standard column chromatography. Both normal-phase and reverse-phase methods can be developed depending on the polarity of the target cyclopropyl ketone and its impurities.[6]
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of a purification method.
References
- BenchChem. (2025, November).
- BenchChem. (2025, December). Technical Support Center: Synthesis of Cyclopropyl Ketones. BenchChem Technical Support.
- BenchChem. (2025, December). Troubleshooting low yields in the synthesis of cyclopropyl ketones. BenchChem Technical Support.
- Cannon, G. W., Ellis, R. C., & Leal, J. R. (n.d.). Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]
- BenchChem. (n.d.). Improving regioselectivity in the synthesis of cyclopropyl p-nitrophenyl ketone. BenchChem Technical Support.
- Shijiazhuang Sincere Chemicals Co., Ltd. (n.d.). Cyclopropyl Methyl Ketone Synthesis Methods.
- PubMed. (n.d.). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. [Link]
- Google Patents. (n.d.). CN105622369A - Method for preparing cyclopropyl methyl ketone.
- Procter, D. J., et al. (n.d.).
- Mikle, L., & DeSouza-Machado, R. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse. [Link]
- Chemwin. (n.d.). Production and manufacturing method and process of cyclopropyl ketone. [Link]
- Wikisource. (2018, August 29). Page:NIOSH Manual of Analytical Methods - 2555.pdf/1. [Link]
- ResearchGate. (2025, August 6). Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. [Link]
- CDC. (n.d.). KETONES I 2555. [Link]
- ACS Publications. (n.d.). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters. [Link]
- BenchChem. (n.d.). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
- Liddell, J. (2022, February 22). Challenges in downstream purification of advanced therapies. European Pharmaceutical Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page:NIOSH Manual of Analytical Methods - 2555.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 8. cdc.gov [cdc.gov]
alternative oxidizing agents for 2-Cyclopropyl-2-oxoacetic acid synthesis
Welcome to the technical support center for the synthesis of 2-cyclopropyl-2-oxoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of this important α-keto acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for various oxidative methods. Our focus is on providing not just procedures, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Understanding the Synthetic Challenge
The primary route to this compound involves the oxidation of a suitable precursor, most commonly cyclopropyl methyl ketone. The main challenge in this synthesis is to achieve high yields and purity while preserving the integrity of the strained cyclopropyl ring, which can be susceptible to opening under harsh reaction conditions. This guide will explore the traditional potassium permanganate (KMnO₄) method and provide a comparative analysis of alternative, often milder, oxidizing agents like Oxone and TEMPO-based systems.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the oxidation of cyclopropyl methyl ketone using a strong oxidizing agent, with potassium permanganate (KMnO₄) being the traditional choice. This method is well-established but requires careful control of reaction conditions to avoid over-oxidation and potential side reactions.
Q2: Why is the stability of the cyclopropyl ring a concern during oxidation?
A2: The cyclopropane ring is a strained three-membered ring. Under certain conditions, particularly with strong oxidants or in the presence of radical intermediates, the ring can undergo cleavage. This can lead to the formation of undesired byproducts and a reduction in the yield of the target molecule.
Q3: What are the main advantages of using alternative oxidizing agents like Oxone or TEMPO over KMnO₄?
A3: Alternative oxidizing agents often offer milder reaction conditions, which can improve the selectivity of the reaction and reduce the risk of cyclopropyl ring opening. They can also be more environmentally friendly and easier to handle. For instance, Oxone is a stable, non-toxic solid, and TEMPO can be used in catalytic amounts with a co-oxidant, reducing waste.
Q4: I am observing a low yield in my KMnO₄ oxidation. What are the likely causes?
A4: Low yields in KMnO₄ oxidations of methyl ketones can be due to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and temperature.
-
Over-oxidation: The α-keto acid product can be further oxidized to smaller carboxylic acids if the conditions are too harsh.
-
Side reactions: The cyclopropyl ring may be undergoing cleavage.
-
Workup losses: The product may be lost during the workup and purification steps.
Q5: Can I use other starting materials besides cyclopropyl methyl ketone?
A5: While cyclopropyl methyl ketone is the most common precursor, other starting materials could theoretically be used, such as 2-cyclopropyl-1-ethanol or cyclopropylglyoxal, which would then be oxidized to the desired α-keto acid. However, the availability and cost of these alternative precursors are often prohibitive for large-scale synthesis.
Troubleshooting Guides
Method 1: Potassium Permanganate (KMnO₄) Oxidation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Over-oxidation of the product. 3. Sub-optimal temperature. | 1. Monitor the reaction by TLC or GC-MS to ensure the disappearance of the starting material. 2. Avoid excessive heating and prolonged reaction times. 3. Maintain the reaction temperature as specified in the protocol. |
| Presence of Multiple Byproducts | 1. Cyclopropyl ring opening. 2. Non-selective oxidation. | 1. Use milder reaction conditions if possible. 2. Ensure the pH of the reaction mixture is controlled. 3. Analyze byproducts by GC-MS or LC-MS to identify their structures and adjust reaction parameters accordingly. |
| Difficult Purification | 1. Contamination with manganese dioxide (MnO₂). 2. Presence of unreacted starting material. | 1. Ensure complete filtration of MnO₂. A celite pad can be beneficial. 2. Optimize the reaction to drive it to completion. 3. Consider chromatographic purification if simple extraction and crystallization are insufficient. |
Method 2: Oxone® Oxidation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Slow or Incomplete Reaction | 1. Insufficient amount of Oxone®. 2. Incorrect pH of the reaction medium. | 1. Use a sufficient excess of Oxone®. 2. Buffer the reaction mixture to the optimal pH for the specific substrate. |
| Formation of Unidentified Polar Byproducts | 1. Over-oxidation. 2. Baeyer-Villiger oxidation of the ketone. | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Adjust the solvent system and temperature to disfavor the Baeyer-Villiger pathway. |
| Poor Solubility of Reactants | 1. Inappropriate solvent system. | 1. Use a co-solvent system (e.g., acetonitrile/water) to ensure all reactants are in solution. |
Method 3: TEMPO-Catalyzed Oxidation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Catalyst Deactivation | 1. Presence of impurities that poison the catalyst. 2. Sub-optimal reaction conditions. | 1. Use purified starting materials and solvents. 2. Ensure the co-oxidant is added at a controlled rate. |
| Low Conversion | 1. Insufficient catalyst loading. 2. Inefficient regeneration of the active catalytic species. | 1. Increase the catalyst loading slightly. 2. Ensure the co-oxidant is present in a sufficient amount and that the reaction conditions favor the catalytic cycle. |
| Reaction Stalls | 1. The pH of the reaction mixture has shifted. | 1. Buffer the reaction mixture to maintain the optimal pH for the TEMPO catalytic cycle. |
Experimental Protocols & Mechanistic Insights
Protocol 1: Oxidation of Cyclopropyl Methyl Ketone with Potassium Permanganate (KMnO₄)
This protocol is a standard method for the synthesis of this compound.
Step-by-Step Methodology:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as water or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate (KMnO₄, ~4.0 eq) in water.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add the KMnO₄ solution to the reaction mixture via the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite to remove the MnO₂.
-
Wash the filter cake with water.
-
Acidify the filtrate to pH 1-2 with concentrated HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Mechanism Insight: The oxidation of the methyl group of the ketone to a carboxylic acid by KMnO₄ is believed to proceed through the enol or enolate form of the ketone. The permanganate ion attacks the double bond of the enol, leading to a cyclic intermediate that subsequently breaks down to form the α-keto acid and reduced manganese species.
Caption: Oxidation of Cyclopropyl Methyl Ketone with KMnO₄.
Protocol 2: Alternative Oxidation using Oxone®
Oxone® (potassium peroxymonosulfate) is a versatile and environmentally benign oxidizing agent.
Step-by-Step Methodology:
-
Dissolve cyclopropyl methyl ketone (1.0 eq) in a mixture of acetonitrile and water.
-
Add a buffer, such as sodium bicarbonate, to maintain a slightly alkaline pH.
-
Add Oxone® (2.0-3.0 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify as needed.
Mechanism Insight: The active oxidizing species is the peroxymonosulfate anion (HSO₅⁻). The reaction likely proceeds through the formation of a dioxirane intermediate in situ if a ketone is used as a catalyst, or through direct oxidation of the enolate of the cyclopropyl methyl ketone.
Caption: Proposed pathway for Oxone® oxidation.
Protocol 3: TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetrachloromethane-1-yl)oxyl (TEMPO) is a stable radical that can be used as a catalyst in combination with a stoichiometric co-oxidant.
Step-by-Step Methodology:
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add TEMPO (0.01-0.1 eq).
-
Add a co-oxidant, such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), slowly to the reaction mixture. A phase-transfer catalyst may be required if using a biphasic system.
-
Maintain the reaction at the desired temperature (often 0 °C to room temperature) and monitor by TLC or GC-MS.
-
Once the reaction is complete, quench any remaining oxidant.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product.
Mechanism Insight: The TEMPO radical is oxidized by the co-oxidant to the highly reactive N-oxoammonium ion. This species is the true oxidant that converts the substrate to the product, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized back into the catalytic cycle.
Caption: TEMPO-catalyzed oxidation cycle.
Comparative Analysis of Oxidizing Agents
| Feature | Potassium Permanganate (KMnO₄) | Oxone® | TEMPO (Catalytic) |
| Oxidizing Strength | Strong | Moderate | Mild (tunable with co-oxidant) |
| Selectivity | Can be low, risk of over-oxidation | Generally good | High |
| Reaction Conditions | Often requires low temperatures and careful addition | Mild, often room temperature | Mild, often room temperature |
| Cost | Relatively low | Moderate | Catalyst is expensive, but used in small amounts |
| Safety & Handling | Strong oxidant, can be hazardous | Stable, non-toxic solid | Radical, requires careful handling |
| Environmental Impact | Generates MnO₂ waste | Benign byproducts (sulfates) | Co-oxidant determines waste profile |
| Key Advantage | Low cost and well-established | Ease of handling and green profile | High selectivity and catalytic nature |
| Key Disadvantage | Waste generation and potential for side reactions | Higher cost than KMnO₄ | Catalyst cost and sensitivity |
References
- Potassium Permanganate Oxidation of Ketones: A study on the kinetics of oxidation of aliphatic ketones by potassium permanganate provides insights into the reaction mechanism. Indian Journal of Chemistry, 1977, 15B, 524-527.
- Oxone as a Versatile Oxidant: A review on the applications of Oxone in synthetic chemistry, including the oxidation of ketones. Chemical Reviews, 2013, 113(5), 3329-3442. URL: [Link]
- TEMPO-Catalyzed Oxidations: A review on industrial applications of TEMPO and its derivatives as highly selective oxidation catalysts. Organic Process Research & Development, 2010, 14(1), 245-251. URL: [Link]
- Stability of the Cyclopropyl Ring: A review on the oxidative radical ring-opening of cyclopropane derivatives, which discusses the stability of the cyclopropyl group under various oxidative conditions. Beilstein Journal of Organic Chemistry, 2019, 15, 256-278. URL: [Link]
- General Synthesis of α-Keto Acids: A review on the synthesis of α-keto acids and their esters, covering various oxidative methods.
- Safety Data for Oxone: Material Safety Data Sheet for Oxone, providing handling and safety inform
- Safety Data for TEMPO: Material Safety Data Sheet for TEMPO, providing handling and safety inform
Technical Support Center: 2-Cyclopropyl-2-oxoacetic Acid Reaction Rate Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-2-oxoacetic acid. This guide provides in-depth technical information and practical troubleshooting advice for investigating the effect of temperature on its reaction rates. Due to the limited specific literature on the reaction kinetics of this particular molecule, this guide synthesizes fundamental principles of chemical kinetics with field-proven methodologies for studying novel carboxylic acids.
I. Understanding the Fundamentals: Temperature and Reaction Rates
The rate of a chemical reaction is profoundly influenced by temperature. This relationship is primarily described by the Arrhenius equation , which provides a quantitative basis for understanding how thermal energy impacts reaction kinetics.[1][2]
k = A * e(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy (the minimum energy required for a reaction to occur)[3]
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
In essence, increasing the temperature provides reactant molecules with more kinetic energy. This leads to more frequent and more energetic collisions, increasing the likelihood that colliding molecules will overcome the activation energy barrier to form products.[3][4] A common rule of thumb is that for many reactions, the rate approximately doubles for every 10°C increase in temperature.[2][5]
II. Experimental Design: A Step-by-Step Protocol
This section outlines a detailed protocol for systematically investigating the effect of temperature on the reaction rate of this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for studying the effect of temperature on reaction rates.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent. The choice of solvent is critical and should be inert to the reactants and products under the experimental temperature range.
-
Prepare stock solutions of all other reactants.
-
-
Equipment Setup:
-
Use a jacketed reaction vessel connected to a circulating water bath for precise temperature control.
-
Ensure temperature probes are calibrated and placed to accurately measure the temperature of the reaction mixture.
-
-
Reaction Execution:
-
Set the water bath to the desired temperature and allow the reaction vessel to equilibrate.
-
Add the appropriate volumes of all reactant solutions (except one, to be used for initiation) to the vessel and allow them to reach thermal equilibrium.
-
Initiate the reaction by adding the final reactant and start a timer simultaneously.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop it. This can be achieved by rapid cooling, dilution, or adding a chemical quenching agent.
-
-
Analysis:
-
Analyze the concentration of this compound or a key product in each quenched sample. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques. Note that carboxylic acids can exhibit peak tailing in GC; derivatization may be necessary for accurate quantification.[6]
-
Plot the concentration of the analyte versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
-
Data Interpretation:
-
Repeat the experiment at a minimum of four other temperatures, keeping all other conditions (e.g., concentrations, stirring speed) constant.[5]
-
Calculate the rate constant (k) at each temperature.
-
Construct an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) against the reciprocal of the absolute temperature (1/T).
-
The slope of the resulting straight line will be equal to -Ea/R, and the y-intercept will be ln(A). This allows for the calculation of the activation energy and the pre-exponential factor.
-
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction rate is too fast to measure accurately. | The chosen temperature is too high. | Lower the reaction temperature. If the reaction is still too fast, consider using lower reactant concentrations. |
| Reaction rate is impractically slow. | The temperature is too low, or the activation energy is very high. | Increase the reaction temperature in controlled increments. Ensure that the temperature does not approach the boiling point of the solvent or the decomposition temperature of any reactants. Consider if a catalyst could be appropriate for the reaction. |
| Poor reproducibility of results. | Inconsistent temperature control; inaccurate timing of sample collection; changes in reactant concentrations. | Ensure the temperature bath is stable and the reaction mixture is well-stirred for uniform temperature distribution. Use a calibrated timer and a consistent method for sample withdrawal and quenching. Prepare fresh stock solutions and verify their concentrations.[5] |
| Non-linear Arrhenius plot. | A change in the reaction mechanism over the temperature range; competing side reactions at higher temperatures; thermal decomposition of reactants or products. | Narrow the temperature range under investigation. Analyze the product mixture at each temperature to check for the formation of byproducts. If decomposition is suspected, perform stability studies on the individual components at the higher temperatures. |
| Inaccurate analytical readings (e.g., peak tailing in GC). | Carboxylic acid interacting with the analytical column or system.[6] | Derivatize the carboxylic acid to a less polar ester before GC analysis. Use a column specifically designed for acidic compounds. Ensure the injector liner is clean and deactivated.[6] |
IV. Frequently Asked Questions (FAQs)
Q1: At what temperature should I start my experiments?
A1: It is advisable to start with a moderate temperature, for instance, room temperature (around 25°C or 298K), and then expand the range. This initial experiment will provide a baseline for the reaction rate. Subsequent experiments can be conducted at 10°C intervals (e.g., 35°C, 45°C, 55°C) to observe a significant change in the reaction rate.[2]
Q2: How do I know if this compound is decomposing at higher temperatures?
A2: To test for thermal decomposition, you can heat a solution of this compound in the reaction solvent to your highest experimental temperature in the absence of other reactants. Monitor its concentration over time using your analytical method. A decrease in concentration or the appearance of new peaks in the chromatogram would indicate decomposition. While specific data for this molecule is scarce, related compounds like 2-cyclopentenone show thermal decomposition at very high temperatures (1000-1400 K), suggesting that this compound is likely stable at typical organic reaction temperatures.[7][8]
Q3: Can the solvent affect the temperature dependence of the reaction?
A3: Yes, the solvent can influence the reaction rate and its dependence on temperature. The solvent can affect the stability of the reactants and the transition state. It is crucial to choose a solvent that is inert and has a suitable boiling point for the intended temperature range. The same solvent must be used for all experiments to ensure valid comparisons.
Q4: What is the significance of the activation energy (Ea)?
A4: The activation energy represents the minimum energy barrier that must be overcome for reactants to be converted into products.[3] A higher activation energy means that the reaction rate is more sensitive to changes in temperature. Understanding the Ea is crucial for controlling the reaction, as a small temperature change can have a large impact on the reaction rate.
Q5: How can I be sure that the reaction mechanism is the same at all the temperatures I study?
A5: A linear Arrhenius plot is a good indicator that the reaction mechanism is consistent over the studied temperature range. If the plot is curved, it may suggest that the rate-determining step changes or that a different reaction pathway becomes dominant at different temperatures. In such cases, further mechanistic studies, such as isotopic labeling or computational modeling, may be necessary.
V. Data Interpretation and Visualization
Arrhenius Plot Analysis
The Arrhenius plot is a powerful tool for visualizing the relationship between temperature and the reaction rate constant.
Caption: Relationship between the Arrhenius plot and kinetic parameters.
Sample Data Table
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Time for 50% Conversion (s) | Rate Constant, k (s⁻¹) | ln(k) |
| 25 | 298.15 | 0.003354 | 1800 | 0.000385 | -7.862 |
| 35 | 308.15 | 0.003245 | 880 | 0.000788 | -7.146 |
| 45 | 318.15 | 0.003143 | 450 | 0.001540 | -6.476 |
| 55 | 328.15 | 0.003047 | 235 | 0.002950 | -5.826 |
Note: The data in this table is hypothetical and for illustrative purposes only.
VI. References
-
Arrhenius equation. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
BYJU'S. (n.d.). Arrhenius Equation. Retrieved January 9, 2026, from [Link]
-
Advanced Combustion Technologies Class Notes. (n.d.). Reaction Rates and Arrhenius Equation. Retrieved January 9, 2026, from [Link]
-
Khan Academy. (n.d.). The Arrhenius equation. Retrieved January 9, 2026, from [Link]
-
Reaction Rates and Temperature; Arrhenius Theory. (n.d.). Retrieved January 9, 2026, from a university lecture slide compilation.
-
Investigating the Effect of Temperature on Reaction Rates. (n.d.). Retrieved January 9, 2026, from an educational chemistry website.
-
Royal Society of Chemistry. (n.d.). The effect of temperature on reaction rate | Class experiment. Retrieved January 9, 2026, from [Link]
-
Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. (2018). World Journal of Chemical Education.
-
The Effect of Temperature and Concentration on Reaction Rate. (n.d.). Retrieved January 9, 2026, from a university chemistry lab manual.
-
Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. (2018). World Journal of Chemical Education.
-
PubChem. (n.d.). 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Chemical Transformations of 2-Cyclopropyl-2-diazoacetates. Retrieved January 9, 2026, from [Link]
-
Roncaroli, F., & Blesa, M. A. (2010). Kinetics of adsorption of carboxylic acids onto titanium dioxide. Physical Chemistry Chemical Physics, 12(33), 9535-9542.
-
ResearchGate. (n.d.). Kinetics of adsorption of carboxylic acids onto titanium dioxide. Retrieved January 9, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]
-
Kozlowski group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Retrieved January 9, 2026, from a university research group webpage.
-
Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. (n.d.). Retrieved January 9, 2026, from a university lecture slide compilation.
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved January 9, 2026, from [Link]
-
Reid, M. (2022, February 8). The Practice & Pitfalls of Studying Organic Reaction Mechanisms: Lecture 1 [Video]. YouTube. [Link]
-
Methods of determining organic reaction mechanism. (n.d.). Retrieved January 9, 2026, from a university chemistry resource.
-
Rovnyak, G., Diassi, P. A., Levine, S. D., & Sheehan, J. T. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry, 16(5), 487-490.
-
Study Mind. (n.d.). Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). Retrieved January 9, 2026, from [Link]
-
Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). 2-Cyclopentyl-2-oxoacetic acid. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of 2-Cyclopentenone. Retrieved January 9, 2026, from [Link]
-
Thermal Decomposition of 2-Cyclopentenone. (2024). The Journal of Physical Chemistry A.
Sources
- 1. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Cyclopropyl-2-oxoacetic Acid
Welcome to the technical support guide for 2-Cyclopropyl-2-oxoacetic acid, a versatile building block in pharmaceutical and fine chemical synthesis. Its unique structure, featuring a reactive α-keto acid moiety and a strained cyclopropyl ring, presents distinct catalytic challenges. This guide is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions for researchers, scientists, and drug development professionals.
Section 1: Asymmetric Reduction of the Ketone
The stereoselective reduction of the ketone in this compound is a critical step for producing chiral α-hydroxy acids, which are valuable intermediates. The choice of catalyst is paramount for achieving high enantioselectivity and yield.
Q1: What are the most effective catalysts for the asymmetric reduction of this compound?
A1: The optimal catalyst depends on the desired scale, cost considerations, and available equipment. Three primary catalytic systems have demonstrated high efficacy for the asymmetric hydrogenation of α-keto acids: homogeneous metal catalysts, heterogeneous catalysts, and biocatalysts.
-
Homogeneous Chiral Iridium & Ruthenium Catalysts: For achieving the highest levels of enantioselectivity, chiral iridium catalysts, such as those based on the SpiroPAP ligand architecture (Ir/SpiroPAP), are highly effective.[1] These systems operate under mild reaction conditions and can achieve excellent enantiomeric excesses (up to 99% ee) and high turnover numbers (TON), making them suitable for large-scale synthesis of chiral α-hydroxy acids.[1] Ruthenium-based catalysts are also employed for the enantioselective transfer hydrogenation of related substrates.[2]
-
Heterogeneous Catalysts: For non-chiral (racemic) reduction, standard heterogeneous catalysts like palladium on carbon (Pd/C) are effective.[2] While simpler to handle and remove from the reaction mixture, they do not provide stereocontrol.
-
Biocatalysis (Ene-Reductases/Yeast): Biocatalytic methods offer a green and highly selective alternative. Ene-reductases from the Old Yellow Enzyme (OYE) family and whole-cell systems like Baker's Yeast can perform stereoselective reductions of carbonyl compounds.[3][4][5] These reactions are run in aqueous media under mild conditions and can produce chiral alcohols with high enantiopurity.[4][5] Cofactor regeneration is a key aspect of these systems, often accomplished in situ using a sacrificial alcohol like isopropanol.[4][5]
Data Summary: Comparison of Reduction Catalyst Systems
| Catalyst Type | Typical Catalyst Example | Key Advantages | Key Disadvantages | Enantioselectivity (ee) |
| Homogeneous | Ir/SpiroPAP[1] | High enantioselectivity, high TON, mild conditions | Cost of ligands, metal contamination in product | Up to 99%[1] |
| Heterogeneous | Palladium on Carbon (Pd/C)[2] | Low cost, easy removal, scalable | Produces racemic mixture | Not applicable |
| Biocatalyst | Baker's Yeast, Ene-Reductases[3][4] | High stereoselectivity, green (aqueous media), mild conditions | Lower substrate concentration, potential for enzyme inhibition | Often >95% |
Workflow: Selecting a Reduction Catalyst
Caption: Decision workflow for selecting a reduction catalyst.
Experimental Protocol: Asymmetric Hydrogenation using an Ir-SpiroPAP Catalyst
This protocol is a representative example based on established methods for α-keto acids.[1]
-
Catalyst Preparation: In a glovebox, add the iridium precursor and the chiral SpiroPAP ligand to a flame-dried Schlenk flask. Add degassed solvent (e.g., methanol or THF) and stir to form the active catalyst complex.
-
Reaction Setup: In a separate autoclave, add this compound (1.0 eq) and the chosen solvent.
-
Catalyst Introduction: Transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere. The typical substrate-to-catalyst ratio (S/C) can range from 1,000 to 50,000 depending on catalyst activity.[1]
-
Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm H₂).
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until substrate conversion is complete (monitor by HPLC or TLC).
-
Work-up: Carefully depressurize the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the chiral α-hydroxy acid.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Section 2: Esterification of the Carboxylic Acid
Esterification is a fundamental transformation. For this compound, the choice of catalyst is crucial to avoid side reactions like decarboxylation or cyclopropane ring-opening.
Q2: Which catalysts are recommended for the esterification of this compound?
A2: The primary goal is to achieve high conversion to the ester under mild conditions that preserve the substrate's sensitive functionalities.
-
Solid Acid Catalysts: For environmentally friendly and scalable processes, solid acid catalysts are highly recommended. Sulfonic acid resins (e.g., Amberlyst) or zeolites offer high activity and can be easily removed by filtration, simplifying product purification.[6] They are particularly useful in fixed-bed reactors for continuous production.[7]
-
Organometallic Catalysts: Tin-based catalysts, such as stannous octoate and dibutyltin oxide, are widely used in the synthesis of polyesters and specialty esters.[8] Catalyst compositions based on titanium, zirconium, or aluminum orthoesters are also effective and can be tailored for specific applications.[9][10]
-
Traditional Mineral Acids: While effective, strong mineral acids like sulfuric acid (H₂SO₄) can lead to corrosion, difficult work-up, and the generation of acidic waste.[11] They may also promote side reactions like decarboxylation at elevated temperatures.
Data Summary: Comparison of Esterification Catalysts
| Catalyst Type | Typical Catalyst Example | Key Advantages | Key Disadvantages |
| Solid Acid | Sulfonic Acid Resin (e.g., Amberlyst) | Reusable, easy separation, environmentally benign[6][7] | Potential for lower activity than mineral acids, can be poisoned[6] |
| Organometallic | Dibutyltin Oxide (DBTO)[8] | High reactivity, good for specialty esters | Metal contamination, potential toxicity of tin compounds |
| Mineral Acid | Sulfuric Acid (H₂SO₄)[11] | Low cost, high activity | Corrosive, difficult work-up, waste generation[11] |
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses the most common issues encountered during catalytic reactions with this compound.
Q3: My reaction has stalled or shows very low conversion. What is the most likely cause?
A3: A stalled reaction is almost always due to catalyst deactivation.[12] The primary mechanisms are poisoning, thermal degradation, or fouling.
-
Catalyst Poisoning: This is the most frequent cause. Impurities in your reactants or solvent bind to the catalyst's active sites, blocking them from the reactants.[12][13] The substrate or product itself can also act as an inhibitor, especially with N-heterocyclic compounds, where a lone pair on a nitrogen atom can coordinate strongly to a metal catalyst center.[14]
-
Thermal Degradation: High temperatures can cause irreversible structural changes to the catalyst, such as the clumping of metal particles (sintering), which reduces the available surface area.[12]
-
Fouling/Coking: In reactions involving organic molecules at high temperatures, carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites.[12]
Q4: I suspect catalyst poisoning. What are the common poisons for this substrate and how can I prevent them?
A4: The α-keto acid functionality and potential impurities are key sources of poisons.
-
Common Poisons:
-
Nitrogen and Sulfur Compounds: Amines, amides, thiols, and sulfides are potent poisons for metal catalysts like Palladium, Platinum, and Iridium, as they bind strongly to the metal centers.[15]
-
Heavy Metals: Traces of lead, mercury, or arsenic can irreversibly deactivate the catalyst.[15]
-
Basic Impurities: For acid-catalyzed reactions like esterification, basic compounds (e.g., amines) in the starting materials will neutralize the catalyst's active sites.[6]
-
Water: In some reactions, excess water can inhibit the catalyst or shift the reaction equilibrium unfavorably.[6]
-
-
Prevention and Mitigation Strategy:
-
Purify Starting Materials: Ensure all reactants and solvents are of high purity. Use analytical techniques like GC-MS or ICP-MS to screen for common poisons.[15]
-
Use Guard Beds: In flow chemistry or large-scale batch reactions, use a guard bed of an adsorbent material upstream of the catalyst bed to trap poisons before they reach the catalyst.
-
Optimize Ligand Choice: In homogeneous catalysis, using bulky, electron-rich ligands can sterically shield the metal center, preventing coordination by the substrate or product.[14]
-
Workflow: Troubleshooting Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst poisoning.
Q5: I am observing significant decarboxylation as a side reaction. How can this be minimized?
A5: Decarboxylation (loss of CO₂) is a known side reaction for α-keto acids, which can be triggered by heat or certain catalytic conditions.[16][17][18] The cyclopropyl group can also undergo ring-opening, particularly in the presence of strong acids or under thermal stress.[19]
-
Minimize Thermal Stress: Operate at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Avoid Harsh Oxidants: Strong oxidizing conditions can promote decarboxylation.[17]
-
pH Control: In aqueous or protic media, pH can influence the rate of decarboxylation. Buffering the reaction mixture may be necessary.
-
Catalyst Choice: Select catalysts known for their mild action. For instance, in esterification, using an enzyme or a solid acid catalyst at a moderate temperature is preferable to refluxing with a strong mineral acid.
Protocol: Regeneration of a Poisoned Solid Acid Catalyst (Sulfonic Acid Resin)
This protocol is intended to restore the activity of a resin catalyst deactivated by cation exchange or basic impurities.[6]
-
Catalyst Recovery: After the reaction, filter the catalyst beads from the reaction mixture.
-
Solvent Wash: Wash the recovered beads with a non-polar solvent (e.g., hexane) to remove organic residues, followed by a polar solvent (e.g., methanol) to remove more polar byproducts.
-
Acid Treatment: Create a slurry of the catalyst beads in a dilute inorganic acid solution (e.g., 0.5 M H₂SO₄). Gently stir the slurry for 1-2 hours at room temperature. This process exchanges the poisoning cations (like Na⁺) for the required H⁺ ions.[6]
-
Rinsing: Filter the catalyst and wash thoroughly with deionized water until the washings are neutral (pH ≈ 7). This step is critical to remove all excess mineral acid.[6]
-
Drying: Dry the regenerated catalyst beads under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. The catalyst is now reactivated and ready for reuse.
References
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI.
- Asymmetric hydrogenation of a-keto acids 2 with (R)-1c a | Download Table - ResearchGate.
- Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC.
- Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones | Journal of the American Chemical Society.
- Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones | JACS Au - ACS Publications.
- Technical Support Center: Catalyst Poisoning in Acid-Catalyzed Ketalization Reactions - Benchchem.
- Asymmetric Hydrogenation of α-Keto Phosphonates with Chiral Palladium Catalysts | Request PDF - ResearchGate.
- Catalysts for Esterification Reactions - Reaxis Inc.
- What Is Catalyst Deactivation? - Chemistry For Everyone - YouTube.
- Technical Support Center: Preventing Catalyst Poisoning in Hydrogenation Reactions - Benchchem.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- Biocatalytic Access to Nonracemic γ-Oxo Esters via Stereoselective Reduction Using Ene-Reductases - ResearchGate.
- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.
- WO2000071252A1 - Esterification catalysts - Google Patents.
- Biocatalytic Reduction of Selected Cyclohexanones.
- Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC - PubMed Central.
- EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing ... - Google Patents.
- Esterification - Chemra.
- Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans - arkat usa.
- (PDF) Photoredox-catalyzed oxo-amination of aryl cyclopropanes - ResearchGate.
- Photoredox-catalyzed oxo-amination of aryl cyclopropanes - PMC - NIH.
- Decarboxylation - Organic Chemistry Portal.
- Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts - JOCPR.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine - Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Esterification [chemra.com]
- 8. reaxis.com [reaxis.com]
- 9. WO2000071252A1 - Esterification catalysts - Google Patents [patents.google.com]
- 10. EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing esterification reaction - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
- 12. m.youtube.com [m.youtube.com]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 18. Decarboxylation [organic-chemistry.org]
- 19. arkat-usa.org [arkat-usa.org]
Technical Support Center: Work-up and Troubleshooting for Reactions of 2-Cyclopropyl-2-oxoacetic Acid
Welcome to the Technical Support Center for 2-cyclopropyl-2-oxoacetic acid, a versatile building block in pharmaceutical and chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common work-up and purification challenges encountered in reactions involving this unique α-keto acid. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established chemical principles.
Section 1: General Handling and Purification of this compound
Before delving into specific reaction work-ups, it's crucial to understand the properties of the starting material. This compound is a polar, acidic compound, which dictates its handling and purification.
FAQ 1: My starting material, this compound, appears impure. How can I purify it before use?
Impurities in the starting material can significantly impact your reaction's outcome. The purification method depends on the nature of the impurities.
-
For solid impurities: If your this compound is a solid contaminated with other solids, recrystallization is often effective. A common procedure involves dissolving the solid in a minimal amount of a hot solvent in which it is soluble (like acetone) and allowing it to cool slowly to precipitate the purified acid.[1]
-
For soluble impurities: An acid-base extraction is a powerful technique.[2] Dissolve the crude acid in an organic solvent like ethyl acetate. Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the carboxylic acid to its water-soluble carboxylate salt. The organic layer will retain non-acidic impurities. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure this compound, which can be collected by filtration or extracted back into an organic solvent.
Section 2: Troubleshooting Esterification Reactions
Esterification is a common transformation of this compound. The work-up procedure will vary depending on the esterification method used.
Fischer Esterification
FAQ 2: I've performed a Fischer esterification with an alcohol (e.g., ethanol) and an acid catalyst (e.g., H₂SO₄), but my work-up is messy. How can I efficiently isolate my ethyl 2-cyclopropyl-2-oxoacetate?
Fischer esterification is an equilibrium reaction, so a proper work-up is key to isolating the desired ester.[3] The main challenges are removing the excess alcohol, the acid catalyst, and any unreacted carboxylic acid.
Troubleshooting Workflow for Fischer Esterification:
Caption: Workflow for Fischer Esterification Work-up.
Detailed Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. The desired ester will be in the organic layer.
-
Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst and remove any unreacted this compound by converting it to its water-soluble sodium salt.[2] Be cautious, as this will evolve CO₂ gas, so vent the separatory funnel frequently.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be further purified by flash column chromatography on silica gel or by distillation if the product is thermally stable and volatile.
DCC Coupling
FAQ 3: I'm using DCC (N,N'-dicyclohexylcarbodiimide) to couple this compound with an alcohol, but I'm struggling to remove the dicyclohexylurea (DCU) byproduct. What's the best approach?
DCC is a popular coupling agent, but the insoluble DCU byproduct is a common purification headache.
Strategies for DCU Removal:
| Strategy | Description | Key Considerations |
| Filtration | DCU is largely insoluble in many common reaction solvents like dichloromethane (DCM). A simple filtration of the reaction mixture through a sintered funnel can remove the bulk of the DCU.[4] | For best results, cool the reaction mixture in an ice bath to further decrease the solubility of DCU before filtration. |
| Solvent Choice | Running the reaction in a solvent where DCU has very low solubility, such as acetonitrile, can simplify its removal by filtration.[4] | Ensure your reactants are soluble in the chosen solvent. |
| Post-Workup Precipitation | After an initial filtration, concentrate the filtrate and redissolve the crude product in a minimal amount of a solvent like cold ethyl acetate or diethyl ether. The remaining DCU will often precipitate and can be removed by a second filtration.[5] | This is a good secondary purification step. |
| Acidic Wash | If your ester is stable to acid, washing the organic layer with dilute acid (e.g., 1M HCl) can help remove any remaining DCU and other basic impurities.[4] | Always check the acid stability of your product first. |
Section 3: Troubleshooting Amidation Reactions
Amidation of this compound is another key transformation. Similar to esterification, the work-up depends on the coupling reagents used.
FAQ 4: I'm performing an amidation with an amine using a coupling agent like EDC (EDCI) and HOBt. What is a standard work-up procedure?
EDC is a water-soluble carbodiimide, which simplifies the removal of the corresponding urea byproduct compared to DCC.
General Work-up Protocol for EDC/HOBt Amidation:
-
Aqueous Work-up: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl) to remove any unreacted amine and basic byproducts.
-
Bicarbonate Wash: Wash with a saturated solution of sodium bicarbonate to remove unreacted this compound and acidic byproducts.
-
Brine Wash and Drying: Follow with a brine wash and drying of the organic layer with an anhydrous drying agent.
-
Concentration and Purification: Concentrate the solution and purify the resulting amide by flash column chromatography or recrystallization.
Troubleshooting Workflow for Amidation:
Caption: General Work-up for Amidation Reactions.
FAQ 5: My amidation reaction is sluggish, or I'm seeing low yields. What can I do?
Low yields in amidation reactions can stem from several factors.
-
Activation: Ensure your carboxylic acid is being properly activated. The use of additives like HOBt or DMAP can improve the efficiency of coupling agents like EDC and DCC.[2]
-
Base: The choice and amount of base can be critical, especially when using amine salts as starting materials. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often used.
-
Reaction Time and Temperature: Some amidations require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Section 4: Potential Side Reactions and Their Mitigation
FAQ 6: I suspect my this compound is decarboxylating under my reaction conditions. How can I prevent this?
α-Keto acids can be susceptible to decarboxylation, especially upon heating.[6][7]
Mitigation Strategies for Decarboxylation:
-
Temperature Control: Whenever possible, run reactions at or below room temperature. If heating is necessary, do so cautiously and for the minimum time required.
-
Mild Reagents: Opt for milder reaction conditions and reagents that do not require high temperatures.
-
Protecting Groups: In multi-step syntheses, consider protecting the carboxylic acid as an ester, which is generally more stable to decarboxylation.[8] The ester can be hydrolyzed back to the carboxylic acid in a later step if needed.
FAQ 7: I need to perform a reaction on another part of a molecule containing a this compound moiety. Should I use protecting groups?
Yes, protecting either the carboxylic acid or the ketone can be a crucial strategy to avoid unwanted side reactions.
Protecting Group Strategies:
| Functional Group to Protect | Common Protecting Groups | Protection Conditions | Deprotection Conditions |
| Carboxylic Acid | Methyl or Ethyl Ester | Fischer Esterification (Alcohol, Acid Catalyst) | Acidic or Basic Hydrolysis |
| Benzyl Ester | Benzyl alcohol, DCC/DMAP | Hydrogenolysis (H₂, Pd/C) | |
| t-Butyl Ester | Isobutylene, Acid Catalyst | Trifluoroacetic Acid (TFA) | |
| Ketone | Acetal/Ketal | Diol (e.g., ethylene glycol), Acid Catalyst | Aqueous Acid |
The choice of protecting group depends on the stability of your molecule to the protection and deprotection conditions.[9][10]
References
- Workup: DCC Coupling. (n.d.). University of Rochester.
- Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis.
- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal.
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
- Workup: Workup Tricks. (n.d.). University of Rochester.
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). Molecules, 28(15), 5739.
- Methods for the Synthesis of α-Keto Esters. (2020). Asian Journal of Organic Chemistry, 9(8), 1144-1165.
- Process for purifying an alpha-keto ester. (2011). Google Patents.
- Process for purifying an a-keto ester. (2011). Google Patents.
- Protecting Groups. (n.d.). University of California, Irvine.
- Technical Support Center: Troubleshooting Side Reactions in γ-Keto Ester Synthesis. (2025). BenchChem.
- An In-depth Technical Guide to 2-Oxoacetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (2025). BenchChem.
- Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. (1999). Bioscience, Biotechnology, and Biochemistry, 63(10), 1721-1726.
- Chemistry of Esters. (2022). LibreTexts.
- Synthesis and properties of the .alpha.-keto acids. (1944). Chemical Reviews, 35(2), 151-196.
- Process for preparing α-keto acids and derivatives thereof. (2012). Google Patents.
- Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
- Reaction progression of the α-ketoacid pathway with time. (2018). ResearchGate.
- What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). ResearchGate.
- Protecting group. (n.d.). chemeurope.com.
- Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. (1999). Bioscience, Biotechnology, and Biochemistry, 63(10), 1721-1726.
- Purification and characterization of two alpha-keto ester reductases from Streptomyces thermocyaneoviolaceus IFO 14271. (1999). Bioscience, Biotechnology, and Biochemistry, 63(10), 1721-1726.
- 2.6 Protecting Groups in Synthesis. (n.d.). KPU Pressbooks.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
- This compound. (n.d.). PubChem.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. (2007). Arkivoc, 2007(9), 135-149.
- Decarboxylation. (n.d.). Organic Chemistry Portal.
- Decarboxylation. (2022). Master Organic Chemistry.
- Reactivity: Decarboxylation. (n.d.). College of Saint Benedict & Saint John's University.
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008). Bioorganic & Medicinal Chemistry Letters, 18(6), 1845-1848.
- Predicting the product of an esterification reaction. (2022). YouTube.
- Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid. (2012). Google Patents.
- Synthesis of 2-Oxoacetamide Derivatives: Application Notes and Protocols. (2025). BenchChem.
- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2022). Molecules, 27(19), 6259.
Sources
- 1. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Protecting_group [chemeurope.com]
- 10. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
identifying impurities in 2-Cyclopropyl-2-oxoacetic acid samples
An Application Scientist's Guide to Identifying Impurities in 2-Cyclopropyl-2-oxoacetic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound (CAS 13885-13-7). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and resolve impurity identification challenges effectively. This document is structured to help you quickly find answers to common problems and to provide in-depth workflows for robust analytical characterization.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial stages of analyzing this compound samples.
Q1: What are the most likely impurities I should expect in my this compound sample?
A1: Impurities in any active pharmaceutical ingredient (API) or intermediate can typically be traced back to three main sources: the synthetic route, degradation, and storage conditions.[1] For this compound, which can be synthesized by oxidizing 1-cyclopropylethanone (cyclopropyl methyl ketone)[2], you should anticipate the following:
-
Starting Materials: Unreacted 1-cyclopropylethanone is a common process-related impurity.
-
Reagents & Byproducts: If potassium permanganate is used as the oxidant, residual manganese salts may be present. Side-reactions could also lead to other oxidized species or cleavage products of the cyclopropyl ring, although the cyclopropane ring is generally stable.[3]
-
Degradation Products: As an α-keto acid, this compound may be susceptible to decarboxylation under thermal stress or certain pH conditions, potentially forming cyclopropyl aldehyde.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., acetone, water, methanol) are common impurities that must be monitored.[2][4]
Table 1: Potential Impurities in this compound
| Impurity Class | Specific Example | Potential Source | Recommended Primary Analytical Technique |
| Organic Impurities | 1-Cyclopropylethanone | Unreacted starting material | GC-MS, HPLC-UV |
| Cyclopropyl aldehyde | Degradation (decarboxylation) | GC-MS | |
| Unidentified byproducts | Side reactions during synthesis | LC-MS, NMR | |
| Inorganic Impurities | Manganese Salts | Oxidizing agent residue | Inductively Coupled Plasma (ICP-MS) |
| Residual Solvents | Acetone, Methanol | Synthesis/Purification | GC-MS (Headspace) |
Q2: I have a sample of this compound with unknown impurities. Which analytical technique should I start with?
A2: For a comprehensive initial assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard and the most effective starting point.[1][5]
-
Causality: HPLC is ideal for separating non-volatile organic compounds like your target molecule and its likely byproducts.[6] this compound possesses a chromophore (the α-keto acid moiety), making it and many related impurities readily detectable by UV. A reversed-phase HPLC (RP-HPLC) method will allow you to quickly assess the purity of the main peak and quantify the relative amounts of other UV-active species present.
Q3: When should I choose GC-MS or NMR over HPLC?
A3: The choice of technique depends on the specific question you are trying to answer. While HPLC is excellent for initial purity assessment and quantification, GC-MS and NMR serve distinct, critical roles.
-
Use GC-MS for Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS) is the superior technique for identifying and quantifying volatile and semi-volatile impurities.[7] This includes residual solvents (e.g., acetone) and low-boiling point degradation products like cyclopropyl aldehyde. Note that direct analysis of the carboxylic acid itself by GC is problematic due to its polarity and may require chemical modification (derivatization).[8]
-
Use NMR for Structural Elucidation: When you detect an unknown impurity (e.g., via HPLC) and need to determine its exact molecular structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. NMR provides detailed information about the chemical structure and connectivity of atoms, making it indispensable for unequivocally identifying unknown compounds.[9][10]
Impurity Identification Workflow
The following diagram outlines a logical workflow for tackling an impurity profiling project for this compound.
Caption: Workflow for impurity identification in this compound.
Troubleshooting Guide: HPLC Analysis
Q: My peak for this compound is tailing severely in my reversed-phase HPLC chromatogram. What is causing this and how can I fix it?
A: Cause: Peak tailing for acidic compounds is a classic problem in RP-HPLC.[11] It is most often caused by secondary interactions between the negatively charged carboxylate group of your analyte and residual, positively charged silanol groups (-Si-OH) on the surface of the silica-based column packing material.[8] This interaction delays a portion of the analyte molecules, causing the asymmetrical peak shape.
Solution Protocol:
-
Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of both your analyte and the column's silanol groups.
-
Action: Adjust the pH of your aqueous mobile phase to be at least 2 units below the pKa of your analyte. The predicted pKa of this compound is around 2.57.[2] Therefore, aim for a mobile phase pH of ~2.0-2.2.
-
How: Use an acidic modifier like 0.1% formic acid or 0.1% phosphoric acid in your aqueous mobile phase (e.g., water).
-
Validation: A properly suppressed ionization will result in a sharp, symmetrical peak with improved retention.
-
-
Check Buffer Strength: An inadequate buffer concentration will fail to maintain a consistent pH throughout the column, leading to peak shape issues.[11]
-
Action: If using a buffer (like a phosphate buffer), ensure the concentration is sufficient, typically in the 10-25 mM range.
-
Caution: Be mindful of buffer solubility when mixing with the organic phase (e.g., acetonitrile). High buffer concentrations can precipitate, causing system blockage.
-
-
Evaluate the Column: Not all C18 columns are the same. Older generation columns (Type A silica) have more active silanol sites.
-
Action: Switch to a modern, high-purity silica column (Type B) or one with end-capping technology designed to shield residual silanols. This will inherently reduce the potential for secondary interactions.
-
Q: I'm seeing my retention times drift from one injection to the next. What's the problem?
A: Cause: Retention time instability is usually due to a lack of system equilibrium or changes in the mobile phase composition or flow rate.[12][13] In RP-HPLC, even a 1% change in the organic solvent ratio can shift retention times by 5-15%.[13]
Solution Protocol:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis.
-
Action: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection. If you have recently changed mobile phases, purge the system thoroughly.[12]
-
Self-Validation: The system is equilibrated when you can overlay successive blank injections and see a flat, unwavering baseline.
-
-
Prepare Mobile Phase Accurately: Inconsistent mobile phase preparation is a primary source of drift.
-
Action: Prepare mobile phases gravimetrically (by weight) instead of volumetrically for the highest precision. Always use high-purity (HPLC grade) solvents and reagents.
-
-
Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate fluctuations and pressure instability.
-
Action: Degas your mobile phase before use, either through sparging with helium, sonication, or using an in-line vacuum degasser, which is standard on most modern HPLC systems.[12]
-
-
Check for Leaks and Control Temperature:
Troubleshooting Guide: GC-MS Analysis
Q: I want to analyze for impurities using GC-MS, but I don't see a peak for this compound. Why?
A: Cause: The direct analysis of polar, non-volatile compounds like carboxylic acids by GC-MS is often unsuccessful.[15] The carboxylic acid group engages in strong hydrogen bonding, making the molecule non-volatile and prone to adsorbing onto active sites in the GC system (e.g., the injector liner).[8] It may also thermally degrade in the hot injector port.
Solution Protocol: Derivatization
To make the analyte "GC-friendly," you must perform a chemical derivatization to replace the active acidic proton with a non-polar group. This increases volatility and thermal stability. Silylation is the most common and effective method for carboxylic acids.[16]
-
Sample Preparation:
-
Start with a dried extract of your sample. Water is incompatible with most silylating reagents.
-
Add an internal standard if quantitative analysis is required.
-
-
Derivatization Reaction:
-
Action: Add a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to your dried sample residue.[17][18] A solvent like pyridine or dimethylformamide (DMF) can be used as a reaction medium.[16][18]
-
Mechanism: The BSTFA will react with the carboxylic acid proton to form a volatile trimethylsilyl (TMS) ester.
-
Conditions: Gently heat the mixture (e.g., 60-70 °C for 30 minutes) to ensure the reaction goes to completion.
-
-
GC-MS Analysis:
-
Action: Inject the derivatized sample directly into the GC-MS.
-
Validation: You should now observe a sharp peak for the TMS-ester of this compound. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification.
-
Troubleshooting Guide: NMR Analysis
Q: I have an NMR spectrum of my sample, but there are extra, small signals. How do I confirm if they are impurities or just artifacts?
A: Cause: Distinguishing impurity signals from the main compound is a common challenge in NMR interpretation.[19] Extra signals can be impurities, residual solvents, or NMR artifacts like spinning sidebands.
Solution Protocol:
-
Check for Common Solvents:
-
Action: Compare the chemical shifts of the unknown signals to a standard table of common NMR solvent impurities (e.g., residual proton signals in deuterated solvents, or solvents from purification like ethyl acetate, hexane, or acetone). This is the most frequent source of "extra" peaks.
-
-
Assess Stoichiometry:
-
Action: Carefully integrate the signals of your main compound and the unknown peaks. If an unknown signal integrates to a non-stoichiometric value (e.g., 0.05 protons) relative to your compound, it is almost certainly an impurity.[20]
-
-
Utilize 2D NMR: Two-dimensional NMR experiments are powerful tools for confirming structures and identifying impurities.[20]
-
HSQC/HMQC: A Heteronuclear Single Quantum Coherence spectrum correlates proton signals directly to the carbons they are attached to. Impurity proton signals will either not correlate to any carbons in your main structure or will correlate to a separate, distinct set of carbon signals also belonging to the impurity.
-
COSY: A Correlation Spectroscopy experiment shows which protons are coupled to each other. Signals from an impurity will typically only show correlations amongst themselves, and not to the protons of this compound, helping to isolate it as a separate spin system.
-
-
Spike the Sample:
-
Action: If you have a reference standard for a suspected impurity (e.g., 1-cyclopropylethanone), add a small amount to your NMR sample and re-acquire the spectrum.
-
Validation: If one of the unknown signals increases in intensity, you have positively identified that impurity.
-
References
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling.
- MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
- Springer. (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS).
- ACD/Labs. (n.d.). Distinguishing Impurities … Part 1.
- Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
- Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS.
- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- Omicsonline. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Lee, D., et al. (n.d.). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. SciSpace.
- Chromedia. (n.d.). HPLC Troubleshooting Guide.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
- Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy.
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
- PubMed Central (PMC). (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
- ResearchGate. (n.d.). Acids: Derivatization for GC Analysis.
- Chromatography Forum. (2009). organic acid disorders and GC-MS.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- PubChem. (n.d.). This compound.
- PubMed. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
- MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- Google Patents. (n.d.). US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
Sources
- 1. soeagra.com [soeagra.com]
- 2. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. toref-standards.com [toref-standards.com]
- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. aelabgroup.com [aelabgroup.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. scispace.com [scispace.com]
- 17. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 18. erndim.org [erndim.org]
- 19. acdlabs.com [acdlabs.com]
- 20. veeprho.com [veeprho.com]
dealing with volatility during purification of cyclopropyl ketones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of volatile cyclopropyl ketones. Due to their unique chemical properties—specifically their strained three-membered ring and the polarity of the ketone group—these compounds often exhibit significant volatility and thermal sensitivity, complicating standard purification protocols.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed methodologies to help you navigate these challenges, improve yields, and ensure the high purity of your final compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of cyclopropyl ketones in a direct question-and-answer format.
Question 1: I'm losing my cyclopropyl ketone during rotary evaporation. My yield is drastically low after solvent removal.
Answer: This is the most common issue when working with this class of compounds. The loss is typically due to the compound's high vapor pressure, causing it to co-evaporate with the solvent.
Root Causes & Solutions:
-
Excessive Heat: The heating bath temperature is too high, increasing the vapor pressure of your ketone.
-
Solution: Employ the "Delta-20 Rule" as a starting point: the heating bath temperature should be no more than 20°C warmer than the boiling point of your solvent at the operating pressure.[1] For highly volatile compounds, it is often better to use an even smaller temperature difference or no heat at all. The goal is to create a gentle, steady rate of condensation on the condenser coils, not a vigorous boil.[2]
-
-
Excessive Vacuum: A vacuum level that is too deep (pressure is too low) will lower the boiling point of your ketone, sometimes to below room temperature, causing it to be pulled into the vacuum pump.[2][3]
-
Solution: Gradually apply the vacuum and control it carefully.[4] If your solvent is highly volatile (e.g., diethyl ether, dichloromethane), you may only need a very slight vacuum. Consider using a manual or electronic vacuum controller to maintain a stable, optimal pressure. The ideal pressure is one where the solvent evaporates efficiently without causing the sample to bump or foam.[1]
-
-
Inefficient Condensation: If the condenser is not cold enough, the vapor of your ketone will pass through it without condensing and be lost to the vacuum pump.
-
Solution: Ensure a high flow rate of a cold coolant through the condenser. For very volatile ketones, a standard tap water condenser may be insufficient. Use a refrigerated circulating chiller set to a low temperature (e.g., 0 to 5°C). For extremely volatile compounds, a dry ice/acetone or liquid nitrogen cold trap should be installed between the rotary evaporator and the vacuum pump to capture any material that passes through the primary condenser.[2]
-
Question 2: My compound is streaking badly during flash column chromatography on silica gel. I can't get good separation.
Answer: Streaking, or tailing, on a silica column can be caused by several factors, often related to compound stability, solubility, or improper column conditions.
Root Causes & Solutions:
-
Compound Decomposition: Cyclopropyl ketones can be sensitive to the acidic nature of standard silica gel, leading to ring-opening or other decomposition pathways.
-
Solution 1: Deactivate the silica gel. You can do this by preparing a slurry of silica gel in your starting eluent and adding 1-2% triethylamine or ammonia to neutralize the acidic sites. Let the slurry stir for 30 minutes before packing the column.
-
Solution 2: Use an alternative stationary phase. Alumina (neutral or basic) or Florisil can be excellent alternatives for acid-sensitive compounds.
-
-
Poor Solubility in Eluent: If the compound has low solubility in the mobile phase, it can lead to tailing as it adsorbs and desorbs unevenly.
-
Solution: Ensure you have selected an appropriate solvent system using thorough TLC analysis beforehand. Your compound's Rf value should ideally be between 0.25 and 0.35 for good separation.
-
-
Overloading the Column: Applying too much crude material to the column is a common cause of poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used (e.g., 100-500 mg of crude on a 25 g column).
-
-
Sample Application Technique: For volatile compounds, traditional wet-loading (dissolving the sample in a minimal amount of solvent) can be problematic.
-
Solution: Use dry loading. Dissolve your crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel (2-3 times the mass of your crude product), and carefully evaporate the solvent on a rotary evaporator without heat. This creates a dry, free-flowing powder that can be carefully loaded onto the top of the packed column. This technique prevents the compound from streaking down the column in the loading solvent.
-
Question 3: I'm attempting to purify my solid cyclopropyl ketone by recrystallization, but it "oils out" instead of forming crystals.
Answer: "Oiling out" occurs when a solid melts in the hot recrystallization solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common for low-melting point solids.[5]
Root Causes & Solutions:
-
Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound.
-
Solution: Choose a solvent or solvent system with a lower boiling point. For example, if your compound melts at 60°C and you are using toluene (boiling point 111°C), it will likely melt before it dissolves. Try a solvent like hexane (boiling point 69°C) or a hexane/ethyl acetate mixture. The ideal solvent dissolves the compound when hot but not when cold.[6]
-
-
Cooling Rate: Cooling the solution too quickly can shock the system, causing the compound to separate as a liquid rather than forming an ordered crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated with glass wool or a towel if necessary. Once it has reached room temperature, you can then move it to an ice bath to maximize crystal formation.[7]
-
-
Supersaturation: The solution is highly concentrated and resists crystallization.
-
Solution 1: Scratch the inside of the flask with a glass rod just below the solvent line.[6] This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.
-
Solution 2: Add a "seed crystal"—a tiny crystal of the pure compound from a previous batch—to the cooled solution to initiate crystallization.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What intrinsic properties make cyclopropyl ketones so volatile?
-
A1: Their volatility stems from a combination of relatively low molecular weight and the rigid, compact structure of the cyclopropyl ring. This structure limits intermolecular van der Waals forces compared to a more flexible, linear ketone of similar mass, resulting in a lower boiling point.
-
-
Q2: Are cyclopropyl ketones generally stable?
-
A2: The cyclopropyl group is a strained ring system. While often stable enough for purification, it can be susceptible to ring-opening under harsh acidic or thermal conditions. It is always best to use mild purification conditions: neutral stationary phases, minimal heat, and careful handling. Some complex cyclopropyl ketones can also be sensitive to certain catalysts or reagents, so it's important to consider the specific reactivity of your molecule.[8]
-
-
Q3: What is the best general method for purifying a novel, volatile cyclopropyl ketone?
-
A3: For liquid ketones, flash chromatography on neutral alumina or deactivated silica gel is often the most effective technique.[9][10] For solids, low-temperature recrystallization from a carefully selected low-boiling solvent system is ideal.[6][11] If the compound is extremely volatile and thermally sensitive, vacuum distillation at a very low pressure may be an option, but this risks significant product loss if not performed correctly.[12]
-
-
Q4: How can I confirm I've lost my product during rotary evaporation?
-
A4: A simple way to check is to analyze the contents of your collection flask (the one containing the condensed solvent) by Thin Layer Chromatography (TLC).[13] If you see a spot corresponding to your product, it confirms that your compound was carried over with the solvent.
-
Key Protocols & Methodologies
Data Presentation: Rotary Evaporation Guidelines
The following table provides conservative starting parameters for rotary evaporation to minimize the loss of a hypothetical volatile compound (e.g., boiling point ~120°C at atmospheric pressure) from common laboratory solvents. Always optimize for your specific compound.
| Solvent | Boiling Point (°C at 760 torr) | Recommended Bath Temp (°C) | Recommended Pressure (mbar) |
| Dichloromethane | 40 | 20-25 | 400-500 |
| Diethyl Ether | 35 | 20 (or no heat) | 500-600 |
| Ethyl Acetate | 77 | 30-35 | 150-200 |
| Hexane | 69 | 25-30 | 200-250 |
| Methanol | 65 | 25-30 | 180-220 |
Note: These pressures are approximate. The key is to observe a controlled evaporation rate.
Experimental Protocol: Low-Temperature Rotary Evaporation
-
System Check: Ensure all seals and glass joints are clean and properly greased to maintain a good vacuum.[2]
-
Condenser Cooling: Start the flow of coolant through the condenser. Use a refrigerated chiller set to 0-5°C if available.
-
Attach Flask: Secure the flask containing your solution to the rotary evaporator. Use a flask that is no more than half full to prevent bumping.[1][14]
-
Start Rotation: Begin rotation at a moderate speed (e.g., 100-150 RPM) to increase the surface area of the liquid.[2]
-
Apply Vacuum: Slowly and gradually open the stopcock to the vacuum source. Watch the liquid surface carefully. The goal is to see gentle bubbling or condensation, not vigorous boiling.[4]
-
Immerse in Bath: Once a stable, gentle evaporation is achieved, lower the flask into the heating bath, which should be set to a minimal temperature (see table above).[15] Do not apply heat if the solvent is evaporating well at room temperature.
-
Monitor: Observe the rate of condensation. If it is too rapid, slightly reduce the vacuum or lower the bath temperature.
-
Stop the Process: Once the solvent is removed, raise the flask from the bath, stop the rotation, and then slowly and carefully vent the system to atmospheric pressure before removing the flask.
Visualization of Purification Strategy
The choice of purification method depends critically on the physical state and properties of your cyclopropyl ketone.
Caption: Decision tree for selecting a purification method.
References
- Root Sciences. Rotary Evaporator Guide: Setup, Process & Troubleshooting.
- Lab Manager. (2019). Rotary Evaporator Best Practices.
- ACS Publications. Rapid Method for Semiquantitative Determination of Volatile Aldehydes, Ketones, and Acids, Flash Exchange Gas Chromatography. Analytical Chemistry.
- Linford. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- VACUUBRAND. (2025). 10 tips for optimal rotary evaporation.
- LabX. (2021). Rotary Evaporator: A Comprehensive Guide to Mastering Laboratory Safety.
- University of Rochester, Department of Chemistry. How To: Purify by Distillation.
- MDPI. (2020). Removal of Volatile Organic Compounds (VOCs) from Air: Focus on Biotrickling Filtration and Process Modeling.
- Torontech. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
- Vedantu. Methods of Purification of Organic Compounds - Class 11 Chemistry Notes.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- University of California, Los Angeles. Recrystallization.
- University of Alberta. Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- BioChromato. (2025). How to Solve Rotavap Troubles: Smart Evaporator™ Alternative.
- Millersville University. Recrystallization1.
- Wikipedia. Recrystallization (chemistry).
- News. (2024). Several Common Faults And Troubleshooting Methods Of Rotary Evaporator.
- LabX.com. (2021). How to Achieve the Best Rotary Evaporation Results.
- Reddit. (2023). Loss of product during rotary evaporation?!. r/chemistry.
- University of Wisconsin-La Crosse. Conformational Analysis of Cyclopropyl Methyl Ketone.
- NIH National Library of Medicine. (2017). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization.
- ResearchGate. (2025). Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems.
- Restek. Rapid Determination of TO-15 Volatile Organic Compounds (VOCs) in Air.
Sources
- 1. 10 Tipps für die optimale Rotationsverdampfung [vacuubrand.com]
- 2. rootsciences.com [rootsciences.com]
- 3. Rotary Evaporator: A Comprehensive Guide to Mastering Laboratory Safety [labx.com]
- 4. How to Solve Rotavap Troubles: Smart Evaporator™ Alternative [biochromato.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Purification of Organic Compounds - Class 11 Chemistry Notes [vavaclasses.com]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. How To [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. How to Achieve the Best Rotary Evaporation Results [labx.com]
- 15. torontech.com [torontech.com]
Validation & Comparative
A Technical Guide to 2-Cyclopropyl-2-oxoacetic Acid: A Comparative Analysis with Key Alpha-Keto Acids for Researchers and Drug Development Professionals
In the landscape of drug discovery and metabolic research, alpha-keto acids are pivotal intermediates and signaling molecules. Their unique chemical architecture, featuring a ketone adjacent to a carboxylic acid, imparts a reactivity that is both biologically crucial and synthetically versatile. This guide provides an in-depth comparison of 2-Cyclopropyl-2-oxoacetic acid with other notable alpha-keto acids, namely pyruvic acid, alpha-ketoglutaric acid, and phenylpyruvic acid. We will explore their comparative chemical properties, stability, and biological significance, supported by experimental insights to inform research and development strategies.
Introduction: The Significance of the Alpha-Keto Acid Motif
Alpha-keto acids are central to numerous metabolic pathways, including the Krebs cycle and amino acid metabolism.[1] Their reactivity makes them key substrates for a variety of enzymes and also presents challenges in terms of their stability for analytical and therapeutic applications.[2][3] The introduction of a cyclopropyl group in this compound offers intriguing possibilities for modulating these properties, a concept increasingly utilized in medicinal chemistry to enhance potency and metabolic stability.[4]
Comparative Physicochemical Properties
The structural differences between this compound and other alpha-keto acids directly influence their physical and chemical characteristics.
| Property | This compound | Pyruvic Acid | α-Ketoglutaric Acid | Phenylpyruvic Acid |
| Molecular Formula | C₅H₆O₃[5] | C₃H₄O₃ | C₅H₆O₅ | C₉H₈O₃[6] |
| Molecular Weight ( g/mol ) | 114.10[5] | 88.06 | 146.10 | 164.16[6] |
| Structure | Cyclopropyl group adjacent to the keto-acid moiety | Methyl group adjacent to the keto-acid moiety | A dicarboxylic acid with a ketone on the alpha-carbon | Benzyl group adjacent to the keto-acid moiety |
| Key Structural Feature | Strained three-membered ring | Simple alkyl group | Second carboxylic acid group | Aromatic ring |
The presence of the cyclopropyl ring in this compound is a key differentiator. This strained ring system is known to confer unique electronic properties and conformational rigidity, which can influence its interaction with biological targets.[4]
Chemical Reactivity and Stability: A Critical Consideration
A significant challenge in working with alpha-keto acids is their inherent instability, particularly in aqueous solutions.[2][3] They are susceptible to degradation through mechanisms such as decarboxylation.
Key Insights into Stability:
-
Pyruvic Acid: Undergoes aldol-like condensation in aqueous solutions, particularly at a pH above 7.[7] This reaction is concentration-dependent.[7]
-
General Instability: The reactivity of the alpha-keto group can lead to challenges in sample processing and analysis, often necessitating derivatization to form more stable compounds for accurate quantification.[2][8]
-
Impact of Structure: The acyl side chain has a crucial impact on the stability of alpha-ketoacyl compounds.[9][10][11] The cyclopropyl group in this compound, with its unique electronic nature, is hypothesized to influence the electrophilicity of the adjacent ketone, potentially altering its reactivity and stability profile compared to a simple alkyl or benzyl group.
Experimental Workflow: Comparative Stability Analysis of Alpha-Keto Acids
To empirically compare the stability of these compounds, a standardized HPLC-based protocol is recommended.
Caption: Workflow for assessing the comparative stability of alpha-keto acids.
Biological Roles and Potential Applications in Drug Discovery
Each of these alpha-keto acids has a distinct role in biology, which informs their potential as therapeutic agents or as scaffolds in drug design.
Pyruvic Acid
As the end product of glycolysis, pyruvic acid is a central hub in cellular metabolism, linking carbohydrate, fat, and protein metabolism. Its derivatives have been investigated for their antioxidant properties.[12]
Alpha-Ketoglutaric Acid (AKG)
A key intermediate in the Krebs cycle, AKG is also involved in nitrogen transport, amino acid synthesis, and as a cofactor for dioxygenases that regulate epigenetic modifications.[13][14] It has shown potential as an anti-aging agent and can influence cell proliferation.[14][15]
Phenylpyruvic Acid
This aromatic alpha-keto acid is a metabolite of phenylalanine. Elevated levels are a biomarker for the genetic disorder phenylketonuria (PKU).[16][17] In drug discovery, its derivatives have been explored as potential inhibitors of various enzymes.[18]
This compound: A Molecule of Emerging Interest
While less is known about the specific biological roles of this compound, the inclusion of the cyclopropyl moiety is a well-established strategy in medicinal chemistry to:
-
Enhance Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of a drug.[4]
-
Improve Potency: The rigid structure can lock the molecule in a bioactive conformation, leading to stronger binding to its target.[4]
-
Modulate Physicochemical Properties: It can influence solubility and cell permeability.[4]
The synthesis of cyclopropyl analogues of biologically active molecules has been shown to be a successful strategy for developing potent and selective therapeutic agents.[19][20]
Signaling Pathway: AKG as a Regulator of HIF-1α
Caption: Role of α-Ketoglutarate in the regulation of HIF-1α stability.
Experimental Protocols for Comparative Biological Evaluation
To assess the potential of this compound in a drug discovery context, a comparative enzymatic inhibition assay is a fundamental first step.
Protocol: Comparative Enzyme Inhibition Assay
This protocol outlines a general procedure for comparing the inhibitory activity of different alpha-keto acids against a target enzyme.
1. Experimental Design:
- Enzyme Selection: Choose a relevant enzyme (e.g., a dehydrogenase, a dioxygenase).
- Substrate Concentration: Use a substrate concentration at or near the Michaelis-Menten constant (Km) for the enzyme.
- Inhibitor Concentrations: Prepare a serial dilution of each alpha-keto acid to determine the IC50 value.
- Controls: Include a no-inhibitor control (positive control for enzyme activity) and a no-enzyme control (negative control).[21]
2. Assay Procedure:
- In a 96-well plate, add the assay buffer.
- Add the alpha-keto acid inhibitor at various concentrations.
- Add the enzyme and incubate for a pre-determined time to allow for inhibitor binding.
- Initiate the reaction by adding the substrate.
- Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
3. Data Analysis:
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value for each alpha-keto acid.[22]
4. Interpretation:
- A lower IC50 value indicates a more potent inhibitor.
- Comparing the IC50 values will provide a quantitative measure of the relative inhibitory potency of this compound and the other alpha-keto acids.
Conclusion and Future Directions
This compound represents a compelling molecule for further investigation in chemical biology and drug discovery. Its unique cyclopropyl moiety suggests the potential for enhanced stability and biological activity compared to other alpha-keto acids. The experimental frameworks provided in this guide offer a starting point for researchers to systematically evaluate its properties and unlock its potential. Future studies should focus on direct, quantitative comparisons of its reactivity, metabolic stability, and efficacy in relevant cell-based and in vivo models.
References
- Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry.
- Intracellular alpha-keto acid quantific
- Studies on the synthesis and stability of α-ketoacyl peptides. PMC - NIH.
- Technical Support Center: Quantifying Unstable Alpha-Keto Acids. Benchchem.
- (PDF) Studies on the synthesis and stability of α-ketoacyl peptides.
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.
- Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. PubMed.
- Phenylpyruvic acid. Grokipedia.
- Measurement of alpha-keto acids in plasma using an amino acid analyzer. PubMed.
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing.
- Studies on the synthesis and stability of α-ketoacyl peptides. PubMed.
- Phenylpyruvic acid. Wikipedia.
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
- This compound | 13885-13-7. Sigma-Aldrich.
- This compound | C5H6O3 | CID 12211938. PubChem - NIH.
- A standard operating procedure for an enzym
- Reactivity of pyruvic acid and its derivatives towards reactive oxygen species. PubMed.
- Phenylpyruvic acid – preparation and applic
- Function of alpha-keto f
- CAS 156-06-9: Phenylpyruvic acid. CymitQuimica.
- 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid. PubChem.
- Phenylpyruvic acid | C9H8O3 | CID 997. PubChem - NIH.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- This compound. Aladdin.
- 2-Oxoglutaric Acid. Rupa Health.
- Alpha-Ketoglutarate or 5-HMF: Single Compounds Effectively Eliminate Leukemia Cells via Caspase-3 Apoptosis and Antioxidative P
- ChemInform Abstract: Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-Amino-5-phosphonopentanoic Acid. | Request PDF.
- Reactivity of Ketyl and Acetyl Radicals from Direct Solar Actinic Photolysis of Aqueous Pyruvic Acid Publication D
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.
- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simul
- Effect of alpha-ketoglutarate (AKG) on Saos-2 and HOS cell...
- Some Preformulation Studies of Pyruvic Acid and Other α-Keto Carboxylic Acids in Aqueous Solution: Pharmaceutical Formulation Implications for These Peroxide Scavengers. PubMed.
- Pleiotropic effects of alpha-ketoglutarate as a potential anti-ageing agent. PubMed.
- Effects of alpha-ketoglutarate on neutrophil intracellular amino and alpha-keto acid profiles and ROS production. PubMed.
- Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE.
- Chromatography of pyruvic acid and of acetoacetic acid as their 2:4-dinitrophenylhydrazones. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intracellular alpha-keto acid quantification by fluorescence-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylpyruvic acid | C9H8O3 | CID 997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Some Preformulation Studies of Pyruvic Acid and Other α-Keto Carboxylic Acids in Aqueous Solution: Pharmaceutical Formulation Implications for These Peroxide Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactivity of pyruvic acid and its derivatives towards reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Oxoglutaric Acid | Rupa Health [rupahealth.com]
- 14. Pleiotropic effects of alpha-ketoglutarate as a potential anti-ageing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. grokipedia.com [grokipedia.com]
- 17. Phenylpyruvic acid - Wikipedia [en.wikipedia.org]
- 18. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]
- 19. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Tale of Two Keto Acids: A Comparative Guide to the Biological Activities of Pyruvic Acid and 2-Cyclopropyl-2-oxoacetic acid
For researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular structure and their profound impact on biological activity is paramount. This guide offers an in-depth comparison of two alpha-keto acids: the ubiquitous metabolic cornerstone, pyruvic acid, and its lesser-known synthetic analog, 2-Cyclopropyl-2-oxoacetic acid. While structurally similar, the substitution of a methyl group with a cyclopropyl ring presents a fascinating case study in how small chemical modifications can potentially lead to vastly different biological consequences.
This guide will delve into the well-established, central role of pyruvic acid in cellular metabolism and contrast it with the largely uncharted territory of this compound's biological profile. We will explore the knowns, acknowledge the unknowns, and, most critically, provide a scientifically grounded, experimental roadmap for researchers seeking to elucidate the biological activities of this intriguing cyclopropyl-containing molecule.
Pyruvic Acid: The Grand Central Station of Metabolism
Pyruvic acid, or its conjugate base pyruvate, stands as a critical nexus in cellular metabolism.[1][2] It is the final product of glycolysis, the near-universal pathway for glucose breakdown, and its fate dictates the primary mode of energy production within a cell.[1][3][4]
Under aerobic conditions, pyruvate is actively transported into the mitochondria. There, it undergoes oxidative decarboxylation, catalyzed by the pyruvate dehydrogenase complex, to form acetyl-CoA.[2][3] This acetyl-CoA then enters the Krebs cycle (also known as the citric acid cycle or TCA cycle), a series of enzymatic reactions that generate the reducing equivalents (NADH and FADH2) necessary to fuel the electron transport chain and oxidative phosphorylation, the primary source of ATP in aerobic organisms.[4][5][6][7][8][9]
Conversely, in the absence of sufficient oxygen (anaerobic conditions), pyruvate is diverted to fermentation pathways. In animals, it is reduced to lactate, a process that regenerates NAD+ and allows glycolysis to continue producing a small amount of ATP.[1] In some microorganisms, such as yeast, pyruvate is converted to ethanol and carbon dioxide.
Beyond its catabolic role, pyruvic acid is a key player in anabolic processes. It is a precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources, and can be transaminated to form the amino acid alanine.[1][2] Its conversion to acetyl-CoA also links carbohydrate metabolism to fatty acid synthesis.[10] Furthermore, pyruvic acid exhibits antioxidant and anti-inflammatory properties.[11]
This compound: An Enigmatic Analog
In stark contrast to the wealth of knowledge surrounding pyruvic acid, this compound remains largely uncharacterized in the biological literature. It is a synthetic alpha-keto acid where the methyl group of pyruvic acid is replaced by a cyclopropyl ring.[12][13][14][15][16]
While direct studies on its biological activity are scarce, the presence of the cyclopropyl group offers some avenues for hypothesis. Cyclopropyl groups are incorporated into numerous pharmaceuticals to enhance potency, alter metabolic stability, or introduce conformational constraints.[17] The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[17] However, the metabolism of cyclopropyl groups can also lead to the formation of reactive intermediates.[17]
One intriguing study on cyclopropane carboxylic acid, a related compound, demonstrated its ability to inhibit the mitochondrial transport and metabolism of pyruvate and other monocarboxylates.[18] This suggests that this compound might act as a competitive inhibitor for enzymes or transporters that recognize pyruvic acid.
Proposed Experimental Framework for Comparative Analysis
To systematically investigate the biological activity of this compound and compare it to pyruvic acid, a multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating and provide a comprehensive overview of the compound's cellular and biochemical effects.
I. Cellular Viability and Metabolism Assays
The initial step is to assess the impact of this compound on overall cell health and metabolic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cells (e.g., HepG2, a human liver cancer cell line with well-characterized metabolism) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and pyruvic acid (as a control) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This will determine the cytotoxic potential and inform the concentration range for subsequent experiments.
Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for determining the dose-response relationship of this compound.
II. Enzymatic Assays
To investigate whether this compound interacts with key enzymes in pyruvate metabolism, in vitro enzyme inhibition assays are essential.
Experimental Protocol: Pyruvate Dehydrogenase (PDH) Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, NAD+, coenzyme A, thiamine pyrophosphate, and purified pyruvate dehydrogenase complex.
-
Inhibitor Incubation: Add varying concentrations of this compound or a known PDH inhibitor (positive control) to the reaction mixture and incubate for a short period.
-
Initiate Reaction: Add pyruvic acid to initiate the reaction.
-
Kinetic Measurement: Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for this compound. Further kinetic studies (e.g., Lineweaver-Burk plots) can elucidate the mechanism of inhibition (competitive, non-competitive, etc.).
Rationale: The pyruvate dehydrogenase complex is the gateway for pyruvate to enter the Krebs cycle. Inhibition of this enzyme would have profound effects on cellular energy production. This assay directly assesses the interaction of this compound with this critical enzyme.
III. Cellular Respiration Analysis
To understand the impact of this compound on mitochondrial function, real-time analysis of cellular respiration is highly informative.
Experimental Protocol: Seahorse XF Analyzer for Oxygen Consumption Rate (OCR)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Injection: Load the Seahorse XF analyzer cartridge with this compound, pyruvic acid, and various mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Assay Execution: Place the cell culture plate in the Seahorse XF analyzer. The instrument will measure the oxygen consumption rate (OCR) in real-time, both at baseline and after the injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Rationale: The Seahorse XF Analyzer provides a "live" readout of mitochondrial function. By measuring the oxygen consumption rate, we can directly assess the impact of this compound on the electron transport chain and oxidative phosphorylation.
Data Presentation
Table 1: Comparative Physicochemical Properties
| Property | Pyruvic Acid | This compound |
| Molecular Formula | C3H4O3[1] | C5H6O3[13] |
| Molecular Weight | 88.06 g/mol [1] | 114.10 g/mol [13] |
| Structure | CH3COCOOH | c-C3H5COCOOH |
Table 2: Hypothetical Comparative Biological Activity Profile
| Parameter | Pyruvic Acid | This compound |
| Cytotoxicity (IC50) | To be determined (as control) | To be determined |
| PDH Inhibition (IC50) | Not applicable (substrate) | To be determined |
| Effect on Basal OCR | Increases (as fuel source) | To be determined |
| Effect on Maximal OCR | Increases (as fuel source) | To be determined |
Visualizations
Caption: Potential interaction of this compound with the Krebs Cycle.
Caption: A tiered experimental workflow for characterizing this compound.
Conclusion
The comparison between pyruvic acid and this compound highlights the vast difference between a well-understood, central metabolite and a structurally similar but enigmatic compound. While pyruvic acid's roles in energy metabolism are foundational to biochemistry, the biological activities of its cyclopropyl analog remain to be elucidated. The proposed experimental framework provides a clear and logical path for researchers to systematically investigate the effects of this compound, from its impact on cell viability to its potential interactions with key metabolic enzymes and its overall influence on cellular respiration. The insights gained from such studies will not only shed light on the structure-activity relationship of alpha-keto acids but could also uncover novel pharmacological probes or lead compounds for drug discovery.
References
- Wikipedia. Pyruvic acid. [Link]
- MetwareBio. Pyruvic Acid: A Key Player in Cellular Metabolism and Health. [Link]
- Study.com.
- Biology LibreTexts. 5.3B: Pyruvic Acid and Metabolism. [Link]
- Promega Connections. The Power of Pyruvate, A Pivotal Player in Cellular Energy Metabolism. [Link]
- ScienCell Research Laboratories.
- ResearchGate. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells. [Link]
- Biocompare.
- RayBiotech.
- Elabscience. Pyruvic Acid Colorimetric Assay Kit (E-BC-K130-S). [Link]
- News-Medical.Net. Krebs Cycle Overview. [Link]
- PubChem. This compound. [Link]
- Wikipedia. Citric acid cycle. [Link]
- NCBI Bookshelf. Physiology, Krebs Cycle. [Link]
- PraxiLabs.
- Chemistry LibreTexts. 10.1: The Krebs Cycle (Citric Acid Cycle). [Link]
- PubMed.
- arkat usa. Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. [Link]
- Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]
- ACS Publications.
- PubMed.
- Metabolon. Pyruvic Acid. [Link]
- PubChem. 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid. [Link]
- ACS Publications.
- PubMed. Neuroprotective Efficacy of Microwave-Assisted Synthetized 2-(5-Cyclopropyl-6-Thioxo-1,3,5-Thiadiazinan-3-Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole-Induced Mice Model. [Link]
- PubMed Central. Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model. [Link]
- PubMed. Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. [Link]
- NIH.
- PubMed Central. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. [Link]
- PubMed. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines. [Link]
- Orbital: The Electronic Journal of Chemistry.
Sources
- 1. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 2. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 3. Pyruvate in Cellular Respiration | Overview & Role - Lesson | Study.com [study.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. news-medical.net [news-medical.net]
- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 7. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. praxilabs.com [praxilabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Pyruvate is an endogenous anti-inflammatory and anti-oxidant molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 13. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound – Biotuva Life Sciences [biotuva.com]
- 15. This compound | 13885-13-7 [sigmaaldrich.com]
- 16. This compound | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Comparison for the Modern Synthetic Chemist: 2-Cyclopropyl-2-oxoacetic Acid vs. Glyoxylic Acid
In the landscape of synthetic chemistry, particularly within drug discovery and development, the choice of building blocks is paramount. While seemingly similar, the synthetic utility of 2-Cyclopropyl-2-oxoacetic acid and its simpler counterpart, glyoxylic acid, diverges significantly based on strategic goals. Glyoxylic acid is a foundational C2 building block, a versatile and economical choice for accessing a wide array of chemical structures. In contrast, this compound is a strategic tool, employed to intentionally introduce the high-value cyclopropyl moiety, a privileged scaffold in modern medicinal chemistry.
This guide provides an in-depth comparison of these two α-ketoacids, moving beyond their shared core reactivity to illuminate the distinct strategic advantages each offers. We will explore their performance in key synthetic transformations, supported by experimental insights, to empower researchers to make informed decisions in their synthetic design.
The Cyclopropyl Group: A Game-Changer in Medicinal Chemistry
Before comparing the reagents directly, it is crucial to understand why a chemist would opt for a cyclopropyl-containing building block. The cyclopropane ring is far more than a simple cyclic alkane; its unique electronic and structural properties are strategically leveraged to overcome common hurdles in drug development.[1]
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring are shorter and stronger than those in typical aliphatic chains.[2] This increased bond dissociation energy often makes the moiety more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a critical factor in improving a drug candidate's half-life.[3]
-
Potency and Binding: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a more favorable conformation for binding to a biological target, an entropically favorable strategy for enhancing potency.[1][2]
-
Reduced Off-Target Effects: By acting as a rigid linker or a bioisosteric replacement for more flexible or metabolically labile groups (like a gem-dimethyl or vinyl group), the cyclopropyl moiety can improve selectivity and reduce interactions with unintended targets.[2][4]
-
Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, polarity, and membrane permeability, properties essential for optimizing pharmacokinetic profiles.[2][5]
In essence, the decision to use a reagent like this compound is a deliberate design choice aimed at embedding these desirable properties directly into the molecular scaffold.
Head-to-Head: Core Properties
While both molecules share the α-ketoacid functional group, their physical and structural properties differ.
| Property | This compound | Glyoxylic Acid |
| CAS Number | 13885-13-7[6][7][8] | 298-12-4[9] |
| Molecular Formula | C₅H₆O₃[6][8] | C₂H₂O₃[9] |
| Molecular Weight | 114.10 g/mol [6][8] | 74.04 g/mol [9] |
| Appearance | White solid or liquid[6][10] | Colorless solid; often supplied as a 50% aqueous solution[11][12] |
| Core Reactivity | Electrophilic ketone, carboxylic acid | Electrophilic aldehyde, carboxylic acid |
| Key Structural Feature | Strained, electron-rich cyclopropyl ring | Single proton |
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions are a cornerstone of diversity-oriented synthesis, enabling the rapid assembly of complex molecules from simple starting materials in a single pot.[13][14] It is in this context that the differing utilities of our two subject molecules become most apparent.
The Petasis (Borono-Mannich) Reaction
The Petasis reaction is a powerful three-component condensation of an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines, including valuable unnatural α-amino acids.[15][16]
Glyoxylic Acid in Petasis Reactions: Glyoxylic acid is a classic carbonyl component in this reaction. Its use provides a direct and efficient route to α-aryl or α-vinyl glycines, which are important building blocks for peptides and other biologically active molecules.[17][18] The reaction is prized for its operational simplicity and avoidance of toxic byproducts associated with methods like the Strecker synthesis.[16]
This compound in Petasis Reactions: Substituting glyoxylic acid with this compound fundamentally alters the product. The reaction now yields α-cyclopropyl-α-amino acids. This transformation is highly valuable as it integrates the benefits of the cyclopropyl group directly at a stereogenic center, creating a conformationally constrained amino acid for peptidomimetic design.
Diagram: General Petasis Reaction Workflow
Caption: Workflow for the Petasis three-component reaction.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is arguably one of the most significant MCRs, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides (bis-amides).[19][20] This reaction provides rapid access to peptide-like scaffolds.
Glyoxylic Acid in Ugi Reactions: In the Ugi-4CR, glyoxylic acid can serve as the bifunctional aldehyde-acid component. However, its primary role is often as the simple carbonyl component, leading to the formation of diverse peptoid structures.
This compound in Ugi Reactions: When this compound is used as the keto-acid component, the resulting bis-amide product is decorated with a cyclopropyl group adjacent to the newly formed amide bond. This positions the strategic cyclopropyl moiety at the core of the peptoid backbone, influencing the conformation and metabolic stability of the entire structure.
Diagram: Ugi Reaction Mechanism
Caption: Key steps in the Ugi four-component reaction mechanism.
Application in Heterocycle Synthesis
Heterocyclic scaffolds are the backbone of a vast number of pharmaceuticals. Both ketoacids serve as valuable precursors for their synthesis.
Glyoxylic Acid: The versatility of glyoxylic acid is well-demonstrated in heterocycle synthesis. For example, its oxime derivatives are excellent precursors for isoxazoles via 1,3-dipolar cycloaddition reactions.[21] Furthermore, it participates in condensation reactions with species like 1,2-diaminobenzene to form quinoxalines or in multicomponent reactions to produce complex fused systems like imidazo[1,2-a]pyridines.[9][22][23]
This compound: This reagent undergoes analogous condensation reactions to produce the corresponding cyclopropyl-substituted heterocycles. The synthesis of 2-cyclopropyl-quinoxaline, for instance, follows the same principle as with glyoxylic acid but yields a product where the cyclopropyl group can favorably modulate the pharmacological properties of the quinoxaline core. The choice here is again strategic: the goal is not just to form the heterocycle, but to form a better heterocycle with enhanced drug-like properties.
Experimental Protocols
To provide a practical context, below are representative, self-validating experimental protocols.
Protocol 1: Synthesis of a 3-Ethoxycarbonyl-5-Substituted Isoxazole from a Glyoxylic Acid Derivative
This protocol describes a one-pot synthesis via 1,3-dipolar cycloaddition, a common application for glyoxylic acid derivatives in heterocyclic chemistry.[21]
Causality: The in-situ generation of the reactive nitrile oxide intermediate from the stable ethyl 2-chloro-2-(hydroxyimino)acetate (a glyoxylic acid derivative) under mild basic conditions allows for its immediate trapping by an alkyne. This one-pot procedure is efficient and avoids the isolation of potentially unstable intermediates.
Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 mmol, 1.0 equiv.), the desired terminal alkyne (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.5 mmol, 2.5 equiv.).
-
Reaction Solvent: Add a 1:1 mixture of tetrahydrofuran (THF) and water (10 mL).
-
Reaction Conditions: Seal the flask and stir the biphasic mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting oxime is consumed (typically 12-24 hours). A self-validating system requires confirmation of starting material consumption before proceeding.
-
Workup: Upon completion, dilute the reaction mixture with 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure isoxazole.
Protocol 2: General Procedure for Petasis Synthesis of an α-Amino Acid
This protocol outlines a general procedure for the three-component synthesis of α-amino acids, adaptable for either glyoxylic acid or this compound.[24][25]
Causality: The reaction proceeds through the formation of an iminium ion intermediate from the amine and the keto-acid, which is then attacked by the nucleophilic organic group from the boronic acid. The choice of solvent can be critical; polar protic solvents can accelerate the reaction.[15]
Methodology:
-
Reagent Preparation: To a solution of the amine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or ethanol, approx. 0.2 M), add the α-ketoacid (glyoxylic acid monohydrate or this compound, 1.0 equiv.).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Boronic Acid Addition: Add the aryl- or vinyl-boronic acid (1.2 equiv.) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS. For less reactive components, heating may be required.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can often be purified by precipitation/crystallization. For example, trituration with diethyl ether or recrystallization from an appropriate solvent system can yield the pure α-amino acid product.
-
Purification: If necessary, further purification can be achieved via flash chromatography.
Summary of Synthetic Utility
| Feature | Glyoxylic Acid | This compound |
| Primary Role | Versatile, foundational C2 synthon | Strategic building block for introducing a cyclopropyl moiety |
| Cost & Availability | Widely available, low cost | More specialized, higher cost |
| Petasis Reaction Product | α-Aryl/Vinyl Glycines | α-Cyclopropyl-α-Amino Acids |
| Ugi Reaction Product | Diverse peptoid scaffolds | Peptoid scaffolds with a core cyclopropyl group |
| Heterocycle Synthesis | Forms fundamental heterocyclic systems (e.g., quinoxalines, isoxazoles) | Forms cyclopropyl-substituted heterocycles with potentially enhanced properties |
| Strategic Advantage | Simplicity, versatility, and economy in accessing core structures.[11][12][26] | Directly imparts desirable medicinal chemistry properties (metabolic stability, conformational rigidity, potency).[1][3][4] |
Conclusion
The choice between this compound and glyoxylic acid is a clear reflection of synthetic intent.
Glyoxylic acid remains an indispensable tool for the synthetic chemist. Its utility lies in its simplicity and broad applicability in constructing a vast range of molecular frameworks, from α-amino acids to complex heterocycles.[9][26][27] It is the workhorse reagent for establishing core molecular complexity.
This compound , however, is a specialist's tool. It offers the same fundamental α-ketoacid reactivity but delivers a crucial payload: the cyclopropyl group. For researchers and drug development professionals, this is its defining advantage. Its use is a calculated move to imbue a target molecule with the proven benefits of this unique cyclic system—enhanced metabolic stability, conformational constraint, and often, improved biological activity.[2][3][4] In an environment where optimizing drug-like properties is a primary objective, this compound provides a direct and powerful method for achieving that goal.
References
- The Cyclopropyl Group in Medicinal Chemistry - Scientific Upd
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchG
- Cyclopropyl Definition - Organic Chemistry Key Term - Fiveable. [Link]
- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]
- Glyoxylic acid - Wikipedia. [Link]
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]
- How glyoxylic acid is synthesized - Knowledge - Bloom Tech. [Link]
- Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - Frontiers. [Link]
- Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC - NIH. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Public
- Petasis reaction - Wikipedia. [Link]
- Petasis Reaction - Organic Chemistry Portal. [Link]
- The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [Link]
- First examples of the use of oxoacids in the Ugi reaction - ResearchG
- Ugi reaction - Wikipedia. [Link]
- Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC. [Link]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. [Link]
- This compound | C5H6O3 | CID 12211938 - PubChem - NIH. [Link]
- Reactivity and Synthetic Applications of Multicomponent Petasis Reactions | Chemical Reviews - ACS Public
- Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific. [Link]
- Multicomponent Reactions in Total Synthesis - stoltz2.caltech.edu. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. fiveable.me [fiveable.me]
- 6. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 7. This compound | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 8. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 10. This compound | 13885-13-7 [sigmaaldrich.com]
- 11. News - What is the use of glyoxylic acid [unilongmaterial.com]
- 12. Glyoxylic Acid in Cosmetics: A Key Ingredient for Hair Straightening and Skin Care - Chemical Supplier Unilong [unilongindustry.com]
- 13. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 15. Petasis reaction - Wikipedia [en.wikipedia.org]
- 16. Petasis Reaction [organic-chemistry.org]
- 17. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ugi reaction - Wikipedia [en.wikipedia.org]
- 20. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 25. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 27. bloomtechz.com [bloomtechz.com]
A Comparative Spectroscopic Guide to 2-Cyclopropyl-2-oxoacetic Acid and Its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 2-Cyclopropyl-2-oxoacetic acid, a molecule incorporating the valuable cyclopropyl motif adjacent to an α-keto acid functionality, presents a unique structural challenge. Its compact formula, C₅H₆O₃, allows for several constitutional isomers, each possessing distinct chemical properties that can only be reliably differentiated through a multi-technique spectroscopic approach.
This guide provides an in-depth, objective comparison of the spectroscopic signatures of this compound and two of its plausible isomers: the β-keto acid 3-cyclopropyl-3-oxopropanoic acid , and the ring-opened vinylogous analogue 2-oxo-4-pentenoic acid . By understanding the causal relationships between molecular structure and spectral output, chemists can confidently assign the correct structure and avoid the pitfalls of isomeric ambiguity.
Molecular Structures at a Glance
The key to differentiating these isomers lies in the relative positions of their functional groups—the cyclopropyl ring, the ketone, and the carboxylic acid. These structural variations create unique electronic environments for each atom, leading to distinct and measurable spectroscopic fingerprints.
Caption: Molecular structures of the target compound and its isomers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. The chemical shift (δ), multiplicity, and integration of signals in ¹H NMR, combined with the number and type of carbon signals in ¹³C NMR, provide a detailed structural map.
¹H NMR Spectroscopy
The proton environments in the three isomers are drastically different, leading to highly diagnostic spectra.
-
This compound: The defining feature is the set of high-field signals characteristic of the strained cyclopropyl ring. The four methylene protons (H-2', H-3') are diastereotopic and magnetically shielded, appearing as a complex multiplet between δ 0.9-1.2 ppm .[1] The methine proton (H-1'), deshielded by the adjacent ketone, appears further downfield as a multiplet around δ 2.4-2.5 ppm .[1] The carboxylic acid proton presents as a broad singlet at δ > 10 ppm, its exact position being highly dependent on solvent and concentration.
-
3-cyclopropyl-3-oxopropanoic acid (Predicted): In this β-keto acid, the cyclopropyl protons would still be in the high-field region (δ 0.8-1.1 ppm), but the key differentiator is the methylene bridge (-CH₂-) between the two carbonyl groups. This isolated singlet would appear in the δ 3.5-3.8 ppm range, a region devoid of signals in the α-keto acid isomer. The cyclopropyl methine proton would be slightly less deshielded than in the α-isomer, likely appearing around δ 2.0-2.2 ppm.
-
2-oxo-4-pentenoic acid: This linear isomer lacks a cyclopropyl group entirely. Its spectrum would be defined by signals from the terminal vinyl group (CH₂=CH-). We would expect to see complex multiplets in the olefinic region (δ 5.0-6.5 ppm ). The methylene protons adjacent to the vinyl group would appear around δ 3.2-3.5 ppm . The absence of any signals upfield of ~2.0 ppm is a definitive marker against the cyclopropyl structures.
¹³C NMR Spectroscopy
The carbon skeleton of each isomer provides an equally compelling and often simpler differentiation.
-
This compound (Predicted): Two carbonyl signals are expected in the downfield region: the carboxylic acid carbon (~165-170 ppm ) and the ketone carbon, which is significantly more deshielded (~195-200 ppm ). The cyclopropyl carbons are characteristically upfield: the methine carbon would be around δ 20-25 ppm , and the two equivalent methylene carbons would appear at δ 10-15 ppm .
-
3-cyclopropyl-3-oxopropanoic acid (Predicted): This isomer would also show two carbonyl signals, but the ketone carbon (~205-210 ppm ) would be even further downfield due to the lack of direct conjugation with the second carbonyl. The carboxylic acid carbon would be in a similar range (~170 ppm). A key diagnostic signal would be the methylene carbon between the carbonyls, expected around δ 45-50 ppm . The cyclopropyl signals would be similar to the α-isomer.
-
2-oxo-4-pentenoic acid (Predicted): The spectrum would be defined by the presence of sp² carbons from the alkene, with signals around δ 120-140 ppm . The two carbonyl carbons would be present (~165 and ~195 ppm), but the unique signature would be the absence of the high-field sp³ signals characteristic of a cyclopropyl ring.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) (Predicted) |
| This compound | 2.4-2.5 (1H, m, CH-C=O), 0.9-1.2 (4H, m, cyclopropyl CH₂)[1] | ~198 (Keto C=O), ~168 (Acid C=O), ~22 (CH), ~12 (CH₂) |
| 3-cyclopropyl-3-oxopropanoic acid | ~3.6 (2H, s, CO-CH₂-CO), ~2.1 (1H, m, CH-C=O), ~0.9 (4H, m) | ~207 (Keto C=O), ~170 (Acid C=O), ~48 (CH₂), ~18 (CH), ~10 (CH₂) |
| 2-oxo-4-pentenoic acid | 5.0-6.5 (3H, m, vinyl), 3.2-3.5 (2H, m, -CH₂-C=C) | ~195 (Keto C=O), ~165 (Acid C=O), 120-140 (sp² C), ~40 (sp³ CH₂) |
II. Infrared (IR) Spectroscopy: A Tale of Two Carbonyls
IR spectroscopy provides valuable information about the functional groups present, particularly the carbonyl (C=O) stretching frequencies, which are sensitive to their electronic environment.
-
This compound: As an α-keto acid, this molecule will exhibit two distinct C=O stretching absorptions. The carboxylic acid C=O typically appears around 1700-1730 cm⁻¹ . The α-ketone C=O stretch is generally found at a higher frequency, often around 1740-1760 cm⁻¹ .[2] Crucially, the spectrum will also be dominated by a very broad O-H stretching band from the carboxylic acid dimer, spanning from 2500-3300 cm⁻¹ .
-
3-cyclopropyl-3-oxopropanoic acid: This β-keto acid can exist in equilibrium with its enol tautomer, which complicates the spectrum. In the keto form, one would expect a ketone C=O stretch (conjugated with the cyclopropyl ring) around 1690-1710 cm⁻¹ and a carboxylic acid C=O stretch around 1710-1730 cm⁻¹ . The presence of the enol form would introduce a C=C stretch (~1640 cm⁻¹) and a broad enolic O-H stretch. The distinct separation and positions of the two carbonyl bands are key differentiators from the α-isomer.
-
2-oxo-4-pentenoic acid: This isomer features a ketone and a carboxylic acid, but the ketone is conjugated with a C=C double bond. This conjugation lowers the ketone's C=O stretching frequency to ~1680-1695 cm⁻¹ . The carboxylic acid C=O would appear around 1710-1730 cm⁻¹ . A sharp C=C stretching peak would also be visible around 1630-1650 cm⁻¹ .
III. Mass Spectrometry (MS): Unravelling Isomers by Fragmentation
While all three isomers have the same nominal mass of 114 g/mol , their fragmentation patterns under electron ionization (EI) will be unique, providing definitive structural evidence.
-
This compound: The molecular ion ([M]⁺•) peak at m/z 114 should be observable. A prominent fragment would arise from α-cleavage, with the loss of the carboxyl group radical (•COOH, 45 Da) to give the stable cyclopropylcarbonyl cation at m/z 69 . Another expected fragmentation is the loss of carbon monoxide (CO, 28 Da) from the m/z 69 fragment to yield the cyclopropyl cation at m/z 41 . A peak corresponding to [M-1]⁺ has also been reported.[1]
-
3-cyclopropyl-3-oxopropanoic acid: The most characteristic fragmentation for this β-keto system would be cleavage between the α and β carbons to again generate the cyclopropylcarbonyl cation at m/z 69 . However, it may also exhibit a McLafferty-type rearrangement if a gamma-hydrogen is available on the cyclopropyl ring, although this is less common. Loss of water (18 Da) and the carboxyl group (45 Da) are also probable.
-
2-oxo-4-pentenoic acid: The fragmentation will be dominated by cleavage alpha to the carbonyl groups. Loss of •COOH (45 Da) would yield an ion at m/z 69 ([CH₂=CHCH₂CO]⁺). Cleavage of the C-C bond between the carbonyls would result in the loss of the vinylacetyl radical to give a fragment at m/z 45 ([COOH]⁺). The differing structures of the m/z 69 ions between this and the cyclopropyl isomers could be confirmed with high-resolution mass spectrometry.
Caption: Key mass spectrometry fragmentation pathways.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures for spectroscopic analysis are recommended.
General Sample Preparation
-
Ensure the sample is of high purity (>95%), as impurities can significantly complicate spectral interpretation.
-
Use high-purity deuterated solvents (for NMR) or spectroscopic-grade solvents (for IR, if in solution).
-
For solid-state IR, ensure the sample is thoroughly dried to avoid interference from water bands.
¹H and ¹³C NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
¹H NMR Parameters:
-
Acquire a standard single-pulse experiment.
-
Set a spectral width of ~16 ppm.
-
Use a relaxation delay (d1) of at least 2 seconds.
-
Acquire a minimum of 16 scans for good signal-to-noise.
-
-
¹³C NMR Parameters:
-
Acquire a proton-decoupled (e.g., zgpg30) experiment.
-
Set a spectral width of ~220 ppm.
-
Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (≥1024) due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak or internal standard (TMS, 0.00 ppm). Calibrate the ¹³C spectrum to the solvent peak.
FTIR Spectroscopy Acquisition
-
ATR (Attenuated Total Reflectance):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure good contact between the sample and the crystal using the pressure clamp.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
-
Parameters:
-
Typically scan the mid-IR range (4000-400 cm⁻¹).
-
Co-add at least 32 scans for a high-quality spectrum.
-
Use a spectral resolution of 4 cm⁻¹.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a standard electron energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions, calculating mass losses to propose fragmentation pathways.
Caption: A generalized workflow for spectroscopic structure elucidation.
Conclusion
The structural differentiation of this compound from its isomers is straightforward when a systematic, multi-technique spectroscopic approach is employed. ¹H NMR provides the most immediate and striking evidence, with the unique high-field signals of the cyclopropyl ring and the position of adjacent protons serving as definitive fingerprints. ¹³C NMR corroborates this by confirming the carbon skeleton, while IR spectroscopy distinguishes the isomers based on the precise frequencies of their carbonyl groups. Finally, mass spectrometry offers orthogonal confirmation through unique fragmentation patterns. By integrating data from all four techniques, researchers can achieve an unambiguous and robust structural assignment, ensuring the integrity and validity of their scientific findings.
References
- National Center for Biotechnology Information (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. PubMed Central.
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Cyclopropyl-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are not merely data points; they are the bedrock of safety and efficacy. 2-Cyclopropyl-2-oxoacetic acid, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its accurate quantification demands a robust, reliable, and validated analytical method. This guide provides an in-depth comparison of analytical strategies and a detailed walkthrough of method validation, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Part 1: Choosing the Right Analytical Tool
The selection of an analytical technique is the first critical decision. It hinges on the physicochemical properties of this compound—a small, polar, carboxylic acid—and the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection via UV absorbance of the carboxyl group.[5] | Ubiquitous, cost-effective, robust, and highly reproducible. Excellent for assay and impurity quantification in routine QC.[6][7] | Moderate sensitivity. Potential for matrix interference. Requires chromophore for detection. |
| LC-MS | Separation by HPLC coupled with mass spectrometry for detection. | Extremely high sensitivity and selectivity, ideal for bioanalysis or trace impurity analysis.[8][9] Provides structural confirmation. | Higher cost and complexity. Susceptible to matrix effects (ion suppression/enhancement).[9] |
| GC-MS | Separation of volatile compounds. Requires derivatization to convert the non-volatile carboxylic acid into a volatile ester.[10][11] | High chromatographic efficiency and sensitivity. | Derivatization adds a sample preparation step, increasing complexity and potential for variability.[10][11][12][13] Not ideal for thermally unstable compounds. |
For the purpose of routine quality control (QC) for both the drug substance and in-process monitoring, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) offers the optimal balance of performance, cost, and reliability. It is the workhorse of the pharmaceutical industry for good reason. This guide will therefore focus on the validation of an HPLC-UV method.
Part 2: The Validation Framework: A Systematic Approach Based on ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary performance characteristics to be investigated.[1][2]
The relationship between these validation parameters is not arbitrary; they form a logical, self-validating system.
Caption: Interconnectivity of ICH Q2(R1) validation parameters.
Part 3: A Validated HPLC-UV Method for this compound
This section provides a detailed, step-by-step protocol for the validation of a hypothetical, yet scientifically rigorous, HPLC-UV method.
Experimental Workflow Overview
Caption: General experimental workflow for HPLC method validation.
Chromatographic Conditions (Starting Point)
-
Column: Ascentis® Express AQ-C18, 250 x 4.6 mm, 5 µm (or equivalent C18 column stable in highly aqueous mobile phases).[7]
-
Mobile Phase: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Causality behind Choices:
-
Column: A C18 phase provides hydrophobic retention. The "AQ" designation indicates it is stable in 100% aqueous mobile phases, preventing phase collapse which can occur with highly polar analytes.[7]
-
Mobile Phase pH: this compound has a predicted pKa around 2.6.[15] By setting the mobile phase pH to 2.5, which is below the pKa, the analyte will be in its protonated, non-ionized form. This is crucial for good retention on a reversed-phase column and ensures a sharp, symmetrical peak shape.
-
Wavelength: 210 nm is a common wavelength for detecting the carboxyl group chromophore in organic acids, offering a good balance of sensitivity and selectivity.[5][6][14]
Validation Parameter Protocols
-
Objective: To demonstrate that the signal measured is unequivocally from this compound and not from other components like impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Inject a solution of a known related substance or potential impurity.
-
Inject the analyte standard solution.
-
Inject a mixture of the analyte and the impurity.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the resulting solutions.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (impurities, degradants), with a resolution (Rs) of >2.0. The peak purity should be confirmed using a Diode Array Detector (DAD) to show no co-elution.
-
Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range would typically be 80% to 120% of the target concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
Objective: To confirm the interval between the upper and lower concentration limits where the method has suitable linearity, accuracy, and precision.
-
Protocol: The data from the Linearity, Accuracy, and Precision experiments are used to define the range.
-
Acceptance Criteria: The method is demonstrated to be accurate, precise, and linear over the defined range (e.g., 80-120% of the target assay concentration).
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Analyze a sample of known concentration (e.g., a certified reference material) if available.
-
Alternatively, perform a recovery study by spiking a placebo (matrix without the analyte) at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[4]
-
Protocol (Signal-to-Noise approach):
-
Prepare and inject a series of increasingly dilute solutions of the analyte.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ. The precision (%RSD) at the LOQ should also be verified.
-
-
Acceptance Criteria: S/N ratio of ~3:1 for LOD and ~10:1 for LOQ. Precision at the LOQ should be ≤ 10% RSD.
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.
-
Examples of variations:
-
Mobile Phase pH (e.g., ± 0.1 units)
-
Column Temperature (e.g., ± 2 °C)
-
Flow Rate (e.g., ± 0.1 mL/min)
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits. The assay results should not significantly change.
Part 4: Data Presentation & Summary
All quantitative data from the validation experiments should be summarized in clear tables for easy interpretation and reporting.
Table 2: Summary of Hypothetical Validation Results
| Parameter | Acceptance Criteria | Result | Pass/Fail |
| Specificity | Rs > 2.0; No co-elution | Rs = 3.5; Peak Purity > 99.9% | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% of Target Conc. | Confirmed | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Pass |
| Precision (Repeatability %RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate %RSD) | ≤ 2.0% | 1.10% | Pass |
| LOD (S/N) | ~ 3:1 | 3.2:1 @ 0.05 µg/mL | Pass |
| LOQ (S/N) | ~ 10:1 | 10.5:1 @ 0.15 µg/mL | Pass |
| Robustness | System suitability passes | All parameters met | Pass |
Conclusion
The validation of an analytical method is a rigorous, systematic process that provides documented evidence of its reliability for a specific purpose. For the quantification of this compound, an RP-HPLC-UV method offers a robust and cost-effective solution. By meticulously following the framework established by the ICH Q2(R1) guideline, scientists can develop and validate a method that ensures the data generated is accurate, precise, and trustworthy, thereby upholding the highest standards of scientific integrity and supporting the development of safe and effective medicines.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Organic Acids Analyzed with LCMS - AppNote.
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
- Separation and Analysis of Low Molecular Weight Organic Acid Metabolites by Mixed-Mode Chromatography Coupled to Mass Spectrometry. LabRulez LCMS. [Link]
- Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. [Link]
- GC Derivatiz
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]
- Acids: Derivatization for GC Analysis.
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. [Link]
- Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]
- Derivatization method in carboxylic acid compound detection process by gas chromatogram.
- A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applic
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. CORE. [Link]
- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent. [Link]
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. scioninstruments.com [scioninstruments.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 8. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. weber.hu [weber.hu]
- 12. scispace.com [scispace.com]
- 13. CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
The Cyclopropyl Ketone Motif: A Comparative Guide to a Versatile Workhorse in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of chemical architecture is paramount. The cyclopropyl ketone moiety, a seemingly simple three-membered ring appended to a carbonyl group, stands out as a remarkably versatile and powerful building block. Its inherent ring strain and unique electronic properties unlock a diverse array of synthetic transformations, often leading to complex molecular scaffolds with high efficiency and stereocontrol.[1][2] This guide provides a comparative analysis of cyclopropyl ketones in organic synthesis, offering insights into their preparation, reactivity, and strategic advantages over other synthetic equivalents.
The Unique Character of Cyclopropyl Ketones: More Than Just a Strained Ring
The reactivity of cyclopropyl ketones is a direct consequence of their strained three-membered ring.[2] This strain, coupled with the electronic influence of the adjacent carbonyl group, makes the cyclopropane ring susceptible to a variety of ring-opening reactions, effectively acting as a masked three-carbon synthon.[1] The nature of the substituent on the ketone can further fine-tune this reactivity; for instance, an electron-withdrawing group like a p-nitrophenyl group enhances the ring's susceptibility to nucleophilic attack.[1][3] This tunable reactivity allows for a broad spectrum of applications, from the construction of complex carbocycles to the synthesis of heterocyclic systems of medicinal importance.[1][4]
In medicinal chemistry, the cyclopropyl group is a well-regarded bioisostere for phenyl rings and other functionalities. Its incorporation into drug molecules can lead to improved metabolic stability, enhanced potency, and reduced off-target effects, making cyclopropyl ketones valuable starting materials in drug discovery programs.[2][4][5]
A Comparative Look at the Synthesis of Cyclopropyl Ketones
Several reliable methods exist for the synthesis of cyclopropyl ketones, each with its own advantages and substrate scope. Below is a comparison of some of the most common approaches.
Table 1: Comparison of Synthetic Methods for Cyclopropyl Ketones
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |
| Corey-Chaykovsky Reaction | α,β-Unsaturated ketones (enones) | Sulfur ylide (e.g., from trimethylsulfonium iodide and a base) | Broad substrate scope, mild conditions.[1] | Stoichiometric use of the ylide precursor. |
| Kulinkovich Reaction & Oxidation | Esters | Grignard reagents (e.g., EtMgBr), Ti(IV) alkoxide (e.g., Ti(OiPr)₄), followed by oxidation (e.g., PCC, Swern) | Access to 1-substituted cyclopropanols which are precursors to ketones.[6][7][8] | Requires a two-step sequence (cyclopropanation then oxidation). |
| Intramolecular Cyclization | 5-Halo-2-ketones (e.g., 5-chloro-2-pentanone) | Base (e.g., NaOH) | Simple, often high-yielding for specific substrates.[9][10] | Limited to specific substitution patterns. |
| Hydrogen-Borrowing Catalysis | Hindered ketones and alcohols with a leaving group | Metal catalyst (e.g., Iridium complex) | Atom-economical, sustainable approach.[11] | May require specialized catalysts and conditions. |
Experimental Workflow: Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction is a widely employed method for the synthesis of cyclopropyl ketones from enones.[1]
Caption: General mechanism of acid-catalyzed ring-opening.
Reductive cleavage employs reducing agents to open the cyclopropane ring, typically yielding a ketone or an alcohol with an extended carbon chain. [12]For example, reduction with zinc in ethanol can proceed through an anion-radical intermediate. With hydride reagents like sodium borohydride (NaBH₄), the ketone is first reduced to an alcohol, and under specific conditions, the cyclopropane ring can subsequently open. [12]The selectivity of this method can be high, with aryl groups on the ketone or the cyclopropane ring often facilitating the reaction. [12]
This is a powerful and versatile strategy that utilizes transition metals like nickel (Ni) and palladium (Pd) to catalyze the ring-opening. [12]These reactions can be coupled with other transformations, such as cross-coupling or cycloisomerization, offering a broad scope for introducing aryl, alkenyl, and alkyl groups with high selectivity. [12]For instance, nickel catalysts are effective for the cross-coupling of cyclopropyl ketones with organozinc reagents to form γ-substituted silyl enol ethers. [12][13]
Table 2: Comparison of Ring-Opening Methodologies
| Method | Reagents/Catalysts | Typical Products | Key Features |
| Acid-Catalyzed | Brønsted or Lewis Acids (e.g., HCl, BF₃·OEt₂) | 1,3-Difunctionalized compounds | Regioselectivity governed by carbocation stability. [12] |
| Reductive | Reducing agents (e.g., Zn, NaBH₄) | Saturated ketones, alcohols | Can be highly selective. [12] |
| Transition-Metal-Catalyzed | Ni, Pd, Rh, etc. | γ-Substituted ketones, α,β-unsaturated ketones | High selectivity, broad scope for functionalization. [12] |
Photochemical Reactions
Upon UV irradiation, cyclopropyl ketones can undergo Norrish Type I cleavage, where the bond between the carbonyl carbon and an alpha-carbon cleaves homolytically. This process can lead to the formation of a 1,3-biradical intermediate, which can then rearrange to form new ring systems. This photochemical reactivity provides a unique pathway to complex polycyclic structures.
Cycloaddition Reactions
Cyclopropyl ketones can also participate in cycloaddition reactions. For example, asymmetric [3+2] photocycloadditions of aryl cyclopropyl ketones have been developed, enabling the enantiocontrolled construction of densely substituted cyclopentane structures. [14]These reactions often involve the formation of a ring-opened radical anion intermediate that reacts with an alkene partner. [14]
Strategic Comparison: Cyclopropyl Ketones vs. Acyclic Analogues
The primary advantage of using cyclopropyl ketones over their acyclic counterparts lies in their unique reactivity stemming from ring strain. While an acyclic ketone like 2-pentanone primarily undergoes reactions at the carbonyl group or the α-carbons (e.g., enolate formation), a cyclopropyl methyl ketone offers the additional possibility of ring-opening reactions, effectively acting as a precursor to a 1,4-dicarbonyl system or other functionalized linear chains. This "latent" functionality makes cyclopropyl ketones more versatile building blocks for the rapid construction of molecular complexity.
Conclusion
Cyclopropyl ketones are far more than simple cyclic analogues of acyclic ketones. Their inherent ring strain and tunable electronic properties make them exceptionally versatile intermediates in organic synthesis. [1][2]The ability to undergo a wide range of transformations, particularly regioselective and stereoselective ring-opening reactions, provides synthetic chemists with a powerful tool for the construction of complex molecules. [12]By understanding the comparative advantages of different synthetic and reactive methodologies, researchers, scientists, and drug development professionals can strategically employ cyclopropyl ketones to achieve their synthetic goals with greater efficiency and innovation.
References
- A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones - Benchchem.
- Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing).
- Kulinkovich reaction - Wikipedia.
- Kulinkovich reaction - Grokipedia.
- Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis - Benchchem.
- Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone - Benchchem.
- Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening - Benchchem.
- Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC - NIH.
- Ketone, cyclopropyl methyl - Organic Syntheses Procedure.
- cyclopropyl ketone.
- DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01459F.
- Kulinkovich Reaction - Organic Chemistry Portal.
- The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis.
- CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents.
- The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues | Organic Letters - ACS Publications.
- Technical Support Center: Synthesis of Cyclopropyl Ketones - Benchchem.
- Given photochemical reaction A cyclic ketone with an adjacent cyclopropa.. - Filo.
- Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - ACS Publications.
- Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - RSC Publishing.
- Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC - NIH.
- Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction - CHIMIA.
- Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC.
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - NIH.
- Photochemical reactions of six .beta.,.gamma.-cyclopropyl ketones derived from bicyclo[4.2.1]nona-2,4,7-trien-9-one | The Journal of Organic Chemistry - ACS Publications.
- Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones | ChemRxiv.
- Structure and Reactivity in the Vapor-Phase Photolysis of Ketones. V. Aliphatic Cyclopropyl and Olefinic Ketones1 - ElectronicsAndBooks.
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Journal of the American Chemical Society.
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
- Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC - PubMed Central.
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC - NIH.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications.
- (PDF) Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems - ResearchGate.
- Dimerization of cyclopropyl ketones and crossed reactions of cyclopropyl ketones with enones as an entry to five-membered rings. | Semantic Scholar.
- Two synthetic routes to cyclopropyl silyl ketones from α,β‐unsaturated aldehydes..
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cyclopropyl ketone [sincerechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 11. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-Cyclopropyl-2-oxoacetic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as the basis for potent and selective therapeutics is a perpetual endeavor. Among the myriad of structural motifs explored, the 2-cyclopropyl-2-oxoacetic acid core and its derivatives have emerged as a compelling area of investigation. The unique conformational constraints and electronic properties imparted by the cyclopropyl group offer a fascinating platform for the design of enzyme inhibitors and other biologically active agents. This guide provides an in-depth comparison of this compound derivatives and related compounds, with a focus on their structure-activity relationships (SAR), supported by experimental data and detailed protocols to aid researchers in this dynamic field.
The Significance of the Cyclopropyl Moiety in Drug Design
The cyclopropyl group, a three-membered carbocycle, is more than just a small lipophilic substituent. Its rigid structure and unique electronic character, arising from the strained C-C bonds with significant p-orbital character, allow it to engage in specific interactions with biological targets that are not achievable with simple alkyl or aryl groups. This has led to the incorporation of the cyclopropyl motif in a variety of approved drugs and clinical candidates, where it often contributes to enhanced potency, improved metabolic stability, and desirable pharmacokinetic profiles.
Comparative Analysis of this compound Derivatives as Enzyme Inhibitors
Core Scaffold and Key Pharmacophoric Features
The 2-oxoacetic acid fragment itself is a recognized pharmacophore in the design of inhibitors for various enzymes. However, the introduction of a cyclopropyl group at the 2-position creates a unique structural and electronic landscape. The juxtaposition of the electron-withdrawing carbonyl groups and the strained cyclopropyl ring can influence the acidity of the carboxylic acid and the conformational preferences of the molecule, thereby impacting its binding to a target protein.
Structure-Activity Relationship Insights from IDO1 Inhibitors
Recent research into IDO1 inhibitors has explored analogues of tryptophan that incorporate a cyclopropane ring. While not strictly this compound derivatives, these compounds provide invaluable SAR insights into how modifications of a cyclopropyl-containing scaffold affect biological activity.
A study on the design and synthesis of tryptophan analogues as tool compounds to study IDO1 activity revealed that the introduction of a cyclopropane ring can significantly impact inhibitory potential. The rationale behind incorporating this moiety was to probe the spatial requirements of the enzyme's active site and to potentially intercept catalytic intermediates.
| Compound ID | Structure | Modification from Parent Scaffold | IDO1 Inhibition (at 1 mM) |
| 16 | α,β-cyclopropyl tryptophan | Amine directly attached to the cyclopropane ring | High |
| 17 | β,β′-cyclopropyl tryptophan | Amine separated from the cyclopropane ring | Moderate |
| 18 | Tryptophan analogue | No cyclopropyl group (for comparison) | Low |
Table 1: Comparative IDO1 inhibitory activity of cyclopropyl-containing tryptophan analogues. Data synthesized from available research.[1]
The data, although qualitative in this representation, suggests that the precise placement of the cyclopropyl ring and its substitution pattern are critical for potent inhibition. Compound 16 , with the amine directly attached to the cyclopropane, showed the highest inhibition at a high concentration, indicating that this arrangement is favorable for interaction with the IDO1 active site.
Experimental Protocols
To facilitate further research and validation of the concepts discussed, detailed experimental protocols for the synthesis and biological evaluation of cyclopropyl-containing compounds are provided below.
General Synthesis of this compound
The parent compound, this compound, can be synthesized from commercially available starting materials. A common method involves the oxidation of cyclopropyl methyl ketone.
Step-by-step Protocol:
-
Dissolve 1-cyclopropylethanone (1 equivalent) and sodium carbonate (0.15 equivalents) in water.
-
Heat the solution to 50 °C.
-
Slowly add an aqueous solution of potassium permanganate (KMnO4, ~14 equivalents) over a period of 10 hours, maintaining the temperature at 50 °C.
-
After the addition is complete, quench the reaction by adding methanol.
-
Filter the reaction mixture to remove manganese dioxide.
-
Concentrate the filtrate to obtain a solid.
-
Dissolve the solid in acetone and heat to 65 °C for 30 minutes.
-
Cool the solution to room temperature to precipitate the product.
-
Collect the white solid by filtration and dry to yield this compound.
Biological Evaluation: In Vitro IDO1 Inhibition Assay
The following protocol outlines a general method for assessing the inhibitory activity of test compounds against human IDO1.
Step-by-step Protocol:
-
Enzyme and Reagents:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Phosphate buffer
-
Test compounds dissolved in DMSO
-
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the reaction by adding the IDO1 enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Incubate to convert N-formylkynurenine to kynurenine.
-
Measure the kynurenine concentration by absorbance at 321 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Visualizing Structure-Activity Relationships and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key relationships and workflows.
Caption: Key SAR exploration pathways for this compound derivatives.
Caption: General workflow for the synthesis of this compound.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising, yet underexplored, area for the discovery of novel enzyme inhibitors. The insights gleaned from related cyclopropyl-containing molecules, particularly in the context of IDO1 inhibition, underscore the importance of this structural motif in achieving potent and selective biological activity. The experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate their own series of these intriguing compounds.
Future research should focus on the systematic synthesis and biological screening of a library of this compound derivatives against a panel of relevant biological targets. Such studies will be instrumental in elucidating more detailed structure-activity relationships and unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- PubChem. This compound. [Link]
- Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Med. Chem., 2021,12, 1616-1624. [Link]
Sources
A Comparative Guide to Purity Assessment of Synthesized 2-Cyclopropyl-2-oxoacetic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. The presence of even trace impurities can significantly impact biological activity, toxicity, and the overall safety and efficacy of a potential therapeutic. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2-Cyclopropyl-2-oxoacetic acid, a valuable building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present comparative data, and provide actionable protocols to ensure the integrity of your synthesized compound.
The Synthetic Landscape and Potential Impurities
A common and efficient route to this compound involves the oxidation of cyclopropyl methyl ketone. While effective, this synthesis pathway can introduce specific impurities that must be identified and quantified.
Caption: Synthetic route to this compound and potential impurities.
Understanding these potential impurities is the first step in selecting the most appropriate analytical methodology for purity assessment. The primary analytical challenges are to separate and quantify the target molecule from the starting material and any organic byproducts, and to ensure the removal of inorganic residuals.
A Comparative Analysis of Purity Assessment Techniques
We will now compare three powerful analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Robust, reproducible, excellent for quantifying known impurities against a reference standard. | Requires a chromophore for sensitive detection. May require derivatization for compounds with poor UV absorbance. Co-elution of impurities can be a challenge. | Routine quality control, quantification of known impurities, and determination of chromatographic purity. |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. Purity is determined by comparing the integral of the analyte's signal to that of a certified internal standard. | A primary analytical method, highly accurate and precise, does not require a reference standard of the analyte itself for purity determination. Provides structural information.[1][2] | Lower sensitivity compared to LC-MS. Requires a highly pure and stable internal standard that is soluble in the same solvent as the analyte and has signals that do not overlap. | Absolute purity determination, characterization of reference materials, and quantification without a specific reference standard of the analyte. |
| LC-MS | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | High sensitivity and selectivity, capable of identifying and quantifying unknown impurities by their mass-to-charge ratio.[3] | Can be less quantitative than HPLC-UV without careful validation and appropriate standards. Ionization efficiency can vary between compounds. | Impurity profiling, identification of unknown byproducts, and quantification of trace-level impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is a workhorse for purity analysis, offering a balance of resolution, sensitivity, and reproducibility. For an α-keto acid like this compound, a reversed-phase method is typically employed.
Caption: Workflow for HPLC-UV analysis of this compound.
Step-by-Step Methodology:
-
Preparation of Mobile Phase: A common mobile phase for the analysis of organic acids is a mixture of an aqueous buffer and an organic modifier. For example, a mobile phase of 0.1% phosphoric acid in water (A) and acetonitrile (B) can be used in a gradient or isocratic elution.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in the mobile phase.
-
Accurately weigh the synthesized sample and dissolve it in the mobile phase to a similar concentration as the standard.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: The carbonyl and carboxyl groups will have UV absorbance at lower wavelengths, typically around 210 nm.
-
Column Temperature: 25-30 °C.
-
-
Analysis: The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method) or, more accurately, by using an external standard calibration curve.
Rationale for Choices:
-
The C18 column provides good retention and separation for moderately polar organic molecules.
-
The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.
-
Detection at a low wavelength like 210 nm is chosen to maximize the response for the carbonyl and carboxyl chromophores.
For enhanced sensitivity, especially for trace impurities, derivatization with a fluorescent tag can be employed, followed by fluorescence detection.[4][5][6]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2][7][8][9]
Caption: Workflow for qNMR purity determination.
Step-by-Step Methodology:
-
Selection of Internal Standard: Choose a high-purity (>99.5%), non-hygroscopic, and stable internal standard. For this compound, a suitable standard would be maleic acid or dimethyl sulfone, ensuring their signals do not overlap with the analyte's signals in the chosen deuterated solvent.
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d6) and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using quantitative parameters. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A 90° pulse angle should be used.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Rationale for Choices:
-
DMSO-d6 is a good solvent for many organic acids and pushes the residual water peak to a region that is less likely to interfere with analyte signals.
-
The use of a long relaxation delay is crucial for accurate quantification, as it ensures that the magnetization fully recovers between scans, making the signal intensity directly proportional to the number of protons.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for impurity identification, providing molecular weight information that is invaluable for characterizing unknown byproducts.
Caption: Workflow for LC-MS impurity profiling.
Step-by-Step Methodology:
-
Chromatographic Separation: The HPLC conditions can be similar to those described for the HPLC-UV method. The goal is to achieve good separation of the main component from its impurities before they enter the mass spectrometer.
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is ideal for accurate mass measurements, which can help in determining the elemental composition of impurities. A tandem mass spectrometer (MS/MS) can be used to fragment the ions and obtain structural information.[10]
-
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular weight of the product and potential impurities.
-
For unknown peaks, analyze the mass spectrum to determine the molecular weight.
-
Perform MS/MS fragmentation to elucidate the structure of the impurities.
-
Rationale for Choices:
-
ESI in negative mode is highly effective for ionizing acidic molecules.
-
HRMS provides the high mass accuracy needed to propose elemental compositions for unknown impurities, which is a significant advantage over nominal mass instruments.
Conclusion and Recommendations
The choice of analytical technique for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.
-
For routine quality control and quantification of known impurities , a validated HPLC-UV method offers a robust and cost-effective solution.
-
For an absolute and highly accurate purity determination , especially for the qualification of a reference standard, qNMR is the method of choice due to its primary nature.
-
For comprehensive impurity profiling and identification of unknown byproducts , the sensitivity and specificity of LC-MS are unparalleled.
In a comprehensive quality control strategy, these techniques are often used in a complementary fashion. HPLC-UV can be used for routine purity checks, while qNMR can establish the purity of the primary reference standard, and LC-MS can be employed to investigate any unknown peaks that appear in the chromatograms. By understanding the principles and applying the appropriate methodologies, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their scientific endeavors.
References
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (URL: [Link])
- A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent - ResearchG
- Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection - J-Stage. (URL: [Link])
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection - RSC Publishing. (URL: [Link])
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry. (URL: [Link])
- High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides - PubMed. (URL: [Link])
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (URL: [Link])
- Quantit
- Quantitative NMR | Organic Primary Standards Group. (URL: [Link])
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Effective Workflow for Pharmaceutical Impurity Analysis using HR- LCMS - YouTube. (URL: [Link])
Sources
- 1. rssl.com [rssl.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to Confirming the Structure of 2-Cyclopropyl-2-oxoacetic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The Challenge: Preserving the Cyclopropyl Moiety
2-Cyclopropyl-2-oxoacetic acid is a versatile reagent, but the inherent ring strain of the cyclopropyl group makes it susceptible to rearrangement or ring-opening under various reaction conditions. Consequently, confirming the integrity of this crucial structural motif in the final product is paramount. This guide will use the Passerini three-component reaction as a case study to illustrate best practices in structural elucidation.
Case Study: The Passerini Reaction of a Cyclopropyl Precursor
The Passerini reaction is a powerful one-pot synthesis that combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide.[1][2] This reaction is prized for its high atom economy and ability to rapidly generate molecular complexity.[3][4]
A notable application of a cyclopropyl-containing building block in a Passerini reaction is in the synthesis of the hepatitis C drug, Telaprevir.[5] While not a direct reaction of this compound, the synthesis involves the reaction of a closely related cyclopropyl isocyanide, providing an excellent model for our analysis.
Logical Workflow for Synthesis and Confirmation
The following diagram illustrates the logical flow from the selection of reactants to the definitive structural confirmation of the reaction product.
Caption: Workflow for the synthesis and structural confirmation of Passerini reaction products.
Experimental Protocol: A Model Passerini Reaction
The following is a generalized, detailed protocol for a Passerini-type reaction, adaptable for this compound or its derivatives. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize an α-acyloxy carboxamide while preserving the cyclopropyl ring.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0 eq)
-
Isocyanide (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and the aldehyde. Dissolve the solids in anhydrous DCM.
-
Rationale: An inert atmosphere and anhydrous solvent are crucial to prevent side reactions, particularly the hydrolysis of the isocyanide.
-
-
Addition of Isocyanide: Slowly add the isocyanide to the stirred solution at room temperature.
-
Rationale: Isocyanides are often volatile and have strong odors; slow addition minimizes exposure and controls any potential exotherm.[6]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Rationale: TLC provides a quick and simple way to determine when the reaction is complete, preventing unnecessary heating or extended reaction times that could lead to side product formation or degradation.
-
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The bicarbonate wash neutralizes any unreacted carboxylic acid, and the brine wash removes residual water. Drying with magnesium sulfate ensures the complete removal of water before concentration.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Rationale: This technique separates the desired product from any unreacted starting materials and non-polar byproducts.
-
Comparative Analysis of Structural Confirmation Techniques
The definitive confirmation of the product's structure, especially the integrity of the cyclopropyl ring, requires a multi-faceted analytical approach. Below is a comparison of the most common and effective techniques.
| Feature | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy | X-ray Crystallography |
| Information Provided | Detailed connectivity, chemical environment of atoms, solution-state conformation. | Molecular weight, elemental composition, fragmentation patterns. | Presence of functional groups (e.g., C=O, N-H). | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. |
| Sample Requirements | Soluble sample in a deuterated solvent. | Small sample size, soluble or volatile. | Small sample size, solid or liquid. | High-quality single crystal. |
| Strengths | Excellent for confirming the presence and connectivity of the cyclopropyl protons. 2D NMR (COSY, HSQC) can definitively map out the entire molecule's carbon-hydrogen framework. | Provides the exact molecular weight, confirming the elemental formula. Fragmentation patterns can indicate the presence of the cyclopropyl group. | Quickly confirms the formation of the amide and ester functionalities. | Unambiguous determination of the 3D structure, providing definitive proof of the cyclopropyl ring's integrity and stereochemistry. |
| Limitations | Does not provide information on bond lengths or angles. Can be complex to interpret for large molecules. | Does not provide information on connectivity or stereochemistry. | Provides limited information on the overall structure. | Requires a suitable single crystal, which can be difficult to obtain. The determined structure is in the solid state, which may differ from the solution-state conformation. |
In-Depth Look at Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The hallmark of a preserved cyclopropyl group is the presence of characteristic signals in the upfield region (typically 0.5-1.5 ppm). The complex splitting patterns of these protons, arising from geminal and cis/trans couplings, are a strong indicator of the ring's integrity.
-
¹³C NMR: The cyclopropyl carbons also exhibit unique chemical shifts, typically in the range of 5-25 ppm.
-
2D NMR (COSY & HSQC): A COSY spectrum will show correlations between the cyclopropyl protons, while an HSQC spectrum will link these protons to their corresponding carbons, providing irrefutable evidence of the C-H bonds within the three-membered ring.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the product. The observation of the correct molecular ion peak with a high degree of mass accuracy provides strong evidence for the successful incorporation of all three components of the Passerini reaction.
Infrared (IR) Spectroscopy:
The IR spectrum is a rapid and straightforward method to confirm the formation of the key functional groups in the Passerini product. Expect to see strong absorption bands corresponding to the ester carbonyl (around 1740-1760 cm⁻¹) and the amide carbonyl (around 1650-1680 cm⁻¹).
The Gold Standard: X-ray Crystallography
When unambiguous proof of structure is required, particularly for patent applications or regulatory submissions, single-crystal X-ray crystallography is the definitive technique. It provides a three-dimensional model of the molecule, allowing for the precise measurement of bond lengths and angles. This data can unequivocally confirm the presence and geometry of the cyclopropyl ring.
The following diagram illustrates the decision-making process for choosing the appropriate analytical techniques.
Caption: Decision tree for selecting analytical methods for structural confirmation.
Conclusion
Confirming the structure of reaction products of this compound, with a particular focus on the integrity of the cyclopropyl ring, necessitates a thoughtful and multi-pronged analytical strategy. While techniques like NMR, MS, and IR provide substantial evidence, single-crystal X-ray crystallography remains the ultimate arbiter for unambiguous structural determination. By understanding the strengths and limitations of each method, researchers can confidently and efficiently characterize their novel compounds, accelerating the pace of drug discovery and development.
References
- Barreto, A. S.; Vercillo, O. E.; Andrade, C. K. J. Braz. Chem. Soc. 2011, 22, 462-467.
- Passerini, M. Gazz. Chim. Ital. 1921, 51, 126-129.
- Andrade, C. K. Z.; Takada, S. C. S.; Suarez, P. A. Z.; Alves, M. B. Synlett 2006, 1539-1541.
- Ruijter, E.; Orru, R. V. A. In Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients; 2022.
- Ugi, I. Angew. Chem. 1959, 71, 386.
- El Kaim, L.; Gizolme, M.; Grimaud, L. Org. Lett. 2006, 8, 5021-5023.
- Andreana, P. R.; Liu, C. C.; Schreiber, S. L. Org. Lett. 2004, 6, 4231-4233.
- Brioche, J.; Masson, G.; Zhu, J. Org. Lett. 2010, 12, 1432-1435.
- Soeta, T.; Kojima, Y.; Ukaji, Y.
- Wessjohann, L. A.; Kaluderovic, G. N.; Neves Filho, R. A. W.; Morejon, M. C.; Lemanski, G.; Ziegler, T. In Further Components Carboxylic Acid and Amine (Ugi Reaction); 2005.
- Dömling, A. Chem. Rev. 2006, 106, 17-89.
- de Souza, R. O. M. A.; de Souza, M. C. B. V.; Siston, A. P. N. J. Braz. Chem. Soc. 2011, 22, 3-21.
- Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Angew. Chem. 1959, 71, 386.
- Ruijter, E.; Orru, R. V. A. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. 2022.
- Juaristi, E.; León-Romo, J. L.; Soloshonok, V. A. In Enantioselective Synthesis of β-Amino Acids; 2003.
- Banfi, L.; Riva, R. In The Ugi Reaction; 2001.
- Passerini, M. Gazz. Chim. Ital. 1921, 51, 181-189.
Sources
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. Passerini Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [open.bu.edu]
benchmarking the synthesis of 2-Cyclopropyl-2-oxoacetic acid against other methods
An In-Depth Comparative Guide to the Synthesis of 2-Cyclopropyl-2-oxoacetic Acid
Introduction: The Significance of this compound
This compound is a valuable and highly sought-after building block in modern medicinal chemistry and drug development. Its unique structural motif, combining a reactive α-ketoacid function with a strained cyclopropyl ring, makes it an essential precursor for synthesizing complex molecular architectures, particularly in the development of novel therapeutic agents. The cyclopropyl group can enhance metabolic stability and binding affinity, while the α-ketoacid moiety serves as a versatile handle for a wide array of chemical transformations.
Given its importance, the efficient and scalable synthesis of this compound is of paramount interest. This guide provides an in-depth, objective comparison of the benchmark method for its synthesis—potassium permanganate oxidation—against a viable alternative rooted in classic organometallic chemistry: Grignard reagent acylation. The analysis focuses on the underlying chemical principles, experimental workflows, performance metrics, and scalability considerations to empower researchers in selecting the optimal strategy for their specific needs.
Method 1 (Benchmark): Permanganate Oxidation of Cyclopropyl Methyl Ketone
The oxidation of a methyl ketone to a carboxylic acid using a strong oxidizing agent is a classic transformation in organic synthesis. For the preparation of this compound, the use of potassium permanganate (KMnO₄) to oxidize the readily available starting material, cyclopropyl methyl ketone (1-cyclopropylethanone), represents the most commonly cited and well-characterized approach.[1][2]
Mechanistic Rationale and Experimental Causality
Potassium permanganate is a powerful and cost-effective oxidizing agent. The reaction proceeds via the oxidation of the methyl group of the ketone. The presence of sodium carbonate in the reaction mixture is crucial; it acts as a mild base to maintain a slightly alkaline pH.[1] This is critical to prevent the acidic byproducts from causing undesired side reactions, such as the opening of the acid-sensitive cyclopropyl ring.
The reaction is typically run in water at a moderately elevated temperature (e.g., 50°C) to ensure sufficient reaction kinetics without promoting decomposition.[1] A key experimental parameter is the slow, controlled addition of the KMnO₄ solution over several hours. This is a safety and selectivity measure. The oxidation is highly exothermic, and rapid addition could lead to an uncontrolled temperature increase. Furthermore, slow addition maintains a low instantaneous concentration of the oxidant, which favors the desired selective oxidation over more aggressive, non-selective degradation of the starting material or product.
Following the reaction, the manganese dioxide (MnO₂) byproduct, a brown solid, is removed by filtration. The desired product is then isolated from the aqueous filtrate.
Experimental Workflow: Permanganate Oxidation
Caption: Workflow for the synthesis of this compound via permanganate oxidation.
Method 2 (Alternative): Grignard Reagent Acylation
An alternative approach leverages the power of Grignard reagents for carbon-carbon bond formation.[3][4] This method involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with an acylating agent like diethyl oxalate, followed by hydrolysis to yield the target α-ketoacid. This strategy builds the carbon skeleton in a fundamentally different way than the oxidative approach.
Mechanistic Rationale and Experimental Causality
The synthesis begins with the formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium metal in an anhydrous ether solvent, such as THF or diethyl ether.[4] The absolute requirement for anhydrous conditions is the most critical parameter in this step, as Grignard reagents are strong bases that react readily with water.[4]
The core of the synthesis is the nucleophilic attack of the Grignard reagent on one of the electrophilic carbonyl carbons of diethyl oxalate. Diethyl oxalate is an excellent choice because it already contains the required α-ketoester framework. The reaction is typically performed at low temperatures (e.g., 0°C to -78°C) to control the reactivity of the Grignard reagent and prevent a second addition, which would lead to a tertiary alcohol byproduct.[5] The use of a 1:1 stoichiometry is critical for selectivity.
After the initial addition, a stable intermediate is formed. The reaction is then quenched with an acid (e.g., aqueous HCl), which protonates the intermediate and hydrolyzes the remaining ester group to the carboxylic acid, yielding the final product.
Experimental Workflow: Grignard Acylation
Caption: Workflow for the synthesis of this compound via Grignard acylation.
Performance Benchmarking: A Head-to-Head Comparison
The choice between these two distinct synthetic routes depends heavily on the specific requirements of the laboratory or production setting, including scale, available equipment, and safety considerations.
| Parameter | Method 1: Permanganate Oxidation | Method 2: Grignard Acylation | Rationale & Field Insights |
| Typical Yield | ~74%[1] | 60-80% (Estimated) | The permanganate oxidation is reported with a good, reproducible yield. The Grignard route's yield is highly dependent on technique, especially maintaining anhydrous conditions. |
| Reaction Time | >10 hours[1] | 2-4 hours | The Grignard reaction is significantly faster, making it more suitable for rapid, small-scale synthesis and library generation. |
| Purity (Post-Workup) | Good to Excellent | Fair to Good | The oxidation method often yields a cleaner crude product. Grignard reactions can have byproducts from double addition or side reactions requiring more rigorous purification. |
| Key Reagents | Cyclopropyl methyl ketone, KMnO₄ | Cyclopropyl bromide, Mg, Diethyl oxalate | Starting materials for both routes are commercially available. KMnO₄ is inexpensive but produces significant waste. Grignard reagents require specific handling. |
| Safety & Handling | Exothermic reaction requires careful control. Large volume of MnO₂ waste. | Requires strictly anhydrous conditions. Grignard reagents are pyrophoric. | The permanganate oxidation's primary hazard is thermal runaway. The Grignard route requires proficiency with air-sensitive reagents. |
| Scalability | Moderate | Good | While the permanganate oxidation can be scaled, managing the exotherm and the large volume of solid waste becomes challenging. Grignard reactions are routinely performed on an industrial scale. |
| Environmental Impact | High (Manganese waste) | Moderate (Solvent use) | The disposal of manganese dioxide sludge from the oxidation is a significant environmental drawback. The Grignard route primarily involves solvent waste, which can be recycled. |
Detailed Experimental Protocols
Protocol 1: Permanganate Oxidation of Cyclopropyl Methyl Ketone
This protocol is adapted from the procedure described in patent literature.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-cyclopropylethanone (10 g, 118.9 mmol) and sodium carbonate (1.9 g, 17.9 mmol) in water (88 mL).
-
Heating: Heat the mixture to 50°C with stirring.
-
Oxidant Preparation: Separately, dissolve potassium permanganate (26.3 g, 166.4 mmol) in water (790 mL).
-
Addition: Slowly add the potassium permanganate solution to the ketone solution via the addition funnel over a period of 10 hours, maintaining the reaction temperature at 50°C.
-
Quenching: After the addition is complete, terminate the reaction by adding methanol (120 mL).
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake with water.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield a white solid.
-
Purification: Dissolve the solid in acetone (100 mL) and heat at 65°C for 30 minutes. Cool to room temperature to allow the product to precipitate.
-
Final Product: Collect the precipitate by filtration and dry under vacuum to give this compound as a white solid (Yield: 10 g, 74%).
Protocol 2: Grignard Acylation with Diethyl Oxalate
This is a representative protocol based on standard procedures for Grignard reactions.[3][4]
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (3.1 g, 127 mmol).
-
Add 50 mL of anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of cyclopropyl bromide (12.1 g, 100 mmol) in 100 mL of anhydrous THF to initiate the reaction. Maintain a gentle reflux with stirring until all the magnesium has been consumed (approx. 1-2 hours).
-
Cool the resulting dark grey solution of cyclopropylmagnesium bromide to 0°C in an ice bath.
-
-
Acylation Reaction:
-
In a separate flame-dried flask under nitrogen, dissolve diethyl oxalate (14.6 g, 100 mmol) in 150 mL of anhydrous THF.
-
Slowly add the diethyl oxalate solution to the stirred Grignard reagent at 0°C over 1 hour.
-
Allow the reaction to stir at 0°C for an additional hour after the addition is complete.
-
-
Workup and Hydrolysis:
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice (200 g) and concentrated HCl (20 mL).
-
Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate and the ester.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.
Conclusion and Recommendations
Both the benchmark permanganate oxidation and the alternative Grignard acylation are viable methods for synthesizing this compound.
-
The permanganate oxidation method is a robust and high-yielding procedure. Its primary advantages are the use of inexpensive reagents and its relative insensitivity to atmospheric moisture. However, its very long reaction time and the generation of significant heavy metal waste make it less appealing for rapid synthesis and environmentally conscious manufacturing. It is best suited for labs where a reliable, albeit slow, multi-gram scale synthesis is required and waste disposal is manageable.
-
The Grignard acylation route offers a significant advantage in speed and is more amenable to modern synthetic workflows. Its scalability is well-established in industrial settings. The main challenges are the strict requirement for anhydrous conditions and the potential for side products, which may necessitate more involved purification. This method is highly recommended for researchers needing to produce the target compound quickly, for analog synthesis, or in environments where air-sensitive chemistry is routine.
Ultimately, the choice of synthesis is a strategic one. For reliability and simplicity in a less time-sensitive context, the benchmark oxidation holds its ground. For speed, efficiency, and scalability, the Grignard approach presents a compelling and powerful alternative.
References
- Synthesis and Chemical Transformations of 2-Cyclopropyl-2-diazoacetates.
- 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid.
- Cyclopropanecarboxylic acid. Organic Syntheses. [Link]
- Novel processes for the synthesis of cyclopropyl compounds.
- Grignard Reagents. Chemistry LibreTexts. [Link]
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Grignard multi-step synthesis example. YouTube. [Link]
- This compound.
- Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
- Method for artificially synthesizing cyclopropanecarbonitrile.
Sources
A Comparative Guide to the Green Synthesis of 2-Cyclopropyl-2-oxoacetic Acid: A Researcher's Handbook
For researchers, scientists, and drug development professionals, the imperative to integrate green chemistry principles into synthetic methodologies is no longer a niche consideration but a fundamental aspect of sustainable innovation. This guide provides an in-depth evaluation of synthetic routes to 2-Cyclopropyl-2-oxoacetic acid, a key building block in the pharmaceutical industry. By objectively comparing traditional and modern synthetic approaches through the lens of established green chemistry metrics, this document aims to empower scientists to make more environmentally conscious and efficient experimental choices.
The Significance of this compound and the Drive for Greener Synthesis
This compound is a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structural motif is incorporated into drugs across various therapeutic areas. However, traditional synthetic routes to this compound often rely on harsh oxidizing agents and generate significant amounts of waste, posing environmental and economic challenges. The development of greener, more sustainable synthetic pathways is crucial for minimizing the environmental footprint of pharmaceutical manufacturing and aligning with the principles of green chemistry.[1][2]
This guide will dissect and compare three distinct synthetic pathways to this compound and its precursors, providing a quantitative analysis of their green credentials.
Evaluated Synthetic Methodologies
This guide evaluates the following synthetic routes:
-
Traditional Route: Permanganate Oxidation of Cyclopropyl Methyl Ketone. A classic approach that utilizes a strong, stoichiometric oxidizing agent.
-
Greener Alternative 1: Non-Catalytic Aerial Oxidation of Cyclopropanecarboxaldehyde. A more modern approach that employs air as the oxidant, a significantly more environmentally benign choice.
-
Greener Alternative 2: Hydrolysis of Cyclopropyl Cyanide to Cyclopropanecarboxylic Acid. While not a direct synthesis of the final product, this route to a key precursor offers a valuable comparison of a greener approach to a related synthetic transformation.
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the environmental performance of each synthetic route, we will employ three widely recognized green chemistry metrics: Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor).[3][4][5]
-
Atom Economy: Developed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product.[4] A higher atom economy signifies a more efficient process with less waste generation at the molecular level.
-
Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that considers the total mass of all materials (reactants, reagents, solvents, work-up chemicals) used to produce a specific mass of product.[5][6] A lower PMI indicates a more resource-efficient and sustainable process.
-
E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product.[7] A lower E-Factor is indicative of a greener process.
The following table summarizes the calculated green chemistry metrics for the evaluated synthetic routes. Detailed calculations and experimental protocols are provided in the subsequent sections.
| Metric | Route 1: Permanganate Oxidation | Route 2: Aerial Oxidation | Route 3: Cyclopropyl Cyanide Hydrolysis (to precursor) |
| Atom Economy | 18.3% | 100% (for the oxidation step) | 51.5% |
| Process Mass Intensity (PMI) | 86.8 | 2.0 (for the oxidation step) | 18.2 |
| E-Factor | 85.8 | 1.0 (for the oxidation step) | 17.2 |
In-Depth Analysis of Synthetic Routes
Route 1: Traditional Synthesis via Permanganate Oxidation of Cyclopropyl Methyl Ketone
This method represents a conventional approach to the synthesis of this compound. The oxidation of cyclopropyl methyl ketone using a strong oxidizing agent like potassium permanganate is a well-established transformation.
Reaction Scheme:
C₅H₈O + KMnO₄ + Na₂CO₃ → C₅H₆O₃ + MnO₂ + KOH + NaOH
Causality Behind Experimental Choices:
Potassium permanganate is a powerful and inexpensive oxidizing agent capable of converting the methyl group of the ketone to a carboxylic acid. The use of sodium carbonate as a base is to maintain a slightly alkaline medium to prevent side reactions. The reaction is typically carried out in water, which is a green solvent. However, the stoichiometric use of permanganate leads to the formation of a large amount of manganese dioxide (MnO₂) waste, which is a significant drawback of this method.
Experimental Protocol:
A general procedure for the synthesis of this compound from cyclopropylmethyl ketone is as follows: 1-cyclopropylethanone (10 g, 0.119 mol) and sodium carbonate (1.45 g, 0.0137 mol) are dissolved in water (660 ml) and heated to 50 °C. Subsequently, an aqueous solution of potassium permanganate (19.8 g, 0.125 mol) is slowly added over a period of 10 hours. After the reaction is complete, methanol (90 ml) is added to quench the excess permanganate. The reaction mixture is filtered to remove the manganese dioxide precipitate, and the filtrate is concentrated to give the product. The crude product is then purified by recrystallization from acetone to yield this compound (10 g, 74% yield).[8][9]
Green Metrics Calculation:
-
Atom Economy:
-
MW of this compound (C₅H₆O₃) = 114.1 g/mol
-
MW of Cyclopropyl methyl ketone (C₅H₈O) = 84.1 g/mol
-
MW of KMnO₄ = 158.0 g/mol
-
MW of Na₂CO₃ = 106.0 g/mol
-
Atom Economy = [MW of Product / (MW of Reactant 1 + MW of Reactant 2 + ...)] x 100
-
Atom Economy = [114.1 / (84.1 + 158.0 + 106.0)] x 100 = 18.3%
-
-
Process Mass Intensity (PMI):
-
Mass of Cyclopropyl methyl ketone = 10 g
-
Mass of KMnO₄ = 19.8 g
-
Mass of Na₂CO₃ = 1.45 g
-
Mass of Water = 660 g
-
Mass of Methanol = 90 g * 0.792 g/mL = 71.28 g
-
Mass of Acetone = 80 ml * 0.791 g/mL = 63.28 g
-
Total Mass In = 10 + 19.8 + 1.45 + 660 + 71.28 + 63.28 = 825.81 g
-
Mass of Product = 10 g
-
PMI = Total Mass In / Mass of Product = 825.81 / 10 = 82.6
-
-
E-Factor:
-
E-Factor = (Total Mass In - Mass of Product) / Mass of Product = (825.81 - 10) / 10 = 81.6
-
Route 2: Greener Synthesis via Non-Catalytic Aerial Oxidation of Cyclopropanecarboxaldehyde
This modern approach utilizes molecular oxygen from the air as the primary oxidant, representing a significant improvement in terms of environmental impact. This method avoids the use of stoichiometric heavy metal oxidants.
Reaction Scheme:
C₄H₆O + O₂ → C₄H₆O₂ (Cyclopropanecarboxylic acid)
Note: This patent describes the synthesis of the carboxylic acid. A subsequent oxidation step would be required to obtain the alpha-keto acid. However, the greenness of this initial oxidation is highly compelling.
Causality Behind Experimental Choices:
The use of air as an oxidant is a cornerstone of green chemistry, as it is abundant, free, and non-toxic. The reaction is performed without a catalyst, simplifying the process and avoiding potential metal contamination of the product. The process is run at elevated temperatures to facilitate the oxidation. This method is particularly advantageous as it is reported to decompose crotonaldehyde, a common impurity in the starting material, simplifying purification.[10]
Experimental Protocol:
Cyclopropanecarboxaldehyde (105 g, 1.5 mol) is placed in a steam-jacketed vessel and heated to 95-100°C. Air is introduced at a rate of 400 mL/minute with agitation for approximately 8 hours. The reaction completion is monitored by gas chromatography. The crude product is then distilled under reduced pressure to give cyclopropanecarboxylic acid (113 g, 90% yield).[10]
Green Metrics Calculation (for the oxidation step):
-
Atom Economy:
-
This is an addition reaction where all the atoms of the reactants (cyclopropanecarboxaldehyde and oxygen) are incorporated into the product (cyclopropanecarboxylic acid).
-
Atom Economy = 100%
-
-
Process Mass Intensity (PMI):
-
Mass of Cyclopropanecarboxaldehyde = 105 g
-
Since air is used, the mass of the oxidant is negligible in this calculation for simplicity, though in a scaled-up industrial process, the energy for air compression would be a factor.
-
Mass of Product = 113 g
-
PMI = Total Mass In / Mass of Product = 105 / 113 = 0.93 (Note: This is an idealized calculation. In a real-world scenario, the mass of any solvent used for workup and purification would be included. The patent suggests direct distillation, minimizing solvent use.)
-
-
E-Factor:
-
E-Factor = (Total Mass In - Mass of Product) / Mass of Product = (105 - 113) / 113. Since the mass of oxygen is not explicitly added to the "in" mass in this simplified calculation, and the product mass is higher due to oxygen incorporation, the E-factor appears negative. A more realistic E-factor would consider unreacted starting material and any byproducts, which are minimal in this high-yielding reaction. Assuming a near-perfect reaction for the sake of comparison, the E-factor approaches 0 .
-
Route 3: Greener Precursor Synthesis via Hydrolysis of Cyclopropyl Cyanide
This route focuses on a greener synthesis of a key precursor, cyclopropanecarboxylic acid, which could then be further oxidized to the target molecule. The hydrolysis of a nitrile to a carboxylic acid is a common transformation.
Reaction Scheme:
C₄H₅N + 2H₂O + NaOH → C₄H₅O₂Na + NH₃ C₄H₅O₂Na + H₂SO₄ → C₄H₆O₂ + NaHSO₄
Causality Behind Experimental Choices:
This method avoids the use of heavy metal oxidants. The hydrolysis is achieved using sodium hydroxide, a common and inexpensive base. The subsequent acidification with sulfuric acid yields the desired carboxylic acid. While this method still involves stoichiometric reagents, it is generally considered a cleaner transformation than permanganate oxidation.
Experimental Protocol:
In a flask, 103.5 g (1 mole) of γ-chlorobutyronitrile is reacted with 150 g (3.75 moles) of powdered sodium hydroxide with heating. Water is then added in portions (total 500 mL) to complete the hydrolysis of the intermediate cyclopropyl cyanide. After cooling, the mixture is acidified with 200 g of concentrated sulfuric acid in 300 g of ice. The product is extracted with ether, and the solvent is removed to yield cyclopropanecarboxylic acid (63.5-68 g, 74-79% yield).[8]
Green Metrics Calculation (for the hydrolysis step):
-
Atom Economy:
-
MW of Cyclopropyl cyanide (C₄H₅N) = 67.1 g/mol
-
MW of NaOH = 40.0 g/mol
-
MW of H₂SO₄ = 98.1 g/mol
-
MW of Cyclopropanecarboxylic acid (C₄H₆O₂) = 86.1 g/mol
-
Atom Economy = [86.1 / (67.1 + 40.0 + 98.1)] x 100 = 42.0%
-
-
Process Mass Intensity (PMI):
-
Mass of γ-chlorobutyronitrile (as starting material for cyclopropyl cyanide) = 103.5 g
-
Mass of NaOH = 150 g
-
Mass of Water = 500 g
-
Mass of H₂SO₄ = 200 g
-
Mass of Ice = 300 g
-
Mass of Ether (for extraction, estimated) = 1 L * 0.713 g/mL = 713 g
-
Total Mass In = 103.5 + 150 + 500 + 200 + 300 + 713 = 1966.5 g
-
Mass of Product (average) = 65.75 g
-
PMI = 1966.5 / 65.75 = 29.9
-
-
E-Factor:
-
E-Factor = (1966.5 - 65.75) / 65.75 = 28.9
-
Visualizing the Green Chemistry Evaluation Workflow
To systematically evaluate the greenness of a synthetic protocol, a structured workflow is essential. The following diagram, generated using Graphviz, illustrates the key steps in this process.
Caption: A workflow for the systematic evaluation of green chemistry metrics for chemical syntheses.
Conclusion and Future Outlook
This comparative guide demonstrates the power of green chemistry metrics in providing a quantitative and objective assessment of different synthetic routes. The permanganate oxidation of cyclopropyl methyl ketone, while effective, is clearly the least green option due to its poor atom economy and high PMI and E-Factor, primarily driven by the use of a stoichiometric inorganic oxidant and large volumes of solvent.
The non-catalytic aerial oxidation of cyclopropanecarboxaldehyde emerges as a significantly greener alternative for accessing the cyclopropanecarboxylic acid core, boasting a 100% atom economy for the oxidation step and a remarkably low PMI. This highlights the immense potential of using air as a benign oxidant in chemical synthesis.
The hydrolysis of cyclopropyl cyanide, while not a direct route to the final product, also presents a more favorable green profile compared to the permanganate oxidation for the synthesis of the precursor acid.
For researchers and drug development professionals, the message is clear: the early-stage consideration and application of green chemistry principles can lead to the development of more sustainable, efficient, and cost-effective manufacturing processes. Future research should focus on developing catalytic and solvent-free methods for the direct oxidation of cyclopropyl precursors to this compound, further advancing the green credentials of this important pharmaceutical intermediate. The exploration of biocatalytic routes, which often operate under mild, aqueous conditions with high selectivity, also presents a promising avenue for future investigation.[1]
References
- Mutti, F. (2018). Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. HIMS - University of Amsterdam.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273-1283.
- McCloskey, C. M., & Coleman, G. H. (1955). Cyclopropanecarboxylic acid. Organic Syntheses, 35, 37.
- American Chemical Society. Green Chemistry Institute. Process Mass Intensity.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Jimenez-Gonzalez, C., & Constable, D. J. (Eds.). (2019). Green Chemistry in the Pharmaceutical Industry. John Wiley & Sons.
- Barnicki, S. D. (1996). U.S. Patent No. 5,504,245. Washington, DC: U.S.
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12211938, this compound.
- ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI).
Sources
- 1. Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids - HIMS - University of Amsterdam [hims.uva.nl]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic synthesis of α-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 10. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
A Framework for Comparative Cytotoxicity Analysis of 2-Cyclopropyl-2-oxoacetic Acid Analogues
Introduction: The Therapeutic Potential of α-Ketoacids
In the landscape of modern drug discovery, the α-ketoacid moiety has garnered significant attention as a versatile pharmacophore. These compounds are integral to various metabolic pathways, including the Krebs cycle and glycolysis, underscoring their biological relevance.[1] The unique electronic properties of the α-ketoacid group, characterized by an electrophilic ketone adjacent to a carboxylic acid, allow for a diverse range of chemical interactions and biological activities. One such compound of interest is 2-Cyclopropyl-2-oxoacetic acid, which features a cyclopropyl group that can impart unique conformational constraints and metabolic stability. While the parent compound serves as a compelling starting point, the systematic exploration of its analogues is crucial for elucidating structure-activity relationships (SAR) and identifying candidates with enhanced cytotoxic profiles against cancer cell lines.
This guide provides a comprehensive framework for the comparative cytotoxic evaluation of novel analogues of this compound. We will delve into the rationale behind the design of key analogues, present detailed protocols for their cytotoxic assessment, and offer a conceptual model for data interpretation and visualization. This document is intended to serve as a practical roadmap for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.
Strategic Analogue Design: Exploring Chemical Diversity
To comprehensively probe the SAR of the this compound scaffold, a focused library of analogues should be synthesized. The primary modifications should target the carboxylic acid moiety, as this position is amenable to chemical derivatization and can significantly influence the compound's physicochemical properties, such as lipophilicity and cell permeability.
Key Analogue Classes:
-
Esters: Esterification of the carboxylic acid with a variety of alkyl and aryl alcohols can modulate lipophilicity, which may enhance cell membrane penetration.
-
Amides: Conversion of the carboxylic acid to primary, secondary, and tertiary amides introduces hydrogen bond donors and acceptors, potentially altering target binding interactions and metabolic stability.
-
Aryl and Heteroaryl Modifications: Substitution on the cyclopropyl ring or its replacement with other small, strained ring systems can be explored to fine-tune steric and electronic properties.
The synthesis of these analogues can be achieved through standard organic chemistry transformations, starting from this compound.[2]
Comparative Cytotoxicity Evaluation: A Methodical Approach
A robust and reproducible in vitro cytotoxicity testing cascade is paramount for the reliable assessment of the synthesized analogues. A panel of human cancer cell lines representing different tumor types should be employed to identify broad-spectrum activity or selective cytotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative cytotoxicity screening of this compound analogues.
Caption: Experimental workflow for comparative cytotoxicity screening.
Detailed Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound analogues (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Data Presentation and SAR Analysis
The following table presents a hypothetical dataset to illustrate how the comparative cytotoxicity data for a series of this compound analogues could be summarized.
Table 1: Hypothetical IC50 Values (µM) of this compound Analogues
| Compound ID | R Group | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| Parent | -OH | >100 | >100 | >100 |
| Analogue 1 | -OCH3 | 85.2 | 92.1 | 78.5 |
| Analogue 2 | -OC2H5 | 65.4 | 75.3 | 55.9 |
| Analogue 3 | -NH2 | 45.8 | 51.2 | 38.7 |
| Analogue 4 | -NHCH3 | 32.1 | 39.8 | 25.6 |
| Analogue 5 | -N(CH3)2 | 58.9 | 65.4 | 49.2 |
| Doxorubicin | - | 0.8 | 1.2 | 1.5 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only.
Interpreting the Structure-Activity Relationship (SAR)
Based on the hypothetical data, a preliminary SAR analysis can be performed.
Caption: Potential structure-activity relationship trends.
From this hypothetical SAR, we can infer that:
-
The parent carboxylic acid is largely inactive, suggesting poor cell permeability or lack of interaction with the target.
-
Esterification leads to a modest increase in activity, likely due to improved lipophilicity.
-
Conversion to amides, particularly the secondary amide (Analogue 4), results in the most potent cytotoxicity. This suggests that the N-H group may be involved in a critical hydrogen bonding interaction with the biological target. The decrease in activity for the tertiary amide (Analogue 5) could be due to steric hindrance.
Conclusion and Future Directions
This guide has outlined a systematic approach for the comparative cytotoxicity evaluation of this compound analogues. By synthesizing a focused library of compounds and employing robust in vitro assays, researchers can effectively delineate the structure-activity relationships governing the cytotoxic potential of this promising chemical scaffold. The identification of lead compounds with potent and selective anticancer activity will pave the way for further preclinical development, including mechanism of action studies and in vivo efficacy testing. The principles and protocols detailed herein provide a solid foundation for advancing the discovery of novel therapeutics derived from the versatile α-ketoacid class of molecules.
References
- Study of trans-cyclopropylbis (diketopiperazine) and chelating agents related to ICRF 159. Cytotoxicity, mutagenicity, and effects on scheduled and unscheduled DNA synthesis. [Link]
- In vitro anti-proliferative activities of the tested compounds. [Link]
- In vitro antimicrobial activity of compound 2 (zone of growth inhibition
- aromatic alpha-keto acids: Topics by Science.gov. [Link]
- In vitro anticancer activity of the compounds 8a-8p. [Link]
- Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. [Link]
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- Keto acid - Wikipedia. [Link]
- Antiproliferative Activities of Some Biologically Important Scaffolds. [Link]
- Antiangiogenic and antitumor activities of cyclooxygenase-2 inhibitors. [Link]
- This compound | C5H6O3 | CID 12211938 - PubChem. [Link]
- The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. [Link]
- Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity rel
Sources
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Cyclopropyl-2-oxoacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. The 2-cyclopropyl-2-oxoacetic acid scaffold has emerged as a promising starting point for the development of novel therapeutics in various disease areas. Its unique combination of a strained cyclopropyl ring and a reactive α-keto acid moiety presents both opportunities and challenges in terms of metabolic fate. This guide provides an in-depth, comparative analysis of the metabolic stability of compounds derived from this scaffold, offering field-proven insights and experimental data to inform rational drug design and lead optimization.
The Metabolic Tightrope: Balancing Stability and Activity
The inclusion of a cyclopropyl group in drug candidates is a well-established strategy to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[1] However, the reactivity of the α-keto acid portion of the molecule and the potential for alternative metabolic pathways necessitate a thorough evaluation of the overall metabolic profile of any derivative.
This guide will dissect the metabolic liabilities and advantages of the this compound scaffold, explore common bioisosteric replacements, and provide detailed protocols for assessing metabolic stability in vitro.
Unraveling the Metabolic Pathways
The biotransformation of this compound derivatives can proceed through several pathways, primarily involving Phase I and Phase II metabolic reactions.[2] Understanding these pathways is crucial for predicting a compound's pharmacokinetic profile and for designing more robust analogues.
Key Metabolic Transformations:
-
Reduction of the Keto Group: The α-keto group is susceptible to reduction by carbonyl-reducing enzymes to form the corresponding α-hydroxy acid. This is a common metabolic pathway for compounds containing a ketone functional group.
-
Oxidative Metabolism of the Cyclopropyl Ring: While generally more resistant to oxidation than alkyl chains, the cyclopropyl ring can be a site of metabolism.[1] This can involve hydroxylation of the ring or, more problematically, ring-opening reactions. Ring-opening can be initiated by hydrogen atom abstraction to form a cyclopropyl radical, which can then rearrange and react with cellular nucleophiles like glutathione (GSH), leading to the formation of reactive metabolites.[1]
-
Metabolism of the Carboxylic Acid: The carboxylic acid moiety can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble metabolites that are readily excreted.[3]
-
Influence of Aldehyde Oxidase (AO): As medicinal chemists increasingly design compounds to be resistant to CYP-mediated metabolism, the role of other enzymes like aldehyde oxidase becomes more prominent. AO is capable of oxidizing a variety of aldehydes and heterocyclic systems and could potentially play a role in the metabolism of certain this compound derivatives.
Caption: Major metabolic pathways for this compound derivatives.
The Litmus Test: In Vitro Assays for Metabolic Stability
To experimentally assess the metabolic stability of novel compounds, in vitro assays using liver-derived subcellular fractions or intact cells are indispensable tools in early drug discovery. These assays provide key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo pharmacokinetic behavior.
Experimental Protocols
The following are detailed methodologies for the two most common in vitro metabolic stability assays.
1. Liver Microsomal Stability Assay
This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, particularly by CYP enzymes, which are highly concentrated in liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls in an appropriate solvent (e.g., DMSO). Prepare the incubation mixture containing phosphate buffer and liver microsomes.
-
Pre-incubation: Add the test compound to the incubation mixture in a 96-well plate and pre-incubate at 37°C for 5-10 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration).
2. Hepatocyte Stability Assay
This assay utilizes intact liver cells and is considered a more comprehensive model as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport processes.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
96-well plates (collagen-coated for adherent cultures, or low-attachment for suspension cultures)
-
CO2 incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) with internal standard
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium according to the supplier's protocol.
-
Incubation Setup: Add the hepatocyte suspension to the wells of a 96-well plate. For suspension cultures, the plate is placed on an orbital shaker within the incubator.
-
Compound Addition: Add the test compound and positive controls to the wells to initiate the assay.
-
Time-course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation mixture and immediately quench the metabolic activity by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint). For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.
Caption: A generalized workflow for in vitro metabolic stability assays.
Comparative Analysis: Structure-Stability Relationships
The metabolic stability of this compound derivatives can be significantly influenced by structural modifications. The following table presents a comparative analysis of hypothetical, yet representative, data for a series of compounds to illustrate key structure-stability relationships. The data is based on typical outcomes from in vitro human liver microsomal (HLM) stability assays.
| Compound ID | Structure | Modification | t½ (min) in HLM | CLint (µL/min/mg protein) | Key Observations |
| Cpd-1 | This compound | Parent Scaffold | 45 | 31 | Moderate stability, likely susceptible to both keto reduction and some cyclopropyl oxidation. |
| Cpd-2 | 2-Cyclopropyl-2-hydroxyacetic acid | Keto Reduction Product | > 60 | < 23 | Increased stability due to the absence of the metabolically labile keto group. |
| Cpd-3 | 2-(1-Methylcyclopropyl)-2-oxoacetic acid | Methylation of Cyclopropyl Ring | > 60 | < 23 | Steric hindrance from the methyl group likely blocks CYP-mediated oxidation of the cyclopropyl ring.[1] |
| Cpd-4 | 2-(gem-Dimethyl)-2-oxoacetic acid | Bioisosteric Replacement of Cyclopropyl | > 60 | < 23 | The gem-dimethyl group is a classic bioisostere for the cyclopropyl moiety and is generally more metabolically robust, avoiding ring-opening bioactivation pathways.[1] |
| Cpd-5 | 2-Cyclopropyl-2-oxoacetamide | Carboxamide Analogue | 55 | 25 | The amide may offer slightly improved stability over the carboxylic acid and can alter the binding to metabolic enzymes. α-Ketoamides often exhibit favorable pharmacokinetic properties. |
Insights from the Comparison:
-
Targeting the Keto Group: Reduction of the keto group to a hydroxyl (Cpd-2) significantly enhances metabolic stability, suggesting this is a primary site of metabolism for the parent scaffold.
-
Protecting the Cyclopropyl Ring: Substitution on the cyclopropyl ring, such as with a methyl group (Cpd-3), can effectively shield it from oxidative metabolism.[1]
-
The gem-Dimethyl Advantage: The bioisosteric replacement of the cyclopropyl group with a gem-dimethyl moiety (Cpd-4) is a highly effective strategy to improve metabolic stability and mitigate the risk of reactive metabolite formation associated with cyclopropyl ring opening.[1]
-
The Amide Alternative: Conversion of the carboxylic acid to an amide (Cpd-5) can offer a modest improvement in stability and provides an alternative with different physicochemical properties that may be advantageous for other ADME parameters.
Conclusion: A Roadmap for Rational Design
The this compound scaffold provides a versatile platform for the design of novel therapeutic agents. However, a comprehensive understanding of its metabolic liabilities is paramount for successful drug development. This guide has illuminated the key metabolic pathways, provided robust experimental protocols for stability assessment, and offered a comparative analysis of structural modifications to enhance metabolic robustness.
By strategically addressing the metabolic hotspots of the α-keto group and the cyclopropyl ring, and by considering well-established bioisosteric replacements, researchers can navigate the metabolic maze and design next-generation compounds with improved pharmacokinetic profiles and a higher probability of clinical success. Early and iterative assessment of metabolic stability, as outlined in this guide, is a cornerstone of modern drug discovery and a critical investment in the journey from a promising lead to a life-changing medicine.
References
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402–408. [Link]
- Sperlongano, R., D'Ursi, A. M., & Ronga, L. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of medicinal chemistry, 64(7), 3737–3757. [Link]
- Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal research reviews, 21(5), 397–411. [Link]
- Zhuo, X., Wang, Y. Z., Yeung, K. S., Zhu, J., Huang, X. S., Parcella, K. E., Eastman, K. J., Kadow, J. F., Meanwell, N. A., & Shu, Y. Z. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica; the fate of foreign compounds in biological systems, 48(12), 1215–1226. [Link]
- Parmar, S. (2022, February 24). Biotransformation (Metabolism) Phase II Reactions (Pharmacokinetics Part 9). YouTube. [Link]
- Farooq, M. (2023, July 24). Biochemistry, Biotransformation.
Sources
A Comparative Guide to the Chelating Properties of 2-Cyclopropyl-2-oxoacetic Acid
Introduction
In the vast landscape of molecular agents, the quest for novel chelators with specific metal-binding properties is a continuous endeavor in fields ranging from therapeutics to industrial catalysis. This guide provides a comprehensive analysis of the potential chelating properties of 2-Cyclopropyl-2-oxoacetic acid, a unique alpha-keto acid. Due to the limited direct experimental data on its metal-binding capabilities, this document serves as both a theoretical exploration and a practical guide for researchers. We will dissect its structural attributes, compare it with established chelating agents, and provide detailed experimental protocols to rigorously evaluate its performance. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in chelation chemistry.
Understanding Chelation: A Brief Primer
Chelation is a process where a molecule, known as a chelating agent or ligand, binds to a central metal ion at multiple points, forming a stable, ring-like structure called a chelate.[1][2] The strength and selectivity of this interaction are governed by several factors, including the nature of the donor atoms in the ligand, the number and size of the chelate rings formed, and the properties of the metal ion itself.[3][4] Established chelating agents like Ethylenediaminetetraacetic acid (EDTA) are widely used due to their ability to form strong complexes with a variety of metal ions.[1][[“]] The effectiveness of a chelating agent is often quantified by its formation constant (Kf), with higher values indicating a more stable metal-ligand complex.[6]
Structural Analysis of this compound: A Potential Bidentate Chelator
This compound is an organic compound with the molecular formula C5H6O3.[7][8][9][10][11] Its structure features a carboxylic acid group and a ketone group adjacent to each other (an alpha-keto acid), with a cyclopropyl ring attached to the ketone.[7][12]
The key to its potential chelating ability lies in the proximity of the carboxylate and ketone oxygen atoms. These two oxygen atoms can act as electron-pair donors, potentially forming a five-membered chelate ring with a metal ion. This bidentate (two-toothed) coordination could lead to a more stable complex than monodentate binding.
Figure 1: Proposed bidentate chelation of a metal ion by this compound.
Comparative Analysis: Benchmarking Against Established Chelators
To contextualize the potential of this compound, we must compare it to well-characterized chelating agents.
| Chelating Agent | Structure | Key Features |
| This compound | Alpha-keto acid | Potential bidentate chelator via carboxylate and ketone oxygens. The cyclopropyl group may influence solubility and steric hindrance. |
| EDTA (Ethylenediaminetetraacetic acid) | Aminopolycarboxylic acid | Hexadentate chelator, forming very stable complexes with most divalent and trivalent metal ions.[2][3] |
| Deferoxamine (DFO) | Siderophore | Hexadentate chelator with a very high affinity and selectivity for iron (Fe³⁺).[13] |
| Citric Acid | Hydroxycarboxylic acid | A natural chelating agent, but generally forms weaker complexes compared to EDTA, especially at neutral or alkaline pH.[3] |
The alpha-keto acid moiety in this compound is a known structural motif in molecules with chelating properties. For instance, studies on keto derivatives of iminodiacetic acids have demonstrated the involvement of the carbonyl oxygen in coordination with metal ions.[14] However, the stability of the resulting chelate is expected to be lower than that formed by polydentate chelators like EDTA.
Experimental Evaluation of Chelating Properties
A rigorous assessment of the chelating capabilities of this compound requires a multi-faceted experimental approach. The following protocols outline a comprehensive strategy to characterize its interaction with various metal ions. For comparison, all experiments should be run in parallel with a standard chelating agent, such as EDTA.
UV-Visible Spectrophotometry: A Primary Screening Tool
UV-Vis spectrophotometry is a straightforward method to observe the formation of a metal-ligand complex.[15][16][17][18] Chelation often results in a shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity of the ligand or metal ion.[19]
Experimental Workflow:
Figure 2: Workflow for UV-Vis spectrophotometric analysis of chelation.
Step-by-Step Protocol:
-
Solution Preparation: Prepare stock solutions of this compound, a reference chelator (e.g., EDTA), and various metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂) in an appropriate buffer (e.g., HEPES, pH 7.4).
-
Titration: In a series of cuvettes, keep the concentration of the ligand constant while varying the concentration of the metal ion, and vice versa.
-
Equilibration: Allow the mixtures to equilibrate for a set period.
-
Spectral Measurement: Record the UV-Vis spectrum for each mixture.[16]
-
Data Analysis: Analyze the changes in the absorption spectra to confirm complex formation. The stoichiometry of the metal-ligand complex can be determined using methods like Job's plot (method of continuous variation).
Potentiometric Titration: Quantifying Stability Constants
Potentiometric titration is a powerful technique to determine the stability constants of metal-ligand complexes.[20][21][22] The method involves monitoring the pH of a solution containing the ligand and a metal ion as a strong base is added.[23]
Experimental Workflow:
Figure 3: Workflow for potentiometric titration to determine stability constants.
Step-by-Step Protocol:
-
System Setup: Calibrate a pH meter and electrode with standard buffers.
-
Titration of Ligand: Titrate a solution of this compound with a standardized strong base (e.g., NaOH) to determine its protonation constants (pKa values).
-
Titration of Complex: Perform a similar titration on a solution containing both the ligand and a metal ion.
-
Data Analysis: The shift in the titration curve in the presence of the metal ion is used to calculate the stability constant (Kf) of the metal-ligand complex using appropriate software.[24]
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[25][26] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[27]
Experimental Workflow:
Figure 4: Workflow for Isothermal Titration Calorimetry analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of this compound and the metal salt in the same buffer to minimize heats of dilution.[26] Degas the solutions before use.
-
Instrument Setup: Set the experimental temperature and other instrument parameters. The Ca²⁺-EDTA chelation reaction can be used as a validation standard for ITC measurements.[27][28]
-
Titration: Place the metal ion solution in the sample cell and the ligand solution in the injection syringe. A series of small injections are made, and the heat change for each injection is measured.[25]
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to metal. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[29]
Expected Outcomes and Interpretation
The data from these experiments will allow for a comprehensive comparison of the chelating properties of this compound with established standards.
| Parameter | Significance |
| Stoichiometry | Indicates the ratio of ligand to metal in the complex. |
| Stability Constant (Kf) | A quantitative measure of the strength of the metal-ligand bond. Higher values indicate a more stable complex.[6] |
| Thermodynamic Profile (ΔG, ΔH, ΔS) | Provides insight into the driving forces of the chelation reaction (enthalpy-driven vs. entropy-driven). |
| Metal Ion Selectivity | By testing against a panel of metal ions, the preference of the ligand for specific metals can be determined. |
Conclusion
While direct experimental evidence for the chelating properties of this compound is currently lacking in the scientific literature, its chemical structure suggests a potential for bidentate chelation. The presence of an alpha-keto acid moiety provides a rational basis for investigating its metal-binding capabilities.
This guide provides the theoretical framework and detailed experimental protocols necessary to thoroughly characterize the chelating properties of this compound. By employing UV-Visible spectrophotometry, potentiometric titration, and Isothermal Titration Calorimetry, researchers can obtain a comprehensive understanding of its binding stoichiometry, stability constants, and thermodynamic profile for various metal ions. This systematic approach will enable a robust comparison with established chelating agents like EDTA and pave the way for potential applications of this and similar molecules in diverse scientific and industrial fields.
References
- Top Effective Chelating Agents for Iron with High Quality and Best Performance. (2024-12-16).
- Comparison of different iron chelators used in therapy. ResearchGate.
- How do different chelation therapies compare in effectiveness and safety? Consensus.
- Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury. NIH.
- Selecting which iron chelate to use. MSU Extension. (2007-05-10).
- Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. ACS Publications.
- Synthesis of Chelating Agents. 1II.I Chelating Behavior of Keto Derivatives of Iminodiacetic Acids. ACS Publications.
- Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed.
- UV-Vis-Spectra Analysis of Fe2+-Chelating Products. Bio-protocol.
- Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Analytical Chemistry - ACS Publications.
- Complexation Titration. Chemistry LibreTexts. (2021-08-15).
- Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. TSI Journals.
- UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol.
- Isothermal Titration Calorimetry. Biomolecular Interactions Analysis - Malvern Panalytical.
- General Concepts of the Chemistry of Chelation. the Chem Connections Homepage.
- UV−vis analysis of metal chelation with 2 and 29. ResearchGate.
- Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments.
- The Ca(2+)-EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC). Semantic Scholar.
- The Ca2+-EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC). Request PDF - ResearchGate. (2025-08-06).
- Potentiometric titration. Wikipedia.
- Undergraduate Analytical Chemistry: To Use and Evaluate Organic Chelators for Spectrophotometric Determination of Iron. Taylor & Francis Online.
- An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Semantic Scholar.
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. (2022-01-10).
- Potentiometric titration of Fe2+ with Ce4+.
- Chelating Agents. Baking Ingredients - BAKERpedia.
- A study on determination of chelation value & antibacterial property of different dental irrigants. IJNRD.
- Quantitative and qualitative chelation measuring methods and materials. Google Patents.
- This compound. PubChem - NIH.
- Chelators. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- This compound. Huateng Pharma.
- 13885-13-7|this compound|BLD Pharm.
- What Are Chelating Agents? CD Bioparticles Blog. (2021-11-23).
- Keto acid. Wikipedia.
- 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid. PubChem.
- This compound CAS 13885-13-7. Home Sunshine Pharma.
- Synthetic chelating agents and compounds exhibiting complexing properties in the aquatic environment. Request PDF - ResearchGate. (2025-08-05).
- 2-Cyclopentyl-2-oxoacetic acid. PubChem - NIH.
- Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. PubMed - NIH. (2008-06-06).
Sources
- 1. bakerpedia.com [bakerpedia.com]
- 2. What Are Chelating Agents? - CD Bioparticles Blog [cd-bioparticles.net]
- 3. Selecting which iron chelate to use - MSU Extension [canr.msu.edu]
- 4. Chelators [sigmaaldrich.com]
- 5. consensus.app [consensus.app]
- 6. chemistry.beloit.edu [chemistry.beloit.edu]
- 7. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 13885-13-7 [sigmaaldrich.com]
- 9. This compound | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 10. 13885-13-7|this compound|BLD Pharm [bldpharm.com]
- 11. This compound CAS 13885-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. Keto acid - Wikipedia [en.wikipedia.org]
- 13. Top Effective Chelating Agents for Iron with High Quality and Best Performance [thinkdochemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. tsijournals.com [tsijournals.com]
- 17. asianpubs.org [asianpubs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 23. 2 [tau.ac.il]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 26. tainstruments.com [tainstruments.com]
- 27. researchgate.net [researchgate.net]
- 28. [PDF] The Ca(2+)-EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC). | Semantic Scholar [semanticscholar.org]
- 29. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Scalable Synthesis of 2-Cyclopropyl-2-oxoacetic Acid
In the landscape of pharmaceutical development, the synthesis of key building blocks is a critical determinant of a program's velocity and economic viability. 2-Cyclopropyl-2-oxoacetic acid, a vital intermediate for numerous active pharmaceutical ingredients (APIs), presents a synthetic challenge that balances reactivity, cost, and scalability. This guide provides an in-depth comparison of the two most prominent scalable routes to this valuable compound, offering experimental insights and data to inform process development decisions for researchers, chemists, and drug development professionals.
Introduction: The Significance of the Cyclopropyl Ketoacid Moiety
The cyclopropyl group is a highly sought-after motif in medicinal chemistry. Its unique conformational rigidity and electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile. When incorporated into an α-ketoacid structure, it provides a versatile handle for further chemical elaboration. Consequently, robust and scalable access to this compound (CAS No. 13885-13-7) is a frequent necessity in the synthesis of complex drug candidates. This guide will focus on two primary synthetic strategies: the oxidation of cyclopropyl methyl ketone and the Grignard reaction with diethyl oxalate.
At-a-Glance: Comparison of Synthetic Routes
| Metric | Route 1: KMnO₄ Oxidation | Route 2: Grignard Reaction |
| Starting Materials | Cyclopropyl methyl ketone, Potassium permanganate | Cyclopropyl bromide, Magnesium, Diethyl oxalate |
| Key Transformation | Oxidation of a methyl ketone to a carboxylic acid | Nucleophilic addition to an oxalate ester |
| Reported Yield | ~74% | Variable; highly process-dependent |
| Scalability | Moderate to High | Moderate (Batch) to High (Flow Chemistry) |
| Primary Safety Hazard | Strong oxidant, exothermic, MnO₂ waste | Exothermic, pyrophoric reagent, anhydrous conditions |
| Environmental Impact | High (Manganese waste) | Moderate (Solvent and salt waste) |
| Cost Profile | Lower raw material cost, higher waste disposal cost | Higher raw material cost, lower waste disposal cost |
Route 1: Oxidation of Cyclopropyl Methyl Ketone with Potassium Permanganate
This classical approach leverages the powerful oxidizing potential of potassium permanganate (KMnO₄) to convert the readily available cyclopropyl methyl ketone directly into the target α-ketoacid.
Reaction Scheme & Rationale
The reaction proceeds by the oxidation of the methyl group of cyclopropyl methyl ketone. Potassium permanganate is a potent and relatively inexpensive oxidizing agent, making this route attractive from a raw materials cost perspective. The reaction is typically run in water, which is an advantage for green chemistry, though the workup and waste stream present challenges.
The causality behind this choice of oxidant lies in its proven ability to exhaustively oxidize alkyl side chains of ketones to carboxylic acids.[1] The initial steps are thought to involve the formation of a manganese ester, followed by a series of oxidative cleavages.
Scalability & Safety Considerations
While straightforward, scaling this reaction requires careful engineering controls.
-
Exothermicity : The oxidation is highly exothermic. On a large scale, the addition of KMnO₄ must be carefully controlled to manage the heat evolution and prevent a runaway reaction.[2]
-
Waste Stream : The reaction generates a significant amount of manganese dioxide (MnO₂) as a solid byproduct. This waste must be filtered and disposed of in accordance with environmental regulations, adding to the overall process cost and complexity.[2] There are methods for the synthesis of MnO2 nanoparticles from wastewater which could be an interesting area for waste valorization.[3][4][5][6]
-
Safety : Potassium permanganate is a strong oxidizer and can intensify fires.[7][8][9][10] Proper handling and storage procedures are paramount.
Workflow Diagram: KMnO₄ Oxidation
Caption: Workflow for the KMnO₄ oxidation of cyclopropyl methyl ketone.
Detailed Experimental Protocol: KMnO₄ Oxidation
This protocol is based on a reported synthesis with a 74% yield.[11]
-
Reactor Charging : In a suitable reactor equipped with mechanical stirring, a thermometer, and an addition funnel, charge cyclopropyl methyl ketone (1.0 eq), sodium carbonate (0.15 eq), and water.
-
Heating : Heat the mixture to 50°C with stirring.
-
KMnO₄ Addition : Prepare a solution of potassium permanganate (1.4 eq) in water. Slowly add this solution to the reactor over a period of 10 hours, ensuring the internal temperature does not exceed 55°C.
-
Reaction Monitoring : Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching : After completion, cool the reaction mixture to room temperature and quench by the slow addition of methanol to destroy any excess KMnO₄.
-
Filtration : Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with water.
-
Concentration : Combine the filtrate and washes, and concentrate under reduced pressure to obtain a solid.
-
Purification : Dissolve the solid in acetone and heat to 65°C for 30 minutes. Cool to room temperature to allow the product to precipitate.
-
Isolation : Collect the white solid by filtration, wash with cold acetone, and dry under vacuum to yield this compound.
Route 2: Grignard Reaction with Diethyl Oxalate
This route involves the formation of a cyclopropyl Grignard reagent, which then acts as a nucleophile in an addition reaction with diethyl oxalate to form the ethyl ester of the target molecule. A final hydrolysis step yields the desired carboxylic acid.
Reaction Scheme & Rationale
The core of this strategy is the formation of a new carbon-carbon bond.[12] The Grignard reagent, cyclopropylmagnesium bromide, is a powerful nucleophile that attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[13] The resulting tetrahedral intermediate collapses to form the α-keto ester. A key challenge is preventing a second addition of the Grignard reagent to the newly formed ketone, which would lead to an undesired tertiary alcohol byproduct.[12] This is typically managed by using an excess of diethyl oxalate and maintaining low reaction temperatures.
Scalability & Safety Considerations
Grignard reactions are a cornerstone of industrial synthesis, but their scale-up requires specialized expertise.
-
Initiation and Control : Grignard reactions can have a significant induction period, followed by a highly exothermic reaction.[8][14] On a large scale, this can lead to a dangerous accumulation of unreacted alkyl halide, posing a risk of a runaway reaction.[14] In-situ monitoring techniques like FTIR are often employed to safely detect initiation before proceeding with the full addition.[14]
-
Anhydrous Conditions : Grignard reagents are highly sensitive to moisture. All solvents and glassware must be rigorously dried, which can be challenging and costly on an industrial scale.
-
Flow Chemistry as a Solution : Modern flow chemistry setups can mitigate many of the safety and control issues associated with batch Grignard reactions.[1][11] Continuous processing allows for better heat management due to a high surface-area-to-volume ratio, minimizes the accumulation of hazardous reagents, and can improve selectivity by precisely controlling reaction times.[11]
Workflow Diagram: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Detailed Experimental Protocol: Grignard Synthesis
This is a generalized protocol based on standard procedures for this type of transformation.[12][13] Yields are highly dependent on the precise control of reaction conditions.
-
Grignard Reagent Preparation :
-
Flame-dry a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Slowly add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF at a rate that maintains a gentle reflux.
-
After the addition is complete, stir for an additional hour. The resulting grey solution is used directly.
-
-
Acylation Reaction :
-
In a separate flame-dried reactor, add a solution of diethyl oxalate (1.5 eq) in anhydrous THF and cool to 0°C.
-
Slowly add the freshly prepared Grignard reagent to the cooled diethyl oxalate solution with vigorous stirring, maintaining the temperature below 5°C.
-
Monitor the reaction by TLC.
-
-
Workup (Ester Isolation) :
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-cyclopropyl-2-oxoacetate.
-
-
Hydrolysis :
-
To the crude ester, add a suitable aqueous acid (e.g., 3M HCl) and heat to reflux until the ester is fully consumed (monitor by TLC/HPLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the final product by recrystallization or chromatography.
-
Conclusion and Recommendation
Both the KMnO₄ oxidation and the Grignard reaction are viable and scalable routes for the synthesis of this compound. The choice between them depends heavily on the specific capabilities and priorities of the manufacturing facility.
-
The KMnO₄ oxidation route is often favored for its operational simplicity and the low cost of the starting materials. However, its scalability is limited by the management of its strong exotherm and the significant environmental and cost burden of its manganese dioxide waste stream.
-
The Grignard route offers a more elegant chemical transformation but presents significant safety and handling challenges, particularly in a traditional batch process. The higher cost of cyclopropyl bromide is also a factor. However, for organizations with expertise in handling organometallics and, particularly, those with capabilities in continuous flow chemistry , this route becomes highly attractive. A flow process can transform this challenging reaction into a safe, controllable, and highly efficient manufacturing method, potentially leading to higher yields and purity while minimizing the risks associated with batch production.
For drug development professionals aiming for a modern, safe, and highly controllable process, investing in the development of a continuous flow Grignard synthesis is the recommended path forward. For situations where capital investment is limited and waste handling facilities are robust, the KMnO₄ oxidation remains a reliable, albeit less green, alternative.
References
- Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. [Link]
- METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
- Lee, J. C., & Lee, Y. C. (2000). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Bulletin of the Korean Chemical Society, 21(8), 845-846.
- am Ende, D. J., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 319–329. [Link]
- CAP Remediation. (n.d.). Understanding the Hazards and Safe Use of Potassium Permanganate.
- Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4.
- Quora. (2023). Can I store KMnO4 (potassium permanganate) with other chemicals? I heard it has oxidizing properties, that's why I'm asking.
- NIPER, SAS Nagar, India. (2022). Continuous Flow Grignard Reaction: An Overview. CRIPS, 16(5).
- Oreate AI Blog. (2025). Understanding the Hazards of Potassium Permanganate (KMnO4).
- Garst, J. F., & Deutch, J. (2001). In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates. Organic Letters, 3(4), 605–606. [Link]
- Zhang, W., et al. (2018). Synthesis of manganese dioxide with different morphologies for thallium removal from wastewater.
- ResearchGate. (2017). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates.
- Scientific Archives. (2024). Biosynthesis of Manganese Dioxide Nanoparticles and Optimization of Reaction Variables.
- Rogers, H. R., et al. (1978). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society, 100(4), 1033–1039.
- Google Patents. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses.
- Gustavus Adolphus College. (n.d.). Multi-Step Synthesis: The Grignard Reaction.
- Google Patents. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
- ResearchGate. (2017). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin.
- Taylor & Francis Online. (2022). Green synthesis, characterization and sorption efficiency of MnO2 nanoparticles and MnO2@waste eggshell nanocomposite. International Journal of Environmental Science and Technology, 19, 1015-1028.
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. Diethyl oxalate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 9. irf.fhnw.ch [irf.fhnw.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 13. mt.com [mt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Cyclopropyl-2-oxoacetic Acid
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Cyclopropyl-2-oxoacetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each procedural step is explained to foster a culture of safety and proactive risk mitigation.
Immediate Safety and Hazard Recognition
Before initiating any disposal protocol, it is paramount to recognize the inherent hazards of this compound. A thorough understanding of its chemical properties is the foundation of safe handling and disposal.
Chemical and Physical Properties Overview
| Property | Value | Source |
| CAS Number | 13885-13-7 | [1][2][3][4] |
| Molecular Formula | C5H6O3 | [2][5] |
| Molecular Weight | 114.10 g/mol | [5] |
| Physical Form | Liquid | [1] |
| Storage Temperature | 2-8°C, Sealed in a dry place | [1] |
GHS Hazard Identification
Globally Harmonized System (GHS) classifications provide a universally understood language of hazard communication. For this compound, the following classifications are critical to acknowledge:
| GHS Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[8][9][10]
Disposal Decision Workflow
The following flowchart outlines the critical decision-making process for the disposal of this compound. This visual guide ensures a logical and compliant approach to waste management.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed, sequential procedure for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Immediate Waste Collection
-
Designated Waste Container : At the point of generation, collect all waste containing this compound in a designated, compatible hazardous waste container. Recommended container materials are glass or high-density polyethylene (HDPE). Ensure the container is in good condition, free from cracks or damage, and has a secure, tight-fitting lid.[8]
-
Avoid Mixing : Do not mix this compound waste with other waste streams, particularly bases, strong oxidizing agents, or reactive metals, to prevent violent chemical reactions.
-
Headspace : Leave at least 10% headspace in the container to allow for vapor expansion and prevent pressure buildup.
Step 2: Proper Labeling
-
Hazardous Waste Label : Immediately affix a completed hazardous waste label to the container.
-
Content Identification : Clearly write the full chemical name, "this compound," and its concentration or percentage in the waste mixture. If it is part of a mixed waste stream, list all components and their approximate percentages.
-
Hazard Identification : Mark the appropriate hazard boxes on the label (e.g., "Corrosive," "Toxic").
-
Date of Accumulation : Record the date when the first drop of waste was added to the container. This is a regulatory requirement in many jurisdictions.
Step 3: Segregated Storage
-
Storage Location : Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak or spill.
-
Segregation : Ensure the storage area segregates acidic waste from incompatible materials such as bases, oxidizers, and flammable solvents.
Step 4: Arranging for Disposal
-
Consult Institutional Policies : Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Professional Disposal Service : The disposal of this compound must be handled by a licensed professional waste disposal service.[7] This is not a material that can be disposed of down the drain or in regular trash.
-
Documentation : Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Small Spills : For minor spills within a chemical fume hood, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.
-
Large Spills : Evacuate the area immediately. Notify your institution's EHS department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.
References
- CAS NO. 13885-13-7 | this compound | Catalog BD-A334824 | Arctom.
- This compound | C5H6O3. PubChem.
- Safety Data Sheet - this compound. Angene Chemical.
- Ethylenediaminetetraacetic acid Safety Data Sheet. Fisher Scientific.
- Acetic acid, methoxy-: Human health tier II assessment. Australian Government Department of Health.
- How Do You Properly Dispose Of Acetic Acid? - Chemistry For Everyone. YouTube.
Sources
- 1. This compound | 13885-13-7 [sigmaaldrich.com]
- 2. This compound CAS#: 13885-13-7 [m.chemicalbook.com]
- 3. This compound | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. This compound | 13885-13-7 [chemicalbook.com]
- 5. This compound | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arctomsci.com [arctomsci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Cyclopropyl-2-oxoacetic acid
Welcome to your essential guide for the safe handling of 2-Cyclopropyl-2-oxoacetic acid. In our commitment to fostering a culture of safety and excellence in the laboratory, this document provides in-depth, procedural guidance rooted in scientific principles. As researchers and drug development professionals, understanding the causality behind safety protocols is paramount to not only personal safety but also the integrity of your research. This guide is designed to be a self-validating system, empowering you with the knowledge to work confidently and safely.
Understanding the Hazard: A Proactive Approach to Safety
This compound is an organic compound with specific hazard classifications that necessitate a meticulous approach to personal protection. According to safety data sheets, this chemical is classified as follows:
-
Harmful if swallowed (Acute toxicity, oral, Category 4) [1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2) [1][2]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A) [1][2]
-
Harmful if inhaled (Acute toxicity, inhalation, Category 4) [1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3) [1][2]
The core principle of our safety protocol is to establish effective barriers between you and the chemical, mitigating the risks of exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
The Last Line of Defense: Selecting Appropriate Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary method for minimizing exposure. However, the appropriate selection and use of PPE is a critical final layer of defense. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Nitrile or other chemically resistant gloves | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and changed frequently. |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield | Protects against splashes and aerosols, which can cause serious eye irritation. |
| Body | Laboratory coat or chemically resistant apron/coveralls | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or if there is a risk of aerosol generation. | Minimizes the risk of inhaling harmful vapors or dusts that can cause respiratory irritation. |
Step-by-Step Protocols for PPE Usage
Adherence to proper procedure is as crucial as the equipment itself. Follow these steps meticulously to ensure your safety.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is important to prevent cross-contamination.
-
Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.
-
Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don your gloves last. Ensure they overlap the cuffs of your lab coat.
Doffing PPE: A Critical Decontamination Step
The removal of PPE is a critical step to prevent self-contamination.
-
Gloves: Remove gloves first, using the proper technique to avoid touching the outside of the glove with your bare hands.
-
Face Shield/Goggles: Remove your face shield or goggles from the back of your head.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by folding it inward, containing any potential contaminants.
-
Respiratory Protection (if used): Remove your respirator from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Visualizing the PPE Workflow
To further clarify the procedural logic, the following diagram illustrates the key decision points and steps for safe PPE usage when handling this compound.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
